Product packaging for 1H-indole-3-carboxamide(Cat. No.:CAS No. 1670-85-5)

1H-indole-3-carboxamide

Cat. No.: B167792
CAS No.: 1670-85-5
M. Wt: 160.17 g/mol
InChI Key: LSGKMZLPZFPAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indole-3-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its indole core is a privileged structure found in numerous bioactive molecules, facilitating diverse interactions with biological targets . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into this compound derivatives has revealed several promising applications. A primary area of investigation is in metabolic disease; one study identified a specific this compound derivative as a potent dual inhibitor of both urate transporter 1 (URAT1) and xanthine oxidase (XO), representing a promising strategy for the treatment of hyperuricemia and gout . In cardiovascular research, derivatives of this compound have been designed and patented as P2Y12 antagonists, indicating potential for use as antiplatelet agents in the management of thrombotic diseases . Furthermore, related N-benzoylindole structures are explored for their role as inhibitors of human neutrophil elastase (HNE), a key enzyme implicated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury . The structural versatility of the this compound scaffold continues to make it a valuable compound for drug discovery efforts across multiple disease areas. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B167792 1H-indole-3-carboxamide CAS No. 1670-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGKMZLPZFPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366920
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-85-5
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-indole-3-carboxamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indole-3-Carboxamide

Abstract

This technical guide provides a comprehensive exploration of the methodologies and analytical interpretations integral to the crystal structure analysis of this compound. The indole scaffold is a cornerstone in medicinal chemistry, and a profound understanding of its three-dimensional architecture and intermolecular interactions is paramount for rational drug design and development. This document navigates through the essential stages of analysis, from crystal cultivation to advanced structural elucidation. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Significance of Crystalline Architecture

This compound (C₉H₈N₂O) is a derivative of indole, a privileged heterocyclic scaffold found in a vast array of biologically active compounds, including the essential amino acid tryptophan.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities.[2][3] The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Therefore, a meticulous analysis of its crystal structure is not merely an academic exercise but a foundational requirement in modern drug development.

This guide elucidates the process of determining and interpreting the crystal structure of this compound, focusing on the powerful insights gained from understanding its non-covalent interaction landscape, which ultimately governs the material's bulk properties.

The Foundational Step: Cultivation of Single Crystals

The journey of crystal structure analysis begins with its most critical prerequisite: the growth of high-quality single crystals. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice, free of significant defects. For indole derivatives, slow evaporation from a suitable solvent is a robust and widely adopted method.[4][5]

Experimental Protocol: Slow Evaporation Crystallization
  • Purity Confirmation: Before crystallization, confirm the purity of the synthesized this compound powder using techniques like NMR and High-Performance Liquid Chromatography (HPLC). Impurities can inhibit or disrupt crystal growth.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. High solubility may lead to rapid precipitation and poor crystal quality, while very low solubility can make crystallization impractically slow. Methanol is often a suitable starting point for indole derivatives.[4]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the selected solvent at room temperature or with gentle heating. Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation. An excessively fast evaporation rate leads to the formation of polycrystalline powder rather than single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or loop.

The choice of solvent can significantly influence the resulting crystal habit (the external shape of the crystal) and can even lead to the formation of different polymorphic forms.[1]

Primary Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for SC-XRD Analysis

The process can be visualized as a logical sequence from sample preparation to final structural interpretation.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_ref Refinement & Validation crystal 1. Crystal Mounting data_coll 2. Data Collection (Diffractometer) crystal->data_coll data_red 3. Data Reduction (Integration & Scaling) data_coll->data_red struc_sol 4. Structure Solution (Direct Methods/Patterson) data_red->struc_sol refine 5. Structure Refinement (Least-Squares Fitting) struc_sol->refine validate 6. Validation & CIF Generation (e.g., checkCIF) refine->validate final_struc Final Crystal Structure (Atomic Coordinates, Interactions) validate->final_struc

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4][6] The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded on a detector.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined.[4][5] The model is improved until the calculated diffraction pattern closely matches the observed one.

  • Validation: The final structure is validated using software tools to ensure it is chemically sensible and conforms to established crystallographic standards. The results are typically reported in a Crystallographic Information File (CIF).

Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing a bulk powder sample, making it invaluable for quality control in a manufacturing setting. It is used to confirm that the bulk material consists of the same crystalline phase identified by SC-XRD and to detect the presence of other polymorphs or impurities.[7]

The PXRD pattern of a pure crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This experimental pattern can be compared directly to a pattern calculated from the SC-XRD result for definitive phase identification.[8]

Spectroscopic Correlation and Confirmation

Spectroscopic techniques provide complementary information that validates the molecular structure determined by diffraction methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to the presence of specific functional groups and hydrogen bonding. For this compound, key vibrational bands are expected for the N-H stretch of the indole ring (typically 3450-3375 cm⁻¹), the N-H stretches of the primary amide, and the strong C=O stretch of the amide group.[2] A shift in the position of these bands, particularly the N-H and C=O stretches, compared to their theoretical values in a non-interacting state, provides strong evidence of hydrogen bonding in the crystal lattice.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent bonding framework of the molecule in solution, ensuring the correct chemical structure was crystallized.[10][11]

Analysis of the Crystal Structure: Decoding Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules pack together. For this compound, with its multiple hydrogen bond donors (indole N-H, amide N-H₂) and acceptor (amide C=O), hydrogen bonding is the dominant intermolecular force dictating the supramolecular architecture.

Dominant Hydrogen Bonding Motifs

Based on the analysis of structurally related indole derivatives, a primary interaction motif involves the formation of centrosymmetric dimers.[9][12][13] In this arrangement, two molecules are linked by a pair of N-H···O hydrogen bonds between the amide groups, forming a robust R²₂(8) graph-set motif.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) Indole1 Indole Ring C1_CO C=O Indole1->C1_CO C₃ C1_NH2 NH₂ C1_CO->C1_NH2 C2_CO C=O C1_NH2->C2_CO N-H···O Indole2 Indole Ring Indole2->C2_CO C₃ C2_NH2 NH₂ C2_CO->C2_NH2 C2_NH2->C1_CO N-H···O

Caption: Predicted R²₂(8) hydrogen-bonded dimer in this compound.

These primary dimer units can then be further linked into chains or sheets by additional hydrogen bonds, likely involving the indole N-H donor and the amide carbonyl oxygen acceptor of an adjacent dimer. This creates a highly stable, interconnected network.

Quantitative Data Summary

The precise geometry of these interactions is critical. A table summarizing these parameters is essential for any crystallographic report.

Interaction D-H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
Amide DimerN-H···O~0.88~2.1~2.9~165
Indole ChainN-H···O~0.88~2.2~3.0~170

(Note: Data are representative values based on similar structures and require experimental determination for this compound.)

Other Non-Covalent Interactions

Beyond hydrogen bonding, weaker interactions contribute to the overall stability of the crystal lattice:

  • π-π Stacking: The planar, aromatic indole rings can stack on top of each other, an energetically favorable interaction.[1][12]

  • C-H···π Interactions: Weak hydrogen bonds can form between C-H groups and the electron-rich face of the indole rings.[12]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates crystal growth, diffraction physics, and chemical interpretation. A successful analysis, moving from a pure powder to a fully refined crystal structure, provides invaluable, atom-level insights. It reveals the precise molecular conformation and, crucially, the network of intermolecular interactions that define the solid-state properties of the compound. This knowledge is fundamental for controlling polymorphism, optimizing formulation strategies, and ultimately ensuring the development of safe and effective pharmaceuticals.

References

  • Kerr, W. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives.
  • Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17565–17575. [Link]
  • Faydallah, H. M., et al. (2018). Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. RSC Advances, 8(3), 1547-1556. [Link]
  • Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives.
  • Eze, S. I., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Krishna, R., et al. (1999). N—H⋯π(indole) intermolecular interactions in 3,3'-benzylidenediindole.
  • Ohki, M., et al. (1975). Crystal Structure of the Intermolecular Complex between 9-Ethyladenine and Indole. Bulletin of the Chemical Society of Japan. [Link]
  • Kerr, W. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives.
  • Kim, J-H., et al. (2021).
  • Rizal, et al. (2008). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o723. [Link]
  • Fun, H.-K., et al. (2008). 1H-Indole-3-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o555. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2192542, this compound. [Link]
  • Singh, P., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.
  • de Oliveira, M. F., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7, 53610-53649. [Link]
  • Tariq, A., et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies.
  • Kuroki, K., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
  • PubChemLite. (n.d.). This compound (C9H8N2O). [Link]
  • An-Najah Staff. (n.d.). organic compounds. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135555965, N'-Hydroxy-1H-indole-3-carboximidamide. [Link]
  • Michalska, M., et al. (2023).
  • ResearchGate. (n.d.).
  • Asiri, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
  • Al-Warhi, T., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]
  • SpectraBase. (n.d.). INDOLE-3-CARBOXAMIDE. [Link]
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
  • Lemmerer, A., et al. (2010). Hydrogen Bonding Patterns in a Series of 3-Spirocyclic Oxindoles. South African Journal of Chemistry, 63, 186-191. [Link]
  • Al-Hourani, B. J., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(11). [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124519287, 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide. [Link]
  • ResearchGate. (n.d.). Hydrogen Bonding and Indoles. [Link]
  • El-Borai, M. A., et al. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Kulkarni, P. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-93. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1361–1373. [Link]
  • de la Torre, B. G., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 10(3), 960–971. [Link]
  • ResearchGate. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. [Link]

Sources

A Comprehensive Spectroscopic Guide to 1H-Indole-3-carboxamide: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 1H-indole-3-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. As a foundational scaffold, a thorough understanding of its structural characteristics is paramount for the development of novel therapeutics. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The interpretation of this data is presented from the perspective of a Senior Application Scientist, blending theoretical principles with practical, field-proven insights to ensure both scientific accuracy and experimental relevance.

Introduction

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, with a carboxamide substituent at the C3 position of the indole nucleus. This structural motif is a common feature in a wide array of biologically active natural products and synthetic molecules. The amide functionality, capable of acting as both a hydrogen bond donor and acceptor, along with the indole core's ability to participate in various intermolecular interactions, makes this compound a valuable building block in the design of new pharmacologically active agents.

Accurate structural elucidation and characterization are the cornerstones of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to probe the molecular architecture of compounds like this compound. This guide will delve into the theoretical underpinnings of each technique and apply them to the practical interpretation of the spectral data, thereby providing a comprehensive and self-validating system for the characterization of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme for this compound will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling constants can be predicted based on the analysis of closely related structures, such as indole-3-carboxylic acid and various N-substituted indole-3-carboxamides.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.0-12.0br s-
H2~8.1-8.3d~3.0
H4~8.0-8.2d~7.8
H5~7.1-7.3t~7.5
H6~7.0-7.2t~7.5
H7~7.4-7.6d~8.0
CONH₂~7.5 and ~7.0br s-

br s = broad singlet, d = doublet, t = triplet

Interpretation of the ¹H NMR Spectrum
  • Indole N-H Proton (H1): The proton attached to the indole nitrogen (H1) is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11.0-12.0 ppm). This is due to the acidic nature of this proton and its involvement in hydrogen bonding.

  • Indole Ring Protons:

    • H2: The proton at the C2 position is anticipated to be a doublet in the region of 8.1-8.3 ppm, with a small coupling constant (around 3.0 Hz) due to coupling with the H1 proton.

    • H4 and H7: The protons on the benzene ring adjacent to the ring fusion (H4 and H7) are expected to be the most deshielded of the aromatic protons and will likely appear as doublets. H4 is typically found at a slightly more downfield position than H7.

    • H5 and H6: The protons at the C5 and C6 positions will appear as triplets in the more upfield region of the aromatic spectrum, resulting from coupling to their neighboring protons.

  • Amide Protons (CONH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shifts can be influenced by solvent and concentration.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated solution (20-50 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. To aid in the assignment of signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Spectral Data

The following ¹³C NMR spectral data is sourced from the PubChem database.[3]

CarbonChemical Shift (δ, ppm)
C2129.5
C3108.7
C3a125.8
C4120.4
C5121.3
C6119.7
C7111.5
C7a136.2
C=O168.1
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbon of the carboxamide group is the most deshielded carbon in the molecule, appearing at approximately 168.1 ppm.

  • Indole Ring Carbons:

    • C7a and C3a: The two quaternary carbons involved in the ring fusion (C7a and C3a) are found at 136.2 ppm and 125.8 ppm, respectively.

    • C2 and C3: The carbons of the pyrrole ring, C2 and C3, are observed at 129.5 ppm and 108.7 ppm. The C3 carbon, being attached to the electron-withdrawing carboxamide group, is shifted upfield relative to C2.

    • C4, C5, C6, and C7: The carbons of the benzene ring appear in the typical aromatic region between 111.5 ppm and 121.3 ppm. The specific assignments can be confirmed with two-dimensional NMR experiments such as HSQC and HMBC.

G cluster_nmr NMR Data Acquisition and Analysis prep Sample Preparation (Dissolution in Deuterated Solvent) acq_1h ¹H NMR Acquisition (High-Field Spectrometer) prep->acq_1h acq_13c ¹³C NMR Acquisition (Proton Decoupled, DEPT) prep->acq_13c proc_1h ¹H Data Processing (FT, Phasing, Baseline Correction) acq_1h->proc_1h interp_1h ¹H Spectrum Interpretation (Chemical Shifts, Coupling) proc_1h->interp_1h proc_13c ¹³C Data Processing (FT, Phasing, Baseline Correction) acq_13c->proc_13c interp_13c ¹³C Spectrum Interpretation (Chemical Shifts) proc_13c->interp_13c

Figure 2. Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

Based on the known absorption frequencies of indole and amide functional groups, the following characteristic peaks are expected in the IR spectrum of this compound.[4][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpIndole N-H Stretch
~3350 and ~3180Strong, BroadAmide N-H Stretch (asymmetric and symmetric)
~3100-3000MediumAromatic C-H Stretch
~1660-1680StrongAmide I band (C=O Stretch)
~1620MediumAmide II band (N-H Bend)
~1600, ~1470Medium to WeakAromatic C=C Stretch
~740StrongOrtho-disubstituted benzene C-H bend (out-of-plane)
Interpretation of the IR Spectrum
  • N-H Stretching Vibrations: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H stretching vibration. The primary amide group will exhibit two distinct N-H stretching bands, typically a stronger, broader absorption due to asymmetric and symmetric stretching.

  • C-H Stretching Vibrations: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching: The most intense absorption in the spectrum is likely to be the amide I band, corresponding to the C=O stretching vibration, which is expected in the range of 1660-1680 cm⁻¹.

  • N-H Bending Vibration: The amide II band, arising from the N-H bending vibration, is expected around 1620 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to absorptions in the 1600-1470 cm⁻¹ region.

  • Out-of-Plane C-H Bending: A strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring of the indole nucleus.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to elucidate its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data

For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .[3]

  • Molecular Ion Peak (M⁺): m/z = 160

  • Key Fragment Ions:

    • m/z = 144 ([M-NH₂]⁺)

    • m/z = 116 ([M-NH₂-CO]⁺)

    • m/z = 89

Interpretation of the Mass Spectrum
  • Molecular Ion: The mass spectrum should show a prominent molecular ion peak at m/z = 160, corresponding to the intact molecule with a single positive charge.

  • Fragmentation Pattern: The fragmentation of this compound is expected to be initiated by the loss of the amino group (-NH₂) as a neutral radical, resulting in a fragment ion at m/z = 144. Subsequent loss of carbon monoxide (CO) from this fragment would lead to the formation of an ion at m/z = 116. Further fragmentation of the indole ring can lead to smaller fragments, such as the ion at m/z = 89.

G M [M]⁺˙ m/z = 160 F1 [M-NH₂]⁺ m/z = 144 M->F1 -NH₂ F2 [M-NH₂-CO]⁺ m/z = 116 F1->F2 -CO F3 [C₇H₅]⁺ m/z = 89 F2->F3 -HCN

Figure 3. Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the structural elucidation of this compound. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, providing essential information for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The predicted and interpreted spectroscopic data presented in this guide serve as a valuable reference for the characterization of this important heterocyclic compound and its derivatives. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would provide definitive assignments of all proton and carbon signals, further solidifying the structural analysis.

References

  • Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (URL: [Link])
  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (URL: [Link])
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737)
  • 1-methyl-1H-indole-3-carboxamide - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])
  • This compound | C9H8N2O | CID 2192542 - PubChem. (URL: [Link])
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - Indian Chemical Society. (URL: [Link])
  • AM2201 8 Quinolinyl carboxamide - mzCloud. (URL: [Link])
  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (URL: [Link])
  • Mass spectral studies of nitroindole compounds | TSI Journals. (URL: [Link])
  • Table of Characteristic IR Absorptions. (URL: [Link])
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (URL: [Link])
  • 1H-Indole-3-carboxaldehyde - the NIST WebBook. (URL: [Link])
  • Coupling constants for 1H and 13C NMR. (URL: [Link])
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (URL: [Link])
  • FT-IR spectrum of control indole. | Download Scientific Diagram. (URL: [Link])
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (URL: [Link])
  • (PDF)
  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identific
  • Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 1H-Indole-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Potential of the Indole Scaffold

The 1H-indole ring system is a quintessential "privileged structure" in medicinal chemistry. Its presence in a multitude of natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[1] Specifically, the 1H-indole-3-carboxamide scaffold offers a synthetically tractable framework with a rich three-dimensional architecture, making it an ideal starting point for the construction of diverse chemical libraries. These libraries have yielded compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2]

This guide provides a comprehensive, field-proven framework for the systematic screening of this compound libraries. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to elucidate the underlying rationale—the why—behind each critical step. Our objective is to empower you to design and execute a robust screening campaign that is not only efficient but also self-validating, minimizing wasted resources on misleading artifacts and focusing on the compounds with genuine therapeutic potential.

Part 1: Foundational Strategy - Designing a Validating Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The primary goal is to systematically reduce a large library to a small number of high-quality, validated hits that can serve as the foundation for a lead optimization program.[3] The entire workflow must be designed to rigorously challenge the initial findings at each step, ensuring that only the most promising and mechanistically sound compounds advance.

The journey from a library of thousands to a handful of leads follows a well-defined path: High-Throughput Screening (HTS) identifies initial "hits," which then undergo a meticulous Hit-to-Lead (H2L) process involving confirmation and optimization.[4][5]

Below is a logical representation of a robust screening cascade, which will form the structural basis of this guide.

G cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead (H2L) Initiation A Library Quality Control B Assay Development & Miniaturization A->B C Primary HTS (Single Concentration) B->C D Hit Confirmation (Dose-Response) C->D Primary Hits E Artifact Triage (PAINS & Promiscuity Filters) D->E F Orthogonal & Counter-Assays E->F G Biophysical Validation (e.g., SPR, TSA) F->G Confirmed Hits H Secondary Cellular Assays G->H I Preliminary SAR Analysis H->I J Early ADME & Physicochemical Profiling I->J Validated Hits K Validated Hit Series for LO J->K

Caption: A robust, multi-phase screening cascade for drug discovery.

Part 2: Library Integrity - The Prerequisite for Success

The adage "quality in, quality out" is paramount in HTS.[6] The analytical quality of the compound library directly impacts the reliability of screening results, as poor quality can lead to false positives or negatives.[7] Before initiating any screen, rigorous quality control (QC) of the this compound library is mandatory.

Core QC Protocols

Each compound plate designated for screening should be subjected to a QC process to verify identity, purity, and concentration.

  • Identity and Purity Confirmation : A representative subset of the library (e.g., 5-10% of compounds) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to confirm that the molecular weight matches the expected structure and that the purity is above an acceptable threshold, typically >90%.[]

  • Concentration Verification : For DMSO-solubilized libraries, ensuring accurate concentration is crucial. Techniques like acoustic auditing can non-invasively monitor fluid volumes in microplates.[9]

  • Stability and Solubility Assessment : Indole-3-carboxamides can sometimes suffer from poor solubility. Visual inspection for precipitation is a simple but effective first step.[10] Automated imaging systems can perform this analysis rapidly across entire plate sets.[9][10] Compounds should be assessed for stability in the assay buffer over the time course of the experiment.

Part 3: The Primary Campaign - Casting a Wide, Intelligent Net

The primary high-throughput screen (HTS) is designed to test every compound in the library to identify initial "hits."[4] This is typically performed at a single, relatively high concentration (e.g., 10-20 µM) to maximize the chances of detecting activity.

Assay Selection: Biochemical vs. Cell-Based

The choice of assay format is the most critical decision in this phase and depends entirely on the biological question being asked.

  • Biochemical (Target-Based) Assays : These cell-free assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[11] They are ideal when the molecular target is known (e.g., screening for inhibitors of a specific kinase).

    • Causality: The primary advantage is the unambiguous attribution of activity to a specific target, simplifying subsequent mechanism-of-action studies. However, these assays provide no information on cell permeability or off-target effects.[12]

  • Cell-Based (Phenotypic) Assays : These assays measure a compound's effect on a cellular phenotype, such as cell death, proliferation, or the activation of a signaling pathway.[11] They are invaluable for complex biological processes or when the specific target is unknown.

    • Causality: Cell-based assays offer greater physiological relevance, as they simultaneously probe for compound permeability, stability in a cellular context, and potential cytotoxicity.[12][13] A key challenge is that the direct molecular target of an active compound is not immediately known, requiring extensive follow-up studies.[11]

Case Study: Screening for Anticancer Activity Given that indole derivatives frequently exhibit anticancer properties, a common primary screen is a cell viability assay.[14][15] The MTT assay is a robust, colorimetric method suitable for HTS that measures the metabolic activity of cells, which correlates with cell viability.[14]

Experimental Protocol: High-Throughput MTT Assay for Cytotoxicity

This protocol is designed for screening a this compound library in a 384-well format against a cancer cell line (e.g., HCT-116, colon cancer).[16]

1. Cell Plating:

  • Culture HCT-116 cells to ~80% confluency.

  • Trypsinize, neutralize, and count the cells.

  • Dilute the cell suspension to a pre-optimized density (e.g., 2,500 cells/50 µL) in complete culture medium.

  • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom tissue culture plate.

  • Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]

2. Compound Addition:

  • Prepare "assay-ready" plates by diluting the library stock (typically 10 mM in DMSO) to an intermediate concentration.

  • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50-100 nL) of each library compound and controls (DMSO for negative control, a known cytotoxic agent like staurosporine for positive control) to the cell plates. This results in a final screening concentration of ~10 µM.

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C, 5% CO2. The duration should be sufficient to observe significant changes in cell proliferation.[17]

4. Assay Readout:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]

  • Add 5 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Add 50 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Incubate the plate overnight in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

5. Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - [OD_compound - OD_positive_control] / [OD_negative_control - OD_positive_control]).

  • A "hit" is defined as any compound exceeding a specific inhibition threshold, typically 3 standard deviations from the mean of the negative controls.

Part 4: Hit Triage - Separating Wheat from Chaff

The output of a primary HTS is a list of "primary hits," which inevitably contains a high proportion of false positives.[3][6] The next phase is a rigorous triage designed to eliminate these artifacts efficiently and build confidence in the remaining compounds.

G cluster_0 Input cluster_1 Triage Workflow cluster_2 Output A Primary Hits (Single-Point Data) B 1. Re-test & Dose-Response (IC50) A->B C 2. Computational Filtering (PAINS, Reactivity) B->C D 3. Orthogonal Assay Confirmation C->D E 4. Counter-Screen for Specificity D->E F Confirmed, Specific Hits E->F

Caption: A streamlined workflow for hit triage and confirmation.

Hit Confirmation and Potency Determination

The first step is to confirm the activity of the primary hits and determine their potency.[20]

  • Protocol: Cherry-pick the primary hit compounds from the library. Prepare a series of dilutions (typically 8-10 points, 3-fold dilutions) and re-test them in the primary assay to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated.

  • Causality: This step validates the initial hit and eliminates compounds that are not reproducible. The shape of the dose-response curve can also provide clues about potential issues; steep or shallow curves may indicate toxicity, aggregation, or poor solubility.[6]

Eliminating Promiscuous Compounds and PAINS

A significant source of false positives comes from compounds that interfere with the assay technology itself or inhibit targets non-specifically.[3] These are often referred to as Pan-Assay Interference Compounds (PAINS).[2][21]

  • Mechanism of Interference: PAINS often contain reactive chemical motifs that can covalently modify proteins, act as redox cyclers, or aggregate to sequester the target protein.[15][21] For fluorescence-based assays, the intrinsic fluorescence of a compound can also create a false signal.[22]

  • Triage Strategy:

    • Computational Filtering: Before extensive wet-lab work, filter the hit list against known PAINS substructure databases. This is a rapid in silico method to flag problematic chemotypes.[22]

    • Orthogonal Assays: Re-test the hits in an assay that measures the same biological endpoint but uses a different detection technology.[3][23] For example, if the primary cytotoxicity screen was an MTT (absorbance) assay, an orthogonal assay could be a CellTiter-Glo (luminescence) assay, which measures ATP levels as an indicator of viability. A true hit should be active in both assays; an artifact that interferes with the MTT chemistry will likely be inactive in the luminescence assay.[24]

    • Counter-Screens: These are designed to identify non-specific activity.[23] If screening for a kinase inhibitor, a counter-screen would involve testing the hits against an unrelated kinase to assess selectivity. For cell-based screens, a counter-screen against a non-target cell line can reveal general cytotoxicity.

Biophysical Validation: Confirming Direct Target Engagement

For target-based screens, it is crucial to prove that a hit compound physically binds to its intended target.[3] Biophysical methods provide this direct evidence.

  • Surface Plasmon Resonance (SPR): An optical technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time. It provides data on binding affinity (KD) and kinetics.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature upon ligand binding.[3] A positive shift indicates that the compound stabilizes the protein, confirming a direct interaction.

Part 5: The Gateway to Lead Optimization - Early ADME and SAR

Validated hits are the starting points for the Hit-to-Lead (H2L) process, where medicinal chemistry is used to improve potency, selectivity, and drug-like properties.[1]

Early ADME Profiling

Before committing significant resources to synthesizing analogs, it's vital to assess the initial absorption, distribution, metabolism, and excretion (ADME) properties of the validated hits.[25] A potent compound with poor metabolic stability or permeability is a poor candidate for further development. A standard panel of in vitro ADME assays is typically run at this stage.[26][27]

ADME Parameter In Vitro Assay Rationale & Interpretation
Metabolic Stability Liver Microsomal Stability Assay[25][26]Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s). A high clearance rate suggests the compound will have a short half-life in vivo.
Permeability Caco-2 or PAMPA AssayAssesses a compound's ability to cross a cell monolayer, predicting its potential for oral absorption.
CYP450 Inhibition CYP Inhibition Assay (e.g., 3A4, 2D6)[26]Evaluates the risk of the compound causing drug-drug interactions by inhibiting major CYP enzymes.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the solubility of the compound in a physiological buffer. Poor solubility can hinder absorption and lead to unreliable assay results.
Foundational Structure-Activity Relationship (SAR) Analysis

SAR is the process of systematically modifying a molecule's structure to understand how these changes affect its biological activity.[28] The goal is to identify which parts of the this compound scaffold are essential for activity (the pharmacophore) and which can be modified to improve properties.[1][28]

  • Workflow:

    • Analog Procurement: Purchase commercially available analogs of the validated hit compounds.[29]

    • Core Scaffolding: Synthesize simple modifications to the core structure (e.g., substitutions on the indole ring or the carboxamide's phenyl group).

    • Iterative Testing: Test these new analogs in the primary and orthogonal assays to see if the modifications improve potency, reduce off-target activity, or enhance ADME properties.[30]

This iterative cycle of design, synthesis, and testing is the engine of lead optimization, transforming a micromolar hit into a nanomolar lead compound with a promising preclinical profile.[30]

Conclusion

The screening of this compound libraries represents a fertile ground for the discovery of novel therapeutic agents. Success, however, is not a matter of chance. It is the product of a meticulously planned and rigorously executed strategy. By integrating stringent library QC, selecting biologically relevant primary assays, and employing a multi-faceted hit validation cascade that aggressively weeds out artifacts, researchers can dramatically increase the probability of identifying high-quality, developable hits. This guide provides the technical framework and underlying scientific rationale to build such a campaign, ensuring that the promising potential of the indole scaffold is translated into tangible starting points for the next generation of medicines.

References

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science.
  • Dalvie, D., O'Donnell, J. P., & Di, L. (2006). Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection. Current Drug Discovery Technologies, 3(1), 17-30. [Link]
  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA.
  • Shukla, S. J., Huang, R., Sakamuru, S., et al. (2020). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 33(4), 1045-1060. [Link]
  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Biomolecular Screening, 16(10), 1238-1248. [Link]
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803. [Link]
  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Dahlin, J. L., Walters, M. A. (2014). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 19(6), 709-725. [Link]
  • From gene to validated and qualified hits. (n.d.). AXXAM.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024).
  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.
  • Hit confirmation for Lead Generation in Drug Discovery. (n.d.). Pelago Bioscience.
  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter.
  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2023). BellBrook Labs.
  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1509-1512. [Link]
  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Biomolecular Screening. [Link]
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.
  • A new enzyme-coupled fluorescence assay for ADP detection. (2016). PubMed. [Link]
  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Compound Libraries. (n.d.). Charles River Laboratories.
  • Structure Activity Relationship Analysis and Development. (n.d.). CD ComputaBio.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • Hevener, K. E., Pesavento, R., Ren, J., & Lee, H. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. [Link]
  • Hit Identification. (n.d.). Vipergen.
  • Stork, C., Lisurek, M., & Bajorath, J. (2019). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega, 4(1), 1954-1963. [Link]
  • Hevener, K. E., & Lee, H. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Topics in Medicinal Chemistry, 13(9), 1048-1060. [Link]
  • Zang, R., Li, D., Tang, I., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
  • Hit confirmation, hit validation. (n.d.). GARDP Revive.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A review for cell-based screening methods in drug discovery. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
  • Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences, 109(5), 1361-1362. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
  • Sadybekov, A. A., Sadybekov, A. V., & Alexanian, M. G. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(11), 2659-2670. [Link]
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481-490. [Link]
  • Cell-based assays on the rise. (2022). BMG LABTECH.

Sources

The 1H-Indole-3-Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1H-indole-3-carboxamide core is a recurring motif in a vast array of biologically active molecules, solidifying its status as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, characterized by a fused benzene and pyrrole ring system, provide an ideal framework for designing compounds that can interact with a multitude of biological targets with high affinity and specificity.[1][2][3] The indole ring itself is prevalent in nature, found in essential amino acids like tryptophan and neurotransmitters such as serotonin, which hints at its inherent biocompatibility and recognition by physiological systems.[2][4] The carboxamide moiety at the 3-position is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.[1] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of this compound derivatives, offering insights for the design and development of next-generation therapeutics.

Synthetic Strategies: Building the Core

The synthesis of this compound derivatives is a well-established field, with numerous methodologies available to access a diverse range of analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring and the nature of the amide substituent.

General Synthetic Workflow

A common and straightforward approach involves the coupling of a suitably substituted indole-3-carboxylic acid with a primary or secondary amine. This amidation reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of N-benzyl-1H-indole-3-carboxamide, a simple yet illustrative example of the amidation process.

Materials:

  • 1H-Indole-3-carboxylic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DCC (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Dilute the filtrate with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-1H-indole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The versatility of this scaffold is further enhanced by the numerous methods available for the synthesis of the indole-3-carboxylic acid precursor itself, often starting from commercially available indoles or through classical indole syntheses like the Fischer or Reissert methods.[3] More advanced one-pot procedures have also been developed for the efficient synthesis of complex 2-amino-indole-3-carboxamides.[5]

G Indole Indole Indole3CarboxylicAcid 1H-Indole-3-carboxylic Acid Indole->Indole3CarboxylicAcid Carboxylation ActivatedEster Activated Ester Intermediate Indole3CarboxylicAcid->ActivatedEster Coupling Agent (e.g., DCC, HOBt) Amine R1R2NH Indole3Carboxamide This compound Derivative Amine->Indole3Carboxamide Nucleophilic Acyl Substitution ActivatedEster->Indole3Carboxamide G EGFR EGFR PI3K PI3K EGFR->PI3K Activation Indole3Carboxamide Indole-3-carboxamide Derivative Indole3Carboxamide->EGFR Inhibition Akt Akt PI3K->Akt Activation CellProliferation Cell Proliferation & Survival Akt->CellProliferation Promotion

Caption: Inhibition of the EGFR signaling pathway by indole-3-carboxamide derivatives.

  • Other Anticancer Mechanisms: Beyond kinase inhibition, indole-3-carboxamide derivatives have shown promise in targeting other cancer-related pathways. For example, indole-3-carbinol and its derivatives have been shown to suppress the proliferation of various cancer cell lines by impacting a wide range of signaling pathways that govern cell cycle progression and survival. [6][7]Some derivatives have also been investigated as topoisomerase inhibitors. [8]

Antiviral Activity

The emergence of new and re-emerging viral diseases has spurred the search for novel antiviral agents. The indole-3-carboxamide scaffold has proven to be a valuable starting point for the development of such compounds. Notably, a derivative of indole-3-carboxylic acid has demonstrated significant in vitro antiviral activity against SARS-CoV-2. [9][10]This compound was found to inhibit viral replication and suppress the formation of syncytia induced by the viral spike protein. [9][10]Furthermore, indole-3-carbinol has also been reported to have in vitro antiviral activity against SARS-CoV-2, including the Omicron variant. [11]

Neurodegenerative Diseases

The neuroprotective properties of indole derivatives make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [4][12]Aminoindole carboxamide-based compounds have been developed to modify the tau protein and alpha-synuclein, which are involved in the formation of neurofibrillary tangles and Lewy bodies, respectively. [13]Indole-3-carbinol and its metabolite, diindolylmethane (DIM), have also been shown to exhibit neuroprotective effects by activating antioxidant defense mechanisms. [14]

Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for potent and selective biological activity.

Key SAR Insights
  • Substitution on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly impact activity. For example, in a series of indole-2-carboxamides with anti-Trypanosoma cruzi activity, small, electron-donating groups at the 5-position were found to be favorable for potency. [15]* Amide Substituents: The group attached to the amide nitrogen is a critical determinant of biological activity and can be extensively modified to optimize interactions with the target protein. Studies on indole-3-carboxamides as cannabinoid CB1 receptor agonists have shown that the nature of the amide side chain is crucial for potency. [16]* Conformational Constraints: Introducing conformational rigidity into the molecule can lead to increased potency and selectivity. This has been demonstrated in the design of bicyclic and tricyclic analogs of indole-3-carboxamides as cannabinoid receptor agonists. [16][17]

Pharmacokinetic Profile

The pharmacokinetic properties of indole-3-carboxamide derivatives can vary widely depending on their specific chemical structures. In vitro studies on synthetic cannabinoid receptor agonists based on this scaffold have shown that they are often rapidly metabolized but also highly protein-bound, which can influence their in vivo clearance. [18][19]Studies on indole-3-carbinol have shown that it is rapidly absorbed and distributed, with its metabolites persisting in tissues for a longer duration. [20][21] Table 1: Summary of Biological Activities of Selected this compound Derivatives

Derivative ClassTarget/MechanismTherapeutic AreaKey FindingsReference(s)
N-Aryl Indole-3-CarboxamidesEGFR InhibitionAnticancerPotent activity against EGFR-overexpressing cancer cell lines.[22]
Indole-3-Carboxylic Acid EstersSARS-CoV-2 Replication InhibitionAntiviralComplete inhibition of SARS-CoV-2 replication in vitro.[9][10]
Aminoindole CarboxamidesTau and Alpha-Synuclein ModificationNeurodegenerative DiseasesPotential to modify protein aggregation in Alzheimer's and Parkinson's.[13]
Bicyclic Piperazine AnalogsCB1 Receptor AgonismPain Management (potential)Potent antinociceptive activity in vivo.[17]

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the quest for new and improved therapies. Future efforts will likely focus on the development of more selective and potent compounds through structure-based drug design and the use of novel synthetic methodologies. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The versatility and proven track record of the this compound scaffold firmly establish it as a cornerstone of modern drug discovery, with the potential to yield novel treatments for a wide range of human diseases.

References

  • Bentham Science Publishers. (2018). Design, Synthesis and Biological Evaluation of a Novel Series of Indole-3-Carboxamide Derivatives for Cancer Treatment as EGFR Inhibitors. Bentham Science Publishers.
  • Anonymous. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source Not Available.
  • Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
  • Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Anonymous. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Tsyshkova, N., et al. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source Not Available.
  • Kim, Y. S., et al. (n.d.). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH.
  • Anonymous. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.
  • Deng, H., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Ghafouri, H., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.
  • Yildirim, S., et al. (n.d.). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed.
  • Deng, H., et al. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. PubMed.
  • Stresser, D. M., et al. (n.d.). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed.
  • Anonymous. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
  • Yildirim, S., et al. (2025). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate.
  • Weng, J. R. (n.d.). Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. Semantic Scholar.
  • El-Sawy, E. R., et al. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Anonymous. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Li, J., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.
  • Anonymous. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.
  • Sharma, P., et al. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.
  • Anonymous. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central - NIH.
  • Anonymous. (2022). Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. ResearchGate.
  • Anderton, M. J., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals.
  • Purdue OTC. (n.d.). Treatment of Alzheimer's and Parkinson's through Aminoindole Carboxamide Derivatives. Purdue OTC.
  • de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Anonymous. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate.
  • Ghafouri, H., et al. (2020). (PDF) Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ResearchGate.
  • Anonymous. (n.d.). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Source Not Available.
  • Anonymous. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
  • Anonymous. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
  • Peer, B. H., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH.

Sources

Physical and chemical properties of 1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indole-3-Carboxamide: Physicochemical Properties and Experimental Analysis

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indole structure substituted with a carboxamide group at the 3-position. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The indole ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, acting as a versatile pharmacophore. The carboxamide group further enhances its ability to form hydrogen bonds, a critical interaction for molecular recognition at biological targets.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and procedural rationale necessary for its practical application in a laboratory setting. We will delve into its structural attributes, solubility, acidity, spectral characteristics, and safe handling protocols, underpinned by field-proven experimental methodologies.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is the first step in rational drug design and development.

Structural and Molecular Data

The molecular structure consists of a fused benzene and pyrrole ring system (indole), with a primary carboxamide group (-CONH₂) attached to the C3 position of the pyrrole ring.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[1]
Molecular Weight 160.18 g/mol Sigma-Aldrich
CAS Number 1670-85-5PubChem[1]
Melting Point 201 °CSigma-Aldrich
Boiling Point (Predicted) 457.6 ± 18.0 °C at 760 mmHgSigma-Aldrich
Physical Form SolidSigma-Aldrich
InChIKey LSGKMZLPZFPAIN-UHFFFAOYSA-NPubChem[1]

Solubility Profile: A Critical Parameter for Bioavailability

Solubility is a crucial determinant of a compound's suitability for therapeutic applications, influencing its absorption, distribution, and overall bioavailability. The "like dissolves like" principle is a useful starting point; the polar carboxamide and N-H groups suggest potential solubility in polar solvents, while the aromatic indole core contributes nonpolar character.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[2] The causality behind this protocol is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours).[2] This extended agitation ensures the dissolution process reaches equilibrium. Preliminary time-course experiments can validate the minimum time required.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is the most robust method to avoid aspirating solid particles.[3]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve using solutions of the compound at known concentrations to ensure accurate quantification of the sample.[3]

  • Reporting: Express the solubility in units such as mg/mL or µM.

G Workflow: Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep 1. Add excess solid to solvent equil 2. Agitate at constant T (24-48h) prep->equil Reach Equilibrium sep 3. Centrifuge & Filter (0.22 µm PTFE) equil->sep Isolate Saturated Phase quant 4. Analyze filtrate via HPLC sep->quant Measure Concentration

Caption: A generalized workflow for determining equilibrium solubility.

Acid-Base Properties: pKa Determination

The pKa value(s) of a molecule are fundamental to predicting its ionization state at a given pH. This is critical in drug development, as the charge of a molecule affects its solubility, permeability across biological membranes, and interaction with target proteins. This compound has two primary sites for ionization: the weakly acidic indole N-H proton and the potential for protonation of the amide group under strongly acidic conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.[4] It relies on monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base). The inflection point of the resulting titration curve corresponds to the pKa.[5]

Methodology:

  • System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure accurate measurements.[5] Place a known concentration of this compound (e.g., 1 mM) dissolved in a suitable solvent (e.g., water with a co-solvent like methanol if needed) into a reaction vessel.

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration by forming carbonic acid.[5]

  • Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH to titrate the acidic N-H proton).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point—the point where half of the analyte has been neutralized.[6] This point is found at the midpoint of the steepest part of the curve (the buffer region).[5]

G Workflow: Potentiometric pKa Determination cluster_setup Setup cluster_titrate Titration cluster_record Data Acquisition cluster_analyze Analysis setup 1. Calibrate pH meter 2. Prepare analyte solution titrate 3. Add titrant in increments under N2 atmosphere setup->titrate Begin Titration record 4. Record pH after each addition titrate->record Monitor pH Change analyze 5. Plot pH vs. Volume 6. Determine pKa from half-equivalence point record->analyze Generate Titration Curve

Caption: A workflow for determining pKa via potentiometric titration.

Spectral Properties and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a chemical compound.

Summary of Spectroscopic Data

The following table summarizes the expected signals for this compound. Note that exact chemical shifts (δ) can vary slightly based on the solvent and instrument used.

TechniqueKey Signals and Interpretation
¹H NMR δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton. δ ~8.2 ppm (s, 1H): H2 proton (on the pyrrole ring). δ ~7.2-8.0 ppm (m, 4H): Protons on the benzene ring (H4, H5, H6, H7). δ ~7.5 and 7.0 ppm (br s, 2H): Amide -NH₂ protons (often broad and may exchange with D₂O).
¹³C NMR δ ~168-170 ppm: Carbonyl carbon (C=O) of the amide. δ ~110-140 ppm: Aromatic carbons of the indole ring system.
IR (cm⁻¹) ~3400-3100 cm⁻¹: N-H stretching (indole and amide groups). ~1650-1680 cm⁻¹: C=O stretching (Amide I band). ~1600-1620 cm⁻¹: N-H bending (Amide II band).
Mass Spec (EI) m/z 160: Molecular ion (M⁺). m/z 144: Loss of NH₂. m/z 116: Loss of CONH₂.

Note: NMR data is based on typical values for similar indole structures in DMSO-d₆.[7]

Synthesis and Reactivity Overview

This compound is often synthesized from indole or indole-3-carboxylic acid.[8] A common laboratory-scale approach involves the amidation of an activated form of indole-3-carboxylic acid. Understanding its synthesis provides context for potential impurities and its role as a building block.

G Simplified Synthetic Pathway Indole3COOH Indole-3-Carboxylic Acid ActivatedEster Activated Intermediate (e.g., Acyl Chloride) Indole3COOH->ActivatedEster Activation (e.g., SOCl₂) FinalProduct This compound ActivatedEster->FinalProduct Amination (e.g., NH₄OH)

Caption: A high-level overview of a common synthetic route.

The indole ring is electron-rich and susceptible to electrophilic substitution, while the amide group can undergo hydrolysis under harsh acidic or basic conditions.

Safety and Handling

Proper handling is essential for laboratory safety. This compound is classified with the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

Recommended Precautions:

  • Handling: Use in a well-ventilated area or a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed.[9]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2192542, this compound.
  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679.
  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • DTIC. (n.d.). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • National Center for Biotechnology Information. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Potential of 1H-Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole-3-carboxamide scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile pharmacophore, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of its diverse therapeutic potential—spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications—and provide detailed, field-proven experimental protocols to empower further investigation. This document is designed not as a rigid template, but as a dynamic resource to catalyze innovation in the ongoing quest for novel therapeutics.

The this compound Core: A Foundation for Diverse Bioactivity

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and pharmaceuticals.[1][2] The fusion of a benzene and a pyrrole ring creates a unique electronic environment, rich in π-electrons, that facilitates a variety of intermolecular interactions with biological macromolecules. The strategic placement of a carboxamide moiety at the 3-position further enhances its drug-like properties. The amide group can act as both a hydrogen bond donor and acceptor, providing crucial anchor points for high-affinity binding to target proteins. This combination of a relatively rigid, lipophilic indole core and a flexible, interactive carboxamide linker underpins the scaffold's ability to modulate a wide array of biological targets with high specificity and potency.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound derivatives can be approached through several reliable strategies, primarily centered on the formation of the amide bond from a corresponding indole-3-carboxylic acid or its activated derivatives.

Amide Bond Formation from Indole-3-Carboxylic Acid

A common and direct route involves the coupling of an indole-3-carboxylic acid with a desired amine in the presence of a coupling agent.

Experimental Protocol: General Procedure for Amide Coupling

  • Acid Activation: To a solution of 1H-indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA); 2-3 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Multi-step Synthesis from Indole

Alternatively, derivatives can be synthesized from the parent indole via formylation followed by oxidation and subsequent amidation.

G Indole 1H-Indole Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Indole->Vilsmeier Formylation I3C 1H-Indole-3-carboxaldehyde Vilsmeier->I3C Oxidation Oxidizing Agent (e.g., NaClO2) I3C->Oxidation Oxidation I3CA 1H-Indole-3-carboxylic Acid Oxidation->I3CA Coupling Amine (R-NH2) Coupling Agent I3CA->Coupling Amidation Product This compound Derivative Coupling->Product

Caption: Synthetic pathway from 1H-indole to this compound derivatives.

The Broad Spectrum of Biological Potential

The true power of the this compound scaffold lies in its diverse and potent biological activities. This section will explore its applications in key therapeutic areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][5]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Many derivatives are designed to target specific kinases that are overactive in cancer cells, such as EGFR, PI3K, and PAK1, thereby blocking crucial signaling pathways for cell proliferation and survival.[2][6]

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[3]

  • HDAC Inhibition: Some derivatives act as histone deacetylase (HDAC) inhibitors, altering gene expression to induce tumor suppressor genes and promote apoptosis.[7]

  • Androgen Receptor Modulation: In prostate cancer, specific derivatives have been shown to inhibit the androgen receptor's binding function, offering a novel therapeutic strategy.[8]

Table 1: Selected this compound Derivatives with Anticancer Activity

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 10 HCT-116 (Colon)1.01[3]
Compound 12 K-562 (Leukemia)0.33[3]
Compound 14 K-562 (Leukemia)0.61[3]
Compound 4 K-562 (Leukemia)0.61[3]
Compound 5 HT29 (Colon)2.61[4]
Compound 5 PC3 (Prostate)0.39[4]
Compound 5 Jurkat J6 (Leukemia)0.37[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][9][10][11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Indole Derivatives Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity

The indole nucleus is a key component of several approved antiviral drugs, and this compound derivatives are a promising area of research for novel antiviral agents.[13][14][15][16]

Mechanisms of Action:

  • Inhibition of Viral Replication: Some derivatives have been shown to inhibit the replication of various viruses, including SARS-CoV-2 and influenza virus.[10][17]

  • Inhibition of Viral Entry: These compounds can interfere with the initial stages of viral infection by preventing the virus from entering host cells.[5]

  • Inhibition of Viral Enzymes: Specific derivatives can target viral enzymes crucial for the viral life cycle, such as proteases and polymerases.

Table 2: Selected this compound Derivatives with Antiviral Activity

CompoundTarget VirusActivityReference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-2IC50 = 1.84 µM[10]
5,6-dihydroxyindole carboxamide derivative HIV-1 integraseIC50 = 1.4 µM[14][15]

Experimental Protocol: Antiviral Activity Assay (General)

  • Cell Culture: Grow a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate to form a monolayer.[10]

  • Compound and Virus Addition: Pre-treat the cells with various concentrations of the test compound for a short period before or during infection with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication to occur (e.g., 24-72 hours).

  • Assessment of Viral Activity: Quantify the extent of viral replication. This can be done through various methods:

    • Cytopathic Effect (CPE) Assay: Visually assess the virus-induced damage to the cell monolayer.

    • Plaque Reduction Assay: Stain the cell monolayer to visualize and count viral plaques.

    • Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.

    • Quantitative PCR (qPCR): Measure the amount of viral genetic material produced.

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50).

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.[18][19][20][21][22]

Mechanisms of Action:

  • Membrane Disruption: Some derivatives, particularly polyamine conjugates, can disrupt the integrity of bacterial cell membranes.[19][22]

  • Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

  • Antibiotic Potentiation: Certain derivatives can enhance the activity of existing antibiotics against resistant bacterial strains.[19]

Table 3: Selected this compound Derivatives with Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)Reference
Indole-3-carboxamide derivatives Staphylococcus aureus1.56 - 3.13[18][20]
Indole-3-carboxamide derivatives Bacillus subtilis1.56 - 12.5[18][20]
Indole-3-carboxamide derivatives Escherichia coli1.56 - 12.5[18][20]
Indole-3-carboxamide derivatives Candida albicans-[18][20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][18][23][24]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound derivatives have demonstrated potent anti-inflammatory effects.[7]

Mechanisms of Action:

  • COX Inhibition: Some derivatives can inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[15]

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][20]

  • NF-κB Pathway Inhibition: Certain derivatives can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable plate.[14][20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Markers: After a suitable incubation period (e.g., 24 hours), collect the cell supernatant and measure the levels of inflammatory markers such as nitric oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Determine the concentration of the compound that inhibits the production of the inflammatory marker by 50% (IC50).

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a versatile and highly promising platform for the discovery of novel therapeutic agents. The wealth of research highlighted in this guide underscores its significant potential across a spectrum of diseases, from cancer and viral infections to microbial diseases and inflammatory conditions. The synthetic accessibility of this scaffold, coupled with the tunable nature of the carboxamide linker and the potential for diverse substitutions on the indole ring, provides a fertile ground for further optimization and development.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. The integration of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the intricate biology of diseases deepens, the this compound scaffold is poised to remain at the forefront of innovative drug discovery, offering hope for the development of more effective and safer medicines.

References

  • Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 17(3), 263–271.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • MDPI. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2898.
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ölgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives.
  • Blaskovich, M. A. T., et al. (2021).
  • Juszt, H., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 119.
  • Lu, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Ölgen, S., et al. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-11.
  • Frontiers. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1371165.
  • Yilmaz, F., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1032.
  • Blaskovich, M. A. T., et al. (2021).
  • Amadei, F., et al. (2021).
  • ResearchGate. (n.d.). Screening of the four novel synthetic indole derivatives for antiviral property.
  • Hassan, M., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2993.
  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.
  • Kumar, A., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Molecular Pharmacology, 14(5), 656-673.
  • Frontiers. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1371165.
  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533.
  • Kumar, S., & Ritika. (2020).
  • ACS Publications. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(37), 33261–33283.
  • Yang, C. R., & Li, J. P. (2014). Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. European journal of medicinal chemistry, 84, 539-547.
  • Li, H., et al. (2017). Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry, 60(10), 4235–4254.

Sources

An In-Depth Technical Guide to the Natural Occurrence of 1H-Indole-3-Carboxamide in Plants for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indole-3-carboxamide, a naturally occurring indole derivative, has garnered increasing interest within the scientific community due to its presence in various plant species and its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, from its natural sources and biosynthetic pathways to detailed analytical protocols for its extraction, isolation, and characterization. Furthermore, this guide explores the burgeoning field of its biological activities, offering insights for researchers in phytochemistry, natural product chemistry, and drug development.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities. Among these, this compound has emerged as a molecule of interest, having been identified in plants such as Isatis tinctoria (woad) and various members of the Brassicaceae family. Its presence in these species, often in the context of plant defense, suggests a significant ecological role and hints at its potential for pharmacological applications. This guide aims to consolidate the current understanding of this compound's phytochemistry and provide a practical framework for its study.

Natural Occurrence and Distribution

This compound has been identified as a natural constituent in a select number of plant species. Its discovery has often been in the context of broader phytochemical investigations of plants with known medicinal properties or distinct metabolic profiles.

Table 1: Documented Plant Sources of this compound and Related Indole Derivatives

Plant SpeciesFamilyReported Indole DerivativesReference(s)
Isatis tinctoria (Woad)BrassicaceaeThis compound, Indole-3-acetonitrile, Tryptanthrin, Indirubin[1][2][3][4]
Arabidopsis thalianaBrassicaceaeIndole-3-carboxylic acid derivatives (precursors)[5]
Brassica species (e.g., Cabbage)BrassicaceaeIndole-3-carbaldehyde, Indole-3-carbinol[6][7]

The presence of this compound and its precursors is particularly notable in the Brassicaceae family, which is renowned for its complex secondary metabolism, including the production of glucosinolates and various indole compounds that play a crucial role in plant defense against herbivores and pathogens.

Biosynthesis in Plants: From Tryptophan to Amide

The biosynthesis of this compound in plants is believed to follow the well-established pathway for indole derivatives, originating from the amino acid tryptophan. While the complete enzymatic cascade leading to the final amide is still under full elucidation, the key steps involve the conversion of tryptophan to indole-3-carboxylic acid, which then serves as the immediate precursor.

The proposed biosynthetic pathway is as follows:

  • Tryptophan to Indole-3-Acetaldoxime (IAOx): The pathway initiates with the conversion of tryptophan to indole-3-acetaldoxime.

  • IAOx to Indole-3-Acetonitrile (IAN): IAOx is subsequently converted to indole-3-acetonitrile.

  • IAN to Indole-3-Carboxylic Acid (ICOOH) and Indole-3-Carbaldehyde (ICHO): The cytochrome P450 enzyme, CYP71B6, has been shown to efficiently convert IAN into ICOOH and ICHO.[5]

  • ICHO to ICOOH: Aldehyde oxidases can further oxidize ICHO to ICOOH.[5]

  • ICOOH to this compound: The final step involves the amidation of indole-3-carboxylic acid. This conversion is likely catalyzed by an amide synthetase or a similar ligase that facilitates the formation of an amide bond. While specific enzymes for this reaction in the context of indole-3-carboxamide biosynthesis in plants are yet to be definitively identified, the existence of enzymatic machinery for amide bond formation is well-established in plant metabolism.[8][9][10]

Biosynthesis of this compound Tryptophan Tryptophan IAOx Indole-3-Acetaldoxime Tryptophan->IAOx IAN Indole-3-Acetonitrile IAOx->IAN ICHO Indole-3-Carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-Carboxylic Acid IAN->ICOOH CYP71B6 ICHO->ICOOH Aldehyde Oxidase IAM This compound ICOOH->IAM Amide Synthetase (Proposed) Analytical Workflow Plant_Material Plant Material (e.g., Isatis tinctoria) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Analysis Analytical Characterization SPE->Analysis HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Structure_Elucidation Structure Elucidation (NMR, HRMS) LCMS->Structure_Elucidation

Sources

An In-depth Technical Guide to the Tautomeric Forms of 1H-Indole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indole-3-carboxamide is a key structural motif found in numerous biologically active compounds. The potential for this molecule to exist in different tautomeric forms has profound implications for its physicochemical properties, receptor interactions, and metabolic stability. This guide provides a comprehensive technical overview of the potential tautomeric forms of this compound, grounded in the fundamental principles of amide-imidic acid and indole ring tautomerism. We present detailed, field-proven computational and experimental protocols for the characterization and quantification of these tautomers, explaining the causality behind methodological choices. This document is designed to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development, enabling a deeper understanding and strategic utilization of the unique chemistry of indole-3-carboxamides.

The Principle of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in modern drug design and development. Tautomers can exhibit distinct electronic, steric, and hydrogen bonding patterns, which in turn influence a molecule's solubility, lipophilicity, membrane permeability, and affinity for its biological target. The presence of a significant population of a minor tautomer can lead to unexpected pharmacological profiles or off-target effects. Therefore, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are paramount for ensuring its safety, efficacy, and intellectual property defensibility.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] While the tautomerism of the parent indole ring has been a subject of computational and experimental investigation, the interplay between the indole core and functional group tautomerism is often complex and molecule-specific.[2][3][4] This guide focuses on this compound, a common fragment in drug discovery, to delineate its potential tautomeric forms and provide a robust framework for their investigation.

Potential Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, arising from proton migration within the carboxamide side chain and the indole ring system.

Amide-Imidic Acid Tautomerism

The most significant tautomeric equilibrium to consider is the amide-imidic acid tautomerism of the C3-carboxamide group.[5][6] The common amide form exists in equilibrium with the imidic acid (or iminol) form. Theoretical investigations have generally shown that the amide form is significantly more stable than the tautomeric imidic acid by approximately 46 kJ·mol⁻¹ in simple systems.[5]

  • This compound (Amide Form): The canonical and most prevalent form.

  • (Z)-1H-Indole-3-carboximidic acid (Imidic Acid Form): The tautomer resulting from a 1,3-proton shift from the nitrogen to the oxygen of the carboxamide group. The Z/E designation refers to the stereochemistry about the C=N double bond.

Indole Ring Tautomerism

The indole ring itself can exhibit tautomerism, with the proton from the N1 position migrating to either the C2 or C3 position, breaking the aromaticity of the pyrrole ring.[2][3][7]

  • 1H-Indole (Indolenine): The standard aromatic form.

  • 2H-Indole and 3H-Indole: Non-aromatic tautomers. Computational studies on indole itself show that 3H-indole is a stable tautomer.[2][3][4]

Combining these possibilities, we can delineate the primary potential tautomers of this compound.

Tautomers A This compound (Amide Form, Dominant) B (Z)-1H-Indole-3-carboximidic acid (Imidic Acid Form) A->B Amide-Imidic Acid Tautomerism C 3H-Indole-3-carboxamide (Indolenine Form) A->C Indole Ring Tautomerism

Caption: Primary tautomeric equilibria for this compound.

Computational Workflow for Assessing Tautomer Stability

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and guiding experimental studies. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such systems.[2][3]

Detailed Protocol for DFT Calculations
  • Structure Preparation:

    • Build the 3D structures of all potential tautomers (Amide, Imidic Acid, and Indolenine forms) in a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • Causality: The initial optimization is performed in the gas phase to obtain the intrinsic stability of each tautomer without external influences.

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Methodology:

      • Functional: B3LYP is a widely used and well-validated functional for organic molecules.

      • Basis Set: 6-311++G(d,p) is recommended to accurately describe the electronic structure, including diffuse functions (++) for lone pairs and polarization functions (d,p) for bond angles.

    • Execution: Run a geometry optimization followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Solvent-Phase Single-Point Energy Calculation:

    • Causality: Solvation effects can dramatically alter the relative stabilities of tautomers, especially if they differ in polarity. The imidic acid form, with its O-H group, may be stabilized by polar, protic solvents.

    • Methodology:

      • Use the gas-phase optimized geometries.

      • Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

      • Perform single-point energy calculations in various solvents (e.g., water, DMSO, chloroform) to model different environments.

  • Data Analysis:

    • Extract the Gibbs free energies (G) from the frequency calculation output files for both gas-phase and solvated-phase results.

    • Calculate the relative energies (ΔG) of the tautomers with respect to the most stable form (expected to be the amide tautomer).

Expected Quantitative Data and Interpretation

The results should be summarized in a table for clear comparison.

TautomerGas Phase ΔG (kcal/mol)Water (PCM) ΔG (kcal/mol)DMSO (PCM) ΔG (kcal/mol)
This compound (Amide)0.00 (Reference)0.00 (Reference)0.00 (Reference)
(Z)-1H-Indole-3-carboximidic acidPredicted: +10 to +15Predicted: +5 to +10Predicted: +7 to +12
3H-Indole-3-carboxamidePredicted: > +20Predicted: > +20Predicted: > +20
Note: These values are illustrative predictions based on general principles of amide and indole tautomerism.[2][5]

Interpretation: The amide form is expected to be the most stable tautomer by a significant margin in all environments. However, the energy gap to the imidic acid form is likely to decrease in polar solvents that can stabilize the O-H bond through hydrogen bonding. The indolenine tautomer, which disrupts the aromaticity of the indole core, is expected to be significantly higher in energy.

CompWorkflow cluster_prep 1. Structure Preparation cluster_gas 2. Gas-Phase DFT cluster_solv 3. Solvation Effects cluster_analysis 4. Analysis Build Build 3D Structures (Amide, Imidic Acid, etc.) PreOpt Pre-optimize (MMFF94) Build->PreOpt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy with PCM/SMD Model Freq->SPE Analysis Calculate Relative Gibbs Free Energies (ΔG) SPE->Analysis

Caption: Computational workflow for tautomer stability analysis.

Experimental Protocols for Tautomer Characterization

Spectroscopic methods provide direct evidence for the presence and relative populations of tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for identifying and quantifying tautomers in solution.

Self-Validating Protocol:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical, as it can influence the tautomeric equilibrium. Running spectra in multiple solvents of varying polarity is highly recommended.

    • Trustworthiness: Use a high-purity, anhydrous solvent to avoid spurious signals and ensure reproducibility. DMSO-d₆ is often an excellent choice as it can solubilize both polar and non-polar compounds and its residual water peak can serve as an internal reference.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Acquire a standard 1D ¹H spectrum.

      • Causality: Ensure a sufficiently long relaxation delay (d1) of at least 5 times the longest T₁ of interest to allow for full relaxation of all protons, which is crucial for accurate integration and quantification.

      • Acquire spectra at different temperatures (e.g., 25 °C, 50 °C, 75 °C) to check for dynamic exchange between tautomers.

  • ¹³C NMR and 2D NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • If minor tautomers are suspected, acquire 2D spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals and unambiguously assign the structure of the minor species.

Expected Spectral Signatures and Interpretation:

  • Amide Form (Dominant):

    • ¹H NMR: A broad singlet for the indole N1-H (around 11.5 ppm in DMSO-d₆), two distinct signals for the amide -CONH₂ protons (around 7-8 ppm), and characteristic aromatic signals for the indole ring.[8]

    • ¹³C NMR: A signal for the amide carbonyl carbon (C=O) around 165-170 ppm.[9]

  • Imidic Acid Form (Minor):

    • ¹H NMR: Disappearance of one of the amide N-H signals and the appearance of a new, potentially broad O-H signal. The C=N-H proton would also have a characteristic shift.

    • ¹³C NMR: Disappearance of the amide carbonyl signal and the appearance of a new signal for the imidic acid carbon (C=N) at a different chemical shift (typically downfield).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure and conjugation of a molecule, making it useful for detecting different tautomeric forms.[10][11]

Self-Validating Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions in different solvents (e.g., hexane, chloroform, methanol, water) to a final concentration suitable for UV-Vis analysis (typically 10-50 µM).

    • Causality: Using a range of solvents with varying polarity and hydrogen-bonding capability is essential to perturb the tautomeric equilibrium and observe corresponding spectral shifts.

  • Spectral Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Parameters:

      • Scan a wavelength range from 200 to 400 nm.

      • Use the corresponding pure solvent as a blank for baseline correction.

      • Trustworthiness: Ensure quartz cuvettes are used and are thoroughly cleaned between samples to prevent cross-contamination.

Expected Spectral Signatures and Interpretation:

  • The indole chromophore typically shows two main absorption bands, the ¹Lₐ and ¹Lₑ bands.

  • The amide form is expected to have a characteristic spectrum.

  • The imidic acid form, with its extended conjugation through the C=N double bond, may exhibit a bathochromic (red) shift in its absorption maximum (λ_max) compared to the amide form.

  • The non-aromatic indolenine form would have a drastically different UV-Vis spectrum, lacking the characteristic indole absorption profile.

  • Plotting λ_max against solvent polarity parameters (like the Reichardt dye parameter, E_T(30)) can provide evidence of specific solvent-solute interactions that favor one tautomer over another.

Factors Influencing Tautomeric Equilibrium

The relative populations of tautomers are not fixed and can be influenced by several external factors:

  • Solvent: As demonstrated in the protocols, solvent polarity and hydrogen-bonding ability are paramount. Polar protic solvents (like water or methanol) can stabilize both the amide and imidic acid forms through hydrogen bonding, potentially reducing the energy gap between them compared to a nonpolar solvent like hexane.[12]

  • pH: In aqueous solutions, pH can play a decisive role. At low pH, the basic nitrogen of the imidic acid could be protonated, potentially shifting the equilibrium. At high pH, deprotonation of the amide N-H or indole N-H could occur, leading to different anionic species.

  • Temperature: Changes in temperature can shift the equilibrium according to the principles of thermodynamics. Variable-temperature NMR is a key experiment to probe these effects.[13]

Implications for Drug Development and Conclusion

The ability of this compound to exist, even transiently, in its imidic acid form has significant implications. The imidic acid tautomer presents a different hydrogen bond donor/acceptor pattern (H-bond donor OH and H-bond acceptor C=N) compared to the amide (H-bond acceptor C=O and H-bond donor NH₂). This difference can dramatically alter the binding mode and affinity of a ligand for its protein target.[1] Furthermore, the different physicochemical properties of the tautomers can affect ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

  • Dubnikova, F., & Lifshitz, A. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 105(14), 3654–3662. [Link][2][3][4]
  • Tivendale, N. D., Davies, N. W., Horne, J., Ross, J. J., & Smith, J. A. (2012). Analysis of the Enol-Keto Tautomers of Indole-3-pyruvic Acid. Journal of Agricultural and Food Chemistry, 60(1), 133–138. [Link]
  • Smith, B. J., & Liu, R. (1999). A Theoretical Investigation of Indole Tautomers. ETSU Faculty Works, Paper 2. [Link]
  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234. [Link]
  • Wikipedia. (n.d.). Imidic acid.
  • Tivendale, N. D., et al. (n.d.). Analysis of the Enol-Keto Tautomers of Indole-3-pyruvic Acid. UWA Profiles and Research Repository. [Link][14]
  • Palomar, J., et al. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. RSC Advances, 4(92), 50536-50547. [Link][13][15]
  • Nakajima, N., & Ubukata, M. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22. Georg Thieme Verlag. [Link][5]
  • SpectraBase. (n.d.). INDOLE-3-CARBOXAMIDE. Wiley. [Link][9]
  • Kuzu, B., & Menges, N. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 61–68. [Link][10]
  • Chemistry Stack Exchange. (2021). On the stabler tautomer in amide-imidic acid tautomerism. [Link]
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. [Link][11]
  • Johnson, J. A., et al. (2020). Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. The Journal of Chemical Physics, 152(14), 144304. [Link][12]
  • Karaduman, R., et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1182. [Link][8]
  • ResearchGate. (n.d.). Indole and its tautomers. [Link][7]
  • Hosseinzadeh, R., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2533–2553. [Link][1]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1H-Indole-3-Carboxamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-indole-3-carboxamide core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in molecules with significant biological activity.[1][2] This structural motif is adept at forming key interactions, such as hydrogen bonds and π-π stacking, with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2][3] Its derivatives have shown promise in a multitude of disease areas, including cancer, inflammation, and infectious diseases.[2][4]

As the complexity of drug discovery escalates, in silico modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and refine the interactions between small molecules and their protein targets at an atomic level.[5][6] This guide provides a comprehensive, technically-grounded walkthrough of the core computational methodologies applied to the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them to foster a deeper understanding of the molecular modeling workflow.

Section 1: The Foundation – Ligand and Target Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is not merely procedural; it is a critical step that dictates the biological relevance of the entire simulation.

Preparing the this compound Ligand

The chemical environment of a biological system can significantly influence a ligand's properties. Key considerations include:

  • Tautomeric and Protonation States: The indole nitrogen can be protonated or deprotonated depending on the pH and its local environment.[3] Accurately assigning the correct protonation state is crucial as it governs the molecule's ability to act as a hydrogen bond donor or acceptor.

  • 3D Conformation Generation: While crystal structures provide an experimental conformation, ligands in solution exist as an ensemble of low-energy conformers. Generating a diverse set of these conformers is essential for flexible docking procedures.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Start with a 2D representation of the this compound derivative (e.g., from a chemical drawing tool or database).

  • Generate 3D Coordinates: Use a tool like Open Babel or ChemDraw to convert the 2D structure into a 3D format.

  • Protonation and Tautomerization: Employ software such as Schrödinger's LigPrep or MOE to predict the most likely protonation and tautomeric states at a physiological pH (typically 7.4).[7][8]

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94s or OPLS) to relieve any steric clashes and obtain a low-energy starting conformation.[7]

Preparing the Protein Target

Protein structures, often obtained from the Protein Data Bank (PDB), are static snapshots and require careful processing to be simulation-ready.[8][9]

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the target protein's crystal structure from the PDB.[8]

  • Initial Cleanup: Remove all non-essential molecules, including water, ions, and co-crystallized ligands (unless the ligand is the subject of a re-docking validation).[10]

  • Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the predicted protonation states of the amino acid residues at a given pH.[11]

  • Handling Missing Residues/Loops: If the PDB file has missing residues or loops, these must be modeled in using tools like MODELLER or the loop modeling features within Schrödinger or MOE.[10]

  • Assigning Partial Charges: Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM.[11]

  • Constrained Minimization: Perform a final, constrained energy minimization of the protein structure. This step relaxes the added hydrogens and any modeled loops while keeping the experimentally determined heavy atoms fixed, thus preserving the integrity of the crystal structure.

Section 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is a foundational technique for virtual screening and understanding the key interactions that drive binding.

The "Why": Causality in Docking Choices

The choice of docking algorithm and scoring function is critical. For a flexible scaffold like this compound, a flexible ligand docking approach is essential to explore its conformational space within the binding pocket.[8] Scoring functions estimate the binding affinity, and different functions may be more suitable for certain types of interactions (e.g., those that heavily rely on hydrogen bonding vs. hydrophobic interactions).

A Self-Validating System: The Docking Protocol

A trustworthy docking protocol must be validated. The most common method is "re-docking," where the co-crystallized ligand is extracted and docked back into its receptor.[14][15] A successful protocol will reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14]

Experimental Protocol: Molecular Docking Workflow

  • Grid Generation: Define a docking grid box that encompasses the entire binding site of the target protein.[16]

  • Ligand Docking: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound library into the defined grid.[8][17]

  • Pose Analysis: Analyze the top-scoring docking poses. Key interactions to look for with the indole scaffold include:

    • Hydrogen bonding involving the indole N-H and the carboxamide N-H and carbonyl oxygen.

    • π-π stacking interactions between the indole ring and aromatic residues (e.g., Phe, Tyr, Trp).

    • Hydrophobic interactions with aliphatic residues.[12]

  • Scoring and Ranking: Rank the compounds based on their docking scores, which provide an estimation of their binding affinity.

Workflow Visualization: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Add Hydrogens, Charges) Protein_Prep->Grid_Gen Docking Run Docking Simulation Grid_Gen->Docking Pose_Analysis Pose Analysis (H-bonds, π-stacking) Docking->Pose_Analysis Validation Protocol Validation (Re-docking, RMSD < 2Å) Validation->Docking informs Scoring Scoring & Ranking Pose_Analysis->Scoring

Caption: A typical workflow for molecular docking studies.

Section 3: Exploring Dynamics with Molecular Dynamics (MD) Simulations

While docking provides a static picture, protein-ligand complexes are dynamic entities. MD simulations offer a way to observe the time-evolution of these complexes, providing insights into their stability and the nature of their interactions.[1][4]

The "Why": From Static Poses to Dynamic Stability

An MD simulation can validate a docking pose. If a docked ligand is unstable and diffuses away from the binding pocket during a simulation, the pose is likely incorrect. Conversely, a stable trajectory with persistent key interactions strengthens the confidence in the predicted binding mode.[14]

Experimental Protocol: Protein-Ligand MD Simulation

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This allows the system to relax into a stable state.

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • RMSD: To evaluate the stability of the ligand in the binding pocket.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

Data Presentation: Common MD Simulation Software

SoftwareForce FieldsKey Features
GROMACS GROMOS, AMBER, CHARMM, OPLSHigh performance, extensive analysis tools
AMBER AMBERWell-validated for biomolecules, includes MM/PBSA
NAMD CHARMMHighly scalable for large systems
Schrödinger OPLSIntegrated with a user-friendly GUI (Desmond)

Section 4: Quantifying Interactions with Advanced Methods

Beyond docking scores, more rigorous methods can provide quantitative predictions of binding affinity.

MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its generalized Born (MM/GBSA) variant are popular methods for estimating the free energy of binding from MD simulation snapshots.[4] They offer a balance between computational cost and accuracy.

Pharmacophore Modeling and QSAR

When a set of active this compound derivatives is available, ligand-based methods can be powerful.

  • Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for biological activity.[18][19] The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries for new potential hits.[20]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[21][22] A robust 3D-QSAR model can predict the activity of newly designed this compound derivatives before they are synthesized.[12][23]

Workflow Visualization: Integrated Modeling Approach

G cluster_start Initial Screening & Modeling cluster_refine Refinement & Validation cluster_predict Predictive Modeling VS Virtual Screening (Docking) Hits Identify Initial Hits VS->Hits MD MD Simulation (Stability Analysis) Hits->MD QSAR QSAR Model (Predict Activity) Hits->QSAR informs Pharmacophore Pharmacophore Model (New Scaffolds) Hits->Pharmacophore informs Free_Energy Binding Free Energy (MM/PBSA) MD->Free_Energy New_Leads Design New Leads Free_Energy->New_Leads QSAR->New_Leads Pharmacophore->New_Leads

Sources

Whitepaper: A Strategic Framework for Discovering Novel Biological Targets of 1H-Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents, from synthetic cannabinoid receptor agonists to potent anti-inflammatory and anticancer compounds.[1][2][3][4][5] Despite its prevalence, the full spectrum of molecular targets for many derivatives remains uncharacterized, limiting our understanding of their mechanisms of action and potential off-target effects. This guide presents a comprehensive, multi-pronged strategy for the de-novo discovery and validation of biological targets for novel this compound compounds. We detail an integrated workflow combining advanced chemical proteomics, unbiased genetic screening, and robust biophysical validation, providing field-proven insights and step-by-step protocols to empower researchers in drug discovery and chemical biology.

Introduction: The Enduring Potential of the Indole-3-Carboxamide Scaffold

The indole ring system is a cornerstone of biologically active molecules, and the this compound derivative is particularly notable. Its structural rigidity, coupled with the hydrogen-bonding capabilities of the carboxamide group, allows for high-affinity interactions with a diverse range of protein targets.[3] This has led to its incorporation into drugs targeting cannabinoid receptors (CB1/CB2), kinases, and proteins involved in inflammatory pathways.[1][6][7][8][9] For instance, certain derivatives are potent CB1/CB2 agonists, while others show promise as inhibitors of the androgen receptor or possess broad anti-inflammatory properties by modulating pathways like the TRIF-dependent signaling cascade.[1][5][10]

However, the very versatility that makes this scaffold attractive also presents a challenge. A single compound can exhibit polypharmacology, interacting with multiple targets to produce a complex biological response. Relying solely on phenotype-based screening without identifying the direct molecular targets is a high-risk endeavor, often leading to late-stage failures in drug development due to unforeseen toxicity or a misunderstood mechanism of action.[11][12]

The core directive of this guide is to provide a logical and experimentally sound framework for moving from a bioactive this compound "hit" to a validated, high-confidence biological target. Our approach is built on the principle of orthogonal validation, where insights from fundamentally different methodologies are converged to build a compelling scientific case.

The Strategic Workflow: An Integrated Approach to Target Deconvolution

A successful target identification campaign is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. We propose a three-phase strategy: (I) Unbiased Target Discovery , (II) Computational Prioritization , and (III) Orthogonal Target Validation . The choice of which method to deploy first depends on available resources and the nature of the compound.

TargetID_Workflow cluster_0 Phase I: Unbiased Target Discovery cluster_1 Phase II: Computational Prioritization cluster_2 Phase III: Orthogonal Target Validation chem_proteomics Chemical Proteomics (Affinity-Based Profiling) in_silico In Silico Screening (Docking, Pharmacophore) chem_proteomics->in_silico Identifies direct binders genetic_screening Genetic Screening (CRISPR-Cas9) genetic_screening->in_silico Identifies functional pathway members biochemical Biochemical Validation (SPR, ITC) in_silico->biochemical Ranks & prioritizes hits cellular Cellular Target Engagement (CETSA) biochemical->cellular Confirms direct binding & kinetics cellular->chem_proteomics Confirms engagement in situ (Iterative Refinement) end Validated Biological Target cellular->end start Bioactive Indole-3-Carboxamide start->chem_proteomics start->genetic_screening

Caption: High-level strategic workflow for target identification.

Phase I-A: Chemical Proteomics for Direct Binder Identification

The most direct method to identify a protein target is to use the compound itself as "bait" to capture its binding partners from a complex biological sample. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique perfect for this purpose.[13][14][15]

Causality Behind the Choice: ABPP provides direct physical evidence of an interaction. Unlike genetic methods that identify genes required for a compound's effect, ABPP identifies the proteins that the compound physically touches. This is the highest grade of evidence for target engagement.

Probe Design: The Cornerstone of a Successful ABPP Experiment

The core of ABPP is a chemical probe derived from the parent this compound. This probe must retain the biological activity of the parent compound while incorporating two key features: a reactive group for covalent linkage (if applicable) and a reporter tag for enrichment and detection.[16]

For a non-covalent compound, a photo-affinity label is ideal. A diazirine or benzophenone group can be introduced onto the scaffold. Upon UV irradiation, this group forms a highly reactive carbene or radical that covalently crosslinks the probe to any protein in close proximity, effectively "trapping" the binding interaction.[16]

Key Design Considerations for an Indole-3-Carboxamide Probe:

  • Linker Attachment Point: The linker connecting the indole scaffold to the reporter tag must be placed at a position that does not disrupt the key binding interactions. For the this compound core, the N1 position of the indole or a position on the carboxamide's R-group are often synthetically accessible and less likely to interfere with binding compared to the core indole rings.

  • Linker Composition: A flexible polyethylene glycol (PEG) linker is commonly used to distance the bulky reporter tag from the core molecule, minimizing steric hindrance.[17]

  • Reporter Tag: A "clickable" alkyne tag is the modern standard.[13] This small tag has minimal impact on cell permeability. After cell lysis, it can be conjugated to a biotin-azide or fluorophore-azide via a highly efficient Cu(I)-catalyzed click chemistry reaction for subsequent enrichment or visualization.[13]

ABPP_Workflow start 1. Treat Live Cells with Alkyne-Indole Probe lyse 2. Cell Lysis start->lyse compete Control: Pre-treat with excess parent compound compete->lyse click 3. Click Chemistry (Add Biotin-Azide + Cu(I)) lyse->click enrich 4. Streptavidin Enrichment (Pull-down biotinylated proteins) click->enrich wash 5. Wash to Remove Non-specific Binders enrich->wash digest 6. On-Bead Trypsin Digestion wash->digest ms 7. LC-MS/MS Analysis digest->ms analyze 8. Data Analysis (Identify & Quantify Proteins) ms->analyze hit Validated Hit Protein (Abundance reduced in control) analyze->hit

Caption: Workflow for a competitive affinity-based protein profiling experiment.

Detailed Protocol: Competitive ABPP with an Alkyne-Indole Probe

This protocol describes a competitive profiling experiment, which is the gold standard for validating hits. By pre-incubating cells with an excess of the original, unlabeled this compound, true targets will be occupied and unable to bind the probe. These proteins will therefore be depleted in the final mass spectrometry analysis compared to the vehicle control.

  • Cell Culture & Treatment:

    • Plate cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • For the Control group, pre-treat cells with a 50-100 fold excess of the parent this compound for 1 hour.

    • For the Experimental group, treat with vehicle (e.g., 0.1% DMSO).

    • Add the alkyne-functionalized indole probe (e.g., at 1-5 µM final concentration) to all plates and incubate for 1-2 hours under normal culture conditions.

  • Lysis and Click Chemistry:

    • Harvest cells, wash with cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

    • Normalize protein concentration across all samples using a BCA assay.

    • Prepare the click-chemistry reaction mix: Biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.

    • Add the mix to the lysates and incubate for 1 hour at room temperature.

  • Enrichment and Digestion:

    • Add streptavidin-conjugated magnetic beads to the lysates and incubate for 1-2 hours with rotation at 4°C to capture biotinylated proteins.

    • Wash the beads extensively (e.g., 3x with 1% SDS in PBS, 3x with 8M urea, 3x with PBS) to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Digest overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a quantitative proteomics software (e.g., MaxQuant) to identify proteins and quantify their relative abundance between the control and experimental groups based on spectral counting or label-free quantification (LFQ).

Data Presentation and Interpretation

The primary output is a list of proteins identified and quantified. A high-confidence "hit" is a protein that is significantly depleted in the sample pre-treated with the parent compound.

Table 1: Example ABPP Hit List for an Indole-3-Carboxamide Probe

Protein ID (UniProt) Gene Name Fold Change (Probe+Inhibitor / Probe) p-value Cellular Compartment
P04035 JNK3 0.08 1.2e-5 Cytoplasm, Nucleus
P27361 GSK3B 0.15 4.5e-5 Cytoplasm, Nucleus
Q13541 p38α 0.21 9.8e-4 Cytoplasm, Nucleus
P08684 HSP90A 0.89 0.45 Cytoplasm

| P60709 | ACTB | 0.95 | 0.78 | Cytoskeleton |

Interpretation: In this example, JNK3, GSK3B, and p38α are high-confidence hits, showing significant depletion. HSP90A and ACTB are likely non-specific binders as their levels are unchanged.

Phase I-B: Genetic Screening for Functional Pathway Identification

Genetic screens, particularly CRISPR-Cas9 knockout screens, offer a powerful, unbiased method to identify genes that are essential for a compound's activity.[18][19][20]

Causality Behind the Choice: While chemical proteomics finds direct binders, CRISPR screens identify the entire functional pathway. A gene knockout that confers resistance to your compound may be the direct target, a downstream effector, or an upstream regulator. This provides a broader, systems-level view of the compound's mechanism of action.[12][21]

Detailed Protocol: Genome-Wide CRISPR Knockout Resistance Screen
  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a pooled, genome-wide lentiviral sgRNA library at a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA.[19]

    • Select for transduced cells (e.g., with puromycin).

    • Maintain cell numbers to ensure high coverage of the library (e.g., >300 cells per sgRNA).[19]

  • Compound Treatment:

    • Split the cell population into two arms: a Treatment group and a Vehicle (DMSO) Control group.

    • Treat the Treatment group with the this compound at a concentration that causes significant growth inhibition (e.g., IC80-IC90).

    • Culture both populations for a duration that allows for significant selective pressure (e.g., 14-21 days), passaging cells as needed.[19]

  • Genomic DNA Extraction and Sequencing:

    • At the end of the screen, harvest cells from both arms.

    • Extract genomic DNA.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Analyze the sgRNA representation in each population using next-generation sequencing.

  • Data Analysis:

    • Count the reads for each sgRNA in both the treatment and control samples.

    • Calculate the log2-fold change in representation for each sgRNA.

    • Genes whose sgRNAs are significantly enriched in the treatment group are "resistance hits." Their knockout alleviates the compound's cytotoxic/cytostatic effect.

Phase III: Orthogonal Validation of Prioritized Hits

Data from discovery experiments are not definitive. Both ABPP and CRISPR screens can produce false positives. It is critical to validate the top hits using orthogonal methods that rely on different biophysical principles.

Biochemical Validation: Confirming Direct Binding and Kinetics

Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures biomolecular interactions in real-time.[11][22][23] It provides quantitative data on binding affinity (KD), as well as association (kon) and dissociation (koff) rates.[24]

Protocol Outline:

  • Immobilize the purified recombinant hit protein onto an SPR sensor chip.

  • Flow solutions of the this compound at various concentrations over the chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

  • Fit the resulting sensorgrams to a binding model to determine KD, kon, and koff. A specific, high-affinity interaction is strong evidence of a direct target.[23]

Cellular Target Engagement: Proving the Interaction in a Live Cell Context

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[25][26][27] This technique provides the ultimate proof of target engagement: that the compound binds its intended target inside an intact cell.[28][29]

Protocol Outline:

  • Treat intact cells with either the this compound or a vehicle control.

  • Heat aliquots of the treated cells to a range of different temperatures.[27]

  • Lyse the cells and separate the soluble protein fraction from the precipitated (melted) protein fraction by centrifugation.[28]

  • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • A positive result is a shift of the melting curve to a higher temperature in the compound-treated cells, indicating stabilization upon binding.[26]

Signaling_Pathway Indole This compound JNK3 JNK3 (Target) Indole->JNK3 Inhibition cJun c-Jun JNK3->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Activation Cytokines Pro-inflammatory Genes (e.g., IL-6, TNF-α) AP1->Cytokines Upregulates Transcription Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Hypothetical signaling pathway for an anti-inflammatory indole-3-carboxamide.

Conclusion: Building a Self-Validating Case

The discovery of novel biological targets for a promising compound like a this compound derivative is a challenging but critical step in drug development. By employing a multi-faceted strategy that combines the direct binding evidence from chemical proteomics, the functional context from genetic screening, and the rigorous biophysical confirmation from SPR and CETSA, researchers can build a self-validating and compelling case for a specific mechanism of action. This integrated approach minimizes the risk of pursuing irrelevant targets, accelerates the translation of chemical matter into therapeutic candidates, and ultimately deepens our understanding of chemical biology.

References

  • Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
  • Horizon Discovery. (2015, October 26). How CRISPR–Cas9 Screening will revolutionize your drug development programs. [Webinar]. [Link]
  • Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. [Link]
  • Sartorius. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]
  • Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?[Link]
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 145–163. [Link]
  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry. [Link]
  • Nuvisan. (n.d.). Surface plasmon resonance. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(28), 2609–2620. [Link]
  • Drug Target Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. [Link]
  • Stuart, L. (2024, September 6).
  • Li, Y., et al. (2023). Indole-3-carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(8), 7543. [Link]
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Chemical Biology. [Link]
  • Chen, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1135635. [Link]
  • Park, S. Y., et al. (2013). Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. Food and Chemical Toxicology, 57, 256–261. [Link]
  • Alexander, J. P., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 1–16. [Link]
  • Boyd, R., et al. (2019). Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry, 179, 545–554. [Link]
  • MS Bioworks. (n.d.). Activity-Based Protein Profiling (ABPP) Assay. [Link]
  • Foley, K. F., & Luffer-Atlas, D. (2019). Targeted Small Molecule Drug Discovery. [Link]
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Mavel, S., et al. (2005). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4785–4789. [Link]
  • Wright, J. C., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. ChemBioChem, 17(14), 1283–1293. [Link]
  • Hasegawa, K., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(1), 124–132. [Link]
  • MtoZ Biolabs. (n.d.). Comprehensive Guide to Activity-Based Protein Profiling (ABPP)
  • Fang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 327. [Link]
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Journal of the American Chemical Society. [Link]
  • Orekhov, P. S., et al. (2022). Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism. International Journal of Molecular Sciences, 23(21), 13180. [Link]
  • Ferreira, L. G., et al. (2024).
  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2891. [Link]
  • Tai, S., & Fantegrossi, W. E. (2017). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 18(8), 1747. [Link]
  • Sharma, G., et al. (2024). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(15), 3988. [Link]
  • Dalal, K., et al. (2020). Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry, 63(15), 8447–8469. [Link]
  • Koutentis, P. A., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(11), 3180. [Link]
  • Halter, T., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Archives of Toxicology, 92(7), 2229–2241. [Link]
  • da Silva, P. B., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. Pharmacological Reports, 73(3), 843–856. [Link]

Sources

Exploring the Chemical Space of 1H-Indole-3-Carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its remarkable versatility, arising from the facile functionalization of the indole ring, the carboxamide linker, and the terminal substituent, has led to the discovery of potent agents targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical space of this compound analogs. We will delve into key synthetic strategies, explore the diverse pharmacological activities, and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide is designed to be a practical resource, offering detailed experimental protocols and insightful analysis to accelerate the design and development of next-generation therapeutics based on this remarkable scaffold.

The this compound Scaffold: A Cornerstone of Medicinal Chemistry

The indole nucleus is a ubiquitous feature in a vast number of natural products and synthetic molecules with significant biological activities.[1] The fusion of a benzene ring to a pyrrole ring bestows upon the indole scaffold a unique electronic and steric profile, making it an ideal platform for molecular recognition by a diverse range of biological targets. The introduction of a carboxamide functional group at the C3 position further enhances its drug-like properties. The amide bond is a key structural element in many pharmaceuticals, offering a combination of rigidity and hydrogen bonding capabilities that are crucial for target engagement.

The true power of the this compound scaffold lies in its amenability to chemical modification at three key positions:

  • The Indole Nitrogen (N1): Alkylation, acylation, or substitution with various functional groups can profoundly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.

  • The Indole Ring (C4-C7): Substitution on the benzene portion of the indole ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire scaffold, impacting its reactivity and biological activity.

  • The Carboxamide Substituent (R-group): The greatest diversity can be introduced at this position, with a wide range of aliphatic, aromatic, and heterocyclic moieties being incorporated to fine-tune the compound's pharmacological profile and target selectivity.

This inherent modularity allows for the systematic exploration of chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Navigating the Synthetic Landscape: Key Strategies for Analog Generation

The synthesis of this compound analogs can be approached through several robust and versatile synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Amide Bond Formation from Indole-3-Carboxylic Acid

A common and straightforward approach involves the coupling of a pre-functionalized indole-3-carboxylic acid with a desired amine. This method offers a high degree of flexibility in introducing diversity at the carboxamide R-group.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of the substituted 1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).

  • Addition of Base: Add a non-nucleophilic base, such as DIPEA or triethylamine (2.0 eq), to the reaction mixture.

  • Amine Addition: Introduce the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality behind Experimental Choices: The use of coupling agents like HATU or HOBt/EDC is crucial for converting the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. The anhydrous conditions are necessary to prevent the hydrolysis of the activated intermediate. The choice of solvent and base is dictated by the solubility of the reactants and the need to neutralize the acidic byproducts of the reaction.

Synthesis from Indole-3-Carboxaldehyde

Another versatile starting material is indole-3-carboxaldehyde.[2][3] This can be oxidized to the corresponding carboxylic acid for subsequent amide coupling or can be utilized in multi-component reactions.

Experimental Protocol: Synthesis of a Schiff Base Intermediate

  • Condensation Reaction: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add the desired primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating. The formation of the Schiff base (imine) can be monitored by TLC.

  • Reduction (Optional): The resulting imine can be reduced to the corresponding secondary amine using a reducing agent like sodium borohydride.

  • Further Functionalization: The secondary amine can then be acylated to introduce the carboxamide functionality.

Self-Validating System: The formation of the Schiff base is a reversible reaction. The removal of water, either by azeotropic distillation or by the use of a dehydrating agent, can drive the equilibrium towards the product. The characteristic imine peak in the 1H NMR spectrum (around 8.0-8.5 ppm) and the C=N stretch in the IR spectrum confirm the successful formation of the intermediate.

One-Pot Synthesis of 2-Amino-1H-indole-3-carboxamides

For the synthesis of analogs with a 2-amino substitution, an efficient one-pot, two-step method has been developed.[4] This approach avoids the isolation of intermediates, thereby improving efficiency and overall yield.

Experimental Protocol: One-Pot Synthesis

  • SNAr Reaction: In a flask containing dry DMF, add cyanoacetamide (1.0 eq) and NaH (2.2 eq). After a brief stirring, add 2-halonitrobenzene (1.0 eq) and stir at room temperature for 1 hour.[4]

  • Reductive Cyclization: To the reaction mixture, add 1.0 N HCl (2.0 eq), followed by FeCl3 (3.0 eq) and Zn dust (10 eq).[4]

  • Heating and Isolation: Heat the reaction mixture to 100 °C for 1 hour. After cooling, the product can be isolated and purified by standard procedures.[4]

Expertise & Experience: This one-pot procedure cleverly combines a nucleophilic aromatic substitution (SNAr) with a subsequent reductive cyclization. The initial SNAr reaction forms a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. The addition of acid, FeCl3, and zinc powder then facilitates the reduction of the nitro group to an amine, which undergoes an intramolecular cyclization to form the desired 2-amino-1H-indole-3-carboxamide.[4]

A Spectrum of Biological Activities and Structure-Activity Relationships

This compound analogs have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

The this compound scaffold is a prominent feature in many potent anticancer agents.[5] These compounds often exert their effects through various mechanisms, including the inhibition of key kinases, topoisomerases, and the induction of apoptosis.

  • Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the carboxamide nitrogen is critical for anticancer activity. For instance, N-substituted 1H-indole-2-carboxamides have shown potent activity against various cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116).[5] The introduction of specific aromatic or heterocyclic moieties can enhance the binding affinity to target proteins. Furthermore, substitutions on the indole ring, such as at the 5-position, can modulate the electronic properties and improve the overall efficacy.

Table 1: Anticancer Activity of Selected 1H-Indole-2-Carboxamide Analogs [5]

CompoundSubstitution PatternTarget Cell LineIC50 (µM)
4 N-ArylK-5620.61
10 N-HeteroarylHCT-1161.01
12 N-ArylK-5620.33
14 N-ArylK-5620.61
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. N-pyridinyl-indole-3-(alkyl)carboxamides have emerged as potential anti-inflammatory agents.[6]

  • SAR: A key finding in this class of compounds is the importance of an alkyl linker between the indole-3-carbonyl and the N-pyridinyl moiety. While N-substituted-(indol-3-yl)carboxamides showed no significant activity, the introduction of an alkyl chain, leading to alkanamides, resulted in moderate to high anti-inflammatory activity.[6] This suggests that the spatial orientation and flexibility of the molecule are crucial for its interaction with the biological target.

Antimicrobial and Antifungal Activity

The indole nucleus is a well-known pharmacophore in the development of antimicrobial and antifungal agents.[7] this compound derivatives have been shown to be effective against a range of pathogens.

  • SAR: The antimicrobial and antifungal activity is often influenced by the lipophilicity and electronic nature of the substituents. For example, the introduction of halogen atoms on the indole ring or the carboxamide substituent can enhance the potency.

Other Biological Activities

The versatility of the this compound scaffold extends to a wide range of other therapeutic areas:

  • Na+/H+ Exchanger Inhibitors: N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger, a potential target for cardiovascular diseases.[8]

  • CB1 Cannabinoid Receptor Agonists: Conformationally constrained tricyclic indole-3-carboxamides have been identified as potent CB1 cannabinoid receptor agonists.[9][10]

  • Anti-Trypanosoma cruzi Activity: Substituted 1H-indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General Synthetic Strategy for this compound Analogs

G Indole_Acid 1H-Indole-3-Carboxylic Acid Coupling Amide Coupling (HATU, HOBt/EDC) Indole_Acid->Coupling Amine R-NH2 Amine->Coupling Product This compound Analog Coupling->Product

Caption: Amide bond formation from indole-3-carboxylic acid.

Key Positions for Chemical Modification

G Indole_Scaffold This compound N1 Position Indole Ring (C4-C7) Carboxamide R-group N1_Mod Alkylation, Acylation Indole_Scaffold:f1->N1_Mod Ring_Mod Substitution Indole_Scaffold:f2->Ring_Mod R_Group_Mod Diverse Functionalities Indole_Scaffold:f3->R_Group_Mod

Caption: Key modification sites on the indole-3-carboxamide scaffold.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its analogs make it an attractive starting point for the development of new drugs. Future research will likely focus on the exploration of novel substitution patterns, the use of computational methods to guide the design of more potent and selective analogs, and the elucidation of the precise molecular mechanisms of action for the most promising compounds. The insights and protocols provided in this guide aim to empower researchers to effectively navigate the chemical space of this compound analogs and contribute to the discovery of the next generation of innovative therapeutics.

References

  • Der Pharma Chemica.
  • ResearchGate.
  • National Institutes of Health. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]
  • PubMed. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. [Link]
  • PubMed. N-pyridinyl-indole-3-(alkyl)
  • PubMed. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. [Link]
  • University of Strathclyde. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. [Link]
  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • National Institutes of Health.
  • Chulalongkorn University.
  • National Institutes of Health.
  • National Institutes of Health.
  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
  • MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. [Link]
  • National Institutes of Health. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 1H-Indole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. Early and robust assessment of a compound's toxicity profile is paramount to de-risk drug development programs and ensure patient safety. This technical guide provides a comprehensive framework for the initial toxicity screening of this compound and its derivatives. We will delve into the critical in vitro and in vivo assays, explaining the scientific rationale behind experimental choices and providing detailed, field-proven protocols. This guide is intended to be a practical resource for researchers, enabling them to design and execute a thorough preliminary toxicity evaluation.

Introduction: The Significance of Early Toxicity Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1] The indole-3-carboxamide core, while prevalent in many biologically active molecules, is not exempt from potential liabilities. Therefore, a proactive and early assessment of toxicity is not merely a regulatory hurdle but a critical scientific endeavor. Integrating toxicity screening into the early stages of drug discovery allows for the timely identification of potential hazards, guiding medicinal chemistry efforts towards safer and more effective analogues. This "fail early, fail cheap" paradigm is essential for optimizing resource allocation and increasing the probability of clinical success.

This guide will systematically address the foundational pillars of initial toxicity screening: in vitro cytotoxicity, genotoxicity, metabolic stability, and in vivo acute toxicity.

In Vitro Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial evaluation of a compound's effect on cell viability is a fundamental step in toxicity screening. The goal is to determine the concentration at which the compound elicits a toxic response in various cell types, thereby establishing a preliminary therapeutic window.

Causality Behind Experimental Choices

The selection of cell lines is a critical decision. A panel of cell lines should ideally include:

  • Target-relevant cells: Cells expressing the therapeutic target of the indole-3-carboxamide derivative.

  • Liver cells (e.g., HepG2): The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.

  • Kidney cells (e.g., HEK293): The kidneys are crucial for drug excretion and can be a target for toxicity.

  • A representative cancer cell line (if applicable): To assess potential anti-cancer activity and selectivity.

  • A normal, non-cancerous cell line (e.g., fibroblasts): To evaluate general cytotoxicity and selectivity towards cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • This compound (and its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity of Indole-Carboxamide Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
N-substituted indole-2-carboxamide (Example 1)HCT-119 (Colon Cancer)Varies[2]
N-substituted indole-2-carboxamide (Example 2)MCF-7 (Breast Cancer)Varies[2]
N-substituted indole-2-carboxamide (Example 3)K-562 (Leukemia)Varies[2]
Indole Schiff base β-diiminato manganese(III) complexMCF-70.39 (72h)[3]
Indole Schiff base β-diiminato manganese(III) complexMDA-MB-2311.03 (72h)[3]

Note: The IC50 values for N-substituted indole-2-carboxamides are presented as "Varies" as the specific values depend on the nature of the substitution and are detailed in the cited reference.

Genotoxicity Assessment: Protecting the Blueprint of Life

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of a cell. Assessing the genotoxic potential of a drug candidate is a mandatory part of preclinical safety testing.[4]

Causality Behind Experimental Choices

The bacterial reverse mutation assay, commonly known as the Ames test , is the most widely used initial screen for identifying mutagens.[5][6] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test evaluates the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The inclusion of a mammalian liver extract (S9 fraction) is crucial to assess the mutagenic potential of metabolites formed in the liver.

Genotoxicity_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Follow-up (if necessary) QSAR_Models QSAR Models (e.g., DEREK, Sarah Nexus) Ames_Test Ames Test (OECD 471) - With and without S9 activation QSAR_Models->Ames_Test Guides experimental design Micronucleus_Test In Vitro Micronucleus Test (OECD 487) - Mammalian cells Ames_Test->Micronucleus_Test If Ames is positive or equivocal In_Vivo_Micronucleus In Vivo Micronucleus Test (OECD 474) - Rodent hematopoietic cells Micronucleus_Test->In_Vivo_Micronucleus If in vitro positive Compound This compound Compound->QSAR_Models Predictive analysis Compound->Ames_Test

Experimental Protocol: Ames Test (OECD 471)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA)

  • This compound

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Pre-incubation (optional but recommended): Mix the test compound, bacterial culture, and S9 mix (or buffer for non-activation) and incubate at 37°C for a short period.

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

While specific Ames test data for this compound is not publicly available, studies on other indole compounds have shown a range of activities, with some, like melatonin and tryptamine, being non-mutagenic in Salmonella and E. coli strains.[4]

Metabolic Stability and Reactive Metabolite Screening

The metabolic fate of a drug candidate is a key determinant of its efficacy and toxicity. Rapid metabolism can lead to poor bioavailability, while the formation of reactive metabolites can cause idiosyncratic drug-induced toxicity.

Causality Behind Experimental Choices

The microsomal stability assay is a common in vitro method to assess the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s (CYPs).[7] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. By incubating the compound with liver microsomes and measuring its disappearance over time, we can determine its intrinsic clearance and half-life.

Metabolic_Stability_Workflow Compound_Incubation Incubate this compound with Liver Microsomes + NADPH Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Compound_Incubation->Time_Points Reactive_Metabolite_Trapping Reactive Metabolite Trapping (e.g., with Glutathione) Compound_Incubation->Reactive_Metabolite_Trapping Reaction_Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Reaction_Quench LC_MS_Analysis LC-MS/MS Analysis Reaction_Quench->LC_MS_Analysis Data_Analysis Data Analysis - Calculate t1/2 and CLint LC_MS_Analysis->Data_Analysis Metabolite_Identification Metabolite Identification LC_MS_Analysis->Metabolite_Identification Reactive_Metabolite_Trapping->LC_MS_Analysis Identify adducts

Experimental Protocol: Microsomal Stability Assay

Materials:

  • This compound

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound. Pre-warm to 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).

Data Presentation: Metabolic Stability of Indole-Carboxamides

A study on the synthetic cannabinoid STS-135, which is an N-adamantyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, reported its metabolic stability in human hepatocytes and liver microsomes.[7] While specific data for the parent this compound is limited, data from related indole-2-carboxamides shows a range of metabolic stabilities.[8]

CompoundIn Vitro Systemt1/2 (min)CLint (µL/min/mg protein)Stability ClassificationReference
Example Indole-2-carboxamide A Human Liver Microsomes< 5> 138.6Low[9]
Example Indole-2-carboxamide B Human Liver Microsomes1546.2Moderate[9]
Example Indole-2-carboxamide C Human Liver Microsomes> 60< 11.6High[9]
STS-135 (an indole-3-carboxamide derivative) Human Liver Microsomes--Metabolized[7]

Note: The data for example indole-2-carboxamides are illustrative of the range of stabilities that can be observed.

In Vivo Acute Toxicity Screening: A First Look at Systemic Effects

While in vitro assays provide valuable mechanistic information, in vivo studies are essential to understand the systemic effects of a compound. An acute oral toxicity study in rodents is a standard initial in vivo test.

Causality Behind Experimental Choices

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to assign a chemical to a toxicity class based on the Globally Harmonised System (GHS).[10] This method is preferred over the classical LD50 test as it reduces the number of animals required and minimizes animal suffering. The study provides information on the potential target organs of toxicity and helps in dose selection for subsequent repeat-dose toxicity studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Animals:

  • Healthy, young adult rodents (typically rats), usually females.

Procedure:

  • Dosing: A single dose of the test substance is administered orally to a group of 3 animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If one animal dies, the test is repeated with 3 more animals at the same dose.

    • If no mortality is observed, the test is repeated with 3 animals at the next higher dose level.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

The PubChem database provides GHS hazard classifications for this compound, indicating it is "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[11] This suggests an expected LD50 in the range of 300 to 2000 mg/kg. A study on novel 1,5-benzothiazepine derivatives provides examples of LD50 values determined using the OECD 423 guideline, with values ranging from 2039 to 4786 mg/kg.[12]

Conclusion and Future Directions

The initial toxicity screening of this compound and its derivatives is a multi-faceted process that requires a strategic combination of in vitro and in vivo assays. This guide has provided a framework for conducting a robust preliminary safety assessment, from cellular toxicity to systemic effects. The data gathered from these initial studies are crucial for making informed decisions in the drug discovery and development pipeline, enabling the selection of promising candidates with a favorable safety profile for further investigation.

Future efforts should focus on developing and validating more predictive in vitro models, such as 3D organoids and microphysiological systems, to further reduce the reliance on animal testing and to gain deeper mechanistic insights into potential toxicities.

References

  • Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. (2002). Environmental and Molecular Mutagenesis, 40(1), 1-17.
  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). Planta Medica, 86(05), 333-343.
  • The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. (2022). Scientific Reports, 12(1), 4851.
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361.
  • Technical Support Center: Enhancing the Metabolic Stability of 1H-Indazole-3-Carboxamide Compounds. (n.d.). Benchchem.
  • Genotoxicity of naturally occurring indole compounds: Correlation between covalent DNA binding and other genotoxicity tests. (2002).
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). Molecules, 28(3), 1297.
  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. (2019). PeerJ, 7, e7819.
  • Mutagenicity of some indoles and related compounds in the Ames test. (1982). Toxicology, 23(1), 1-10.
  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Molecules, 27(18), 5945.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2023). Journal of Medicinal Chemistry, 66(7), 4931-4951.
  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... (2023).
  • N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. (2006). Il Farmaco, 61(10), 818-824.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Ames test. (n.d.). Wikipedia.
  • This compound (C9H8N2O). (n.d.). PubChemLite.
  • Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. (2009). Journal of Chemical Sciences, 121(4), 455-462.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024). ACS Infectious Diseases, 10(3), 947-959.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). ChemistrySelect, 8(27), e202301416.
  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2019). Drug Testing and Analysis, 11(8), 1264-1276.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2019).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 629.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2021). Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 21(2), 320-326.
  • Ames Test. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5678.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5262.
  • Journal of Chemical Health Risks Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a No. (2022). Journal of Chemical Health Risks, 12(4), 515-525.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • In-silico ADME and toxcity studies of some novel indole derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(1), 122-127.
  • Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. (1982).

Sources

1H-Indole-3-Carboxamide: A Versatile Precursor for the Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the strategic utility of 1H-indole-3-carboxamide as a foundational precursor in the synthesis of diverse and medicinally significant indole alkaloids. Moving beyond a simple recitation of synthetic protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the molecular transformations that unlock the vast potential of this versatile building block. The methodologies presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Enduring Significance of Indole Alkaloids and the Strategic Position of this compound

Indole alkaloids represent one of the most structurally diverse and pharmacologically important classes of natural products.[1][2] Their intricate molecular architectures are responsible for a wide array of biological activities, making them a cornerstone of drug discovery and development. The indole nucleus is a privileged scaffold, appearing in numerous natural and synthetic compounds with applications ranging from anticancer to antimicrobial and neuroactive agents.[3][4]

The synthetic accessibility of these complex molecules is a critical challenge. A robust and versatile starting material is paramount for the efficient construction of the indole alkaloid framework. This compound emerges as a strategic precursor due to the versatile reactivity of its carboxamide functional group. This moiety can be manipulated to forge key structural features of various indole alkaloid families, primarily through two distinct synthetic strategies:

  • Transformation into the Tryptamine Sidechain: The carboxamide can be converted into the quintessential 2-aminoethyl side chain, characteristic of tryptamines, which are themselves foundational precursors to a vast number of complex indole alkaloids.

  • Directing Group for Core Functionalization: The carboxamide group can act as a directing group, enabling the selective functionalization of the indole nucleus at positions that might otherwise be difficult to access. This opens avenues for the synthesis of alkaloids with unique substitution patterns.

This guide will explore both of these strategic approaches, providing detailed methodologies and the scientific rationale that underpins them.

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound provides context for its purity and potential applications. A common and efficient laboratory-scale synthesis involves a one-pot, two-step procedure starting from readily available 2-halonitrobenzenes and cyanoacetamides.[5]

Experimental Protocol: One-Pot Synthesis of 2-Amino-1H-indole-3-carboxamide

This protocol is adapted from a method developed for the synthesis of 2-amino-indole-3-carboxamides and can be modified for the synthesis of this compound by using an appropriate starting material without the amino precursor. A general representation of a related synthesis is provided below.[5]

Materials:

  • 2-Fluoronitrobenzene

  • Cyanoacetamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • 1.0 N Hydrochloric Acid (HCl)

  • Iron(III) Chloride (FeCl₃)

  • Zinc dust

Procedure:

  • To a stirred solution of cyanoacetamide (1.0 equiv.) in dry DMF, add sodium hydride (1.1 equiv.) at room temperature under an inert atmosphere.

  • After 10 minutes, add 2-fluoronitrobenzene (1.0 equiv.) and continue stirring for 1 hour. The reaction mixture will typically develop a deep color.

  • Carefully add 1.0 N HCl (2.0 equiv.) to neutralize the excess sodium hydride.

  • Add FeCl₃ (3.0 equiv.) and zinc dust (10 equiv.).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • After cooling to room temperature, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-1H-indole-3-carboxamide.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the acidic α-carbon of cyanoacetamide, forming a nucleophile that attacks the 2-fluoronitrobenzene in an SNAr reaction.

  • FeCl₃ and Zinc Dust: This combination acts as a reducing agent for the nitro group, which is a key step in the subsequent cyclization to form the indole ring.

  • Heating: Provides the necessary activation energy for the reductive cyclization process.

Strategy 1: Transformation of the Carboxamide to the Tryptamine Backbone

A cornerstone of indole alkaloid synthesis is the construction of the tryptamine skeleton. This compound provides a direct route to this crucial intermediate through a two-step sequence: dehydration to indole-3-acetonitrile, followed by reduction.

Dehydration of this compound to Indole-3-Acetonitrile

The conversion of a primary amide to a nitrile is a classic dehydration reaction. Various reagents can accomplish this transformation, with phosphorus pentoxide or cyanuric chloride/DMF being effective.[6]

Experimental Protocol: Dehydration of this compound

This protocol is based on a general method for the dehydration of aromatic carboxamides.[6]

Materials:

  • This compound

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Add N,N-dimethylformamide (catalytic amount).

  • Cool the solution to 0 °C and add cyanuric chloride (1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield indole-3-acetonitrile.

Causality Behind Experimental Choices:

  • Cyanuric Chloride/DMF: This combination forms a Vilsmeier-Haack type reagent in situ, which is a powerful dehydrating agent capable of converting the amide to the nitrile under mild conditions.

Reduction of Indole-3-Acetonitrile to Tryptamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this purpose.[7][8]

Experimental Protocol: Reduction of Indole-3-Acetonitrile to Tryptamine

Materials:

  • Indole-3-acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole-3-acetonitrile (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude tryptamine.

  • The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • LiAlH₄: A powerful nucleophilic hydride source that readily reduces the polar carbon-nitrogen triple bond of the nitrile to a primary amine.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so strict anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

  • Reflux: Provides the thermal energy required to drive the reduction to completion.

tryptamine_synthesis indole_carboxamide This compound indole_acetonitrile Indole-3-acetonitrile indole_carboxamide->indole_acetonitrile Dehydration (e.g., Cyanuric Chloride/DMF) tryptamine Tryptamine indole_acetonitrile->tryptamine Reduction (e.g., LiAlH₄)

Caption: Catalyst-controlled C-H functionalization of this compound.

This approach significantly expands the utility of this compound beyond its role as a simple tryptamine precursor, positioning it as a versatile platform for the synthesis of a broader range of complex indole alkaloids.

Quantitative Data Summary

PrecursorProductReagentsYield (%)Reference
Indole-3-carboxaldehydeIndole-3-acetonitrileNaBH₄, NaCN, NH₂CHO, MeOH88[9]
3-(2-Nitrovinyl)indoleTryptamine DerivativesNaBH₄, Ni(OAc)₂·4H₂O, MeCN/H₂OModerate to Good[10]
This compoundC2/C4 Functionalized IndolesRh(I) or Ir(III) catalystsGood to Excellent[5][11]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of indole alkaloids. Its strategic importance lies in the dual reactivity of the carboxamide group, which can be either transformed to construct the fundamental tryptamine side chain or utilized as a directing group for the selective functionalization of the indole core. The methodologies outlined in this guide, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to leverage the full synthetic potential of this readily accessible building block. The continued exploration of novel transformations of this compound will undoubtedly lead to the discovery and development of new and potent indole alkaloid-based therapeutics.

References

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Science and Technology.
  • El-Sawy, E. R., Abdelwahab, A. B., & Kirsch, G. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Request PDF.
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Google Patents. (n.d.). Method of synthesizing indole compounds. (WO2022140844A1).
  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33565-33597.
  • O'Brien, A. G., et al. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters, 13(20), 5596-5599.
  • ChemWis. (2025, March 7).
  • El-Sawy, E. R. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Fallis, A. G., et al. (2012). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry, 90(7), 583-593.
  • Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
  • Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Tetrahedron Letters, 52(35), 4567-4570.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(5), 451-456.
  • Wang, Y., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Kissen, R., & Gális, I. (2016). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 12, 25.
  • Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Heacock, R. A., & Hutzinger, O. (1965). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 43(9), 2535-2543.
  • The Hive. (2000, April 10). amide reduction.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 875-887.

Sources

The 1H-Indole-3-Carboxamide Core: A Technical Guide to Fragment-Based Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Indole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher quality hits with superior physicochemical properties.[1][3] These fragments, despite their initially weak binding affinities (typically in the high micromolar to millimolar range), provide high-quality starting points for rational, structure-guided optimization.[2]

At the heart of a successful FBDD campaign lies the design of the fragment library. A well-designed library should be diverse, possess favorable physicochemical properties, and contain scaffolds that are amenable to synthetic elaboration. The 1H-indole-3-carboxamide core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features, including a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (amide carbonyl), and an aromatic system capable of various interactions, make it a versatile pharmacophore for engaging with a wide range of biological targets.[4] The indole ring itself is a common motif in numerous natural products and approved drugs, underscoring its biological relevance.[4] Furthermore, the carboxamide group at the 3-position provides a crucial handle for structure-activity relationship (SAR) studies and subsequent fragment evolution.[5]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of utilizing the this compound core in fragment-based screening campaigns. We will delve into the principles of library design, the practicalities of biophysical screening, the critical process of hit validation, and the strategies for evolving promising fragments into potent lead compounds.

Part 1: Designing and Synthesizing a this compound Fragment Library

The quality of the fragment library is paramount to the success of any FBDD program. For the this compound core, the goal is to create a library that explores diverse chemical space while adhering to the general principles of fragment design, often referred to as the "Rule of Three" (molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3).[6][7]

Key Considerations for Library Design:
  • Diversity at Key Positions: The library should feature a variety of substituents at key positions on the indole ring (e.g., N1, C2, C4, C5, C6, C7) and on the amide nitrogen. This allows for the exploration of different binding pockets and interactions.

  • Physicochemical Properties: Careful consideration should be given to maintaining drug-like properties. Properties such as solubility, polarity, and shape are critical for ensuring good behavior in biophysical assays and for downstream optimization.

  • Synthetic Tractability: The chosen fragments should be readily synthesizable and amenable to the rapid generation of analogues for SAR studies.

General Synthetic Protocol for this compound Fragments:

The synthesis of a this compound library typically involves the coupling of a substituted 1H-indole-3-carboxylic acid with a diverse set of primary or secondary amines.

Step 1: Synthesis of Substituted 1H-Indole-3-Carboxylic Acids

A variety of methods can be employed to synthesize substituted indole-3-carboxylic acids, with the Fischer indole synthesis being a classic and versatile approach.

Step 2: Amide Coupling Reaction

  • Activation of the Carboxylic Acid: The 1H-indole-3-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, such as HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents each), is added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Addition of the Amine: The desired amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2 equivalents) are added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound fragment.

Part 2: The Biophysical Screening Cascade

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[8] A tiered screening cascade is often employed to efficiently identify and validate true hits while minimizing false positives.

Primary Screening: Identifying Initial Binders

The initial screen of the entire fragment library is designed for high throughput and sensitivity.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): TSA is a rapid and cost-effective method to screen for fragment binding.[9][10] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm suggests that the fragment stabilizes the protein.

    Experimental Protocol for Thermal Shift Assay:

    • Prepare a master mix containing the target protein (typically 2-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Dispense the master mix into a 96- or 384-well PCR plate.

    • Add the fragment compounds from the this compound library to each well at a final concentration of 100-500 µM. Include appropriate controls (e.g., protein alone, protein with DMSO).

    • Seal the plate and perform the assay in a real-time PCR instrument. The temperature is gradually increased, and the fluorescence is monitored.

    • Analyze the data to determine the Tm for each well. A ΔTm of ≥ 2°C is often considered a significant shift.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at a sensor surface upon ligand binding.[11] It provides real-time kinetic data (association and dissociation rates) and affinity information.

Secondary Screening and Hit Validation: Confirming the Interaction

Fragments identified in the primary screen are then subjected to orthogonal assays to confirm their binding and eliminate artifacts.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening and validation.[12] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak interactions. Protein-observed methods, like 2D ¹H-¹⁵N HSQC, can provide information on the binding site by monitoring chemical shift perturbations in the protein spectrum upon fragment addition.

    Experimental Protocol for STD-NMR:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment of interest (100-1000 µM) in a deuterated buffer.

    • Acquire a reference ¹H NMR spectrum.

    • Acquire an STD spectrum by selectively saturating the protein resonances.

    • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum. Protons on the fragment that are in close proximity to the protein will show signals in the difference spectrum, confirming binding.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (affinity (Kd), enthalpy (ΔH), and stoichiometry (n)).[12]

The Screening and Validation Workflow

The following diagram illustrates a typical workflow for screening a this compound fragment library.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal Assays) cluster_2 Structural Characterization Library This compound Fragment Library TSA Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) Library->TSA Initial_Hits Initial Fragment Hits TSA->Initial_Hits NMR NMR Spectroscopy (STD, WaterLOGSY) Initial_Hits->NMR ITC Isothermal Titration Calorimetry (ITC) Confirmed_Hits Validated Hits NMR->Confirmed_Hits ITC->Confirmed_Hits XRay X-ray Crystallography or Cryo-EM Confirmed_Hits->XRay Structure Protein-Fragment Co-crystal Structure XRay->Structure F2L Fragment-to-Lead Evolution Structure->F2L Proceed to Fragment-to-Lead

Caption: A typical workflow for fragment-based screening, from primary screening to structural characterization.

Part 3: From Fragment to Lead: The Art of Chemical Evolution

Once a set of validated hits with confirmed binding modes is identified, the next crucial phase is to evolve these low-affinity fragments into potent, drug-like lead compounds.[13] The this compound scaffold is well-suited for this process due to its synthetic tractability.

Strategies for Fragment Evolution:
  • Fragment Growing: This is the most common strategy, where the initial fragment is extended into adjacent binding pockets to make additional favorable interactions with the target protein.[13] The structural information from X-ray crystallography or NMR is invaluable for guiding the design of new analogues.

  • Fragment Linking: If two or more fragments are found to bind in close proximity within the target's binding site, they can be linked together with a suitable chemical linker to create a single, higher-affinity molecule.[13]

  • Fragment Merging: This approach is used when two fragments with overlapping binding modes are identified. A new molecule is designed that incorporates the key features of both fragments into a single scaffold.

Illustrative Diagram of Fragment Evolution Strategies:

Fragment_Evolution cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging F1 Fragment 1 Grown Grown Fragment F1->Grown Add R-group F2 Fragment 2 Linked Linked Molecule F2->Linked Add Linker F3 Fragment 3 F3->Linked Add Linker F4 Fragment 4 Merged Merged Scaffold F4->Merged Combine Features F5 Fragment 5 F5->Merged Combine Features

Caption: Key strategies for evolving low-affinity fragments into high-affinity lead compounds.

Data Summary and Conclusion

To provide a tangible sense of the data generated during a fragment screening campaign, the following table summarizes hypothetical results for a set of this compound fragments against a model protein kinase.

Fragment IDStructureMW (Da)cLogPTSA ΔTm (°C)NMR ValidationITC Kd (µM)Ligand Efficiency (LE)
IND-001This compound160.171.85+3.5Positive2500.35
IND-002N-Methyl-1H-indole-3-carboxamide174.202.15+2.8Positive4500.30
IND-0035-Fluoro-1H-indole-3-carboxamide178.161.98+4.2Positive1500.39
IND-004N-Cyclopropyl-1H-indole-3-carboxamide200.242.50+3.1Positive3000.32
IND-0051H-Indole-3-carboxylic acid161.162.10+0.5Negative>1000-

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013).
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry. [Link]
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2014).
  • The structure-activity relationship demonstrated that the carboxamide... (n.d.).
  • RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. (2016). International Journal of Pharma Sciences and Research. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PubMed. [Link]
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018). Molecules. [Link]
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (2014). Frontiers in Neuroscience. [Link]
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. [Link]
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Pharmacology. [Link]
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. (2021). Request PDF. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2024). Journal of Medicinal Chemistry. [Link]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules. [Link]
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Journal. [Link]
  • Fragment-based drug discovery and its application to challenging drug targets. (2017). Essays in Biochemistry. [Link]
  • N-phenyl-1H-indole-3-carboxamide. (n.d.). ChemSynthesis. [Link]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2024).
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2016). Methods in Molecular Biology. [Link]
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Methodologies for Evaluating the Antimicrobial Properties of 1H-Indole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Indole Scaffolds for Antimicrobial Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 1H-indole-3-carboxamide and its derivatives have emerged as a promising class of compounds in the urgent quest for novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[2][3] The versatility of the indole ring allows for substitutions that can modulate the antimicrobial spectrum and potency, making it an attractive starting point for drug development.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to effectively study the antimicrobial potential of this compound. We will delve into the mechanistic rationale behind its potential bioactivity and provide detailed, field-proven protocols for its evaluation.

Scientific Rationale: Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of indole derivatives is multifaceted, often involving the disruption of key bacterial processes. Understanding these potential mechanisms is crucial for designing and interpreting antimicrobial studies.

Disruption of Bacterial Membranes

Several studies suggest that indole-containing compounds, particularly those with cationic moieties, can target and disrupt the integrity of bacterial cell membranes.[2] This disruption can lead to the leakage of essential intracellular components, depolarization of the membrane potential, and ultimately, cell death. The lipophilic nature of the indole ring facilitates its insertion into the lipid bilayer, while the carboxamide group can participate in hydrogen bonding, further destabilizing the membrane structure.

Interference with Bacterial Quorum Sensing

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[10][11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][13]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or McFarland densitometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for sterility control wells) with 10 µL of the diluted inoculum.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row of wells with a known antibiotic prepared in the same manner as the test compound.

    • Vehicle Control: A row of wells with the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions stock->serial_dilution plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plate (16-20h at 37°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell cluster_qs_normal Normal Quorum Sensing cluster_qs_inhibited Inhibition by Indole-3-Carboxamide AHL AHL Signal (Autoinducer) Regulator_unbound QS Regulator (Unfolded/Inactive) AHL->Regulator_unbound Binds & Induces Folding Regulator_bound AHL-Regulator Complex (Active) Regulator_unbound->Regulator_bound Regulator_inhibited QS Regulator (Misfolded/Inactive) Regulator_unbound->Regulator_inhibited DNA Target DNA Regulator_bound->DNA Binds Virulence Virulence Gene Expression DNA->Virulence Activates No_Virulence No Virulence Gene Expression DNA->No_Virulence Indole This compound Indole->Regulator_unbound Interferes with Folding Regulator_inhibited->DNA Cannot Bind

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of this compound. The detailed protocols for MIC and disk diffusion assays, grounded in international standards, will enable researchers to generate reliable and comparable data. The exploration of potential mechanisms, such as membrane disruption and quorum sensing inhibition, offers avenues for more in-depth mechanistic studies. Future research should focus on structure-activity relationship (SAR) studies to optimize the indole scaffold for enhanced potency and a broader spectrum of activity. Furthermore, investigating the efficacy of these compounds in more complex models, such as biofilms and in vivo infection models, will be crucial for their translation into potential therapeutic agents.

References

  • Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2013). Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding. Microbiology, 159(Pt_12), 2616–2625. [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbiology Society. (2013). Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding.
  • Kim, Y. G., Lee, J. H., & Lee, J. (2013). Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding. Microbiology (Reading, England), 159(Pt 12), 2616–2625. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • Li, Y., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 69(4), 1335-1345. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • Corrales-Medina, F., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Pharmaceutical Design, 29. [Link]
  • Kim, Y. G., & Park, W. (2013).
  • Wikipedia. (n.d.). Disk diffusion test.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • EUCAST. (n.d.). EUCAST Home.
  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(15), 4988. [Link]
  • EUCAST. (n.d.). Expert Rules.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Kumar, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
  • EUCAST. (n.d.). Guidance Documents.
  • Wang, Y. T., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. [Link]
  • Microbiology International. (n.d.). Broth Microdilution.
  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition.

Sources

Application of 1H-Indole-3-Carboxamide as a Fluorescent Marker: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1H-indole-3-carboxamide as a fluorescent marker. It is important to note that while the indole scaffold is a well-known fluorophore, specific photophysical data for this compound in aqueous solutions is not extensively documented in publicly available literature. Therefore, this guide presents foundational knowledge on indole fluorescence, outlines protocols for the complete characterization of this compound as a fluorescent probe, and provides adaptable methodologies for its use in cellular applications. The protocols herein are designed as robust templates that necessitate experimental validation and optimization by the end-user.

The Indole Scaffold: A Versatile Intrinsic Fluorophore

The indole ring system, the chromophore of the amino acid tryptophan, is a cornerstone of intrinsic protein fluorescence. Its fluorescence is exquisitely sensitive to the local microenvironment, making it a powerful tool for studying protein folding, conformational changes, and ligand binding.[1] The derivatization of the indole core, such as in this compound, offers the potential to create novel fluorescent probes with tailored properties for a range of biological applications, including cellular imaging and sensing.[2][3]

The fluorescence of indole and its derivatives typically arises from two close-lying excited states, ¹Lₐ and ¹Lₑ, with their relative energies and contributions to the emission spectrum being highly dependent on solvent polarity and hydrogen bonding.[4] Generally, indole derivatives exhibit excitation maxima in the UV range (280-320 nm) and emission maxima in the near-UV to blue region (330-450 nm).[5][6]

Photophysical Characterization of this compound

Prior to its application as a fluorescent marker, a thorough characterization of the photophysical properties of this compound is essential. The following table summarizes the known properties of the parent indole molecule and a related derivative to provide a comparative baseline.

PropertyIndoleN-phenyl-1H-indole-5-carboxamideThis compound
Excitation Max (λₑₓ) ~274 nm (in water)< 350 nm (in PVA film)[7]To be determined
Emission Max (λₑₘ) ~332 nm (in water)330-580 nm (in PVA film)[7]To be determined
Quantum Yield (Φ) ~0.26~0.11 (in PVA film)[7]To be determined
Solubility Sparingly soluble in waterNot reportedLikely sparingly soluble in aqueous buffers; may require a co-solvent like DMSO.[8]

This data needs to be experimentally determined for this compound in a relevant biological buffer such as Phosphate-Buffered Saline (PBS).

Experimental Workflow for Characterization and Application

The successful implementation of this compound as a fluorescent marker requires a systematic approach, from initial characterization to final application. The following workflow outlines the key stages.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Application Photophysics Determine λex, λem, and Quantum Yield Solubility Assess Solubility in PBS Photophysics->Solubility LiveCellImaging Live-Cell Imaging Protocol Photophysics->LiveCellImaging Inform microscope filter selection Photostability Measure Photobleaching Rate Solubility->Photostability Solubility->LiveCellImaging Determine stock and working solutions Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay) Photostability->Cytotoxicity Cytotoxicity->LiveCellImaging Proceed if non-toxic at working concentration Bioconjugation Bioconjugation to Target Molecules Cytotoxicity->Bioconjugation FixationPerm Fixation & Permeabilization LiveCellImaging->FixationPerm

Workflow for validating this compound as a fluorescent marker.

Protocols for Characterization and Application

The following protocols are provided as templates and should be adapted and optimized based on experimental findings.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield of this compound in PBS.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Quinine sulfate (as a quantum yield standard)

  • 0.1 M H₂SO₄

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in PBS to final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is below 0.5% to minimize solvent effects.

  • Absorbance Measurement: Measure the absorbance spectra of the dilutions using a UV-Vis spectrophotometer to find the absorption maximum (λₘₐₓ). Prepare a dilution with an absorbance of ~0.1 at the λₘₐₓ for fluorescence measurements.

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, excite the sample at its absorbance maximum and scan the emission spectrum to determine the emission maximum (λₑₘ).

    • Set the emission wavelength to λₑₘ and scan the excitation spectrum to determine the excitation maximum (λₑₓ).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with a similar absorbance (~0.1) at the excitation wavelength of this compound. The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is well-established (Φ = 0.54).

    • Measure the integrated fluorescence intensity of both the this compound solution and the quinine sulfate standard at the same excitation wavelength.

    • Calculate the quantum yield (Φₓ) of this compound using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'x' denotes the sample and 'st' denotes the standard.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the concentration range at which this compound is non-toxic to a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Live-Cell Imaging

Objective: To visualize the uptake and localization of this compound in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete culture medium

  • This compound working solution

  • Fluorescence microscope with appropriate filter sets (to be determined from Protocol 1)

Procedure:

  • Cell Preparation: Culture cells to a confluence of 50-70%.

  • Staining: Replace the culture medium with a pre-warmed medium containing the desired concentration of this compound (determined from cytotoxicity and fluorescence intensity). Incubate for 15-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess compound.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope and image the cells using the appropriate excitation and emission filters.

Protocol 4: Bioconjugation via Amide Coupling (Hypothetical)

Objective: To covalently link a functionalized derivative of this compound to a protein. This protocol assumes a derivative with a free carboxylic acid is available.

Materials:

  • Indole-3-carboxamide derivative with a carboxylic acid handle

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris or hydroxylamine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of the Fluorophore: Dissolve the indole-3-carboxamide derivative in activation buffer. Add a molar excess of EDC and Sulfo-NHS and incubate for 15-30 minutes at room temperature to form a semi-stable amine-reactive ester.

  • Conjugation to Protein: Add the activated fluorophore to the protein solution. The molar ratio of fluorophore to protein will need to be optimized. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to a low quantum yield, low concentration, or photobleaching. Increase the concentration if non-toxic, or use a more sensitive detector.

  • High Background: Incomplete removal of the fluorescent compound after staining. Increase the number of washing steps.

  • Photobleaching: The fluorescence intensity decreases rapidly upon exposure to excitation light. Reduce the excitation light intensity or exposure time. Consider using an anti-fade mounting medium for fixed cells.

  • Cytotoxicity: If the compound is toxic at concentrations required for imaging, consider reducing the incubation time or concentration.

Conclusion

This compound presents an intriguing scaffold for the development of novel fluorescent markers. However, its utility is contingent on a thorough experimental characterization of its photophysical and biological properties. The protocols and workflows provided in this guide offer a systematic framework for researchers to validate and potentially apply this compound in their studies, with the understanding that careful optimization is paramount for successful implementation.

References

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. [Link]
  • Biocatalytic Synthesis of Fluorescent Conjug
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
  • Solvent effects on the fluorescent states of indole derivatives–dipole moments.
  • The fluorescence of indoles and aniline deriv
  • Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging. PubMed. [Link]
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]
  • Unveiling the Excited State Dynamics of Indole in Solution. PMC - NIH. [Link]
  • Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan.
  • Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. MDPI. [Link]

Sources

Application Notes & Protocols: Synthetic Pathways for Functionalized 1H-Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatile nature of this moiety and its capacity for functionalization make it a focal point for synthetic chemists. This comprehensive guide provides an in-depth exploration of the primary synthetic pathways to access functionalized 1H-indole-3-carboxamides. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most robust and widely employed methodologies, including classical amide bond formation from indole-3-carboxylic acids, innovative multicomponent reactions for rapid library synthesis, and direct C-H amidation strategies.

Introduction: The Significance of the Indole-3-Carboxamide Core

The indole ring system is a cornerstone of many biologically active natural products and synthetic pharmaceuticals.[5] When functionalized with a carboxamide group at the C3 position, the resulting scaffold gains the ability to participate in crucial hydrogen bonding interactions with biological targets, enhancing its pharmacological profile. This has led to the development of numerous potent therapeutic agents.[3][6] The demand for structurally diverse libraries of these compounds for high-throughput screening necessitates efficient, scalable, and versatile synthetic strategies. This document serves as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable molecules.

Method 1: Amide Coupling from Indole-3-Carboxylic Acids - The Workhorse Route

The most direct and frequently utilized method for the synthesis of 1H-indole-3-carboxamides is the coupling of a corresponding indole-3-carboxylic acid with a primary or secondary amine. This approach offers a high degree of modularity, as a wide variety of both indole precursors and amines are commercially available or readily synthesized.

Mechanistic Rationale and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to form a more electrophilic species. This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is critical to ensure high yields, minimize side reactions, and prevent racemization if chiral amines are used.

Commonly used coupling systems include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and accelerate the coupling.

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but can be more expensive.

  • Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and low rates of racemization.

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of 1H-indole-3-carboxamides via amide coupling.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product IndoleAcid Indole-3-Carboxylic Acid Coupling Coupling Reagent (e.g., HATU, DCC) + Base (e.g., DIPEA, Et3N) + Solvent (e.g., DMF, DCM) IndoleAcid->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for amide coupling synthesis of 1H-indole-3-carboxamides.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted this compound using HATU as the coupling reagent.

Materials:

  • 1H-Indole-3-carboxylic acid (1.0 eq)

  • Amine (hydrochloride salt or free base) (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 1H-indole-3-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DMF or DCM.

  • Add DIPEA or Et3N (2.0-3.0 eq) to the solution. If the amine is a hydrochloride salt, use an additional equivalent of the base.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Method 2: Multicomponent Reactions for Rapid Diversification

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[7] The Ugi and Passerini reactions are particularly well-suited for the rapid generation of diverse indole carboxamide libraries.[8][9]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino carboxamide.[10] By employing an indole-N-carboxylic acid, this reaction provides a direct route to indole carboxamide derivatives with peptidic character.[7][8]

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product IndoleAcid Indole-N-Carboxylic Acid Reaction Solvent (e.g., MeOH, DCM) Room Temperature IndoleAcid->Reaction Amine Amine Amine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product Indole Carboxamide Amino Amide Reaction->Product G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product IndoleAcid Indole-3-Carboxylic Acid Reaction Aprotic Solvent (e.g., DCM, THF) Room Temperature IndoleAcid->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acyloxy-Indole-3-Carboxamide Reaction->Product G cluster_start Starting Materials cluster_reaction Two-Step, One-Pot Reaction cluster_product Final Product Indole 1H-Indole Step1 1. Indole + t-BuONa (rt, 0.5 h) Indole->Step1 Base t-BuONa Base->Step1 Amide N-Benzenesulfonyloxyamide Step3 3. + N-Benzenesulfonyloxyamide (60 °C) Amide->Step3 Zinc ZnCl2 Step2 2. + ZnCl2 (rt, 1 h) Zinc->Step2 Step1->Step2 Step2->Step3 Product 3-Amidated Indole Step3->Product

Sources

Application Note: A Robust One-Pot Synthesis of 2-Amino-Indole-3-Carboxamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and clinically approved drugs, including the anti-inflammatory agent indomethacin and the antimigraine drug sumatriptan.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. Specifically, the 2-amino-indole-3-carboxamide core is of high interest. This motif features a planar, aromatic system with two adjacent hydrogen bond donors, making it an excellent bioisostere for interacting with protein targets, particularly with acidic residues like aspartate and glutamate.[1]

Compounds bearing this scaffold have demonstrated a wide range of biological activities, including the inhibition of IκB kinase (IKK) and phosphodiesterase-V, as well as hypotensive and appetite suppressant properties.[1] Given their therapeutic potential, the development of efficient, scalable, and versatile synthetic routes to access diverse libraries of these molecules is a critical objective for researchers in drug discovery. Traditional multi-step syntheses are often laborious and inefficient. This note details a streamlined, one-pot, two-step protocol that starts from readily available precursors, offering significant advantages in terms of operational simplicity, time, and resource efficiency.[1][2]

Reaction Principle and Mechanism

The described synthesis is a powerful one-pot sequence that combines a nucleophilic aromatic substitution (SNAr) with a subsequent reductive cyclization. This strategy avoids the need to isolate the intermediate, thereby reducing material loss and saving significant time.

The overall transformation is as follows:

G cluster_start Starting Materials cluster_product Final Product SM1 2-Halonitrobenzene SM1->inv1 SM2 Cyanoacetamide Derivative SM2->inv1 Product 2-Amino-indole-3-carboxamide S(N)Ar Reaction S(N)Ar Reaction inv1->S(N)Ar Reaction Step 1: Base (NaH) Reductive Cyclization Reductive Cyclization inv2->Reductive Cyclization Step 2: Acid, Zn, FeCl3 S(N)Ar Reaction->inv2 Reductive Cyclization->Product caption Overall Synthetic Transformation.

Caption: Overall Synthetic Transformation.

The process unfolds in two distinct mechanistic steps within the same reaction vessel:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by deprotonating the α-carbon of the cyanoacetamide derivative using a strong base, such as sodium hydride (NaH). This generates a potent nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of the 2-halonitrobenzene at the carbon bearing the halogen. The presence of the strongly electron-withdrawing nitro group ortho to the halogen is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex intermediate. Subsequent loss of the halide leaving group yields the key intermediate, a 2-cyano-2-(2-nitrophenyl)acetamide derivative.[1][2][3]

  • Step 2: Reductive Cyclization: After the SNAr reaction is complete, the reaction environment is switched from basic to strongly acidic and reducing. This is achieved by the direct addition of hydrochloric acid, zinc powder, and ferric chloride (FeCl₃). The zinc, in the presence of acid, acts as the primary reducing agent to convert the nitro group (-NO₂) into an amino group (-NH₂). The newly formed aniline then readily undergoes an intramolecular cyclization by attacking the nitrile carbon. This cyclization forms the five-membered indole ring, yielding the final 2-amino-indole-3-carboxamide product with high efficiency.[1][2][3]

G start Combine Reactants: - Cyanoacetamide - 2-Halonitrobenzene add_base Add NaH in DMF (Deprotonation) start->add_base snar Stir at Room Temp (S(N)Ar Reaction) add_base->snar 10 min add_reductant Add HCl, FeCl3, Zn (Shift to Reductive Conditions) snar->add_reductant 1 hr heat Heat to 100 °C (Reductive Cyclization) add_reductant->heat workup Reaction Workup (Isolation) heat->workup 1 hr purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product caption One-Pot Experimental Workflow.

Caption: One-Pot Experimental Workflow.

Detailed Experimental Protocol

This protocol is a general procedure adapted from the work of Wang, K. et al.[1][2] Researchers should optimize conditions for specific substrates as needed.

3.1 Materials and Reagents

  • Starting Materials:

    • Substituted Cyanoacetamide (1.0 equiv)

    • Substituted 2-Halonitrobenzene (e.g., 2-fluoronitrobenzene) (1.0 equiv)

  • Reagents:

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl), 1.0 N solution (2.0 equiv)

    • Ferric Chloride (FeCl₃) (3.0 equiv)

    • Zinc dust (Zn) (10.0 equiv)

  • Workup & Purification:

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

3.2 Equipment

  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

3.3 Step-by-Step Procedure

  • Reaction Setup (SNAr Step): a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the selected cyanoacetamide derivative (e.g., 2.0 mmol, 1.0 equiv). b. Add anhydrous DMF to create a 0.5 M solution. c. Under an inert atmosphere (N₂ or Ar), carefully add NaH (60% dispersion, 2.2 equiv). Caution: NaH reacts violently with water. d. Stir the resulting suspension at room temperature for 10 minutes. The mixture may become heterogeneous. e. Add the 2-halonitrobenzene derivative (2.0 mmol, 1.0 equiv) to the flask. f. Continue stirring at room temperature for 1 hour. The reaction mixture will typically develop a deep color (e.g., purple), indicating the formation of the intermediate.[1]

  • Reductive Cyclization Step: a. After 1 hour, cautiously quench the reaction by adding 1.0 N HCl (4.0 mmol, 2.0 equiv). Caution: Addition may cause gas evolution. b. Sequentially add FeCl₃ (6.0 mmol, 3.0 equiv) and zinc dust (20 mmol, 10.0 equiv) directly to the flask. c. Equip the flask with a condenser and heat the reaction mixture to 100 °C. d. Maintain stirring at 100 °C for 1 hour. Monitor the reaction progress by TLC if desired.

  • Workup and Purification: a. After 1 hour at 100 °C, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove zinc dust and other solids. Wash the pad with ethyl acetate. c. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-indole-3-carboxamide.

Substrate Scope and Results

The versatility of this one-pot method has been demonstrated across a range of starting materials.[1] Various substitutions on both the cyanoacetamide and the 2-halonitrobenzene are well-tolerated, providing access to a diverse library of final products.

Entry2-Halonitrobenzene DerivativeCyanoacetamide Amide Group (R)Typical Yield
12-Fluoronitrobenzene-ButylHigh
22-Chloronitrobenzene-CyclohexylGood-High
32-Fluoro-4-methylnitrobenzene-BenzylGood-High
42-Fluoro-5-chloronitrobenzene-PhenylGood
53-Fluoro-2-nitropyridine-ButylModerate-Good

Yields are qualitative descriptors based on published results; specific yields vary by substrate and can be found in the source literature.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Inactive NaH (due to moisture exposure). Incomplete reduction.Use fresh, high-quality NaH. Ensure all glassware is oven-dried. Increase reaction time or temperature for the reduction step.
Incomplete Reaction Insufficient reaction time for either step. Poor quality of zinc dust.Monitor reaction by TLC. Extend heating time for the cyclization. Use activated zinc dust if necessary.
Formation of Side Products Overheating during reduction. Presence of impurities in starting materials.Maintain strict temperature control at 100 °C. Purify starting materials before use.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water and acids. Handle only under an inert, dry atmosphere.

  • Anhydrous DMF: A combustible liquid and a potential irritant. Use in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE at all times.

Conclusion

The one-pot synthesis of 2-amino-indole-3-carboxamides via SNAr and reductive cyclization is a highly efficient and robust method for generating molecular diversity.[1][2] This protocol offers significant advantages over multi-step approaches by reducing synthesis time, minimizing waste, and improving overall yield. Its operational simplicity and broad substrate tolerance make it an invaluable tool for medicinal chemists and researchers in the field of drug development, facilitating the rapid assembly of compound libraries for biological screening.

References

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140–146.
  • Zhang, M., et al. (2019). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Organic Letters, 21(13), 5193–5197.
  • Nikolai, C. G., et al. (2021). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry, 19(44), 9635-9660.
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science.
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed, 13(2), 140-6.
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Figshare.

Sources

Application Notes and Protocols for the Synthesis of 1H-Indole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indole-3-carboxamides in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of indole derivatives, 1H-indole-3-carboxamides have emerged as a particularly important class of compounds, exhibiting a broad spectrum of biological activities. These include, but are not limited to, potent anti-HIV, anti-tubercular, anti-inflammatory, and anticancer properties.[2][3] The amide bond at the 3-position of the indole ring often plays a crucial role in the interaction of these molecules with their biological targets, making the efficient and reliable synthesis of these carboxamides a critical endeavor for researchers in drug discovery and development.[2]

This comprehensive guide provides an in-depth exploration of various amide coupling protocols tailored for the synthesis of 1H-indole-3-carboxamides. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of procedures. Instead, it offers a detailed analysis of the underlying chemical principles, a critical comparison of common coupling reagents, and field-proven protocols to empower researchers to make informed decisions in their synthetic strategies.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt upon mixing the acidic carboxylic acid and the basic amine.[4] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent. The activated carboxylic acid is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester, an acylphosphonium salt, or an acyluronium salt. This intermediate is then readily attacked by the amine to furnish the amide product.

A Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of the indole-3-carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the potential for side reactions, most notably racemization if chiral amines or carboxylic acids are employed.[5]

Coupling Reagent ClassExamplesKey AdvantagesCommon Side Reactions/Disadvantages
Carbodiimides EDC, DCC, DICCost-effective, readily available, versatile.[5]Racemization (can be suppressed with additives like HOBt), formation of insoluble urea byproducts (DCC), potential for N-acylurea formation.[5]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization, rapid reactions.[5]Formation of carcinogenic HMPA byproduct (BOP), cost.[5]
Uronium/Aminium Salts HATU, HBTU, TBTUVery high coupling efficiency, extremely fast reactions, very low racemization, particularly with HOAt-based reagents like HATU.[5]Can react with the amine to form a guanidinium byproduct if the order of addition is not controlled, cost.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of 1H-indole-3-carboxamides. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used and cost-effective method suitable for a broad range of substrates. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and improving reaction efficiency.[6]

Diagram of the EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Indole-3-COOH Indole-3-COOH Active_Ester O-Acylisourea/ HOBt Ester Indole-3-COOH->Active_Ester + EDC, HOBt EDC EDC HOBt HOBt Amide_Product 1H-Indole-3-carboxamide Active_Ester->Amide_Product + Amine Amine Amine

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a stirred solution of 1H-indole-3-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile) at 0 °C, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).[7]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • If using DCM, wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling using HATU

HATU is a highly efficient coupling reagent that often provides excellent yields with minimal reaction times and very low levels of racemization, making it a preferred choice for sensitive or sterically hindered substrates.[5][8]

Diagram of the HATU Coupling Mechanism

HATU_Mechanism Indole-3-COOH Indole-3-COOH Active_Ester OAt-Active Ester Indole-3-COOH->Active_Ester + HATU, Base HATU HATU Base DIPEA Product This compound Active_Ester->Product + Amine Amine Amine

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a stirred solution of 1H-indole-3-carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or acetonitrile at room temperature, add HATU (1.1 eq.) and a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.).[9][10]

  • Stir the mixture for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (if using DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling using BOP Reagent

BOP is another powerful coupling reagent that offers high yields and low racemization.[5] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). Therefore, its use should be carefully considered and handled with appropriate safety precautions. PyBOP is a common alternative that avoids the formation of HMPA.

Step-by-Step Methodology:

  • To a stirred solution of 1H-indole-3-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C and add BOP reagent (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Incomplete Activation: Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. For HATU and other uronium/aminium salts, pre-activation of the carboxylic acid for 5-15 minutes before adding the amine can improve yields.[11]

    • Steric Hindrance: For sterically hindered amines or carboxylic acids, consider using a more powerful coupling reagent like HATU or PyAOP.[5] Increasing the reaction temperature or time may also be beneficial, but monitor for potential side reactions.

    • Side Reaction with Amine: With uronium/aminium reagents, adding the coupling reagent to a mixture of the carboxylic acid and amine can sometimes lead to the formation of a guanidinium byproduct. The recommended order of addition is typically carboxylic acid, base, coupling reagent, and finally the amine.

  • Racemization:

    • When using carbodiimide reagents, the addition of HOBt or HOAt is essential to minimize racemization.[5]

    • Uronium/aminium and phosphonium reagents generally exhibit lower levels of racemization. HATU, which contains the HOAt moiety, is particularly effective at preventing racemization.[5]

  • Purification Challenges:

    • DCC Byproduct: The dicyclohexylurea (DCU) byproduct from DCC coupling is often insoluble in many organic solvents and can be removed by filtration. However, some DCU may remain in solution, complicating purification. Using the more soluble DIC or the water-soluble EDC can circumvent this issue.[5]

    • Excess Reagents and Byproducts: The byproducts of many modern coupling reagents are water-soluble and can be removed by an aqueous workup. Thorough washing of the organic layer is crucial.

  • N-Alkylation of the Indole Ring:

    • The indole NH is weakly acidic and can potentially be alkylated under basic conditions. While this is not a common side reaction during amide coupling, using a non-nucleophilic hindered base like DIPEA is generally preferred over less hindered bases like triethylamine. If N-alkylation is a persistent issue, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary.

Conclusion

The synthesis of 1H-indole-3-carboxamides is a critical transformation in medicinal chemistry. A thorough understanding of the principles of amide bond formation and the characteristics of different coupling reagents is essential for selecting the optimal conditions for a given synthetic target. This guide provides a solid foundation of knowledge and a set of reliable protocols to aid researchers in the successful synthesis of this important class of molecules. By carefully considering the factors outlined and utilizing the provided troubleshooting advice, scientists can efficiently navigate the challenges of amide coupling and accelerate their drug discovery efforts.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (n.d.). Synthesis of indole-3-carboxamides. [Image].
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous.
  • Aapptec. (n.d.). Coupling Reagents.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Chemical Research, 41(10), 579-586.
  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ResearchGate. (n.d.). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives.
  • Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Katritzky, A. R., & Singh, S. K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152571.
  • Li, W., et al. (2022). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry, 87(18), 12266-12277.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2024). HATU coupling - what's the best order?
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. [Video]. YouTube. [Link]
  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PubMed. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • University of Eastern Piedmont. (n.d.). Synthesis of heteroarylogous 1H-indole-3-carboxamidines via a three-component interrupted Ugi reaction.
  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
  • ResearchGate. (n.d.). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB).
  • National Institutes of Health. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method.

Sources

Application Notes & Protocols: The Role of 1H-Indole-3-Carboxamide Scaffolds in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of the Indole Nucleus in Oncology

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to form key interactions with a wide array of biological targets.[1] In oncology, this versatile heterocyclic motif is the foundation for numerous approved anti-cancer agents, including sunitinib, panobinostat, and alectinib.[2] Its unique physicochemical properties, bioavailability, and structural flexibility allow for the design of targeted therapies that can interfere with critical pathways in cancer cell proliferation and survival.[2][3]

This document focuses on a specific, highly adaptable class of indole derivatives: 1H-indole-3-carboxamides . The carboxamide linkage at the C-3 position provides a robust and synthetically accessible handle for introducing diverse chemical moieties. This allows for the fine-tuning of a compound's pharmacological profile, enabling it to engage with specific targets such as tubulin, histone deacetylases (HDACs), and various protein kinases, thereby disrupting cancer progression through multiple mechanisms of action.[4][5] These application notes will elucidate the primary mechanisms of action, provide exemplary protocols for synthesis and biological evaluation, and offer insights into data interpretation for researchers in the field of anti-cancer drug discovery.

II. Primary Mechanisms of Action

Derivatives of the 1H-indole-3-carboxamide scaffold have been shown to exert their anti-cancer effects by modulating several key cellular targets. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting biological data.

A. Disruption of Microtubule Dynamics

One of the most prominent mechanisms for indole-based compounds is the inhibition of tubulin polymerization.[6] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[7]

  • Causality: Many this compound derivatives are designed to bind to the colchicine-binding site on β-tubulin.[7] This binding event physically obstructs the polymerization of αβ-tubulin heterodimers into microtubules. The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase, preventing cell division.[8] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2] This targeted disruption of a process essential for rapidly dividing cells provides a therapeutic window for cancer treatment.

G Figure 1: Mechanism of Tubulin Polymerization Inhibition cluster_cell Cancer Cell Indole This compound Derivative Tubulin αβ-Tubulin Heterodimers Indole->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Indole->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis G Figure 2: General Synthetic Workflow Start Start: 1H-Indole-3-carboxylic acid + Substituted Amine Activation Step 1: Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) Start->Activation Coupling Step 2: Amide Coupling (Amine addition, base) Activation->Coupling Monitoring Step 3: Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Step 4: Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Step 5: Purification (Column Chromatography) Workup->Purification Characterization Step 6: Structure Verification (NMR, HRMS) Purification->Characterization Final Final Product: Pure this compound Characterization->Final

Caption: Figure 2: General Synthetic Workflow.

Protocol: Amide Coupling

This protocol describes the synthesis of an N-substituted this compound from 1H-indole-3-carboxylic acid and a primary or secondary amine.

1. Materials & Reagents:

  • 1H-indole-3-carboxylic acid (1.0 eq)

  • Substituted amine hydrochloride (1.1 eq)

  • Coupling agent: HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)

  • Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for workup: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

2. Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indole-3-carboxylic acid (1.0 eq), the desired amine hydrochloride (1.1 eq), and the coupling agent(s) (e.g., HATU, 1.2 eq).

  • Solvation: Dissolve the mixture in anhydrous DMF.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the organic base (e.g., DIPEA, 3.0 eq) dropwise while stirring. Rationale: The base neutralizes the amine salt and facilitates the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting carboxylic acid.

  • Workup & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: This removes unreacted starting materials, coupling reagents, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization (Final Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

IV. Application Note 2: In Vitro Biological Evaluation

After successful synthesis and characterization, the anti-cancer potential of the novel compounds must be evaluated. The following protocols outline standard assays for determining cytotoxicity and elucidating the mechanism of action.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [9][10] 1. Principle of the Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials & Reagents:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) [2][5]* Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compounds (dissolved in DMSO to create a 10 mM stock)

  • Positive Control: Doxorubicin or Paclitaxel

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM).

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis & Interpretation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher potency.

V. Data Presentation: Comparative Efficacy

Summarizing quantitative data in a structured table allows for rapid comparison of the potency and selectivity of different derivatives.

Table 1: Example Cytotoxicity Data (IC₅₀ values in µM) for Novel this compound Derivatives

Compound IDLinker/SubstituentMCF-7 (Breast) [10]MDA-MB-468 (Breast) [10]HCT-116 (Colon) [5]K-562 (Leukemia) [5]Selectivity Insight
5f p-chloro-benzenesulfonohydrazide13.2 µM8.2 µM--Potent against TNBC
10 N-(p-cyanophenyl)>100 µM-1.01 µM>100 µMHighly selective for colon
12 N-(1-anthraquinonyl)12.1 µM-12.2 µM0.33 µMPotent against leukemia
Doxorubicin (Positive Control)~0.1 µM~0.05 µM~0.2 µM~0.08 µMBroad-spectrum cytotoxin

Note: Data presented is a composite of representative values from cited literature for illustrative purposes. [5][10]

VI. Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of potent and selective anti-cancer agents. Its synthetic tractability allows for the creation of large, diverse libraries for screening against a multitude of cancer-relevant targets. The research demonstrates that modifications to the N-substituent of the carboxamide group dramatically influence both potency and target specificity.

Future research should focus on developing dual-target inhibitors (e.g., HDAC/BRD4 inhibitors) to combat drug resistance and exploring novel drug delivery systems to improve the pharmacokinetic profiles of these promising compounds. [11]The protocols and mechanistic insights provided herein offer a robust framework for researchers to synthesize, evaluate, and advance the next generation of indole-based cancer therapeutics.

VII. References

  • Title: Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [9][10] Source: ACS Omega URL: [Link]

  • Title: INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. [1] Source: Journal of the Chilean Chemical Society URL: [Link]

  • Title: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [4] Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [5] Source: Molecules URL: [Link]

  • Title: Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. [12][13] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. [14][15] Source: Future Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents. [11] Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [3] Source: Current Drug Targets URL: [Link]

  • Title: Diindolylmethane, but not indole-3-carbinol, inhibits histone deacetylase activity in prostate cancer cells. [16] Source: Toxicology and Applied Pharmacology URL: [Link]

  • Title: In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [17][18] Source: Molecules URL: [Link]

  • Title: Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. [19] Source: Molecules URL: [Link]

  • Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [2] Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. [8] Source: Anticancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. [7] Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. [6] Source: Current Topics in Medicinal Chemistry URL: [Link]

Sources

Application Note & Protocols: High-Throughput Screening Strategies for 1H-Indole-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Indole-3-Carboxamide Scaffold in Modern Drug Discovery

The this compound moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Its structural rigidity, coupled with rich opportunities for functionalization, allows for the generation of diverse chemical libraries with broad therapeutic potential. Derivatives of this scaffold have been investigated as potent agents in oncology, inflammation, and neurodegenerative diseases. A significant portion of these activities stems from their ability to modulate key cellular signaling nodes, particularly protein kinases and transcription factors.

High-throughput screening (HTS) is the engine of modern hit-finding, enabling the rapid evaluation of vast compound libraries to identify starting points for drug development.[1][2] The success of any HTS campaign, however, is critically dependent on the design and validation of robust, biologically relevant assays tailored to both the chemical library and the intended target class. This guide provides detailed application notes and step-by-step protocols for two distinct, high-performance HTS assays optimized for the interrogation of this compound libraries: a biochemical assay targeting protein kinases and a cell-based reporter assay for monitoring the NF-κB signaling pathway.

Foundational Principles for a Successful HTS Campaign

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision point that shapes the entire screening campaign.

  • Biochemical Assays utilize purified components (e.g., an enzyme and its substrate) to measure the direct interaction of a compound with its molecular target. They offer high precision, mechanistic clarity, and generally lower variability. However, they cannot predict cellular permeability, off-target effects, or interactions with a target in its native complex within a cell.[3][4]

  • Cell-Based Assays measure a compound's effect on a biological process within intact, living cells. This provides a more physiologically relevant context, simultaneously assessing compound permeability, target engagement, and immediate downstream functional consequences.[3] While powerful, they can be more complex, exhibit higher variability, and make direct target deconvolution more challenging.

For this compound libraries, a dual-pronged approach is often most effective. Initial screening against a purified enzyme like a protein kinase can rapidly identify potent direct binders, while a parallel or secondary cell-based screen can confirm cellular activity and identify modulators of complex signaling pathways.

The Litmus Test of Assay Quality: The Z'-Factor

Before embarking on a full-scale screen, every HTS assay must be rigorously validated to ensure it can reliably distinguish between "hits" and inactive compounds. The Z'-factor is the industry-standard statistical parameter for this evaluation.[5][6] It provides a dimensionless measure of the separation between the distributions of the positive and negative controls.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay's quality is generally interpreted based on its Z'-factor value.[7][8]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[7][9]
0 to 0.5Marginal assay; may require further optimization.
< 0Unsuitable for screening; no separation between controls.

An assay with a Z'-factor consistently above 0.5 is considered validated and ready for high-throughput screening.[9]

Protocol 1: Biochemical Assay for Kinase Inhibition (HTRF)

Target Rationale: p21-Activated Kinase 1 (PAK1)

The p21-activated kinases (PAKs) are critical regulators of cell motility, survival, and proliferation.[10][11] PAK1, in particular, is frequently overexpressed or hyperactivated in numerous cancers, including breast and ovarian, making it a compelling therapeutic target.[12][13] Several indole-based scaffolds have been explored as PAK1 inhibitors, making this an excellent and relevant target for screening this compound libraries.[14]

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol employs HTRF®, a robust technology ideal for HTS due to its homogeneous ("mix-and-read") format and high signal-to-noise ratio.[15][16] The assay measures the phosphorylation of a biotinylated peptide substrate by PAK1. The phosphorylated product is detected by a Europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the Europium donor results in a long-lived energy transfer to the XL665 acceptor, which then emits a specific signal at 665 nm.[17][18][19] Inhibition of PAK1 by a compound from the library prevents substrate phosphorylation, leading to a decrease in the HTRF signal.

Detailed Step-by-Step Protocol: PAK1 HTRF Assay

This protocol is designed for a 384-well plate format.

1. Materials & Reagents:

  • Enzyme: Recombinant human GST-PAK1 (e.g., Cell Signaling Technology, #7633).[20][21]

  • Substrate: Biotinylated peptide substrate for PAK1 (e.g., Biotin-LRRWSLG).

  • Detection Reagents: HTRF KinEASE™ STK S1 Kit (Cisbio) or equivalent, containing Eu³⁺-labeled anti-phospho antibody and Streptavidin-XL665.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.

  • Stop/Detection Buffer: HTRF detection buffer supplied with the kit, containing EDTA.

  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor).

  • Plates: Low-volume, white, 384-well assay plates (e.g., Greiner Bio-One).

  • This compound Library: Compounds pre-diluted in 100% DMSO.

2. Reagent Preparation:

  • PAK1 Working Solution: Thaw enzyme on ice and dilute to a 2X final concentration (e.g., 2 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

  • Substrate/ATP Mix: Prepare a 4X solution containing the biotinylated peptide substrate (e.g., 400 nM) and ATP (e.g., 40 µM, corresponding to the Kₘ for PAK1) in Assay Buffer.

  • Compound Plates: Prepare intermediate compound plates by diluting the this compound library stocks to a 400X final concentration in DMSO. Then, perform a serial dilution to create dose-response plates. For the primary screen, a single concentration is used.

  • Detection Mix: Prepare the Eu³⁺-antibody and SA-XL665 mix in Stop/Detection Buffer according to the manufacturer's protocol.

3. Experimental Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 25 nL of compound solution from the compound plates to the 384-well assay plates. For controls, dispense DMSO only (negative control) or Staurosporine solution (positive control).

  • Enzyme Addition: Add 5 µL of the 2X PAK1 working solution to each well.

  • Pre-incubation: Gently centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows the library compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of the 4X Substrate/ATP mix to each well to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the enzymatic reaction.

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Buffer mix to each well. This stops the enzymatic reaction and adds the detection reagents.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on an HTRF-compatible plate reader, with excitation at 320 nm and simultaneous emission detection at 620 nm (Eu³⁺ cryptate) and 665 nm (XL665).

4. Data Analysis:

  • Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)).

  • For dose-response plates, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate the Z'-factor for each plate using the positive and negative control wells to ensure data quality.

Quantitative Assay Parameters
ParameterRecommended ValueRationale
Plate Format384-wellStandard for HTS, balances throughput and volume.
Final Assay Volume20 µLReduces reagent consumption.
Final PAK1 Conc.1 nMEmpirically determined for optimal signal window.
Final Substrate Conc.100 nMShould be at or below the Kₘ for the substrate.
Final ATP Conc.20 µMSet at the Kₘ of ATP for PAK1 to detect competitive inhibitors.
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity.
Positive ControlStaurosporine (1 µM)Ensures inhibition signal is detectable.
Expected Z'-Factor> 0.6Indicates a robust and screenable assay.

Protocol 2: Cell-Based Assay for NF-κB Pathway Inhibition

Target Rationale: The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor family that governs cellular responses to stress, inflammation, and infection.[22] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases, promoting cell survival and proliferation.[23][24] Indole derivatives have been shown to modulate NF-κB signaling, making this pathway a highly relevant target for identifying bioactive compounds within a this compound library.[12]

Assay Principle: Dual-Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.[22] Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the Firefly luciferase gene downstream of a promoter with multiple NF-κB response elements. When NF-κB is activated (e.g., by TNF-α), it translocates to the nucleus and drives the expression of Fire-fly luciferase.[22] The second is a control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV). The Renilla signal is used to normalize the Firefly signal, correcting for variations in cell number and transfection efficiency.[22] A compound that inhibits the NF-κB pathway will cause a dose-dependent decrease in the normalized Firefly luciferase activity.

Signaling Pathway Visualization

NFkB_Pathway cluster_cyto Cytoplasm stimulus TNF-α receptor TNFR stimulus->receptor Binds IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates NFkB->IkB_NFkB proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation gene NF-κB Target Genes (e.g., Luciferase) nucleus->gene Activates Transcription IkB_NFkB->IKK Inhibited by HTS_Workflow lib Library Preparation (1H-Indole-3-Carboxamides) hts Primary HTS (Single Concentration) lib->hts confirm Hit Confirmation (Fresh Powder) hts->confirm Initial Hits dr Dose-Response (IC₅₀/EC₅₀ Determination) confirm->dr secondary Secondary & Orthogonal Assays dr->secondary Confirmed Hits sar Structure-Activity Relationship (SAR) secondary->sar lead Lead Compound sar->lead

Caption: A generalized workflow for a high-throughput screening campaign.

Hit Validation is Essential:

  • Hit Confirmation: Initial hits should be re-tested using freshly sourced compound powder to rule out false positives from compound degradation or precipitation in the library plates.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal and Counter-Screens: It is crucial to test hits in a different assay format (orthogonal assay) to confirm their mechanism of action. For example, a hit from the PAK1 HTRF assay could be tested in a label-free binding assay. Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds).

Conclusion

The this compound scaffold holds immense promise for the development of novel therapeutics. By leveraging robust, validated, and biologically relevant high-throughput screening assays such as the HTRF kinase assay and the NF-κB dual-luciferase reporter assay, researchers can efficiently navigate large chemical libraries to identify potent and selective modulators of key disease targets. The protocols and principles outlined in this guide provide a comprehensive framework for designing and executing successful HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Harbert, C., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20-26.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Kim, H. J., et al. (2010). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PLoS ONE, 5(10), e13488.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Harbert, C., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. ResearchGate.
  • Kose, O., & Taly, A. (2012). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • On HTS. (2023). Z-factor. On HTS.
  • ResearchGate. (2023). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. ResearchGate.
  • Wang, G., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Pharmaceuticals, 5(8), 849-863.
  • BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH.
  • Wikipedia. (n.d.). Z-factor. Wikipedia.
  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex.
  • Harbert, C., et al. (2008). Development of a HTRF kinase assay for determination of Syk activity. Current Chemical Genomics, 1, 20-26.
  • An, F., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 84(5), 659-669.
  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. ResearchGate.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • ResearchGate. (n.d.). Validation of NF-κB luciferase reporter gene assay and high-throughput screening. ResearchGate.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices.
  • Le, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(1), 55-73.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Pandian, G. N., et al. (2019). Identification of Pak1 inhibitors using water thermodynamic analysis. Journal of Biomolecular Structure & Dynamics, 37(14), 3785-3800.
  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2894.
  • Oncotarget. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 533-543.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health.
  • Yeo, D., et al. (2011). Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer. Journal of Medicinal Chemistry, 54(23), 7941-7958.
  • Rane, C. K., & Minden, A. (2014). Targeting PAK1. Frontiers in Oncology, 4, 22.
  • Dunton, W., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 9(9), e107324.
  • Ampartzidis, I., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 10(3), 868-883.
  • Johns, D. M., et al. (2025). Identification of a p21-activated kinase 1 (PAK1) inhibitor with 10-fold selectivity against PAK2. Bioorganic & Medicinal Chemistry Letters, 130, 130307.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 274, 117231.
  • ACS Publications. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Rudolph, J., et al. (2015). Inhibitors of p21-activated kinases (PAKs). Journal of Medicinal Chemistry, 58(1), 114-133.
  • Dunton, W., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed.
  • Axcelead. (n.d.). Integrated HTS platform for innovative drug discovery. Axcelead.

Sources

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 1H-Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Solid-phase organic synthesis (SPOS) offers a streamlined and efficient methodology for the rapid generation of libraries of these derivatives, facilitating structure-activity relationship (SAR) studies in drug discovery. This guide provides a detailed protocol and expert insights for the synthesis of this compound derivatives using a robust solid-phase approach centered on the use of Rink Amide resin. We will delve into the rationale behind the selection of reagents and conditions, present a step-by-step workflow from resin preparation to final product purification, and discuss critical considerations for ensuring high yield and purity.

Introduction: The Significance of 1H-Indole-3-Carboxamides

Indole and its derivatives are ubiquitous in nature and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound moiety, in particular, serves as a key pharmacophore. The strategic functionalization of the indole ring and the carboxamide nitrogen allows for the fine-tuning of a compound's pharmacological profile. Traditional solution-phase synthesis can be laborious and time-consuming, especially for creating a diverse library of analogues. Solid-phase synthesis (SPPS) circumvents many of these challenges by anchoring the starting material to an insoluble polymer support, simplifying purification to a mere filtration and washing process after each reaction step.[2]

The Solid-Phase Strategy: A Mechanistic Overview

Our strategy employs the Rink Amide resin, a cornerstone for the Fmoc-based synthesis of C-terminal amides.[3] The core principle is to utilize the acid-labile Rink linker, which, after the complete assembly of the molecule, can be cleaved to release the final product as a primary carboxamide.

The synthesis can be dissected into three main stages:

  • Resin Preparation & Substrate Attachment: The process begins with the deprotection of the terminal Fmoc (9-fluorenylmethyloxycarbonyl) group on the Rink Amide resin to expose a free amine. The desired 1H-indole-3-carboxylic acid is then activated and coupled to this amine, forming a stable amide bond with the linker.

  • Optional Derivatization (Not Covered in this Protocol): If further modifications are desired on the indole nucleus (e.g., at the N1 position), they can be performed at this stage while the molecule is still anchored to the solid support.

  • Cleavage & Purification: The final step involves treating the resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the linker and release the this compound into solution.[4] The crude product is then precipitated, purified, and characterized.

Below is a conceptual workflow of this process.

G cluster_0 On-Resin Operations cluster_1 Cleavage & Isolation cluster_2 Final Product Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling 2. Coupling of 1H-Indole-3-Carboxylic Acid Resin_Prep->Coupling Free Amine on Resin Washing_1 3. Post-Coupling Wash Coupling->Washing_1 Indole-Resin Complex Cleavage 4. Cleavage from Resin Washing_1->Cleavage Purified Indole-Resin Isolation 5. Precipitation & Isolation Cleavage->Isolation Crude Product in Solution Purification 6. Purification (HPLC) Isolation->Purification Isolated Crude Product Characterization 7. Characterization (LC-MS, NMR) Purification->Characterization Pure Product

Caption: High-level workflow for solid-phase synthesis of 1H-indole-3-carboxamides.

Experimental Protocols

Materials and Reagents

This protocol is designed for a synthesis scale of approximately 0.25 mmol. All reagents should be of high purity, and solvents should be anhydrous where specified.

Reagent/MaterialSuggested SupplierGradePurpose
Rink Amide AM ResinChemPep, Sigma-Aldrich100-200 mesh, ~0.5 mmol/g loadingSolid Support
1H-Indole-3-carboxylic acidSigma-Aldrich, Combi-Blocks≥98%Starting Material
HBTUBenchChem, Aapptec≥99%Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5% (anhydrous)Base for Coupling
PiperidineSigma-Aldrich≥99.5%Fmoc Deprotection
N,N-Dimethylformamide (DMF)Thermo Fisher ScientificAnhydrous, Amine-FreeSolvent
Dichloromethane (DCM)Sigma-AldrichAnhydrousSolvent
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%Cleavage Reagent
Triisopropylsilane (TIS)Sigma-Aldrich99%Scavenger
Diethyl etherSigma-AldrichAnhydrousPrecipitation
Step-by-Step Synthesis Protocol

The following protocol details the synthesis of a parent this compound. The same procedure can be applied to substituted indole-3-carboxylic acids.

  • Rationale: Proper swelling of the polystyrene resin is critical to ensure that the reactive sites within the beads are accessible to reagents, maximizing reaction efficiency.[5]

  • Place Rink Amide AM resin (500 mg, ~0.25 mmol) into a fritted solid-phase synthesis vessel.

  • Add anhydrous DMF (~10 mL/g of resin) and gently agitate (e.g., using a shaker or nitrogen bubbling) for at least 30 minutes at room temperature.

  • Drain the DMF through the frit.

  • Rationale: The Rink Amide linker is supplied with a terminal Fmoc protecting group. This must be removed with a mild base (piperidine) to expose the primary amine, which will serve as the attachment point for the indole moiety.[6]

  • Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the swollen resin.

  • Agitate for 5 minutes. Drain the solution.

  • Add a fresh 20% piperidine/DMF solution (~5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.

  • Rationale: HBTU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form an OBt active ester, which then readily reacts with the free amine on the resin.[6] DIPEA acts as a non-nucleophilic base to neutralize the resulting salts and maintain an optimal pH for the reaction.

  • In a separate vial, dissolve 1H-indole-3-carboxylic acid (201 mg, 1.25 mmol, 5 eq.) and HBTU (474 mg, 1.25 mmol, 5 eq.) in anhydrous DMF (~5 mL).

  • Add DIPEA (436 µL, 2.5 mmol, 10 eq.) to the solution.

  • Allow the activation to proceed for 1-2 minutes. The solution may change color.

  • Add the activated indole-3-carboxylic acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To monitor the reaction, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[2]

Sources

The Indole-3-Carboxamide Scaffold: A Versatile Core for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Agricultural Research

Abstract: The indole ring system is a privileged scaffold in medicinal chemistry and is increasingly recognized for its potential in agricultural science. As a structural mimic of the natural phytohormone indole-3-acetic acid (IAA), indole derivatives offer a rich chemical space for developing novel herbicides, fungicides, and plant defense activators. This guide focuses on 1H-indole-3-carboxamide, a foundational member of this class. While research on this specific molecule is emerging, its derivatives have demonstrated significant biological activity. This document provides a comprehensive overview of the mechanisms of action associated with the indole core and presents detailed, validated protocols for screening this compound and its analogs for herbicidal and antifungal properties.

Section 1: The Indole Core in Plant Biology: Key Mechanisms of Action

Understanding the molecular interactions of indole-based compounds is critical to designing effective screening programs. The versatility of the indole scaffold allows it to interfere with several fundamental biological processes in plants and their pathogens.

Auxin Homeostasis: A Target for Herbicidal Activity

The natural plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant development.[1][2] Its cellular concentration is tightly controlled. Synthetic auxins, including many indole derivatives, function as herbicides by overwhelming the plant's natural auxin signaling and transport mechanisms, leading to uncontrolled growth and eventual death.[1]

The primary auxin receptor is the F-box protein Transport Inhibitor Response 1 (TIR1).[1] In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the transcription of auxin-responsive genes. When IAA binds to the TIR1 receptor, it promotes the ubiquitination and subsequent degradation of these Aux/IAA repressors by the 26S proteasome. This frees up Auxin Response Factors (ARFs) to activate gene expression, leading to controlled growth.

Synthetic indole derivatives can bind to the TIR1 receptor with high affinity and are more resistant to degradation than natural IAA.[1] This leads to a persistent "on" state, causing continuous degradation of Aux/IAA repressors and a catastrophic over-expression of growth-related genes, resulting in the herbicidal effect.[1]

Auxin_Signaling cluster_low_auxin Low Auxin Conditions cluster_high_auxin High Auxin / Synthetic Auxin AuxIAA Aux/IAA Repressor ARF ARF AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes (Transcription OFF) ARF->Auxin_Genes Auxin IAA or This compound Derivative TIR1 TIR1 Receptor Auxin->TIR1 SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms SCF_TIR1->AuxIAA Ubiquitinates AuxIAA_Degraded Degraded Aux/IAA Proteasome->AuxIAA_Degraded ARF_Active ARF (Active) Auxin_Genes_Active Auxin-Responsive Genes (Uncontrolled Transcription ON) ARF_Active->Auxin_Genes_Active Activates Antifungal_Mechanism Indole This compound (or derivative) ETC Electron Transport Chain (Complex I) Indole->ETC Inhibits Mitochondrion Fungal Mitochondrion ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ETC->ROS Generates Excess ATP ATP Synthesis ETC->ATP Blocks Damage Oxidative Damage (Membranes, Proteins) ROS->Damage Causes Death Fungal Cell Death ATP->Death Lack of Energy Contributes to Damage->Death Leads to

Caption: Proposed antifungal mechanism of indole derivatives.

Section 2: Protocol for Herbicidal Activity Screening

This protocol provides a robust method for evaluating the pre-emergent herbicidal effects of this compound in a controlled laboratory setting. The assay uses representative monocot and dicot species to assess the breadth of activity.

Protocol: Petri Dish Bioassay for Root and Shoot Inhibition

Objective: To quantify the inhibitory effect of this compound on the germination and early growth of barnyard grass (Echinochloa crus-galli, monocot) and rapeseed (Brassica napus, dicot). [1][3] Materials:

  • This compound (or test derivative)

  • Certified seeds of E. crus-galli and B. napus

  • 9 cm Petri dishes with sterile filter paper (e.g., Whatman No. 1)

  • Acetone (for stock solution)

  • Tween-80 (surfactant)

  • Sterile deionized water

  • Positive control: 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Negative control: Solvent solution without test compound

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (25°C ± 1°C)

  • Pipettes, sterile flasks, ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L (1%) stock solution of this compound by dissolving 100 mg of the compound in 10 mL of acetone. Do the same for the positive control (2,4-D).

  • Test Solution Preparation: Create a series of test concentrations (e.g., 1, 10, 50, 100 mg/L). To prepare 100 mL of a 100 mg/L solution, add 1 mL of the 10,000 mg/L stock solution to a 100 mL flask. Add 0.1 mL of Tween-80 (as a surfactant) and bring the volume to 100 mL with sterile deionized water. Prepare the negative control using 1 mL of acetone and 0.1 mL of Tween-80 per 100 mL of water.

  • Assay Setup:

    • Place two sheets of sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective test solution (or control solution) into each dish to saturate the paper.

    • Place 20 seeds of either B. napus or E. crus-galli evenly onto the filter paper.

    • Seal each Petri dish with paraffin film to prevent evaporation.

    • Each treatment (concentration level and controls) should be replicated at least three times.

  • Incubation: Place the sealed Petri dishes in a plant growth chamber at 25°C with a 16h light / 8h dark photoperiod for 7-10 days.

  • Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot for each seedling to the nearest millimeter.

Data Analysis and Presentation
  • Calculate Average Lengths: For each replicate, calculate the average root and shoot length.

  • Calculate Inhibition Rate (%): Use the following formula, comparing each treatment to the negative control:

    • Inhibition (%) = [(Length_Control - Length_Treatment) / Length_Control] * 100

  • Tabulate Results: Organize the data clearly in a table.

Table 1: Example Data for Herbicidal Activity of Compound X against B. napus

Concentration (mg/L)Average Root Length (mm)Root Inhibition (%)Average Shoot Length (mm)Shoot Inhibition (%)
Negative Control45.20.030.50.0
140.111.328.95.2
1025.842.922.127.5
504.590.015.349.8
1002.195.412.858.0
2,4-D (100 mg/L)1.896.010.565.6

Note: Data is illustrative.

Herbicidal_Screening_Workflow A Prepare Stock Solutions (Test Compound, Controls) B Prepare Serial Dilutions (e.g., 1, 10, 50, 100 mg/L) A->B C Saturate Filter Paper in Petri Dishes B->C D Place Seeds (Monocot & Dicot) C->D E Seal Dishes & Incubate (25°C, 16/8h light/dark) D->E F Measure Root & Shoot Lengths after 7-10 Days E->F G Calculate Inhibition Rate (%) vs. Negative Control F->G H Analyze Data & Determine Potency G->H

Caption: Workflow for the pre-emergent herbicidal bioassay.

Section 3: Protocol for Antifungal Activity Assessment

This in vitro assay is a standard method to determine the direct inhibitory effect of a compound on the growth of a pathogenic fungus.

Protocol: Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibition of mycelial growth of a target fungus (e.g., Fusarium solani) by this compound and to calculate the EC₅₀ (Effective Concentration for 50% inhibition). [4] Materials:

  • This compound

  • Pure culture of the target fungus (e.g., F. solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 9 cm Petri dishes

  • Positive control: Carbendazim or another appropriate fungicide [4]* Negative control: DMSO

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 28°C

  • Laminar flow hood

  • Ruler or calipers

Procedure:

  • Stock Solution: Prepare a 10,000 mg/L stock solution of this compound in sterile DMSO. Prepare a similar stock for the positive control.

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA in a 50-55°C water bath.

    • In a laminar flow hood, add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). For example, to make 100 mL of 50 µg/mL media, add 0.5 mL of the 10,000 mg/L stock. Ensure the final concentration of DMSO does not exceed 1% (v/v) in any plate.

    • Prepare a negative control plate by adding an equivalent volume of DMSO alone.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (5-7 day old) culture of the target fungus.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 28°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached the edge of the dish.

Data Analysis and Presentation
  • Calculate Inhibition: Use the final colony diameter measurements to calculate the percentage of mycelial growth inhibition for each concentration:

    • Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] * 100

  • Determine EC₅₀: Plot the inhibition percentage against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.

  • Tabulate Results: Summarize the inhibition data.

Table 2: Example Data for Antifungal Activity of Compound Y against F. solani

Concentration (µg/mL)Average Colony Diameter (mm)Mycelial Inhibition (%)
Negative Control (DMSO)85.50.0
1070.217.9
2555.135.6
5041.851.1
10020.376.3
Carbendazim (50 µg/mL)5.094.2

Note: Data is illustrative. Based on this data, the EC₅₀ is approximately 50 µg/mL.

References

  • Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link] [6]2. Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link] [1]3. Wang, X., Luo, M., Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link] [5]4. Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. [Link] [7]5. Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Semantic Scholar. [Link] [8]6. Wang, L., Guo, X., & Hou, L. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link] [3]7. Li, G., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. PubMed Central. [Link] [9]8. Li, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link] [2][10]9. Li, S., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. [Link] [11]10. Olgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed. [Link] [12]11. Amreddy, N., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. National Institutes of Health (NIH). [Link] [4]12. Xu, F., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. PubMed. [Link] [13]13. Fan, Z., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols: Biocatalytic Synthesis of 1H-Indole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indole-3-carboxamide, also known as indole-3-acetamide, is a valuable chemical intermediate in the synthesis of pharmaceuticals and a key compound in developmental biology.[1][2][3] Traditional chemical synthesis routes often require harsh conditions and may suffer from poor selectivity. This guide details a robust biocatalytic method for the synthesis of this compound from indole-3-acetonitrile (IAN) using a whole-cell biotransformation approach. This enzymatic method offers high specificity, mild reaction conditions, and a greener chemical footprint. The core of this process relies on the nitrile hydratase enzyme system, which selectively hydrates the nitrile group of IAN to the corresponding amide.[4][5] We provide a comprehensive overview of the biochemical rationale, detailed protocols for microorganism cultivation and biotransformation, and key insights for process optimization and troubleshooting.

The Biochemical Rationale: Navigating Competing Enzymatic Pathways

The biocatalytic conversion of indole-3-acetonitrile (IAN) is governed by two primary, and often competing, enzymatic pathways found in various microorganisms.[6][7] Understanding the function of each enzyme is critical to maximizing the yield of the desired product, this compound.

  • Nitrile Hydratase (Desired Pathway): This enzyme (EC 4.2.1.84) catalyzes the hydration of a nitrile to its corresponding amide.[8] In this application, nitrile hydratase converts IAN directly to this compound. This is the target reaction for our protocol. Many bacterial genera, such as Rhodococcus and Nocardia, are well-known for possessing robust nitrile hydratase systems.[5][9]

  • Amidase (Competing Pathway): Often co-expressed with nitrile hydratase, amidase (EC 3.5.1.4) hydrolyzes the amide product (this compound) into the corresponding carboxylic acid (indole-3-acetic acid, IAA) and ammonia.[5][6] The activity of this enzyme is the primary source of byproduct formation and must be minimized to achieve a high yield of the target amide.

  • Nitrilase (Alternative Competing Pathway): Nitrilase enzymes (EC 3.5.5.1) directly hydrolyze nitriles to carboxylic acids and ammonia in a single step.[8][10] If the chosen biocatalyst possesses significant nitrilase activity, IAN will be directly converted to IAA, bypassing the desired amide intermediate entirely.[11][12]

The selection of a microorganism with high nitrile hydratase activity and inherently low amidase and nitrilase activity is therefore the cornerstone of a successful synthesis.

G cluster_start Substrate cluster_products Potential Products IAN Indole-3-Acetonitrile (IAN) NH Nitrile Hydratase IAN->NH Desired Hydration NI Nitrilase IAN->NI Undesired Hydrolisis IAM This compound (Target Product) AM Amidase IAM->AM Undesired Hydrolisis IAA Indole-3-Acetic Acid (Byproduct) NH->IAM AM->IAA NI->IAA

Figure 1: Competing enzymatic pathways in the bioconversion of IAN.
Biocatalyst Selection: A Comparative Overview

The choice of microorganism is paramount. The ideal biocatalyst exhibits high substrate tolerance and conversion rates, coupled with minimal byproduct formation. Strains from the genus Rhodococcus are particularly well-suited for this biotransformation due to their well-characterized nitrile hydratase/amidase systems.

MicroorganismKey Enzyme SystemReported IAN Conversion (%)NotesReference
Nocardia sp. 108Nitrile Hydratase34.34%Demonstrates the ability to hydrate IAN to indole-3-acetamide. Amidase activity may be inhibited at higher IAN concentrations.[9]
Agrobacterium tumefaciensNitrile Hydratase / AmidaseNot SpecifiedContains a nitrile hydratase that stoichiometrically converts IAN to the amide.[4]
Rhodococcus rhodochrousNitrile Hydratase / AmidaseStrain DependentWidely used for nitrile biotransformations. Amidase activity can be managed by controlling reaction time or using inhibitors.[5][13]
Variovorax boronicumulansNitrilase & Nitrile Hydratase/AmidaseNot SpecifiedPossesses both pathways, leading to IAA as the final product. Not ideal for isolating the amide.[6][7]

Selection Rationale: For this protocol, we will focus on a generic Rhodococcus strain, widely cited for its nitrile hydratase activity. Researchers should perform initial screening with available strains to identify the one with the most favorable activity profile for this specific transformation.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis

This protocol is divided into three main stages: cultivation of the biocatalyst, the whole-cell biotransformation reaction, and subsequent product analysis and purification. Using resting cells (i.e., harvested, non-growing cells) for the biotransformation is highly recommended as it prevents interference from complex media components and simplifies downstream processing.

G prep_node prep_node process_node process_node analysis_node analysis_node result_node result_node A Step 1: Inoculation Prepare seed culture of Rhodococcus sp. B Step 2: Fermentation Grow cells in production medium (24-48h) A->B C Step 3: Cell Harvesting Centrifuge culture to collect cell paste B->C D Step 4: Biotransformation Resuspend cells with IAN substrate in buffer C->D E Step 5: Reaction Monitoring Take samples periodically for HPLC analysis D->E Monitor Progress F Step 6: Product Extraction Centrifuge cells, extract supernatant with ethyl acetate D->F When Complete E->D G Step 7: Purification Evaporate solvent and purify via column chromatography F->G H Final Product This compound G->H

Figure 2: General workflow for the whole-cell biocatalytic synthesis.
Part A: Cultivation of Biocatalyst (Rhodococcus sp.)
  • Seed Culture: Inoculate 50 mL of sterile Luria-Bertani (LB) broth in a 250 mL flask with a single colony of Rhodococcus sp. from an agar plate. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Production Culture: Transfer the seed culture (5% v/v) into 1 L of production medium (e.g., Terrific Broth) in a 2 L baffled flask.

  • Induction (Optional but Recommended): To enhance nitrile hydratase expression, supplement the medium with a non-metabolizable inducer like cobalt(II) chloride (CoCl₂) to a final concentration of 0.1 mmol/L.[7]

  • Incubation: Grow the production culture at 30°C with shaking at 200 rpm for 48-72 hours, or until the late exponential/early stationary phase is reached (OD₆₀₀ ≈ 8-10).

Part B: Resting Cell Biotransformation
  • Cell Harvesting: Harvest the cells from the production culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of cold 50 mM potassium phosphate buffer (pH 7.5). This removes residual medium components.

  • Preparation of Resting Cell Suspension: Resuspend the final cell pellet in the same phosphate buffer to achieve a final concentration of 50 g/L (wet cell weight). This is the "resting cell" biocatalyst.

  • Substrate Preparation: Prepare a 1 M stock solution of Indole-3-acetonitrile (IAN) in a water-miscible organic solvent like ethanol or DMSO, as IAN has poor aqueous solubility.[9]

  • Reaction Initiation: In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor or a flask in a shaking incubator), combine the resting cell suspension with the IAN stock solution. The final IAN concentration should typically be in the range of 20-100 mM.

    • Causality Note: Adding the substrate stock slowly is crucial to avoid solvent shock to the cells and prevent substrate precipitation. A final solvent concentration below 5% (v/v) is recommended.

  • Reaction Conditions: Maintain the reaction at 28-30°C with gentle agitation (150 rpm) to ensure suspension. Keep the vessel loosely covered to allow for air exchange but prevent contamination. The optimal pH is generally around 7.5.[9]

Part C: Reaction Monitoring and Analysis
  • Sampling: Withdraw 1 mL aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Immediately quench the enzymatic reaction by adding 1 mL of acetonitrile or methanol to the sample. Centrifuge at 13,000 x g for 5 minutes to pellet the cells and precipitated proteins.

  • HPLC Analysis: Analyze the supernatant using reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 30:70 (Acetonitrile:Water).

    • Detection: UV detector at 280 nm.

    • Expected Elution: IAN (substrate) will elute later (more nonpolar) than this compound (product), which will elute later than Indole-3-acetic acid (byproduct). Retention times must be confirmed with authentic standards.

Part D: Product Extraction and Purification
  • Biocatalyst Removal: Once the reaction has reached maximum conversion of IAN with minimal formation of IAA, stop the reaction and remove the cells by centrifugation (6,000 x g, 15 min).

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • Trustworthiness Note: This step isolates the neutral amide product from the buffer salts and other polar components.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol/water). The final product should be a solid.[14]

Troubleshooting and Field-Proven Insights
IssuePotential CauseRecommended Solution
Low Conversion Rate 1. Low enzyme activity. 2. Substrate/product inhibition. 3. Poor substrate solubility.1. Confirm induction with CoCl₂ during cultivation. Optimize cell density in the reaction. 2. Perform the reaction at a lower substrate concentration or use a fed-batch approach. 3. Increase co-solvent (e.g., ethanol) concentration slightly (up to 10% v/v), but monitor for cell toxicity.
High Yield of IAA Byproduct 1. High intrinsic amidase activity in the selected strain. 2. Reaction time is too long.1. Screen for different microbial strains. 2. Monitor the reaction closely and terminate it as soon as the peak concentration of the amide is reached, before significant hydrolysis to the acid occurs. 3. Consider adding a selective amidase inhibitor like diethyl phosphoramidate (DEPA), if compatible.[5][13]
Substrate Disappears but No Product Forms 1. Cell toxicity at high IAN or co-solvent concentrations. 2. Enzyme degradation.1. Reduce the initial substrate and/or co-solvent concentration. 2. Ensure the reaction temperature and pH are within the optimal range for enzyme stability.
References
  • Biotransformation of indole-3-acetonitrile (IAN) by growing cells of V.... - ResearchGate. (n.d.).
  • Biotransformation of indole-3-acetonitrile (IAN) by resting cells of V.... - ResearchGate. (n.d.).
  • Microbial transformation of indole-3-acetonitrile to indole-3-acetamide by Nocardia sp. 108 | Request PDF - ResearchGate. (n.d.).
  • Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - MDPI. (2023, December 16).
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed. (n.d.).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (n.d.).
  • (PDF) The Nitrilase ZmNIT2 converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. (2003, November).
  • Occurrence of enzymes involved in biosynthesis of indole-3-acetic acid from indole-3-acetonitrile in plant-associated bacteria, Agrobacterium and Rhizobium - NIH. (n.d.).
  • The indole-3-acetonitrile/indole-3-acetaldoxime pathway. Trp... - ResearchGate. (n.d.).
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021, August 27).
  • Nitrilase - Wikipedia. (n.d.).
  • Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae. (n.d.).
  • Nitrilase enzymes and their role in plant–microbe interactions - PMC - PubMed Central. (n.d.).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2017, October 1).
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.).
  • Characterisation of nitrilase and nitrile hydratase biocatalytic systems - CSIR Research Space. (2003, December 10).
  • The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. (n.d.).
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC - NIH. (n.d.).
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (n.d.).
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. (n.d.).
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.).
  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1).

Sources

Application Notes and Protocols for Radiolabeling of 1H-Indole-3-Carboxamide Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Indole-3-Carboxamide Scaffold in Molecular Imaging

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been extensively explored as ligands for a variety of biological targets, including cannabinoid receptors, serotonin transporters, and various enzymes.[3][4][5] This versatility makes them attractive candidates for the development of radiolabeled probes for in vivo imaging using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[6][7][8]

PET and SPECT are powerful, non-invasive imaging modalities that allow for the quantitative visualization of biological processes at the molecular level.[7][8] The ability to radiolabel this compound derivatives with positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Iodine-125) radionuclides enables the in vivo assessment of target engagement, pharmacokinetics, and disease progression.[9][10][11]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategies and protocols for the radiolabeling of this compound derivatives. The focus is on providing not just the "how" but also the "why," grounding the experimental choices in established radiochemical principles.

I. Radiolabeling with Carbon-11: Probing Dynamic Processes

With a short half-life of 20.4 minutes, Carbon-11 (¹¹C) is an ideal radionuclide for PET imaging of dynamic biological processes and for studies where multiple scans on the same day are required.[12] The introduction of a ¹¹C-label into the this compound scaffold is most commonly achieved through methylation of a suitable precursor.[12]

Core Principle: ¹¹C-Methylation

The most prevalent method for ¹¹C-labeling is the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as methylating agents.[12] These are highly reactive species that can efficiently methylate nucleophilic functional groups such as phenols, amines, and thiols on a precursor molecule.

Experimental Workflow: ¹¹C-Methylation

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Purification & QC cluster_3 Final Product cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ cyclotron->co2 ch3i [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis co2->ch3i methylation Methylation Reaction (Precursor + [¹¹C]CH₃I/OTf) ch3i->methylation hplc HPLC Purification methylation->hplc formulation Formulation in Injectable Buffer hplc->formulation qc Quality Control (RCP, SA, etc.) formulation->qc final_product Radiolabeled Indole-3-carboxamide qc->final_product

Caption: General workflow for the ¹¹C-methylation of a this compound precursor.

Protocol: ¹¹C-Methylation of a Desmethyl-Indole-3-Carboxamide Precursor

This protocol describes a general procedure for the radiolabeling of a this compound derivative via O-methylation of a phenolic precursor.

Materials:

  • Desmethyl-indole-3-carboxamide precursor

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., NaOH, K₂CO₃)

  • HPLC system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Saline for injection

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF in a reaction vessel.

  • Radiosynthesis:

    • Bubble the cyclotron-produced [¹¹C]CH₃OTf through the reaction vessel containing the precursor solution.

    • Add a suitable base (e.g., 5 µL of 2N NaOH) to facilitate the methylation reaction.[3]

    • Heat the reaction mixture at 80-110°C for 3-5 minutes.[5]

  • Purification:

    • Quench the reaction with an appropriate volume of HPLC mobile phase.

    • Inject the crude reaction mixture onto the semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to the desired ¹¹C-labeled product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity (RCP).

    • Measure the total radioactivity and calculate the radiochemical yield (RCY).

    • Determine the specific activity (SA) by comparing the amount of radioactivity to the mass of the compound.

ParameterTypical ValueSource
Radiochemical Yield (RCY)25-60% (decay-corrected)[3][5]
Radiochemical Purity (RCP)>98%[5]
Specific Activity (SA)185-555 GBq/µmol[3]
Synthesis Time20-45 minutes[3][5]

II. Radiolabeling with Fluorine-18: Enhanced Imaging Times and Broader Applications

Fluorine-18 (¹⁸F) possesses a longer half-life of 109.8 minutes, which allows for more complex radiosyntheses, longer imaging protocols, and distribution to satellite imaging centers.[13] The introduction of ¹⁸F onto the this compound core is typically achieved through nucleophilic substitution.

Core Principle: Nucleophilic ¹⁸F-Fluorination

Nucleophilic substitution with [¹⁸F]fluoride is the most common method for ¹⁸F-labeling.[13][14] This involves the reaction of cyclotron-produced [¹⁸F]fluoride with a precursor containing a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group). The reactivity of the [¹⁸F]fluoride is enhanced by using a phase-transfer catalyst, such as a kryptofix (K2.2.2), in an aprotic solvent.[14]

Experimental Workflow: Nucleophilic ¹⁸F-Fluorination

G cluster_0 [¹⁸F]Fluoride Activation cluster_1 Radiosynthesis cluster_2 Purification & QC cluster_3 Final Product cyclotron Cyclotron Production of [¹⁸F]F⁻ trapping Trapping on Anion Exchange Cartridge cyclotron->trapping elution Elution with K₂CO₃/K2.2.2 trapping->elution drying Azeotropic Drying elution->drying labeling Nucleophilic Substitution (Precursor + Activated [¹⁸F]F⁻) drying->labeling deprotection Deprotection (if necessary) labeling->deprotection hplc HPLC Purification deprotection->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc final_product [¹⁸F]Labeled Indole-3-carboxamide qc->final_product

Caption: General workflow for the nucleophilic ¹⁸F-fluorination of a this compound precursor.

Protocol: ¹⁸F-Labeling of a Tosylated Precursor

This protocol outlines a general method for the radiosynthesis of an ¹⁸F-labeled this compound derivative from a tosylated precursor.

Materials:

  • Tosylated indole-3-carboxamide precursor

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)

  • Deprotection reagents (if applicable, e.g., HCl, NaOH)

  • HPLC system with a semi-preparative column

  • Mobile phase for HPLC

  • SPE cartridge for formulation

  • Sterile water, ethanol, and saline for injection

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

    • Remove the water via azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.

  • Radiosynthesis:

    • Dissolve the tosylated precursor (5-10 mg) in anhydrous MeCN or DMSO and add it to the dried [¹⁸F]fluoride/K2.2.2 complex.

    • Heat the reaction mixture at 100-150°C for 10-20 minutes.

  • Deprotection (if necessary):

    • If the precursor contains protecting groups, perform a deprotection step (e.g., acid or base hydrolysis).

  • Purification:

    • Neutralize and dilute the reaction mixture with HPLC mobile phase.

    • Purify the crude product using semi-preparative HPLC.

  • Formulation:

    • Follow the SPE formulation procedure as described for ¹¹C-labeled compounds.

  • Quality Control:

    • Perform quality control tests as described for ¹¹C-labeled compounds.

ParameterTypical ValueSource
Radiochemical Yield (RCY)10-40% (decay-corrected)[15][16]
Radiochemical Purity (RCP)>99%[15]
Specific Activity (SA)> 37 GBq/µmol (>1 Ci/µmol)[16]
Synthesis Time60-90 minutes[15][16]

III. Radioiodination for SPECT Imaging

Radioiodinated compounds are valuable probes for SPECT imaging.[10] Iodine-123 (t½ = 13.2 h) is excellent for imaging, while Iodine-125 (t½ = 59.4 d) is often used for in vitro assays and preclinical studies. Radioiodination can be achieved through electrophilic or nucleophilic substitution reactions.

Core Principle: Electrophilic Radioiodination

Electrophilic radioiodination is a common method for labeling electron-rich aromatic systems, such as the indole nucleus.[10] This typically involves the oxidation of radioiodide (e.g., Na[¹²⁵I]) to an electrophilic iodine species (I⁺), which then substitutes onto the aromatic ring.

Protocol: Direct Electrophilic Radioiodination of an Indole-3-Carboxamide

This protocol provides a general method for the direct radioiodination of an activated indole-3-carboxamide derivative.

Materials:

  • Indole-3-carboxamide derivative

  • Sodium [¹²⁵I]iodide (or [¹²³I]iodide)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite (to quench the reaction)

  • HPLC system or SPE cartridge for purification

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the indole-3-carboxamide precursor (0.1-1 mg) in a suitable solvent (e.g., ethanol, DMSO) and add phosphate buffer.

  • Radiosynthesis:

    • Add the oxidizing agent (e.g., Iodogen-coated vial or a solution of Chloramine-T).

    • Add the sodium [¹²⁵I]iodide solution to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 10-30 minutes.

  • Quenching: Stop the reaction by adding a solution of sodium metabisulfite.

  • Purification:

    • Purify the radioiodinated product using either HPLC or a suitable SPE cartridge.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or analytical HPLC.

    • Calculate the radiochemical yield.

ParameterTypical ValueSource
Radiochemical Yield (RCY)50-80%[6]
Radiochemical Purity (RCP)>95%[6]

IV. In Vitro and In Vivo Evaluation

Once a radiolabeled this compound derivative has been synthesized and passed quality control, its biological properties must be evaluated.

In Vitro Studies
  • Cell Uptake Assays: These studies are performed to assess the uptake and accumulation of the radiotracer in cells expressing the target of interest.[6][17]

  • Binding Affinity: Competitive binding assays are used to determine the affinity (Ki or IC50) of the compound for its target receptor or enzyme.[5][18]

  • Stability Studies: The stability of the radiolabeled compound is assessed in plasma and other biological matrices to ensure it does not rapidly metabolize.[19]

In Vivo Studies
  • Biodistribution Studies: These studies involve injecting the radiotracer into animal models and measuring the distribution of radioactivity in various organs and tissues over time.[15][17] This provides information on target engagement and off-target accumulation.

  • PET/SPECT Imaging: Dynamic or static imaging studies are performed in animal models (and eventually humans) to visualize the distribution of the radiotracer in real-time.[5][6]

Conclusion

The this compound scaffold provides a versatile platform for the development of novel radiotracers for PET and SPECT imaging. The choice of radionuclide and labeling strategy depends on the specific biological question being addressed. The protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully radiolabel and evaluate these promising imaging agents. Adherence to rigorous quality control and thorough biological evaluation are paramount to ensure the generation of reliable and translatable imaging data.

References

  • Zheng, Q. et al. (2014). Synthesis of carbon-11-labeled Aminoalkylindole Derivatives as New Candidates of Cannabinoid Receptor Radioligands for PET Imaging of Alcohol Abuse. Bioorganic & Medicinal Chemistry Letters, 24(24), 5581-5586. [Link]
  • Gao, M. et al. (2008). Carbon-11 labeled indolylpropylamine analog as a new potential PET agent for imaging of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 18(12), 3589-3592. [Link]
  • Gao, M. et al. (2017). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 8(10), 1058-1063. [Link]
  • Thakur, M. L. et al. (2012). Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand. Journal of Nuclear Medicine, 53(7), 1102-1109. [Link]
  • Zhang, M. R. et al. (2008). Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 16(11), 6145-6155. [Link]
  • Brooks, A. F. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(2), 62-72. [Link]
  • Syndicate, R. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Radiology Cafe. [Link]
  • Conti, M. & Eriksson, L. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16421-16492. [Link]
  • Akurathi, V. et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Cannaert, A. et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1433. [Link]
  • Wang, X. et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic Letters, 13(12), 3234-3237. [Link]
  • Pretze, M. et al. (2020). Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging. Molecules, 25(24), 6013. [Link]
  • Belokon, A. I. et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Bernard-Gauthier, V. et al. (2018). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 23(7), 1563. [Link]
  • de Vries, L. H. et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
  • Kumar, S. et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(10), 6434-6444. [Link]
  • ResearchGate. Synthesis of indole-3-carboxamides. [Link]
  • Li, Z. et al. (2005). Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers. Nuclear Medicine and Biology, 32(3), 225-231. [Link]
  • Verbruggen, A. M. et al. (2008). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Current Pharmaceutical Design, 14(30), 3284-3302. [Link]
  • Hong, H. et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(9), 2548-2557. [Link]
  • Islam, E. et al. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • Palomba, M. et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]
  • El-Sayed, M. A. A. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5244. [Link]
  • Bingul, M. et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 434-443. [Link]
  • Al-Gharabli, S. I. et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(5), 633. [Link]
  • Platonova, Y. B. et al. (2024). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives.
  • Guerin, B. et al. (2017). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
  • ResearchGate.
  • Singh, C. et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(4), 856-867. [Link]

Sources

The Versatile Role of 1H-Indole-3-Carboxamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable building block for the synthesis of complex molecular architectures. Among the diverse array of functionalized indoles, 1H-indole-3-carboxamide stands out as a particularly versatile precursor. The presence of the carboxamide group at the C3 position, coupled with the reactive N-H and C2 positions, provides multiple handles for synthetic diversification, enabling the construction of potent biologically active molecules. This guide provides an in-depth exploration of this compound as a foundational element in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Potential

The reactivity of this compound is governed by three primary sites: the indole nitrogen (N1), the C2 position of the indole ring, and the amide functionality itself. Understanding the interplay of these reactive centers is crucial for designing efficient synthetic routes.

  • N1-Functionalization: The indole nitrogen is readily deprotonated by a suitable base to form an indolyl anion, which can then act as a nucleophile in various substitution reactions. This allows for the introduction of a wide range of alkyl and aryl substituents, significantly modulating the steric and electronic properties of the molecule.

  • C2-Functionalization: The C2 position is the most nucleophilic carbon in the indole ring, making it susceptible to electrophilic attack. However, direct functionalization can be challenging. Modern cross-coupling methodologies, particularly palladium-catalyzed C-H activation, have emerged as powerful tools for the regioselective introduction of aryl and other groups at this position.

  • Amide Group Manipulation: The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or serve as a directing group to influence the regioselectivity of reactions on the indole ring.

The strategic manipulation of these reactive sites allows for the construction of a diverse library of indole derivatives with applications ranging from kinase inhibitors to anti-inflammatory agents.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in a multitude of compounds with demonstrated therapeutic potential. Its rigid structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets.

Kinase Inhibitors: A Privileged Scaffold

A significant application of this compound is in the development of kinase inhibitors, a critical class of anticancer agents. The indole-3-carboxamide core can mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases.

For instance, derivatives of indole-3-carboxamide are being explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2] The synthesis of these inhibitors often involves the condensation of an indole-3-carboxylic acid derivative with a substituted amine, highlighting the importance of the carboxamide linkage.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard method for the N-alkylation of an indole ring using a strong base and an alkyl halide. The procedure is adapted from established methods for indole N-alkylation.[3][4]

Rationale: The deprotonation of the indole N-H is a crucial first step to generate a potent nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Anhydrous DMF serves as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF cool Cool to 0 °C (Ice Bath) start->cool add_base Add NaH portion-wise (Deprotonation) cool->add_base stir_deprot Stir at 0 °C for 30-60 min add_base->stir_deprot add_alkyl_halide Slowly add alkyl halide stir_deprot->add_alkyl_halide warm_react Warm to RT and stir (Monitor by TLC) add_alkyl_halide->warm_react quench Quench with sat. aq. NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for N-Alkylation of this compound.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. Cessation of gas evolution indicates completion of deprotonation.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expected Yields:

Alkylating AgentTypical Yield
Methyl Iodide>90%
Ethyl Bromide85-95%
Benzyl Bromide80-90%

Note: Yields are illustrative and may vary based on specific substrate and reaction conditions.[3]

Protocol 2: Palladium-Catalyzed C2-Arylation of N-Protected Indole-3-Carboxamide (Conceptual)

Rationale: Palladium catalysis is a powerful tool for C-H activation. A directing group on the indole nitrogen can facilitate regioselective palladation at the C2 position. An oxidant is required to regenerate the active Pd(II) catalyst.

Reaction Scheme Diagram:

C2_Arylation_Scheme Indole N-Protected Indole-3-carboxamide Product N-Protected C2-Aryl-Indole-3-carboxamide Indole->Product Pd(OAc)2, Ligand Base, Oxidant, Solvent, Heat ArylHalide Aryl Halide (Ar-X) ArylHalide->Product

Caption: Conceptual scheme for Pd-catalyzed C2-arylation.

Materials and Reagents:

  • N-protected this compound (e.g., N-SEM, N-Piv)

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or pyridine-type ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone)

  • Solvent (e.g., Toluene, Dioxane)

Procedure (Hypothetical):

  • Setup: To a flame-dried Schlenk tube, add N-protected this compound (1.0 eq), aryl halide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), ligand (10-20 mol%), base (2.0 eq), and oxidant (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Considerations

A deeper understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline scaffold, which is present in many indole alkaloids.[7] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

The mechanism proceeds through the formation of an iminium ion, which is a key electrophilic intermediate. The electron-rich indole ring then attacks the iminium ion at the C2 position, leading to a spiroindolenine intermediate. A subsequent Wagner-Meerwein-type rearrangement and deprotonation yield the final tetrahydro-β-carboline product.[8]

Mechanism Diagram:

Pictet_Spengler_Mechanism Tryptamine Tryptamine Derivative Imine Imine Tryptamine->Imine + Aldehyde, -H2O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Spiro Spiroindolenine Intermediate Iminium->Spiro Electrophilic Attack at C2 Carbocation Carbocation Spiro->Carbocation Rearrangement Product Tetrahydro-β-carboline Carbocation->Product - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its inherent reactivity, coupled with the development of modern synthetic methodologies, has enabled the efficient construction of a wide range of complex and biologically significant molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important scaffold. As the demand for novel therapeutics continues to grow, the creative application of fundamental building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019, 10, 1302-1308. URL: http://bit.ly/Amgen_Cee_ACSMCL_ref
  • BenchChem. Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. URL: https://www.benchchem.com/product/b5678/protocol
  • Chen, J., et al. A method for synthesizing trametinib key intermediate. CN109336884B. URL: https://patents.google.
  • Daugulis, O., et al. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.2016, 138(2), 495-8. URL: https://pubmed.ncbi.nlm.nih.gov/26730709/
  • Gribble, G. W. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016, 21(6), 765. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274472/
  • Li, Y., et al. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. J. Org. Chem.2018, 83, 5288-5294. URL: https://www.organic-chemistry.org/abstracts/lit4/065.shtm
  • Pictet–Spengler reaction. In Wikipedia. URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
  • Pore, V. S., et al. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. J. Org. Chem.2012, 77(17), 7582-7591. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436979/
  • Rao, R. N., et al. Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Comb. Sci.2018, 20(8), 459-487. URL: https://pubs.acs.org/doi/10.1021/acscombsci.8b00041
  • Shaughnessy, K. H., et al. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC2006, 2006(5), 159-165. URL: https://arkat-usa.org/arkat/journal/2006/I5-General/1750/05-1750A.pdf
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2018, 23(8), 2049. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222736/
  • Ullmann Reaction. In Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
  • Request PDF: The Design and Synthesis of Novel 3-[2-Indol-1-yl-ethyl]-1H-indole Derivatives as Selective Inhibitors of CDK4. URL: https://www.researchgate.
  • Request PDF: N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. URL: https://www.researchgate.net/publication/250181977_N-Alkylation_of_1_H-indoles_and_9_H-carbazoles_with_alcohols
  • Request PDF: Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. URL: https://www.researchgate.
  • Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules2020, 25(9), 2031. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248897/
  • Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Front. Chem.2022, 10, 936993. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9359059/
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. J. Nucl. Med.2017, 58(7), 1145-1151. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5493010/
  • Laboratory-scale synthesis of trametinib (55). In ResearchGate. URL: https://www.researchgate.net/figure/Laboratory-scale-synthesis-of-trametinib-55_fig7_344569584
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Org. Biomol. Chem.2021, 19, 32-37. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02167a
  • Palladium-Catalyzed C-H Arylation. In ResearchGate. URL: https://www.researchgate.
  • Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Org. Lett.2010, 12(18), 4124-4127. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2937078/
  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. J. Am. Chem. Soc.2021, 143(1), 359-368. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8281141/
  • C-H Functionalization of indoles and oxindoles through CDC reactions. Org. Chem. Front.2022, 9, 219-236. URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d1qo01438a
  • Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. Org. Lett.2008, 10(11), 2207-2210. URL: https://dspace.mit.edu/handle/1721.1/65576
  • in the chemical literature: N-alkylation of an indole. In YouTube. URL: https://www.youtube.
  • N-alkylation of indole derivatives. US7067676B2. URL: https://patents.google.
  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Chem. Eur. J.2019, 25(39), 9294-9301. URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.201901309
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6(16), 2829-2831. URL: https://pubs.acs.org/doi/10.1021/ol048924l
  • El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem.2017, 60(5), 723-751. URL: https://www.researchgate.net/publication/313502802_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
  • Bingül, M., et al. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi2018, 18(2), 317-327. URL: https://dergipark.org.tr/en/pub/akufemubid/issue/38827/454157

Sources

Application Notes & Protocols: Harnessing Click Chemistry with the 1H-Indole-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Union of Scaffold and Ligation Chemistry

In the landscape of modern drug discovery and chemical biology, the convergence of privileged scaffolds with highly efficient and orthogonal chemical reactions represents a powerful strategy for the rapid generation of novel molecular entities. The 1H-indole-3-carboxamide core is a quintessential example of such a scaffold, forming the structural backbone of numerous natural products and pharmaceuticals renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, heteroaromatic structure provides a well-defined vector for substituent presentation, while the amide functionality offers a crucial hydrogen bonding motif for molecular recognition at biological targets.

"Click chemistry," a concept introduced by K. Barry Sharpless, provides the ideal toolkit for elaborating upon this privileged core.[3] These reactions are characterized by their high yields, modularity, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions.[3] This guide focuses on the two most prominent click reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—to functionalize the this compound scaffold.[3][4] Through the formation of a stable and biocompatible 1,2,3-triazole linker, these methods enable the efficient conjugation of the indole core to a diverse array of molecular partners, from small molecule fragments in drug discovery campaigns to complex biomolecules for targeted delivery and imaging.[][6]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying rationale for experimental design, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Part 1: Preparing the this compound Scaffold for Click Chemistry

To participate in azide-alkyne cycloaddition reactions, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide. The most common and synthetically accessible position for introducing this functionality is the indole nitrogen (N1). Below are detailed protocols for the synthesis of two key precursors.

Protocol 1.1: Synthesis of N-(prop-2-yn-1-yl)-1H-indole-3-carboxamide (Alkyne-Functionalized Scaffold)

This protocol describes the N-alkylation of this compound with propargyl bromide to install the terminal alkyne handle.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indole nitrogen, rendering it nucleophilic. It is preferred over stronger bases like sodium hydride (NaH) for its ease of handling and milder reaction conditions, minimizing potential side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the indole substrate and the carbonate base, facilitating the Sₙ2 reaction.

  • Temperature: The reaction is typically run at room temperature to ensure selectivity for N-alkylation and prevent undesired side reactions.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the indole anion.

  • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(prop-2-yn-1-yl)-1H-indole-3-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The synthesis of a closely related analogue, N-propargyl-indole-3-carbaldehyde, follows a similar principle.[7]

Protocol 1.2: Synthesis of N-(2-azidoethyl)-1H-indole-3-carboxamide (Azide-Functionalized Scaffold)

This two-step protocol first installs a bromoethyl group on the indole nitrogen, which is then converted to the azide.

Causality Behind Experimental Choices:

  • Two-Step Approach: Direct alkylation with a 2-azidoethyl halide can be hazardous. A safer and more common approach is to first install a good leaving group (bromide) and then perform a nucleophilic substitution with sodium azide.

  • Sodium Azide: This is the standard reagent for introducing the azide moiety via an Sₙ2 reaction. It is highly efficient and the resulting sodium bromide byproduct is easily removed during workup.

  • Solvent for Azidation: A polar aprotic solvent like DMF or DMSO is ideal for Sₙ2 reactions involving anionic nucleophiles like the azide ion.

Step-by-Step Methodology:

Step A: Synthesis of N-(2-bromoethyl)-1H-indole-3-carboxamide

  • Follow steps 1-2 from Protocol 1.1, using this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.

  • Add 1,2-dibromoethane (3.0 eq) to the mixture. Using an excess of the dihalide minimizes the formation of the bis-indolyl dimer.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC (typically 8-12 hours).

  • Perform an aqueous workup as described in steps 5-7 of Protocol 1.1.

  • Purify the crude product by column chromatography to isolate N-(2-bromoethyl)-1H-indole-3-carboxamide.

Step B: Synthesis of N-(2-azidoethyl)-1H-indole-3-carboxamide

  • Dissolve the N-(2-bromoethyl)-1H-indole-3-carboxamide (1.0 eq) from Step A in anhydrous DMF.

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 3-5 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(2-azidoethyl)-1H-indole-3-carboxamide.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR (a characteristic azide stretch appears around 2100 cm⁻¹), and Mass Spectrometry.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and broad functional group tolerance.[3]

Mechanism Overview

The reaction proceeds via a catalytic cycle involving copper(I) acetylide intermediates. The generally accepted mechanism involves the coordination of Cu(I) to the terminal alkyne, followed by deprotonation to form a copper acetylide. This species then reacts with the azide to form a six-membered cupracycle intermediate, which subsequently rearranges and undergoes protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[3]

CuAAC_Mechanism R1_Alkyne R¹-C≡CH Cu_Acetylide R¹-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Cupracycle Six-membered Cupracycle Intermediate Cu_Acetylide->Cupracycle R2_Azide R²-N₃ R2_Azide->Cupracycle Triazolide Copper Triazolide Cupracycle->Triazolide Rearrangement Triazolide->Cu_I Regeneration Product 1,4-Triazole Product Triazolide->Product + H⁺ SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State R_Azide R-N₃ R_Azide->Transition_State Product Triazole Product (Regioisomers) Transition_State->Product Ring Strain Release

Sources

Application Notes and Protocols for the Development of Na+/H+ Exchanger Inhibitors Based on the 1H-Indole-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Na+/H+ exchanger, particularly isoform 1 (NHE1), is a critical regulator of intracellular pH (pHi) and cell volume. Its dysregulation is implicated in the pathophysiology of numerous diseases, including myocardial ischemia-reperfusion injury, cardiac hypertrophy, and cancer.[1][2] This makes NHE1 a compelling target for therapeutic intervention. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its broad range of biological activities.[3] This document provides a comprehensive guide for the exploration and development of novel NHE inhibitors based on the 1H-indole-3-carboxamide scaffold. It outlines the scientific rationale, key experimental protocols, and data interpretation strategies for identifying and characterizing new chemical entities targeting the Na+/H+ exchanger.

Introduction: The Rationale for Targeting the Na+/H+ Exchanger

The Na+/H+ exchanger (NHE) family consists of transmembrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[2] Of the known isoforms, NHE1 is ubiquitously expressed and plays a crucial housekeeping role in maintaining pHi and cell volume.[1]

Under pathological conditions such as cardiac ischemia, intracellular acidosis triggers the hyperactivation of NHE1. This leads to a significant influx of Na+, which in turn reverses the action of the Na+/Ca2+ exchanger, causing a deleterious intracellular Ca2+ overload. This calcium dysregulation is a key driver of cell death and tissue damage seen in ischemia-reperfusion injury.[4] Consequently, inhibition of NHE1 is a well-validated cardioprotective strategy in preclinical models.[4] While early clinical trials with first-generation NHE inhibitors have yielded mixed results, the therapeutic potential of targeting NHE remains high, necessitating the development of novel inhibitors with improved pharmacological profiles.

The this compound scaffold offers a versatile platform for the design of new NHE inhibitors due to the synthetic tractability of the indole ring system and the diverse chemical space that can be explored through modifications at various positions.[5][6]

The this compound Scaffold: A Platform for Novel NHE Inhibitors

While the this compound scaffold is not yet extensively documented specifically for NHE inhibition, its constituent parts and related structures have shown promise in medicinal chemistry. The indole core is a common feature in many bioactive compounds, and the carboxamide linker provides a key hydrogen bonding motif for protein-ligand interactions. Structure-activity relationship (SAR) studies on related indole-2-carboxamides targeting other proteins have demonstrated that modifications to the indole ring (e.g., at the N1, C2, and C5 positions) and the carboxamide's N-substituent can significantly impact potency and selectivity.[7][8]

A rational drug design approach for developing this compound-based NHE inhibitors would involve creating a library of analogs with systematic modifications to probe the chemical space around the scaffold.

Key Areas for Chemical Modification and SAR Exploration:
  • N1-Substitution on the Indole Ring: Introducing various alkyl or aryl groups at the N1 position can modulate the compound's lipophilicity and steric profile, potentially influencing membrane permeability and interaction with the target protein.

  • Substitution on the Indole Ring (C4-C7): The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the indole core and provide additional interaction points with the protein. Halogenation has been shown to increase the biological activity of some N-substituted indole-3-carboxamides.[5]

  • N-Substituent of the Carboxamide: This is a critical area for exploring diverse chemical functionalities. Aromatic, heteroaromatic, or aliphatic groups can be introduced to probe for optimal interactions within the binding pocket of NHE1.

The general workflow for developing these inhibitors is depicted below:

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development a Library Synthesis of This compound Derivatives b High-Throughput In Vitro Screening (NHE1 Activity Assay) a->b Compound Library c Hit Identification and Validation b->c d Structure-Activity Relationship (SAR) Studies c->d e Optimization of Potency, Selectivity, and ADME Properties d->e f In Vivo Efficacy Studies (e.g., Cardiac I/R Models) e->f g Toxicology and Safety Pharmacology f->g h IND-Enabling Studies g->h Candidate Selection

Caption: Workflow for the development of this compound based NHE inhibitors.

Experimental Protocols

Chemical Synthesis of this compound Derivatives

The synthesis of a this compound library can be achieved through standard amide bond formation reactions. A general synthetic scheme is presented below.

General Synthetic Scheme:

  • Starting Material: 1H-indole-3-carboxylic acid (commercially available or synthesized).

  • Activation: The carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Amide Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine to form the desired this compound derivative.

This versatile approach allows for the introduction of a wide variety of substituents on the amide nitrogen, facilitating the exploration of the SAR.[9]

In Vitro Protocol: Measurement of NHE1 Activity using BCECF-AM

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds on NHE1 in a cell-based system. The assay relies on the pH-sensitive fluorescent dye BCECF-AM.[10][11]

Principle: Cells are loaded with the cell-permeant dye BCECF-AM, which is cleaved by intracellular esterases to the membrane-impermeant BCECF. BCECF exhibits pH-dependent fluorescence, allowing for ratiometric measurement of pHi. An intracellular acid load is induced using an ammonium chloride (NH4Cl) prepulse. The subsequent recovery of pHi in a sodium-containing buffer is primarily mediated by NHE1. The rate of this recovery is measured in the presence and absence of test compounds to determine their inhibitory effect.[12]

Materials:

  • Cells expressing NHE1 (e.g., HeLa, Caki-1, or PASMCs)[1][10]

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)[13][14][15]

  • HEPES-buffered saline (HBS)

  • NH4Cl-containing buffer

  • Na+-free buffer

  • Test compounds and positive control (e.g., Cariporide)

  • Fluorescence plate reader or microscope capable of ratiometric imaging (Excitation at ~490 nm and ~440 nm, Emission at ~535 nm)[13]

Step-by-Step Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a 3-5 µM BCECF-AM loading solution in HBS.[13]

    • Wash the cells once with HBS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[14]

  • Washing: Wash the cells three times with HBS to remove extracellular dye.[14]

  • Compound Incubation: Add HBS containing the test compounds at various concentrations (and a vehicle control) to the wells. Incubate for 15-30 minutes.

  • Ammonium Prepulse (Acidification):

    • Replace the compound-containing buffer with an NH4Cl-containing buffer (e.g., 20 mM NH4Cl in HBS) for 3-5 minutes. This will cause an initial alkalinization.[10]

    • Rapidly switch to a Na+-free buffer to induce a rapid intracellular acidification as NH3 diffuses out of the cell.

  • Measurement of pHi Recovery:

    • After a stable acidic pHi is reached, replace the Na+-free buffer with HBS containing the respective test compounds.

    • Immediately begin recording the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm) over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the 490/440 fluorescence ratio for each time point.

    • Determine the initial rate of pHi recovery (dpHi/dt) by fitting the initial linear portion of the recovery curve.

    • Normalize the rates of recovery to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G a Plate and Culture Cells b Load Cells with BCECF-AM a->b c Pre-incubate with Test Compound b->c d Induce Acid Load (NH4Cl Prepulse) c->d e Initiate Recovery (Add Na+-containing buffer) d->e f Measure Fluorescence Ratio (490/440 nm) over Time e->f g Calculate Rate of pHi Recovery and Determine IC50 f->g

Caption: Workflow for the in vitro NHE1 activity assay using BCECF-AM.

In Vivo Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol outlines a common in vivo model to assess the cardioprotective effects of a lead this compound derivative.[16]

Principle: Temporary occlusion of a major coronary artery in an anesthetized rat mimics a myocardial infarction. Subsequent removal of the occlusion allows for reperfusion of the ischemic tissue. This model is used to evaluate the ability of a test compound to reduce the infarct size and preserve cardiac function.[17]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Ventilator

  • Surgical instruments

  • Suture for coronary artery ligation

  • Test compound formulated for intravenous or oral administration

  • Triphenyltetrazolium chloride (TTC) stain for infarct size measurement

Step-by-Step Protocol:

  • Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.[17]

    • Carefully place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Occlude the LAD artery by tightening the suture. Ischemia is typically maintained for 30-45 minutes. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial surface.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time point (e.g., just before reperfusion or during the ischemic period).

  • Reperfusion: Release the suture to allow blood flow to resume. Reperfusion is typically carried out for 2 hours.

  • Infarct Size Assessment:

    • At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).

    • Excise the heart, remove the atria, and slice the ventricles into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.[16]

  • Data Analysis:

    • Image the heart slices and use image analysis software to quantify the total ventricular area, the AAR, and the infarct area.

    • Calculate the infarct size as a percentage of the AAR.

    • Compare the infarct sizes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation and Interpretation

Quantitative data from these experiments should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Exemplary this compound Derivatives

Compound IDN1-SubstituentN-Substituent of CarboxamideNHE1 IC50 (nM)
IND-001HBenzyl150
IND-002MethylBenzyl95
IND-003H4-Fluorobenzyl78
IND-004Methyl4-Fluorobenzyl52
Cariporide--60

(Note: Data are hypothetical for illustrative purposes)

Table 2: In Vivo Efficacy in a Rat Model of Myocardial I/R

Treatment GroupDose (mg/kg, i.v.)Infarct Size / AAR (%)
Vehicle-45 ± 5
IND-004128 ± 4*
IND-004319 ± 3
Cariporide322 ± 4

*(Note: Data are hypothetical for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle)

Conclusion

The development of novel NHE1 inhibitors remains a promising avenue for the treatment of cardiovascular diseases and potentially other conditions like cancer. The this compound scaffold represents a chemically tractable and versatile starting point for the design of new inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of such compounds. A systematic approach to SAR exploration, coupled with rigorous biological testing, will be crucial for the successful development of the next generation of NHE inhibitors.

References

  • Mice With a Null Mutation in the NHE1 Na + -H + Exchanger Are Resistant to Cardiac Ischemia-Reperfusion Injury. (n.d.). AHA Journals. [Link]
  • Evaluating Novel Targets of Ischemia Reperfusion Injury in Pig Models. (2022). MDPI. [Link]
  • HIF-1 regulates hypoxic induction of NHE1 expression and alkalinization of intracellular pH in pulmonary arterial myocytes. (2009). American Physiological Society. [Link]
  • Large animal models of cardiac ischemia-reperfusion injury: Where are we now? (2023).
  • Models of cardiac ischemia/reperfusion injury in dogs and r
  • Large animal models of cardiac ischemia-reperfusion injury: Where are we now? (2023). PubMed. [Link]
  • Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors. (2016).
  • Development of indole derivatives as inhibitors targeting STING-dependent inflamm
  • Development of indole derivatives as inhibitors targeting STING-dependent inflamm
  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (n.d.). Sciforum. [Link]
  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion form
  • Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors. (2016). PubMed. [Link]
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]
  • Reagent for Monitoring Intracellular pH BCECF-AM. (n.d.). Dojindo Molecular Technologies. [Link]
  • Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy. (2023).
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. [Link]
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020).
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. [Link]
  • Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. (2025).
  • Targeting pH Regulation in Cancer: Combined Mild Alkaline treatment and NHE1 Inhibition as a Potential Therapy for Clear Cell Renal Cell Carcinoma. (2025).
  • A rapid method for measuring intracellular pH using BCECF-AM. (2002).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022).
  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcer
  • Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. (2022). PubMed. [Link]
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). Royal Society of Chemistry. [Link]
  • Recent developments in the field of inhibitors of the Na+/H+ exchanger. (1999). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-indole-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product. Our guidance is grounded in established chemical principles and validated experimental observations.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, practical problems that can arise during the synthesis of this compound and its derivatives.

Question 1: My yield is consistently low when preparing the precursor, 1H-indole-3-carboxaldehyde, via Vilsmeier-Haack or related formylation reactions. What are the primary causes and solutions?

Answer: Low yields in the formylation of indoles are a frequent issue, often stemming from side reactions due to the electron-rich and nucleophilic nature of the indole ring.

Causality: The indole nucleus is highly reactive. Under acidic conditions typical for formylation (e.g., Vilsmeier-Haack), the indole can be prone to polymerization or degradation. A significant side reaction is the formation of indole dimers or trimers, which occurs when a protonated indole molecule is attacked by a neutral indole molecule.[1][2]

Recommended Solutions:

  • Control of Reaction Temperature: Maintaining a low temperature (e.g., 0 °C) is critical. This reduces the rate of side reactions, particularly polymerization. An encouraging improvement from 5% to 40% yield was observed when the reaction temperature was lowered from room temperature to 0 °C during a nitrosation reaction to form an indazole-3-carboxaldehyde, a principle that also applies here.[1][2]

  • Slow Reagent Addition: To minimize dimerization, the concentration of the highly reactive indole substrate should be kept low at all times. This can be achieved by the slow, dropwise addition of the indole solution to the cooled formylating agent (a "reverse addition" technique).[1][2] This ensures the formylating agent is always in excess relative to the indole, favoring the desired reaction pathway.

  • Catalytic Approaches: Modern protocols utilize catalytic methods for formylation. For instance, a catalytic Vilsmeier-Haack reaction using a phospholene oxide catalyst has been developed, offering high yields under milder conditions.[3]

Table 1: Troubleshooting Low Yield in Indole-3-carboxaldehyde Synthesis

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield / No ProductIndole PolymerizationPerform the reaction at low temperatures (0 °C or below).Reduces the rate of acid-catalyzed self-reaction of the electron-rich indole.
Significant Dimer FormationHigh concentration of nucleophilic indoleUse a slow, "reverse addition" of indole to the formylating agent.[1][2]Maintains a low concentration of free indole, minimizing self-reaction.
Incomplete ReactionInsufficiently reactive formylating agentConsider using a more reactive Vilsmeier reagent or a catalytic system.[3]Enhances the rate of the desired formylation over competing side reactions.
Product DegradationHarsh workup conditionsQuench the reaction carefully with a cooled base solution (e.g., NaOH or NaHCO₃) and avoid prolonged exposure to strong acids.[3]The aldehyde product can be sensitive; neutralization prevents degradation.

Question 2: I'm attempting to form the amide bond directly from indole-3-carboxylic acid and an amine source, but the reaction is inefficient. What am I missing?

Answer: The direct amidation of a carboxylic acid and an amine is generally unfavorable without an activating agent due to the formation of a stable and unreactive ammonium carboxylate salt. The use of coupling agents is essential for high-yield amide bond formation.

Causality: The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a salt. This acid-base reaction is much faster than the nucleophilic attack required for amide formation. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Recommended Solutions:

  • Employ Standard Coupling Reagents: Use well-established peptide coupling agents. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and improve efficiency.[4]

  • Convert to an Acyl Chloride: A robust, though multi-step, alternative is to first convert the indole-3-carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with the amine. This method is often used in syntheses of indole-carboxamide derivatives.[5]

  • Optimize Base and Solvent: The choice of base is crucial. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction without interfering with the coupling agent. The solvent should be anhydrous and inert, with DMF, DCM, or THF being common choices.[6]

Experimental Workflow: Amide Coupling

Below is a generalized workflow for the synthesis of this compound from indole-3-carboxylic acid using a coupling agent.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve Indole-3-Carboxylic Acid in Anhydrous Solvent (e.g., DMF) add_amine Add Amine Source (e.g., Ammonium Chloride) & Base (e.g., TEA) start->add_amine cool Cool Reaction Mixture to 0 °C add_amine->cool add_coupling Add Coupling Agent (e.g., EDC/HOBt) cool->add_coupling stir Stir at 0 °C, then Warm to Room Temperature add_coupling->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Obtain Pure this compound purify->end

Caption: General workflow for amide bond formation.

Frequently Asked Questions (FAQs)

Question 3: What are the principal synthetic strategies for preparing this compound?

Answer: Several reliable synthetic routes exist, each with distinct advantages. The choice often depends on the availability of starting materials and the desired scale.

  • Formylation followed by Amidation: This is a very common two-step approach. First, indole is formylated at the C3 position to yield 1H-indole-3-carboxaldehyde.[7][8] The aldehyde is then oxidized to the carboxylic acid, which is subsequently coupled with an amine source as described above. Alternatively, the aldehyde can be converted to an oxime and rearranged.

  • Direct Carboxamidation of Indole: Methods have been developed for the direct N-carboxamidation of indoles with isocyanates, often catalyzed by transition metals like copper(I).[9] This provides a more atom-economical route to N-substituted indole-1-carboxamides, a related class of compounds.

  • From Indole-3-carbonitrile: The hydrolysis of indole-3-carbonitrile under acidic or basic conditions can yield the corresponding carboxamide. This method is effective but requires the synthesis of the nitrile precursor.

  • Reductive Cyclization: A one-pot method involves the reaction of 2-fluoronitrobenzene with cyanoacetamides, followed by a reductive cyclization using reagents like zinc dust and ferric chloride to form 2-amino-indole-3-carboxamides.[10] This is particularly useful for synthesizing derivatives with a 2-amino substituent.

Question 4: Can microwave-assisted synthesis improve the yield and reaction time for indole derivatives?

Answer: Yes, microwave-assisted synthesis has been shown to be highly effective for certain indole syntheses. For example, in a palladium-catalyzed cyclization to form 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating dramatically reduced the reaction time from 16 hours to 3 hours and increased the yield from 89% (conventional heating) to 94%.[11] This is because microwave irradiation can lead to rapid, uniform heating, often accessing reaction pathways and efficiencies not achievable with conventional oil baths. This technique is particularly valuable for high-throughput synthesis in drug discovery settings.

Question 5: What is the mechanism of the Vilsmeier-Haack reaction for indole formylation, and why is the C3 position favored?

Answer: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

Mechanism Overview:

  • Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [ (CH₃)₂N=CHCl ]⁺, which is the active formylating agent.

  • Electrophilic Attack: The indole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position.

  • Aromatization and Hydrolysis: The resulting intermediate eliminates HCl and is then hydrolyzed during aqueous workup to yield the final 1H-indole-3-carboxaldehyde.

The C3 position is the most nucleophilic carbon and is strongly favored for electrophilic substitution. Attack at C3 leads to a cationic intermediate (a σ-complex) where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring portion of the indole. Attack at the C2 position would require breaking this aromaticity, resulting in a much less stable intermediate.

G cluster_mechanism Vilsmeier-Haack C3 Formylation Mechanism Indole Indole (Nucleophile) Sigma_Complex C3 σ-Complex (Charge Stabilized by N) Indole->Sigma_Complex Electrophilic Attack at C3 Vilsmeier_Reagent Vilsmeier Reagent [ (CH₃)₂N=CHCl ]⁺ (Electrophile) Vilsmeier_Reagent->Sigma_Complex Iminium_Intermediate Iminium Salt Intermediate Sigma_Complex->Iminium_Intermediate Aromatization (-H⁺) Aldehyde 1H-Indole-3-carboxaldehyde (Final Product) Iminium_Intermediate->Aldehyde Hydrolysis H₂O (Workup) Hydrolysis->Aldehyde

Caption: Simplified Vilsmeier-Haack formylation mechanism.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.
  • Optimization of the reaction conditionsa.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. NIH PMC.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis. Benchchem.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.

Sources

Technical Support Center: Purification of 1H-Indole-3-Carboxamide Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1H-indole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to enhance the purity, yield, and efficiency of your work.

I. Understanding the Challenges: Why Can Purifying Indole-3-Carboxamides be Difficult?

The purification of this compound derivatives, while routine, is often plagued by a unique set of challenges stemming from their inherent chemical properties. A primary issue is the acidic nature of standard silica gel, the most common stationary phase in flash chromatography. The silanol groups (Si-OH) on the silica surface can act as acid catalysts, leading to the degradation of sensitive indole compounds.[1] This interaction can also cause significant peak tailing and streaking on TLC plates and columns due to the basicity of the indole nitrogen.[2] Furthermore, many indole-3-carboxamide derivatives exhibit poor solubility in common non-polar organic solvents, complicating sample loading and chromatography.

This guide will provide systematic approaches to overcome these and other challenges you may encounter.

II. Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.

A. Poor Separation & Peak Tailing

Q1: My compound is streaking or tailing badly on the silica gel TLC plate and column. What's causing this and how can I fix it?

A1: Tailing is a classic sign of undesirable interactions between your indole-3-carboxamide and the acidic stationary phase.[1] The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.

Troubleshooting Steps:

  • Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase.[1][3] Typically, a concentration of 0.5-2% TEA is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Consider an Alternative Stationary Phase: If tailing persists or if your compound is particularly acid-sensitive, consider using a less acidic stationary phase. Neutral alumina is a good alternative for basic compounds.[1] Reversed-phase (C18) silica is another option, particularly for more polar indole derivatives.

  • Check for Overloading: Applying too much sample to your TLC plate or column can also lead to streaking and tailing.[4] Ensure your sample is sufficiently dilute for TLC analysis and that you are not exceeding the loading capacity of your column.

Q2: My desired product is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What should I do?

A2: This is a common issue that can arise from several factors. Here's a logical workflow to diagnose and solve the problem:

start Co-elution on Column Despite TLC Separation q1 Is the column well-packed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using the exact same solvent system as in the TLC? a1_yes->q2 sol1 Repack the column carefully to avoid channels and cracks. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the column overloaded? a2_yes->q3 sol2 Use the identical solvent system for both TLC and column chromatography. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Reduce the sample load. A general rule is 1-5% of the silica gel mass. a3_yes->sol3 q4 Consider a gradient elution. a3_no->q4 sol4 Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution of closely eluting compounds. q4->sol4

Caption: Troubleshooting workflow for co-elution issues.

B. Low Yield & Compound Decomposition

Q3: My yield after column chromatography is very low. I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?

A3: Decomposition on acidic silica gel is a significant problem for many indole derivatives.[1]

Confirmation of Decomposition (2D TLC):

A 2D TLC experiment is a quick and effective way to check for compound stability on silica gel.[1]

Experimental Protocol: 2D TLC for Stability Check

  • Spot your compound in one corner of a square TLC plate.

  • Develop the plate in a suitable mobile phase.

  • Thoroughly dry the plate.

  • Rotate the plate 90 degrees and re-develop it in the same mobile phase.

Interpretation: A single spot on the diagonal indicates a stable compound. The appearance of new spots off the diagonal suggests your compound is decomposing on the silica gel.

Prevention of Decomposition:

  • Deactivate the Silica Gel: As mentioned in A1, adding 0.5-2% triethylamine to your eluent is the primary method to prevent acid-catalyzed decomposition.[1][3]

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.

  • Use an Alternative Stationary Phase: Neutral or basic alumina, or Florisil, can be used for particularly acid-sensitive compounds.[1][2]

Q4: My compound is not eluting from the column, even with a very polar solvent system like 100% ethyl acetate.

A4: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common choice is to add methanol to dichloromethane or ethyl acetate. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[2]

  • Add a Modifier: For basic indole derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help disrupt the strong interaction with the silica and promote elution.[2]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase HPLC or flash chromatography using a C18 stationary phase may be more suitable.

C. Solubility & Sample Loading

Q5: My crude this compound derivative has poor solubility in the non-polar solvents of my mobile phase. How should I load it onto the column?

A5: This is a frequent challenge. While 1H-indole-3-carboxamides are generally soluble in polar organic solvents like methanol and ethanol, their solubility in non-polar solvents like hexane is limited.[5] Liquid loading with a strong, polar solvent can lead to poor separation. The best approach is dry loading .

Dry Loading Workflow:

start Start: Poorly Soluble Compound step1 Dissolve crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone, or methanol). start->step1 step2 Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution. step1->step2 step3 Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. step2->step3 step4 Carefully add this powder to the top of the packed column. step3->step4 end Proceed with elution. step4->end

Sources

Technical Support Center: Troubleshooting Side Reactions in 1H-Indole-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 1H-indole-3-carboxamide is a cornerstone reaction in medicinal chemistry and drug development, owing to the prevalence of the indole scaffold in a vast array of biologically active molecules.[1][2] While several synthetic routes to this valuable compound exist, each is susceptible to specific side reactions that can significantly impact yield, purity, and scalability. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these common challenges. Here, we dissect the causality behind experimental outcomes and provide field-proven, self-validating protocols to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yields and Unexpected Byproducts in Amide Coupling Reactions

Question: I'm attempting to synthesize this compound by coupling indole-3-carboxylic acid with an amine source, but my yields are consistently low, and I'm observing several unexpected peaks in my LC-MS analysis. What's going wrong?

Answer: Amide bond formation is a widely used reaction in medicinal chemistry.[3][4] However, the direct condensation of a carboxylic acid and an amine is often inefficient without an activating agent. The choice of coupling reagent and reaction conditions is critical to avoid side reactions.[3]

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard amide coupling protocols involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3] If the activation is incomplete, the reaction will be sluggish and low-yielding.

    • Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts like BOP or HATU.[3][5] The addition of additives such as HOBt can further improve efficiency and suppress side reactions like racemization, particularly when working with chiral amines.[3]

  • Side Reactions with Carbodiimide Reagents: While effective, carbodiimides can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Additionally, they can promote the dehydration of primary amides (like asparagine or glutamine residues if present in the amine component) to nitriles.[5]

    • Solution: To minimize N-acylurea formation, consider using water-soluble carbodiimides like EDC, which facilitates easier workup. Alternatively, phosphonium or aminium reagents like BOP or HATU are excellent choices as they do not generate these byproducts.[3][5]

  • Steric Hindrance or Poor Nucleophilicity of the Amine: If your amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the coupling reaction can be challenging.

    • Solution: For sterically demanding or electron-deficient amines, a more robust coupling protocol may be necessary. One effective method involves the in situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the amine at an elevated temperature.[6]

Experimental Protocol: General Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Issue 2: Formation of Nitrile and Other Byproducts During Vilsmeier-Haack Formylation

Question: I am preparing 1H-indole-3-carboxaldehyde as a precursor to the carboxamide, using the Vilsmeier-Haack reaction. However, I am consistently isolating a significant amount of 3-cyanoindole. How can I prevent this?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like indole.[7][8] However, it is also prone to side reactions, most notably the formation of 3-cyanoindole.[9]

Plausible Mechanism for 3-Cyanoindole Formation: The formation of 3-cyanoindole is believed to occur after the initial formation of 3-formylindole. The aldehyde group can react with nitrogen-containing impurities, such as hydroxylamine or ammonia, which may be present in the reagents or formed in situ. This reaction forms an oxime or imine intermediate, which then undergoes dehydration under the acidic reaction conditions to yield the nitrile.[9]

Troubleshooting Steps:

  • Reagent and Solvent Purity: The presence of nitrogen-containing impurities in reagents like dimethylformamide (DMF) is a primary cause of 3-cyanoindole formation.

    • Solution: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products.[9]

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can promote the formation of the nitrile byproduct.

    • Solution: Optimize the reaction temperature, often starting at 0°C and allowing it to warm to room temperature. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating.[9][10]

  • Work-up Procedure: The choice of quenching agent can influence the product distribution.

    • Solution: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[9]

  • Stoichiometry Control: An excess of the Vilsmeier reagent can sometimes lead to further reactions.

    • Solution: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF).[10]

Diagram: Vilsmeier-Haack Reaction and Side Product Formation

Vilsmeier_Haack Indole Indole Indole_3_carboxaldehyde 1H-Indole-3-carboxaldehyde (Desired Product) Indole->Indole_3_carboxaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Indole_3_carboxaldehyde Intermediate Oxime/Imine Intermediate Indole_3_carboxaldehyde->Intermediate Reaction with Impurity Nitrogen_Impurity Nitrogen Impurity (e.g., NH2OH, NH3) Nitrogen_Impurity->Intermediate Cyanoindole 3-Cyanoindole (Side Product) Intermediate->Cyanoindole Dehydration

Caption: Vilsmeier-Haack reaction pathway and the formation of 3-cyanoindole.

Issue 3: Challenges in the Hydrolysis of Indole-3-acetonitrile

Question: I'm synthesizing this compound via the hydrolysis of indole-3-acetonitrile, but the reaction is either incomplete or I'm getting the corresponding carboxylic acid as the major product. How can I selectively obtain the amide?

Answer: The hydrolysis of a nitrile to a carboxamide without further hydrolysis to the carboxylic acid can be challenging to control. The reaction conditions must be carefully optimized to favor the formation of the amide.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Strong acidic or basic conditions and high temperatures will favor the over-hydrolysis of the amide to the carboxylic acid.

    • Solution: Employ milder reaction conditions. For example, using a nitrilase enzyme can provide high selectivity for the formation of the amide.[11][12] Alternatively, carefully controlled acid- or base-catalyzed hydrolysis at lower temperatures can be effective.

  • Reaction Time: Prolonged reaction times will invariably lead to the formation of the carboxylic acid.

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS and quench the reaction as soon as the starting material is consumed and a significant amount of the desired amide has formed.

Diagram: Hydrolysis of Indole-3-acetonitrile

Hydrolysis Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_carboxamide This compound (Desired Product) Indole_3_acetonitrile->Indole_3_carboxamide Controlled Hydrolysis Indole_3_acetic_acid Indole-3-acetic acid (Over-hydrolysis Product) Indole_3_carboxamide->Indole_3_acetic_acid Further Hydrolysis

Caption: Selective hydrolysis of indole-3-acetonitrile to the carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages regarding side reactions?

A1: The three most common synthetic pathways are:

  • Amide coupling of indole-3-carboxylic acid: This is a very versatile method as a wide variety of amines can be used.[4] The main challenge is the potential for side reactions related to the coupling reagents, such as the formation of N-acylureas with carbodiimides.[5]

  • From indole-3-carboxaldehyde: This route typically involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement, or direct amidation. A key precursor, indole-3-carboxaldehyde, is often synthesized via the Vilsmeier-Haack reaction, which can lead to the formation of 3-cyanoindole as a significant byproduct.[9]

  • Hydrolysis of indole-3-acetonitrile: This method can be efficient, but controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid can be difficult.[11]

Synthetic RouteAdvantagesDisadvantages/Common Side Reactions
Amide Coupling High versatility, wide range of amine partners.[4]N-acylurea formation, racemization, challenges with hindered substrates.[3][5]
From Aldehyde Readily available starting material.Formation of 3-cyanoindole during Vilsmeier-Haack formylation.[9]
Nitrile Hydrolysis Potentially atom-economical.Over-hydrolysis to the carboxylic acid.[11]

Q2: How can I effectively purify this compound from common side products?

A2: The purification strategy will depend on the specific impurities present.

  • Column Chromatography: This is the most common and effective method for separating this compound from structurally similar byproducts. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often a good starting point for silica gel chromatography.

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity, recrystallization can be an excellent method for removing minor impurities. Suitable solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute acid or base can be used to remove them from the organic phase containing the desired neutral product.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide: If any reactions have the potential to generate hydrogen cyanide (HCN), such as the workup of reactions involving cyanide salts under acidic conditions, extreme caution must be exercised in a well-ventilated fume hood.

References

  • BenchChem. (2025).
  • Platonova, Y. B., et al. (2024). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PubMed Central. [Link]
  • ResearchGate. (n.d.). Synthesis of indole‐3‐carboxamides. [Link]
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.).
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
  • ResearchGate. (2016). How can i prepare 3H-indole-3-carboximidamide?[Link]
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • American Chemical Society. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • Royal Society of Chemistry. (2018).
  • Scirp.org. (n.d.).
  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • American Chemical Society. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
  • National Center for Biotechnology Information. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
  • Rhodium. (1998).
  • National Center for Biotechnology Information. (n.d.). The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. PubMed Central. [Link]
  • ResearchGate. (2025). (PDF) The Nitrilase ZmNIT2 converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. [Link]
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • ResearchGate. (n.d.).
  • American Chemical Society. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting Guide: Overcoming Common Hurdles in 1H-Indole-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, 1H-indole-3-carboxamide, demands robust and scalable production methods. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its large-scale synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to ensure you can optimize your experimental outcomes with confidence.

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My reaction yield is consistently low or has stalled completely. What are the primary causes and how can I fix this?

Low yield is the most common challenge when scaling up. The issue typically stems from one of three areas: reaction conditions, reagent quality, or inherent substrate limitations.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The conversion of the precursor, 1H-indole-3-carboxaldehyde, to the carboxamide is highly sensitive to temperature, concentration, and reaction time.[1]

    • Temperature: If the reaction is too slow, a moderate increase in temperature can improve the rate. However, excessive heat can lead to the degradation of the indole ring or promote side reactions, such as deformylation, where the starting aldehyde is converted back to indole.[2] We recommend a systematic temperature optimization study, starting from room temperature and gradually increasing in 10°C increments.

    • Catalyst Choice & Concentration: If you are employing a catalyzed route, the choice and concentration of the acid or metal catalyst are critical.[1] For instance, in related indole syntheses, both Brønsted and Lewis acids are used, and their optimal concentration must be determined empirically.[3] If using a palladium catalyst for a direct carbonylation approach, concentrations that are too low may result in a stalled reaction, while concentrations that are too high can sometimes lead to unwanted side products.[4]

  • Poor Reagent Purity or Stability:

    • Starting Materials: Ensure the purity of your 1H-indole-3-carboxaldehyde and the ammonia source (e.g., ammonium hydroxide, formamide). Impurities in the starting aldehyde can inhibit the reaction or introduce contaminants that are difficult to remove later.[1]

    • Solvent Quality: Use anhydrous solvents, especially in reactions involving organometallics or strong bases like NaH.[5] Water can quench intermediates and reagents, halting the reaction.

  • Inefficient Work-up and Purification:

    • Product may be lost during the extraction or purification phases. Ensure the pH is appropriately adjusted during aqueous work-up to keep the product in the organic phase. When performing chromatography, select a solvent system that provides good separation between your product and impurities to avoid loss of overlapping fractions.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield or Stalled Reaction check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed success Yield Improved check_purity->success Impurity Found & Rectified review_workup Review Work-up & Purification optimize_conditions->review_workup No Improvement optimize_conditions->success Optimization Successful review_workup->success Procedure Refined

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these impurities and how do I prevent them?

Impurity profiles can reveal much about what is happening in your reaction vessel. The most common impurities are unreacted starting materials, intermediates, or byproducts from competing reaction pathways.

Common Impurities and Prevention Strategies:

ImpurityPotential SourcePrevention & Mitigation Strategy
1H-indole-3-carboxaldehyde Incomplete reaction.Increase reaction time, moderately increase temperature, or increase the equivalents of the ammonia source. Monitor reaction progress closely by TLC or LC-MS until the starting material is consumed.
Indole Deformylation of the starting aldehyde.[2]Avoid excessively high temperatures or harsh acidic/basic conditions during the reaction or work-up.
N-Substituted Byproducts Reaction with impurities in solvents or reagents.Use high-purity, anhydrous solvents (e.g., dry DMF, THF).[5] Ensure the ammonia source is clean.
Oxidized Species Air-sensitivity of indole intermediates.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich indole ring.
Q3: The reaction works at a small scale, but I'm facing issues with consistency and safety during scale-up. How should I adapt my process?

Scaling up a reaction is not always a linear process. Thermal and mixing effects that are negligible in a 50 mL flask can become critical in a 20 L reactor.

Key Considerations for Scaling Up:

  • Heat Management: Many reactions in indole chemistry are exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, causing product degradation and creating significant safety hazards.

    • Solution: Use a jacketed reactor with controlled heating and cooling. Add reagents that initiate exothermic events slowly and monitor the internal temperature continuously.[6]

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and inconsistent results.

    • Solution: Employ an appropriate overhead mechanical stirrer. The type of impeller (e.g., anchor, turbine) should be chosen based on the viscosity and volume of the reaction mixture.

  • Alternative Technologies: For large-scale production, consider transitioning from batch to continuous flow synthesis. Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to better consistency and improved safety profiles.[3]

Frequently Asked Questions (FAQs)

Synthesis & Methodology

Q1: What is the most reliable and scalable synthetic route to this compound? A common and robust two-step route begins with the formylation of indole to produce 1H-indole-3-carboxaldehyde, followed by its conversion to the desired carboxamide.

  • Step 1: Formylation of Indole (Vilsmeier-Haack Reaction): This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate the electron-rich C-3 position of the indole ring.[7] This method is widely used and has been adapted for large-scale production.[8] A catalytic version of this reaction has also been developed for milder conditions.[9]

  • Step 2: Amidation of the Aldehyde: The resulting 1H-indole-3-carboxaldehyde can be converted to the carboxamide through several methods, such as forming an oxime intermediate followed by rearrangement, or more directly by reacting with an ammonia source under oxidative conditions. For example, reacting the aldehyde with ammonia, an iodine catalyst, and a base like sodium methoxide can produce the corresponding nitrile, which can then be hydrolyzed to the amide.[7] A straightforward method involves reacting the aldehyde with thiosemicarbazide to form a thiosemicarbazone, which can be a stable intermediate.[10]

synthesis_workflow indole 1H-Indole aldehyde 1H-Indole-3-carboxaldehyde indole->aldehyde Vilsmeier-Haack (DMF, POCl₃) amide This compound aldehyde->amide Amidation (e.g., via Oxime or Nitrile)

Caption: Common two-step synthesis of this compound.

Q2: Can I protect the indole nitrogen? Is it necessary? For many C-3 functionalizations like the Vilsmeier-Haack reaction, N-H protection is not required. The indole nitrogen is significantly less nucleophilic than the C-3 position. However, if you are using strong bases (like n-BuLi or NaH) or certain transition metal catalysts, N-H deprotonation can occur, necessitating a protecting group (e.g., Boc, tosyl, or SEM).[1] Keep in mind that adding protection and deprotection steps will increase the overall cost and complexity of the synthesis on a large scale.

Purification & Characterization

Q3: What is the best method for purifying the final product on a large scale? While column chromatography is excellent for small-scale purification, it is often impractical and costly for multi-kilogram production. Recrystallization is the preferred method for large-scale purification of solid compounds like this compound.

  • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for recrystallizing indole derivatives include ethanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

Q4: What are the key characterization peaks I should look for to confirm my product?

  • ¹H NMR: Look for the characteristic signals of the indole ring protons. The proton at the C-2 position typically appears as a singlet or doublet downfield. You will also see signals for the aromatic protons on the benzene portion of the ring and a broad singlet for the N-H proton. Crucially, two broad singlets corresponding to the -CONH₂ protons will be present.

  • ¹³C NMR: Expect to see signals for the nine carbons of the indole carboxamide structure, including a characteristic peak for the carbonyl carbon (C=O) typically in the range of 165-170 ppm.[11]

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the primary amide will be visible around 1640-1680 cm⁻¹. You will also observe N-H stretching bands for both the indole N-H and the amide N-H₂ groups, typically in the 3100-3500 cm⁻¹ region.

Safety & Handling

Q5: What are the primary safety precautions for handling the reagents involved in this synthesis? Safety is paramount, especially at scale. Always consult the Safety Data Sheet (SDS) for every chemical before use.

  • Indole: Can cause skin and serious eye irritation.[12] Handle in a well-ventilated area or fume hood, wearing gloves and safety glasses.[12]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Strong Bases (e.g., NaH): Sodium hydride is a flammable solid that reacts dangerously with water to produce hydrogen gas. It should be handled under an inert atmosphere.

  • Solvents (e.g., DMF): Dimethylformamide is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves when handling.

Experimental Protocol: Synthesis of 1H-Indole-3-carboxaldehyde

This protocol describes a general procedure for the Vilsmeier-Haack formylation of indole, a key first step in producing this compound.

Materials:

  • 1H-Indole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF via the dropping funnel over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Indole: Dissolve 1H-Indole in anhydrous DCM and add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with DCM (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 1H-indole-3-carboxaldehyde can be further purified by recrystallization from an appropriate solvent like ethanol or an ethyl acetate/hexane mixture.

References

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry - ACS Publications.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.
  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals.
  • A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH.
  • Optimization of the reaction conditionsa. ResearchGate.
  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • Synthesis of heteroarylogous 1H-indole-3-carboxamidines via a three-component interrupted Ugi reaction. University of Eastern Piedmont.
  • Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters - ACS Publications.
  • 1-methylindole. Organic Syntheses Procedure.
  • How can i prepare 3H-indole-3-carboximidamide? ResearchGate.

Sources

Technical Support Center: Optimizing Indole-3-Carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-3-carboxamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The indole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, its synthesis can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the synthesis of indole-3-carboxamides. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired indole-3-carboxamide is one of the most common frustrations in the lab. This can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.

Potential Causes & Solutions:

  • Poor Quality Starting Materials: Ensure the purity of your indole-3-carboxylic acid and amine starting materials. Impurities can interfere with the coupling reaction. It is advisable to purify starting materials if their purity is questionable.

  • Ineffective Coupling Reagents: The choice of coupling reagent is critical. For standard amide bond formation, reagents like EDC·HCl with HOBt are commonly used.[2] However, for less reactive heterocyclic compounds, more efficient systems may be necessary.[3]

    • Actionable Step: Screen a panel of coupling reagents. Consider carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, HBTU), or uranium salts (e.g., HATU). For challenging couplings, newer catalyst systems can be explored.[3]

  • Suboptimal Reaction Temperature: Amide coupling reactions are often sensitive to temperature.[4]

    • Actionable Step: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it. In some cases, cooling the reaction may be necessary to prevent side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Actionable Step: While a 1:1 ratio is a good starting point, a slight excess of the amine or the carboxylic acid may be beneficial.[3] Experiment with ratios such as 1:1.2 or 1.2:1 of the acid to the amine.

  • Presence of Water: Trace amounts of water can hydrolyze activated intermediates, leading to lower yields.[5]

    • Actionable Step: Use anhydrous solvents and dry glassware. Consider adding molecular sieves to the reaction mixture.

Table 1: Recommended Starting Conditions for Indole-3-Carboxamide Coupling

ParameterRecommended ConditionNotes
Coupling Reagents EDC·HCl (1.2 eq), HOBt (1.2 eq)A good general-purpose combination.[2]
Base DIPEA (2.0 eq) or Et3N (2.0 eq)Essential for neutralizing acids formed during the reaction.
Solvent Anhydrous DMF or CH2Cl2Ensure the solvent fully dissolves all reactants.
Temperature Room Temperature (initially)Optimize as needed.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture and oxygen.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, TLC) indicates the formation of side products. Identifying and minimizing these is key to a successful synthesis.

Potential Causes & Solutions:

  • Epimerization: If your amine starting material is chiral, epimerization at the stereocenter adjacent to the amine can occur, especially with prolonged reaction times or elevated temperatures.

    • Actionable Step: Use milder coupling reagents and lower the reaction temperature. Additives like HOBt can help suppress epimerization.

  • Side Reactions of the Indole Ring: The indole nucleus itself can be reactive under certain conditions. For instance, the C2 position can be susceptible to electrophilic attack.[6]

    • Actionable Step: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to modulate its reactivity.[4] The choice of catalyst can also influence site selectivity.[7][8]

  • Formation of a Bis-Indole Species: In some cases, the indole can react with an activated intermediate to form a dimeric species.[9]

    • Actionable Step: Adjust the stoichiometry and consider a slower addition of the coupling reagent to minimize the concentration of highly reactive intermediates.

  • Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation, particularly at higher temperatures.[10]

    • Actionable Step: Employ milder reaction conditions and shorter reaction times.

Side_Product_Formation

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure indole-3-carboxamide can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

Potential Causes & Solutions:

  • Co-elution during Chromatography: The product may have a similar retention factor (Rf) to impurities on silica gel.

    • Actionable Step: Experiment with different solvent systems for column chromatography. A gradient elution can often provide better separation. Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Persistent Impurities: Some byproducts, like urea derivatives from carbodiimide reagents, can be difficult to remove.

    • Actionable Step: An acidic workup (e.g., with dilute HCl) can often remove basic impurities, while a basic workup (e.g., with saturated NaHCO3) can remove acidic impurities. For urea byproducts, a wash with dilute citric acid can be effective.

  • Product Insolubility: The desired product may precipitate out during the workup or be poorly soluble in common chromatography solvents.

    • Actionable Step: If the product precipitates, this can be a purification step in itself (crystallization). Ensure the product is fully dissolved before loading onto a chromatography column, which may require a stronger solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling an electron-deficient indole with an amine?

For electron-deficient indoles, the carboxylic acid is less nucleophilic, making the coupling more challenging. In such cases, more powerful activating agents are often required. Consider using HATU or PyBOP as your coupling reagent. Palladium-catalyzed methods have also been developed for the synthesis of indole-3-carboxamides and may be suitable for challenging substrates.[5][11]

Q2: How can I monitor the progress of my indole-3-carboxamide coupling reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.[12]

  • TLC: Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progress.

  • LC-MS: This provides more definitive information, showing the mass of the product and the consumption of starting materials. This is particularly useful for identifying side products.

Q3: Is it necessary to protect the indole nitrogen (N-H)?

While not always necessary, protecting the indole nitrogen can prevent side reactions and improve yields, especially when using strong bases or reactive electrophiles.[4] Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

N_Protection_Decision_Tree

Q4: What are some alternative methods for synthesizing indole-3-carboxamides?

Besides the direct coupling of a carboxylic acid and an amine, other methods exist:

  • From Indole-3-carboxaldehyde: The aldehyde can be converted to the amide through various multi-step sequences, such as conversion to an oxime followed by rearrangement, or reductive amination followed by oxidation.[13][14]

  • Palladium-Catalyzed Carbonylative Cyclization: This method can construct the indole-3-carboxamide skeleton from 2-ethynylanilines and nitroarenes in a single step.[11]

  • Curtius Rearrangement: Indole-3-carboxazides can undergo a Curtius rearrangement in the presence of carboxylic acids to furnish N-(indol-3-yl)amides.[15]

Experimental Protocols

General Procedure for Indole-3-Carboxamide Synthesis via EDC/HOBt Coupling:

  • To a solution of indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired indole-3-carboxamide.[2]

References

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy | The Journal of Organic Chemistry - ACS Public
  • Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives | Request PDF - ResearchG
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC - NIH
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC - NIH
  • Synthesis of Medicinally Important Indole Deriv
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC - PubMed Central
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Koc
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - ark
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters - ark
  • RU2760000C1 - Method for producing indole-3-carbinol - Google P
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchG
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | Catalysis | ChemRxiv | Cambridge Open Engage
  • Food Chemistry Advances - FLORE
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • (PDF)
  • Recent Progress Concerning the N-Aryl
  • One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions - Frontiers
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Public
  • Rh(III)
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Synthesis and biological evaluation of indole-3-carboxamide deriv
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - MDPI
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society
  • Interference-free determination of indole-3-acetic acid in two real systems using second-order calibration method coupled with excitation-emission m

Sources

Troubleshooting low yields in Fischer indole synthesis of precursors

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Fischer Indole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges associated with this powerful and historic reaction. As a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, this reaction is pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] However, its sensitivity to substrates and conditions often leads to challenges in achieving high yields. This document will address these issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs): Troubleshooting Low Yields

Q1: My Fischer indole synthesis is not proceeding, or I'm recovering a significant amount of unreacted starting material. What are the primary factors to investigate?

This is a common issue that typically points to problems with one of three key areas: the catalyst, the reaction conditions, or the integrity of your starting materials.

  • Catalyst Activity and Choice: The selection of the acid catalyst is critical.[4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective, but the optimal choice is often substrate-dependent.[2][4][6]

    • Expert Insight: If you are using a Lewis acid like zinc chloride, ensure it is anhydrous. Moisture can significantly reduce its catalytic activity. For Brønsted acids, particularly polyphosphoric acid (PPA), ensure it is fresh and has not absorbed atmospheric water, which can dilute its effectiveness. The reaction is sensitive to acid strength, and optimization may be required.[1][7]

  • Reaction Temperature: The Fischer indole synthesis generally requires elevated temperatures to drive the key[8][8]-sigmatropic rearrangement.[9][10] If the temperature is too low, the reaction may stall after the initial formation of the phenylhydrazone.

    • Causality: The rearrangement step has a significant activation energy barrier. Insufficient thermal energy will prevent the reaction from proceeding to the intermediate that leads to the indole ring.[8] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. A systematic temperature screen is often a worthwhile experiment.

  • Starting Material Quality:

    • Phenylhydrazines: These compounds can be susceptible to oxidation, especially if they are not stored properly under an inert atmosphere. The presence of oxidized impurities can inhibit the reaction. It is advisable to use freshly purified or commercially available high-purity phenylhydrazines.

    • Aldehydes and Ketones: Ensure the purity of your carbonyl compound. The presence of aldol condensation byproducts or other impurities can lead to a complex reaction mixture and low yields of the desired indole.[1][7]

Q2: I'm observing a complex mixture of products and significant side reactions. How can I improve the selectivity for my target indole?

The formation of multiple products often indicates that reaction intermediates are being diverted down non-productive pathways. Understanding the mechanism is key to diagnosing and solving this issue.

  • Regioselectivity with Unsymmetrical Ketones: When using a ketone of the type RCH₂COCH₂R', two different ene-hydrazine intermediates can form, leading to a mixture of two isomeric indole products.[6]

    • Expert Insight: The ratio of these products is often dependent on the relative stability of the ene-hydrazine intermediates.[4] In some cases, careful selection of the acid catalyst and reaction conditions can favor one isomer over the other. For instance, bulkier catalysts may favor the formation of the less sterically hindered ene-hydrazine.

  • Competing N-N Bond Cleavage: A significant side reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[8] This is particularly problematic when electron-donating substituents are present on the carbonyl-derived portion of the molecule, as they can stabilize the resulting iminylcarbocation, making this cleavage pathway more favorable than the desired[8][8]-sigmatropic rearrangement.[7][8] This is a known challenge in the synthesis of 3-aminoindoles.[7][8]

    • Causality: The desired rearrangement and the undesired cleavage are competing pathways. By lowering the reaction temperature or using a milder acid catalyst, you can sometimes disfavor the higher-activation energy cleavage pathway relative to the cyclization.

  • 1,2-Alkyl Migration: In some cases, the initially formed 3,3'-disubstituted indolenine can undergo an acid-promoted 1,2-alkyl migration to form a more thermodynamically stable indole.[9]

    • Expert Insight: This is more common under harsh acidic conditions and at high temperatures. If you are isolating an unexpected isomer, consider if a rearrangement could be occurring post-cyclization. Using milder conditions or shorter reaction times may mitigate this.

Q3: My starting materials are consumed, but the yield of the desired indole is still poor. Where could I be losing my product?

If starting material conversion is high, but product yield is low, the issue likely lies with the stability of the product under the reaction conditions or during the workup and purification process.

  • Product Decomposition: Indoles, particularly those with electron-rich substituents, can be unstable under the harsh acidic and high-temperature conditions of the reaction. Prolonged reaction times can lead to degradation.

    • Self-Validating Protocol: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, or the product concentration begins to decrease, it is crucial to quench the reaction and proceed with the workup.

  • Workup and Purification Issues:

    • Emulsions: During the aqueous workup, emulsions can form, leading to physical loss of product.

    • Column Chromatography: Indoles can be sensitive to silica gel. Streaking on the TLC plate is a common indicator. To mitigate this, you can deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (1%) to the eluent.[11] In some cases, switching to a different stationary phase, like alumina or reverse-phase silica, may be beneficial.[11]

Visualizing the Core Mechanism

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The following diagram illustrates the key steps in the Fischer indole synthesis.

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement SideReaction N-N Bond Cleavage (Side Reaction) Enehydrazine->SideReaction Unwanted Pathway Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Aromatic Indole Elimination->Indole

Sources

Identifying and characterizing byproducts in 1H-indole-3-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indole-3-Carboxamide Reactions

A Guide to Identifying and Characterizing Byproducts

Welcome, researchers and drug development professionals, to our dedicated technical support guide for navigating the complexities of this compound synthesis. This resource is structured to address common challenges encountered in the laboratory, with a focus on the identification and characterization of reaction byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and related derivatives. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step troubleshooting guide.

Q1: My reaction to form this compound from indole-3-carboxylic acid and ammonia (or an amine) is showing low yield and multiple unknown spots on my TLC. What are the likely byproducts?

A1: Unraveling the Complexity of Amide Coupling

Low yields and the appearance of multiple byproducts in amide coupling reactions are common challenges. The primary reasons often involve incomplete activation of the carboxylic acid, side reactions of the indole nucleus, or degradation of the starting materials or product.[1]

Common Byproducts and Their Formation:

  • Unreacted Starting Material (Indole-3-carboxylic acid): This is often the most prominent "byproduct" and indicates inefficient coupling. The cause is typically incomplete activation of the carboxylic acid.[1]

  • Dimerization/Oligomerization Products: Activated carboxylic acid intermediates can react with another molecule of indole-3-carboxylic acid or the product amide, leading to dimers or oligomers.

  • Oxidation Products: The indole ring is susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents.[2][3] This can lead to the formation of colored impurities. Common oxidation products include isatin and isatoic anhydride derivatives.[2]

  • Byproducts from Coupling Reagents: Many common coupling reagents (e.g., DCC, EDC, HATU) generate byproducts (e.g., DCU, EDU, tetramethylurea) that can complicate purification.[1]

  • Side Reactions with Solvents: If reactive solvents like methanol are used with an acid chloride intermediate, you may form the corresponding methyl ester.[4]

Troubleshooting Workflow:

Byproduct_Troubleshooting

  • Confirm Carboxylic Acid Activation: Before adding your amine, take a small aliquot of the reaction mixture after the addition of the coupling reagent and quench it with benzylamine. Analyze the crude mixture by LC-MS or TLC to see if the corresponding benzylamide has formed. This will confirm if your carboxylic acid is being activated effectively.

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: For sterically hindered substrates, consider more potent coupling reagents like HATU or PyBOP.[1]

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent unwanted side reactions.[1]

    • Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.[1]

  • Minimize Oxidation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Characterize Byproducts: If the issue persists, it is crucial to identify the byproducts. Isolate the major impurities by preparative TLC or column chromatography and analyze them by NMR and MS.

Q2: I've isolated an impurity with a mass of (M+14) or (M+28) relative to my starting indole. What could this be?

A2: The Case of N-Alkylation

An increase in mass by 14 or 28 Da often points to N-methylation or N-ethylation of the indole ring, respectively.

Plausible Sources of Alkylation:

  • Solvent as a Reagent: Dimethylformamide (DMF) is a common solvent in amide coupling reactions. Under certain conditions, particularly at elevated temperatures, DMF can act as a methylating agent.

  • Contaminated Reagents: Alkylating agents present as impurities in your starting materials or reagents can lead to these byproducts.

Identification and Confirmation:

  • ¹H NMR Spectroscopy: Look for a new singlet integrating to 3 protons around 3.7-3.9 ppm for an N-methyl group. The characteristic broad singlet for the indole N-H proton (typically >10 ppm) will be absent.

  • ¹³C NMR Spectroscopy: A new signal will appear in the aliphatic region (around 30-35 ppm) corresponding to the N-methyl carbon.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of your desired product plus the mass of the alkyl group.

Preventative Measures:

  • Use Alternative Solvents: If N-alkylation is a persistent issue, consider using alternative solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).

  • Purify Reagents: Ensure the purity of your starting materials and reagents.

Q3: My mass spectrum shows a fragment ion that corresponds to the loss of 43 Da (CONH₂). Is this indicative of a specific byproduct?

A3: Interpreting Mass Spectrometry Fragmentation

The loss of 43 Da is a characteristic fragmentation pattern for primary amides and can be a useful diagnostic tool. However, it's the molecular ion that will primarily help you identify byproducts.

Common Fragmentation Pathways for Indole-3-Carboxamides:

The electron ionization (EI) mass spectra of indole derivatives often show characteristic fragmentation patterns.[5] For this compound, common fragmentation pathways involve cleavage of the amide group. The loss of the entire carboxamide side chain is also a possibility.[6]

Byproduct Identification Workflow using MS:

MS_Workflow

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct to determine its elemental composition. This is the most critical first step.

  • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the byproduct to gain structural information. Compare the fragmentation pattern to that of your desired product.

  • Database Searching: Utilize spectral databases to search for potential structures that match the observed mass and fragmentation pattern.

Analytical Protocols for Byproduct Characterization

A multi-technique approach is essential for the unambiguous identification of byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the components of a reaction mixture and assessing purity.

Typical HPLC Method for Indole Derivatives:

ParameterValue
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temp. 30 °C

This is a general method and may require optimization for your specific compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

Key ¹H NMR Signals for this compound (in DMSO-d₆):

ProtonChemical Shift (ppm)Multiplicity
N-H (indole)~11.5br s
H-2~8.2d
H-4~8.1d
H-7~7.5d
H-5, H-6~7.2m
-CONH₂~7.8 and 7.1br s

Chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques for Structure Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different fragments of a molecule.[7]

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation information.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, typically showing the [M+H]⁺ ion.

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

References

  • Khan, G.S., & Rama, N.H. (2007). Electron ionization mass spectrometric studies of 3-(4'-chlorophenylethyl) isocoumarin and its 3,4-d... Journal of the chemical society of pakistan.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros.
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic CHEMISTRY, An Indian Journal, 7(2), 81-84.
  • Wang, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of forensic sciences, 66(5), 1859-1869.
  • Zhang, L., et al. (2019). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic Chemistry Frontiers, 6(11), 1787-1795.
  • Zhang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11499-11513.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Yu, L., et al. (2022). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 20(10), 1995-2008.

Sources

Technical Support Center: Purification of Indole Compounds by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the crystallization of this important class of heterocyclic compounds. The indole scaffold is a core structural motif in numerous pharmaceuticals and biologically active molecules, making its efficient purification a critical step in synthesis and development.

This center is structured to provide immediate, actionable solutions to specific problems you may encounter in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in solid scientific principles.

Troubleshooting Guide: Addressing Common Crystallization Hurdles

This section addresses specific, frequently encountered issues during the crystallization of indole derivatives. Each problem is followed by a detailed explanation of its causes and a step-by-step guide to its resolution.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: My indole derivative is separating from the solution as a liquid or a sticky gum upon cooling, rather than forming solid crystals. What is happening and how can I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in that particular solvent system.[1] The resulting oil is often a supercooled liquid that can trap impurities, defeating the purpose of crystallization.[1][2] For indole compounds, which can have varying melting points and polarities based on their substitution, this is a common challenge.

Causality:

  • High Supersaturation: The solution is too concentrated, causing the compound to come out of solution too rapidly.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or its polarity may not be optimal for the specific indole derivative.[3]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[1]

Troubleshooting Protocol:

  • Re-dissolution and Solvent Addition: Gently reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation.[4][5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to ambient temperature.

  • Lower Crystallization Temperature: If slow cooling at room temperature is ineffective, try cooling the solution in an ice bath or refrigerator after it has slowly reached room temperature.[6]

  • Solvent System Adjustment: If oiling out persists, a change in the solvent system is warranted. Consider using a co-solvent system. A common and effective mixture for indole derivatives is methanol/water or hexane/ethyl acetate.[4][7] Dissolve the compound in a minimum amount of the "good" solvent (e.g., hot methanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then cool slowly.[6]

  • Seeding: Introduce a seed crystal (a small, pure crystal of the desired compound) to the cooled, supersaturated solution. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation.[8][9]

Issue 2: Poor or No Crystal Formation, Even After Extended Cooling

Question: My indole compound remains in solution even after cooling for a prolonged period. How can I induce crystallization?

Answer:

Failure to crystallize typically indicates that the solution is not sufficiently supersaturated, meaning the concentration of the indole derivative is below its solubility limit at that temperature.

Causality:

  • Excess Solvent: Too much solvent was used to dissolve the crude product.[1]

  • Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures.

Troubleshooting Protocol:

  • Increase Concentration: If you have used an excessive amount of solvent, carefully evaporate a portion of it under reduced pressure or by gentle heating to increase the concentration of your compound.[1] Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and impurity inclusion.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

    • Seeding: Add a small seed crystal of the pure compound to the solution.[11] If you don't have a pure crystal, you can sometimes obtain one by taking a drop of the solution on a watch glass and allowing the solvent to evaporate completely. The resulting solid can be used for seeding.

  • Lower the Temperature: If not already done, cool the solution in an ice bath or a freezer.[6]

  • Change the Solvent System: If the above methods fail, your compound is likely too soluble in the chosen solvent. Remove the solvent completely and try a different solvent or a co-solvent system in which your compound has lower solubility at cold temperatures.[4]

Issue 3: The Recrystallized Product is Not Pure

Question: After recrystallization, my indole derivative still shows significant impurities by TLC or other analytical methods. What went wrong?

Answer:

The persistence of impurities after crystallization can be due to several factors, primarily related to the crystallization process being too rapid or the impurities having similar solubility properties to the desired compound.

Causality:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[1]

  • Co-crystallization: The impurity may have a similar structure and solubility to your target compound, leading to its incorporation into the crystals.

  • Insufficient Washing: Residual mother liquor containing dissolved impurities may remain on the surface of the crystals.

  • Oiling Out: If the compound oiled out initially and then solidified, it likely trapped impurities.[2][12]

Troubleshooting Protocol:

  • Slow Down the Crystallization: Re-dissolve the impure crystals in the minimum amount of hot solvent and allow it to cool much more slowly. Consider adding a slight excess of the hot solvent to keep the compound in solution longer during cooling.[6]

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Optimize Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13] Using cold solvent minimizes the dissolution of your product.

  • Activated Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[10]

  • Change the Solvent: If impurities persist after a second recrystallization, they may have very similar solubility properties in that solvent. Try a different solvent with different polarity. For instance, if you used a polar protic solvent like ethanol, try a more non-polar solvent like toluene or a mixture like hexane/ethyl acetate.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my indole derivative?

A1: The ideal recrystallization solvent should dissolve your indole derivative well at high temperatures but poorly at low temperatures.[14] A systematic approach is best:

  • Literature Search: Check for established procedures for your compound or structurally similar ones.

  • Small-Scale Solubility Tests: Use a few milligrams of your crude product to test its solubility in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexanes) at room and elevated temperatures.

  • Consider Polarity: The polarity of your indole derivative, influenced by its substituents, will guide your solvent choice. A general principle is "like dissolves like."

  • Mixed Solvents: For many indole derivatives, a mixed solvent system is highly effective. A common pairing is a solvent in which the compound is very soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent).[4]

Solvent Suitability Table for Indole Derivatives (General Guidance)

Solvent/SystemPolaritySuitable ForNotes
Methanol/WaterPolar ProticGeneral purpose for many indole alkaloids.[6][7]A versatile and common choice.
EthanolPolar ProticSimple indoles and those with polar substituents.[5]Good for many indole Schiff bases.
Hexane/Ethyl AcetateNon-polar/Polar AproticLess polar indole derivatives.[4]The ratio can be adjusted for optimal solubility.
TolueneAromaticIndoles with aromatic substituents.Higher boiling point, requires careful handling.
n-HexaneNon-polarCan be used for purification of crude indole oil.[15]Often used as the "poor" solvent.

Q2: What is seeding and why is it important?

A2: Seeding is the process of adding a small, pure crystal of the compound to a supersaturated solution to initiate crystallization.[8][16] It is important because it can:

  • Induce Crystallization: When spontaneous nucleation is slow or difficult.

  • Control Polymorphism: Seeding with a specific crystal form can promote the growth of that polymorph.[8]

  • Improve Crystal Size and Quality: It encourages slower, more controlled crystal growth, leading to larger and purer crystals.[9]

Q3: What is polymorphism and how can it affect my crystallization?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[17] These different crystalline forms are called polymorphs and can have different physical properties, such as solubility, melting point, and stability.[18] During crystallization, different conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[17] It is crucial in pharmaceutical development as different polymorphs can have varying bioavailability. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, your compound may be exhibiting polymorphism.

Experimental Protocols

General Recrystallization Protocol for an Indole Derivative
  • Dissolution: Place the crude indole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities.[5]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[5]

  • Purity Assessment: Determine the melting point and assess purity using methods like TLC, HPLC, or NMR.[5]

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G start Start Crystallization cooling Slow Cooling start->cooling observe Observe Outcome cooling->observe crystals Pure Crystals Formed observe->crystals Success oil Compound Oils Out observe->oil Problem no_xtal No Crystals Form observe->no_xtal Problem impure Crystals are Impure observe->impure Problem end Successful Purification crystals->end reheat Reheat & Add More Solvent oil->reheat Step 1 concentrate Concentrate Solution no_xtal->concentrate Step 1 recrystallize Re-crystallize Slower impure->recrystallize Step 1 slow_cool Cool Slower reheat->slow_cool Step 2 seed Try Seeding slow_cool->seed Step 3 change_solvent Change Solvent/ Use Co-solvent seed->change_solvent If persists change_solvent->start scratch Scratch Flask concentrate->scratch Step 2 scratch->seed Step 3 wash Wash with Cold Solvent recrystallize->wash Step 2 charcoal Use Activated Charcoal wash->charcoal If colored

Caption: Troubleshooting workflow for common indole crystallization problems.

Decision Matrix for Solvent Selection

G start Start: Crude Indole Compound solubility_test Solubility Test Low solubility cold High solubility hot start->solubility_test solvent_choice Solvent Choice solubility_test->solvent_choice single_solvent Single Solvent Recrystallization solvent_choice->single_solvent Ideal solvent found mixed_solvent Mixed Solvent Recrystallization solvent_choice->mixed_solvent No single ideal solvent protocol_single {Protocol | 1. Dissolve in min. hot solvent 2. Cool slowly 3. Filter crystals} single_solvent->protocol_single protocol_mixed {Protocol | 1. Dissolve in 'good' solvent 2. Add 'poor' solvent until turbid 3. Reheat to clarify 4. Cool slowly 5. Filter crystals} mixed_solvent->protocol_mixed end Pure Crystals protocol_single->end protocol_mixed->end

Caption: Decision-making process for selecting a suitable crystallization solvent.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. (n.d.). Oxford Academic.
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Crystallization purification of indole. (n.d.). ResearchGate.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA.
  • Crystal-seeding. (n.d.). Diamond Light Source.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub.
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
  • Two orientations of indole molecules in the crystal structure. (n.d.). ResearchGate.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). NIH.
  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). NIH.
  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How are soluble impurities removed during recrystallization?. (2021). Quora.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Polymorphism in Crystals. (n.d.). MDPI.
  • Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022). YouTube.

Sources

Technical Support Center: Overcoming Solubility Issues of 1H-Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent hydrophobicity of the indole scaffold often leads to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.[1] This resource provides detailed troubleshooting guides, step-by-step protocols, and a foundational understanding of the principles behind various solubilization techniques to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility is primarily due to the molecular structure of the indole ring system, which is largely hydrophobic and lipophilic.[1] Many derivatives, particularly those being investigated as small molecule inhibitors, possess high lipophilicity, which is a common cause of solubility challenges in both in vitro and in vivo studies.[1]

Q2: What is the very first step I should take when my compound fails to dissolve in an aqueous buffer?

A2: The most common initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be serially diluted into your final aqueous medium. However, it is critical to keep the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts in biological assays.[1]

Q3: Can I use pH adjustment to improve the solubility of my indole derivative?

A3: Yes, pH modification can be a very effective technique, provided your molecule contains ionizable functional groups.[1] The solubility of ionizable drugs is pH-dependent, with the ionized form typically being much more soluble in water than the neutral form.[2][3] For a weakly basic compound, lowering the pH can lead to protonation and a significant increase in solubility. Conversely, for a derivative with an acidic moiety, increasing the pH will enhance solubility.[1][3] It is essential to first determine the pKa of your compound to identify the optimal pH range for dissolution.

Q4: I've heard about cyclodextrins. How do they work and are they suitable for indole derivatives?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate poorly water-soluble "guest" molecules, like indole derivatives, within their cavity, forming an "inclusion complex."[4][6] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility.[5] β-cyclodextrin is the most commonly used type for indole derivatives due to its cavity size being well-suited for the benzene ring.[4][7]

Troubleshooting Guides & Protocols

This section provides in-depth, question-and-answer-based solutions to specific experimental problems.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This phenomenon, often called "crashing out," occurs when the drug molecules, forced out of the organic solvent upon dilution, aggregate in the aqueous medium faster than they can be solubilized. The following strategies can prevent this.

Q: How can I use co-solvents to prevent precipitation?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[8][9]

Causality: By reducing the polarity of the aqueous phase, the co-solvent system lessens the energetic penalty of moving the drug from the DMSO stock into the final medium, thereby increasing its solubility.[8] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[10]

Experimental Protocol: Co-Solvent Method

  • Preparation: Prepare your aqueous buffer. In a separate vial, prepare a solution of your chosen co-solvent (e.g., PEG 400) in the same buffer. A common starting point is a 20-40% co-solvent concentration.

  • Dissolution: Dissolve your this compound derivative in the co-solvent/buffer mixture to create a new, high-concentration stock solution.

  • Dilution: Perform serial dilutions from this new stock solution into your plain aqueous buffer.

  • Observation: Visually inspect for any precipitation. If precipitation still occurs, you may need to increase the co-solvent percentage in the final dilution or test a different co-solvent.

  • Control: Always run a vehicle control (buffer with the same final co-solvent concentration but without the compound) in your assay to account for any effects of the co-solvent itself.

Q: What is the proper way to use surfactants to maintain solubility?

A: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, keeping them dispersed.[8][11]

Causality: The surfactant micelles act as nanocarriers. The hydrophobic indole core of your compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle ensures the entire complex remains soluble in the aqueous medium. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used.[1]

Experimental Protocol: Surfactant Method

  • Stock Preparation: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween® 80) in your aqueous buffer.

  • Working Solution: Add the surfactant stock to your main buffer to achieve a final concentration typically ranging from 0.1% to 1.0%.

  • DMSO Stock Addition: While vortexing the surfactant-containing buffer, slowly add your concentrated DMSO stock solution dropwise to achieve the desired final compound concentration.

  • Equilibration: Allow the solution to mix for 15-30 minutes to ensure complete micellar encapsulation.

  • Control: As with co-solvents, a vehicle control containing the final concentrations of both DMSO and surfactant is crucial for your experiment.

Common Solubilizing Excipients Typical Starting Concentration Mechanism of Action
Co-solvents
Polyethylene Glycol 400 (PEG 400)10-40% (v/v)Reduces solvent polarity.[8]
Propylene Glycol (PG)10-30% (v/v)Reduces solvent polarity.[8]
Ethanol5-20% (v/v)Reduces solvent polarity.[8]
Surfactants
Polysorbate 80 (Tween® 80)0.1-1.0% (w/v)Micellar encapsulation.[1]
Polysorbate 20 (Tween® 20)0.1-1.0% (w/v)Micellar encapsulation.
Cremophor® EL0.1-0.5% (w/v)Micellar encapsulation.
Issue 2: My assay is sensitive to organic solvents, and I need a completely aqueous formulation.

For sensitive biological systems or when aiming for a solvent-free formulation, more advanced techniques are required. These methods modify the solid state of the drug itself to enhance its aqueous dissolution.

Q: How can I prepare a cyclodextrin inclusion complex to create a water-soluble powder of my compound?

A: Creating a solid inclusion complex with β-cyclodextrin can dramatically improve the aqueous solubility and dissolution rate of your indole derivative.[12][13] The resulting powder can often be dissolved directly in buffer.

Causality: By physically entrapping the hydrophobic drug molecule within the cyclodextrin cavity, you create a new complex with a hydrophilic exterior, which is readily water-soluble.[4][6]

Experimental Protocol: Kneading Method for Cyclodextrin Inclusion Complex

  • Molar Calculation: Determine the required amounts of your indole derivative and β-cyclodextrin for a 1:1 molar ratio.

  • Wetting: Place the β-cyclodextrin powder in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle until a consistent, paste-like mass is formed.

  • Incorporation: Add your powdered indole derivative to the paste and knead thoroughly for 45-60 minutes. Add more of the water/ethanol mixture as needed to maintain a suitable consistency.

  • Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[1]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.[1]

  • Storage: Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture.[1]

G cluster_prep Preparation cluster_process Processing cluster_final Final Product a Calculate 1:1 molar ratio of Drug and β-Cyclodextrin b Place β-CD in mortar a->b d Add water/ethanol dropwise to form a paste b->d c Add Drug powder to paste e Knead mixture for 45-60 minutes c->e d->c f Dry the resulting mass in a vacuum oven e->f g Grind and sieve the dried complex f->g h Store water-soluble inclusion complex powder g->h

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Q: What is a solid dispersion and how can it improve my compound's dissolution?

A: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly water-soluble carrier or matrix (the host) at a solid state.[12][14][15]

Causality: This technique enhances solubility through several mechanisms: reducing the drug's particle size to a molecular level, improving wettability by surrounding the hydrophobic drug with a hydrophilic carrier, and potentially converting the drug from a stable crystalline form to a more soluble amorphous state.[16]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[14]

  • Dissolution: Dissolve both your indole derivative and the chosen carrier (e.g., PVP K30) in a common volatile organic solvent, such as ethanol or methanol, in a round-bottom flask. A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin, solid film on the flask wall.

  • Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Solubility Test: Test the dissolution of this new powder in your aqueous buffer compared to the raw compound.

G cluster_0 Initial State cluster_1 Solid Dispersion Process cluster_2 Final State A Crystalline Drug Poor Solubility B Drug + Hydrophilic Carrier Dissolved in Solvent A->B Co-dissolve C Solvent Evaporation Drug molecules are trapped within the carrier matrix B->C Evaporate D Amorphous Drug Particles Dispersed in Carrier Enhanced Solubility & Dissolution C->D Pulverize

Caption: Mechanism of solubility enhancement via solid dispersion.

Issue 3: I need to improve solubility for in vivo pharmacokinetic (PK) studies.

For animal studies, formulation becomes more complex, requiring consideration of bioavailability and tolerability. Beyond the methods above, prodrug strategies and advanced delivery systems are often employed.

Q: Can I chemically modify my molecule to make it more soluble?

A: Yes, this is known as a prodrug approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17]

Causality: By attaching a polar, ionizable promoiety (like a phosphate or amino acid group) to the parent indole derivative, you can create a new molecule with significantly higher aqueous solubility.[17] This soluble prodrug can be formulated for administration, and once in the body, enzymes cleave off the promoiety to release the active, less soluble parent compound at the site of action. This strategy has been explored for indole derivatives to improve their drug-like properties.[17][18]

Q: What are nanosuspensions and when should they be considered?

A: A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the sub-micron range (typically 200-600 nm), suspended in a dispersion medium and stabilized by surfactants or polymers.[19][20]

Causality: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio.[21] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher saturation solubility and a faster dissolution rate, which can significantly improve bioavailability.[19][20] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media (often classified as BCS Class II or IV drugs).[19][22]

Methodologies: The production of nanosuspensions typically involves either "top-down" methods like media milling or high-pressure homogenization, which break down larger drug crystals, or "bottom-up" methods involving controlled precipitation.[22] These advanced techniques require specialized equipment and are a key strategy in modern pharmaceutical development to overcome solubility and bioavailability challenges.[19][20]

G Start Compound has poor aqueous solubility DMSO Can a DMSO stock be used? Start->DMSO Precip Does it precipitate upon dilution? DMSO->Precip Yes UseDMSO Use DMSO stock (Final conc. <0.5%) DMSO->UseDMSO No Precip->UseDMSO No CoSolv Use Co-solvents or Surfactants Precip->CoSolv Yes SolventFree Is a solvent-free system required? InVivo Is this for in vivo studies? SolventFree->InVivo No Cyclo Prepare Cyclodextrin Inclusion Complex SolventFree->Cyclo Yes SolidDisp Prepare Solid Dispersion InVivo->SolidDisp No Nano Consider Advanced Formulations: Nanosuspensions, Prodrugs InVivo->Nano Yes CoSolv->SolventFree Cyclo->InVivo

Caption: Decision tree for selecting a solubilization strategy.

References
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Bhalani, D. V., et al. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 6(4), 138-145.
  • Gajbhiye, A. R., & Sakarkar, D. M. (2010). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate.
  • Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
  • Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 23(1), 3-12.
  • Verma, S., et al. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2316-2325.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics, 2012, 195462.
  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • S., S., & S., K. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 4(4), 447-456.
  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.
  • BASF. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Das, S., & Suresh, K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Reviews, 6(11), 26-33.
  • Thomas, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • Kumar, R., et al. (2018). β-cyclodextrin mediated synthesis of indole derivatives: reactions of isatins with 2-amino(or 2-thiole)anilines by supramolecular catalysis in water. Journal of Chemical Sciences, 130(1), 1-8.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2192542.
  • Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Bortolus, P., et al. (1996). Effect of β-Cyclodextrin on the Excited State Properties of 3-Substituted Indole Derivatives. The Journal of Physical Chemistry, 100(20), 8468-8473.
  • Al-Sanea, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841.
  • El-Gizawy, S. A., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 25-31.
  • National Center for Biotechnology Information. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. PubChem Compound Summary for CID 135555965.
  • Nikolic, S. D., & Agbaba, D. D. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. Molecules, 21(5), 570.
  • Folkes, L. K., & Wardman, P. (2001). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Biochemical pharmacology, 61(2), 129-136.
  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
  • ResearchGate. (n.d.). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
  • de Souza, T. B., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • ChemSynthesis. (n.d.). N-phenyl-1H-indole-3-carboxamide.
  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University News.
  • ResearchGate. (n.d.). (PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies.
  • Mourtzinos, I., & Goula, A. M. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Molecules, 28(13), 5038.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-80.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Scienmag. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Scienmag.
  • Asian Journal of Dental and Health Sciences. (n.d.). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • PENS#1. (2015, December 1). Effect of pH on drugs absorption and solubility. YouTube.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Halo-Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving halo-indole-3-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern drug discovery.[1][2] However, the unique electronic properties of the indole ring and the presence of the carboxamide group can present specific challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific problems you may encounter during your experiments. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a 5-bromo-1H-indole-3-carboxamide and an arylboronic acid, but I am observing very low or no yield of the desired product. What are the likely causes and how can I rectify this?

Answer: Failure in Suzuki-Miyaura couplings of halo-indole-3-carboxamides often originates from a few critical areas: the catalyst system, reagent integrity, and reaction conditions. A systematic approach to troubleshooting is the most effective strategy.

Causality and Solutions:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is paramount. For electron-rich indole systems, electron-rich and bulky phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[3]

    • Initial Screening: A robust starting point is often a pre-formed catalyst like Pd(dppf)Cl₂ or an in-situ generated catalyst from a palladium(II) source like Pd(OAc)₂ with a suitable ligand.[4][5]

    • Ligand Optimization: If initial attempts with common ligands like PPh₃ show low efficacy, consider moving to more specialized Buchwald-type ligands such as SPhos or XPhos, which are known to be effective for challenging couplings.[3][6]

  • Integrity of the Boronic Acid: Heteroaryl boronic acids can be prone to degradation through protodeboronation, especially under prolonged heating or in the presence of excess water.[7]

    • Verification: Always use freshly acquired or recently prepared boronic acid of high purity.

    • Alternative Reagents: Consider using more stable boronic esters, such as pinacol esters, which can mitigate the issue of protodeboronation.[8]

  • Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the reaction by reacting with the base or the organometallic intermediates.

    • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can significantly improve yields by preventing these side reactions.

  • Base and Solvent Selection: The choice of base and solvent system is crucial for reaction efficiency.[8][9]

    • Base Strength: A common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[1][4] For more challenging couplings, a stronger base like Cs₂CO₃ may be required.[6]

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often used to dissolve both the organic and inorganic reagents.[8][9] Ensure solvents are properly degassed to prevent catalyst deactivation.[10]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low/No Yield catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst reagents Check Reagent Integrity (Boronic Acid, Halo-indole) catalyst->reagents If catalyst is appropriate conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reagents->conditions If reagents are pure nh_protection Consider N-H Interference (Protecting Group Strategy) conditions->nh_protection If yield is still low success Successful Coupling conditions->success If yield improves nh_protection->catalyst Re-evaluate with protected substrate

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Buchwald-Hartwig Amination

Question: During my Buchwald-Hartwig amination of a 4-chloro-1H-indole-3-carboxamide, I observe the formation of a black precipitate, and the reaction stalls. What is causing this, and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[10] This occurs when the active Pd(0) catalyst agglomerates and falls out of the solution, rendering it inactive. This is a frequent issue, particularly with less reactive aryl chlorides.

Causality and Solutions:

  • Ligand Selection: The stability of the catalytic species is highly dependent on the supporting ligand. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are crucial to stabilize the Pd(0) center and promote the difficult oxidative addition step.[11][12]

    • Recommended Ligands: Consider using ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) or chelating ligands like Xantphos.[6][12][13] These ligands form stable complexes with palladium that are resistant to decomposition.

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.[10]

    • Inert Atmosphere: It is critical to perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). This includes thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[10]

  • Base Choice: The choice of base can influence catalyst stability. While strong bases like NaOt-Bu are often effective, they can also promote side reactions that lead to catalyst deactivation in some cases.[14]

    • Base Screening: If catalyst decomposition is observed, screening alternative bases such as Cs₂CO₃ or K₃PO₄ may be beneficial.[6][14]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can sometimes lead to more reproducible results compared to generating the active catalyst in-situ from a Pd(II) source like Pd(OAc)₂.[11]

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: I am performing a Sonogashira coupling with a 3-iodoindole-3-carboxamide and a terminal alkyne, but I am observing a significant amount of a byproduct that I have identified as the homocoupled dimer of my alkyne. How can I minimize this side reaction?

Answer: The formation of alkyne dimers, known as Glaser-Hay coupling, is a common side reaction in copper-co-catalyzed Sonogashira reactions, especially in the presence of oxygen.[10]

Causality and Solutions:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.

    • Mitigation: Ensure your reaction is performed under a rigorously inert atmosphere. This includes degassing the solvent and using Schlenk techniques or a glovebox.[10]

  • Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can help to reduce the rate of homocoupling.[10]

  • Copper-Free Conditions: In some cases, it may be beneficial to switch to a copper-free Sonogashira protocol. These methods often require a different palladium catalyst system and may need higher temperatures, but they completely eliminate the possibility of copper-mediated alkyne homocoupling.

  • Amine Base Purity: The amine base, typically triethylamine or diisopropylamine, should be anhydrous and free of oxidation.

    • Purification: Consider distilling the amine base before use to ensure its quality.[10][15]

Frequently Asked Questions (FAQs)

This section addresses broader questions about catalyst selection and reaction optimization for cross-coupling reactions on the halo-indole-3-carboxamide scaffold.

Q1: Which palladium source is generally the best to start with for these types of couplings?

A1: For initial screening, Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are excellent and widely used starting points. Pd(OAc)₂ is often used in combination with a phosphine ligand to generate the active Pd(0) species in situ. Pd₂(dba)₃ is a stable source of Pd(0). The choice between them can be substrate-dependent, and it is often worthwhile to screen both.[6] For Suzuki couplings, pre-formed catalysts like Pd(dppf)Cl₂ have also shown high efficiency.[4]

Q2: How does the position of the halogen on the indole ring affect catalyst selection?

A2: The position of the halogen significantly influences the electronic properties of the C-X bond and thus the ease of oxidative addition. Halogens at the C4, C5, C6, and C7 positions generally behave like typical aryl halides. However, halogens at the C2 and C3 positions can exhibit different reactivity due to the electron-rich nature of the pyrrole ring. For these positions, more electron-rich and bulky ligands may be necessary to facilitate the oxidative addition step.

Q3: What is the general reactivity order for the halogens in these cross-coupling reactions?

A3: The reactivity of the halo-indole generally follows the order of C-X bond strength: I > Br > Cl.[8] Iodoindoles are the most reactive and typically require milder reaction conditions. Bromoindoles are also very common and versatile coupling partners. Chloroindoles are the least reactive and often require more specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve good yields.[11][16]

Q4: When should I consider using a nickel-based catalyst instead of palladium?

A4: While palladium is the most common catalyst for these reactions, nickel-based catalysts can offer advantages in certain situations. Nickel catalysts can be more cost-effective and have shown excellent activity for the coupling of aryl chlorides.[1] They can also sometimes offer different selectivity compared to palladium. However, nickel catalysis can be more sensitive to air and moisture, requiring stricter reaction conditions.

Q5: Are there any "universal" ligands that work well for a broad range of halo-indole-3-carboxamide couplings?

A5: While there is no single "universal" ligand, some have demonstrated broad utility. For many Suzuki and Buchwald-Hartwig reactions on this scaffold, ligands from the Buchwald biarylphosphine family, such as XPhos and SPhos, have proven to be very effective across a range of substrates.[6] Xantphos is another versatile ligand, particularly for C-N and C-O bond-forming reactions.[6][17] However, empirical screening of a small set of ligands is often the most reliable approach to identifying the optimal choice for a specific transformation.

Catalyst and Ligand Selection Logic

start Define Coupling Partners (Halo-indole & Nucleophile) halogen Identify Halogen (I, Br, Cl) start->halogen coupling_type Determine Coupling Type (Suzuki, Buchwald, etc.) halogen->coupling_type initial_screen Initial Catalyst/Ligand Screen (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂) coupling_type->initial_screen optimization Optimize Conditions (Base, Solvent, Temp) initial_screen->optimization advanced_ligands Consider Advanced Ligands (Buchwald-type, Xantphos) optimization->advanced_ligands If yield is low success Successful Reaction optimization->success If yield is satisfactory advanced_ligands->optimization Re-optimize

Caption: A decision-making workflow for selecting an appropriate catalyst system.

Summary of Recommended Catalyst Systems for Different Couplings

Coupling ReactionHalo-Indole ReactivityRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)
Suzuki-Miyaura I, BrPd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃dppf, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃
ClPd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃
Buchwald-Hartwig I, BrPd(OAc)₂, Pd₂(dba)₃Xantphos, BINAPCs₂CO₃, K₃PO₄
ClPd(OAc)₂, Pd₂(dba)₃XPhos, RuPhosNaOt-Bu, LHMDS
Sonogashira I, BrPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NH
Heck I, BrPd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel, add the halo-indole-3-carboxamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv) and any additional ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles | Request PDF.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy | The Journal of Organic Chemistry - ACS Publications.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.

Sources

Stability issues of 1H-indole-3-carboxamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1H-indole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals. This compound is a valuable scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] However, the indole ring system and its substituents present unique stability challenges that can impact experimental reproducibility and lead to inaccurate results. This guide provides in-depth, question-and-answer-based troubleshooting, scientifically-grounded explanations, and validated protocols to help you navigate the stability issues of this compound, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just prepared a solution of this compound. What are the primary stability concerns I should be aware of?

A1: The stability of this compound is highly dependent on the pH of your solution. The two main vulnerabilities are the indole ring itself under acidic conditions and the carboxamide side chain under basic conditions.

  • Acidic Conditions (pH < 6): The indole nucleus is electron-rich, making it susceptible to protonation. This can initiate a cascade of reactions, including dimerization, polymerization, or reaction with other nucleophiles in your medium. This often manifests as a color change (e.g., yellow, pink, or brown) and the appearance of multiple new, often less polar, peaks in your HPLC chromatogram.

  • Basic Conditions (pH > 8): The primary concern is the hydrolysis of the amide bond. This reaction converts the this compound into 1H-indole-3-carboxylate and ammonia. This degradation is typically slower than acid-mediated degradation at room temperature but is accelerated by heat and stronger bases.

Understanding these dual vulnerabilities is the first step in designing robust experiments.[2]

Q2: Troubleshooting - My acidic solution (pH 4.5) of this compound turned pink overnight and my HPLC analysis shows several new peaks. What's happening?

A2: This is a classic presentation of acid-catalyzed degradation. The pink or colored appearance is due to the formation of conjugated oligomers. The indole ring, particularly at the C3 position, is highly nucleophilic and can be readily protonated in an acidic environment.[1] This creates an electrophilic intermediate that can be attacked by another neutral indole molecule.

This process can repeat, leading to the formation of dimers, trimers, and other oligomers.[3][4] These products, such as diindolylmethane analogues, are highly conjugated and thus absorb visible light, causing the color you observe. The new peaks on your HPLC are these various degradation products.

To confirm this, you should see a decrease in the peak area of your parent compound (this compound) corresponding to the appearance of these new peaks.

Q3: How can I prevent or minimize degradation when working under acidic conditions?

A3: Minimizing degradation is key to reliable data. Here are several strategies, ranked from most to least conservative:

  • Avoid Acidity Where Possible: The simplest solution is to maintain a pH between 6.0 and 7.5. If your experimental design allows, use neutral buffers like phosphate-buffered saline (PBS).

  • Work Quickly and at Low Temperatures: If acidic conditions are unavoidable, prepare your solutions fresh and use them immediately. Perform all manipulations on ice to significantly slow the degradation kinetics.

  • Use the Mildest Acid Possible: Use a weaker acid or a buffered system at the highest acceptable pH for your experiment. Avoid strong mineral acids like HCl or H₂SO₄ unless absolutely necessary for a specific reaction.

  • Increase Solution Polarity: In some cases, using a more polar solvent system can help stabilize the compound, though this is highly system-dependent.

  • Protect from Light: While pH is the primary driver, photolytic degradation can also occur, and its effects can be exacerbated by acidic conditions.[5] Always store indole-containing solutions in amber vials or protected from light.

Q4: My protocol requires basic conditions (pH 9.0). What is the expected degradation product, and how can I monitor it?

A4: Under basic conditions, the principal degradation pathway is the base-catalyzed hydrolysis of the carboxamide group to form the corresponding carboxylate salt (1H-indole-3-carboxylate). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.

You can monitor this degradation using reverse-phase HPLC.[6] You should expect to see a new, typically more polar (earlier eluting) peak corresponding to the 1H-indole-3-carboxylate, with a concurrent decrease in the peak for the parent this compound. Co-injecting your sample with a synthesized standard of 1H-indole-3-carboxylic acid can definitively confirm the identity of the degradant peak.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: Proper storage is critical for ensuring the integrity of your compound between experiments.

  • Solvent Selection: For long-term storage, DMSO or anhydrous ethanol are generally preferred over aqueous solutions. The compound is less reactive in a non-protic solvent like DMSO.

  • pH Control: If an aqueous stock is necessary, buffer it to a pH of ~7.0-7.4.

  • Temperature: Store all solutions, regardless of solvent, at -20°C or, ideally, at -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle introduces atmospheric moisture and can accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially if the compound is of high value or for a long-term study, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Key Stability & Handling Parameters

ParameterAcidic Conditions (pH < 6)Neutral Conditions (pH 6-8)Basic Conditions (pH > 8)
Primary Risk Ring oligomerization/degradationGenerally StableAmide Hydrolysis
Observable Signs Color change (yellow/pink/brown), precipitationNoneGradual loss of parent compound
Primary Degradant(s) Dimers, trimers, and other adductsN/A (if stored properly)1H-Indole-3-carboxylate
Recommended Action Avoid if possible; work fast and coldRecommended working range Use mildest base; keep temperature low
Storage Not recommended for storageRecommended for short-term storage (4°C)Not recommended for storage

Visualizing Degradation Pathways

The following diagrams illustrate the likely chemical transformations that this compound undergoes in acidic and basic environments.

Acidic_Degradation Acid-Catalyzed Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Dimerization Indole1 This compound Intermediate Protonated Intermediate (Electrophilic) Indole1->Intermediate Fast equilibrium Proton H+ Dimer Dimeric Adduct (Colored Product) Intermediate->Dimer Electrophilic attack Indole2 Another molecule of This compound (Nucleophile) Indole2->Dimer

Caption: Acid-catalyzed degradation of this compound.

Basic_Hydrolysis Base-Catalyzed Hydrolysis Pathway cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Product Formation Indole This compound Tetrahedral Tetrahedral Intermediate Indole->Tetrahedral Hydroxide OH- Carboxylate 1H-Indole-3-carboxylate Tetrahedral->Carboxylate Collapse of intermediate Ammonia Ammonia (NH3) Tetrahedral->Ammonia

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method, following principles outlined in ICH guidelines.[2][7]

Objective: To determine the stability profile of this compound under hydrolytic (acidic and basic) stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • 1.0 M Hydrochloric acid (HCl)

  • 1.0 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Sample Preparation: Label five 2 mL HPLC vials: Control, Acid, Base, Acid-Neutralized, Base-Neutralized.

    • Control: Add 100 µL of stock solution to 900 µL of 50:50 ACN:water.

    • Acid Stress: Add 100 µL of stock solution to 800 µL of 50:50 ACN:water. Add 100 µL of 1.0 M HCl (final concentration ~0.1 M HCl).

    • Base Stress: Add 100 µL of stock solution to 800 µL of 50:50 ACN:water. Add 100 µL of 1.0 M NaOH (final concentration ~0.1 M NaOH).

  • Incubation:

    • Store the 'Control' vial at 4°C.

    • Place the 'Acid Stress' and 'Base Stress' vials in a water bath at 60°C for 4 hours. (Note: Time and temperature may need optimization to achieve ~10-20% degradation).

  • Neutralization:

    • After incubation, allow the stress samples to cool to room temperature.

    • To the 'Acid Stress' vial, add 100 µL of 1.0 M NaOH to neutralize the acid. Create the 'Acid-Neutralized' sample for analysis.

    • To the 'Base Stress' vial, add 100 µL of 1.0 M HCl to neutralize the base. Create the 'Base-Neutralized' sample for analysis.

  • Analysis: Analyze all samples by HPLC using the method below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[6]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • The control should show a single, sharp peak for the parent compound.

  • The acid-stressed sample may show multiple new peaks, likely eluting later (more non-polar) than the parent.

  • The base-stressed sample may show a new primary peak, likely eluting earlier (more polar) than the parent.

  • A good stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.

References

  • Martin, C., & Sousa, M. E. (Year N/A). Indole heterocycles can efficiently stabilize carbocation species.
  • Singh, R., & Rehman, Z. (2016).
  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed.
  • (2024). Food Chemistry Advances. FLORE.
  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • (2025).
  • (2023).
  • Cilliers, C., et al. (Year N/A). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • (Year N/A). Forced Degradation Studies for Biopharmaceuticals.
  • (Year N/A).
  • Wortelboer, H. M., et al. (Year N/A).
  • (Year N/A). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.
  • De Rycker, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • De Rycker, M., et al. (Year N/A). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • Kosuge, T., et al. (2025). Microbial Synthesis and Degradation of Indole-3-acetic Acid.
  • Payne, K. A. P., et al. (Year N/A). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC - PubMed Central.
  • (Year N/A). This compound | 1670-85-5. Sigma-Aldrich.
  • (2025).
  • (Year N/A). Process of preparing purified aqueous indole solution.
  • (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
  • (Year N/A). HPLC analysis of samples of indole biotransformation by Arthrobacter....
  • (2025). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and Phase II enzymes in rat and monkey hepatocytes.
  • (Year N/A). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • (Year N/A). Review article 51.
  • (Year N/A).
  • (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
  • (Year N/A). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
  • (Year N/A). This compound | C9H8N2O | CID 2192542. PubChem - NIH.
  • (Year N/A). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH.
  • (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • (Year N/A).
  • (Year N/A). Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were....
  • (Year N/A).
  • (Year N/A).

Sources

Navigating the Synthesis of 2-amino-1H-indole-3-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this notoriously delicate scaffold. My aim here is not just to provide protocols, but to offer a deeper understanding of the underlying chemical principles that make this synthesis non-trivial. The inherent reactivity of the 2-aminoindole system presents unique hurdles, particularly in the final deprotection steps to yield the free carboxylic acid. This resource consolidates field-proven insights and literature-supported explanations to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent and critical problems encountered during the synthesis of 2-amino-1H-indole-3-carboxylic acid, with a focus on the attempted hydrolysis of its ester precursors.

Issue 1: Failed Basic Hydrolysis of Ethyl 2-amino-1H-indole-3-carboxylate

Q: I am attempting to hydrolyze ethyl 2-amino-1H-indole-3-carboxylate using standard basic conditions (e.g., NaOH or LiOH), but I am not observing the formation of the desired carboxylic acid. Instead, I see the formation of a highly polar byproduct. What is happening and how can I resolve this?

A: This is the most significant challenge in obtaining the target acid. The 2-amino group dramatically influences the reactivity of the indole ring and the C3-ester, making it resistant to standard saponification and prone to decomposition.

  • Root Cause Analysis:

    • Reduced Electrophilicity: The electron-donating nature of the 2-amino group and the indole nitrogen decreases the electrophilicity of the ester's carbonyl carbon. This makes it less susceptible to nucleophilic attack by hydroxide ions under standard conditions. This structure can be considered a doubly-vinylogous amide, which accounts for its lack of reactivity[1].

    • Ring-Opening under Forcing Conditions: When you apply more forcing conditions, such as prolonged heating, instead of hydrolysis, you are likely inducing a base-mediated ring-opening of the indole core. The formation of a highly polar species is indicative of this decomposition pathway[1]. While the exact structure of the degradation product can vary, it is clear that the indole scaffold does not remain intact.

  • Troubleshooting Steps & Rationale:

    • Avoid Elevated Temperatures: Do not heat the reaction mixture in an attempt to force the hydrolysis. This will almost certainly lead to decomposition of the starting material[1].

    • Protect the Amino and Indole Nitrogens: A logical approach is to decrease the electron-donating effect of the nitrogens by protecting them with electron-withdrawing groups (e.g., Boc or Tosyl). This should, in theory, increase the ester's electrophilicity.

      • Experimental Outcome: Unfortunately, studies have shown that even after successful N-protection (e.g., with Boc anhydride), subsequent treatment with a base does not lead to ester hydrolysis. Instead, it often results in the removal of the protecting group, regenerating the unreactive starting ester[1].

  • Experimental Workflow: Attempted Basic Hydrolysis and N-Protection

    G cluster_0 Standard Basic Hydrolysis cluster_1 N-Protection Approach start1 Ethyl 2-amino-1H-indole-3-carboxylate cond1 NaOH or LiOH, RT start1->cond1 obs1 No reaction observed cond1->obs1 cond2 Sustained Heating obs1->cond2 res1 Ring-Opened Product (Decomposition) cond2->res1 start2 Ethyl 2-amino-1H-indole-3-carboxylate prot Boc Anhydride start2->prot inter N-Boc Protected Ester prot->inter cond3 Basic Hydrolysis Conditions inter->cond3 res2 Removal of Protecting Group (Reverts to Starting Material) cond3->res2

    Fig 1. Challenges in basic hydrolysis.
Issue 2: Failed Acidic Hydrolysis of tert-Butyl 2-amino-1H-indole-3-carboxylate

Q: To circumvent the issues with basic hydrolysis, I synthesized the tert-butyl ester, expecting to deprotect it under acidic conditions. However, this also failed to yield the carboxylic acid. What is the product of this reaction?

A: The use of a tert-butyl ester is a sound strategy to switch to acidic deprotection conditions. However, the inherent instability of the 2-aminoindole system under acidic conditions presents a different, yet equally problematic, outcome.

  • Root Cause Analysis:

    • Formation of a Stable Iminium Intermediate: Under acidic conditions (e.g., trifluoroacetic acid), the tert-butyl ester is cleaved as expected. However, the resulting 2-amino-1H-indole-3-carboxylic acid is unstable in this environment. It likely undergoes protonation and subsequent rearrangement.

    • Conversion to Indolin-2-imine: The protonated intermediate readily rearranges to form a more stable indolin-2-imine salt. One study reported a quantitative conversion to indolin-2-imine hydrochloride when the tert-butyl ester was subjected to acidic conditions[1]. This indicates that the desired carboxylic acid, if formed, is a transient species that immediately transforms.

  • Troubleshooting Steps & Rationale:

    • Use of Milder Acids: While strong acids like TFA are standard for t-butyl deprotection, their use is detrimental here. Exploring significantly milder, and perhaps buffered, acidic conditions could be attempted, but the fundamental instability of the protonated 2-aminoindole core makes success unlikely.

    • Alternative Deprotection Strategies: Given the failure of both strong base and strong acid, alternative deprotection methods that operate under neutral or very mild conditions would be necessary. However, common methods like hydrogenolysis for a benzyl ester may be complicated by the indole nucleus itself.

  • Reaction Pathway: Acidic Deprotection of t-Butyl Ester

    G start tert-Butyl 2-amino-1H-indole-3-carboxylate acid Acidic Conditions (e.g., TFA) start->acid Deprotection transient 2-amino-1H-indole-3-carboxylic acid (Transient Intermediate) acid->transient Formation product Indolin-2-imine Hydrochloride (Stable Product) transient->product Rearrangement

    Fig 2. Outcome of acidic deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-1H-indole-3-carboxylic acid so unstable, while other indole-3-carboxylic acids are relatively stable?

A1: The key lies in the electronic contribution of the 2-amino group. This group acts as a strong electron-donating group, significantly increasing the electron density of the indole ring, particularly at the C3 position. This enhanced nucleophilicity at C3 makes the molecule susceptible to reactions that are not typically observed in other indole-3-carboxylic acids. For instance, indole-3-carboxylic acids themselves can be prone to decarboxylation under acidic or basic conditions, and the presence of the 2-amino group likely exacerbates this instability[2][3][4][5].

Q2: Given the difficulties with ester hydrolysis, what are some potential alternative synthetic strategies?

A2: Since the final deprotection step is the primary obstacle, successful strategies will likely avoid the synthesis and subsequent hydrolysis of an ester.

  • Direct Synthesis of Amides: A more viable route is the synthesis of 2-amino-1H-indole-3-carboxamides. There are established one-pot, two-step methods to produce these amides from 2-halonitrobenzenes and cyanoacetamides, followed by a reductive cyclization[6][7]. This approach bypasses the need for the free carboxylic acid entirely, which is ideal if the final target is an amide derivative.

  • Hypothetical Routes to the Acid:

    • Oxidative Cleavage: One could theoretically explore the synthesis of a 2-amino-3-substituted indole (e.g., 2-amino-3-acetylindole) and then attempt a very mild oxidative cleavage of the C3-substituent to the carboxylic acid. However, the 2-aminoindole core is also sensitive to oxidation, making this a challenging prospect.

    • Enzymatic Hydrolysis: The use of specific esterases under neutral pH conditions could potentially hydrolyze the ester without causing degradation of the indole core. This would require screening a variety of enzymes to find one with the desired activity and selectivity.

Q3: Are there any successful, reported syntheses of the free 2-amino-1H-indole-3-carboxylic acid?

A3: Despite having a CAS registry number, detailed and reproducible reports on the successful synthesis and isolation of 2-amino-1H-indole-3-carboxylic acid are notably scarce in the literature. The available evidence strongly suggests that it is not easily accessible via the common route of ester hydrolysis[1]. Researchers should be aware that while the corresponding esters are reported, their conversion to the free acid is the critical, and as of now, largely unresolved, challenge[1].

Q4: I am considering a decarboxylation reaction of my indole-3-carboxylic acid. What conditions should I be aware of?

A4: Indole-3-carboxylic acids can undergo decarboxylation, and this is a reaction to be mindful of if your desired product is the acid itself. Decarboxylation can be promoted under both acidic and basic conditions[2][3][4][5]. Metal-catalyzed (e.g., Gold(III)) decarboxylative coupling reactions are also known, which further highlights the lability of the C3-carboxyl group[8]. If decarboxylation is an undesired side reaction, it is crucial to employ mild workup and purification conditions, avoiding excessive heat and strong acids or bases.

Summary of Key Experimental Conditions and Outcomes

PrecursorConditionObserved OutcomeRationale for FailureReference
Ethyl 2-amino-1H-indole-3-carboxylateNaOH or LiOH, Room Temp.No ReactionReduced electrophilicity of the ester due to electron-donating 2-amino group.[1]
Ethyl 2-amino-1H-indole-3-carboxylateNaOH or LiOH, Sustained HeatRing-Opening/DecompositionInstability of the indole core under harsh basic conditions.[1]
tert-Butyl 2-amino-1H-indole-3-carboxylateStrong Acid (e.g., TFA)Quantitative conversion to Indolin-2-imine saltThe desired acid is a transient intermediate that rearranges under acidic conditions.[1]
N-Boc Protected Ethyl EsterBasic Hydrolysis ConditionsRemoval of Boc groupThe protecting group is more labile than the ester under the applied basic conditions.[1]

References

  • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Source: Taylor & Francis Online. URL:[Link]
  • Title: Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Source: Taylor & Francis Online. URL:[Link]
  • Title: Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Source: Royal Society of Chemistry. URL:[Link]
  • Title: Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water.
  • Title: Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Title: 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Source: UNICAM. URL:[Link]
  • Title: Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters | Request PDF.
  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Title: One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. Source: PubMed. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-Indole-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indole-3-Carboxamide

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatile heterocyclic framework is a common feature in numerous natural products, alkaloids, and synthetic compounds with significant therapeutic potential.[2] The inherent bioactivity of the indole nucleus, combined with the chemical tractability of the carboxamide group, provides a robust platform for the design and development of novel therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions.[1][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to elucidate the impact of structural modifications on biological activity. We will delve into the nuances of substituent effects at various positions of the indole ring and the carboxamide moiety, offering insights for researchers and drug development professionals engaged in the optimization of indole-based drug candidates.

Anticancer Activity: Targeting the Hallmarks of Cancer

This compound derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor progression, such as cell proliferation, apoptosis, and angiogenesis.[4][5] The exploration of SAR in this area has been extensive, leading to the identification of key structural features that govern cytotoxic and selective activity against cancer cell lines.

Structure-Activity Relationship of Anticancer 1H-Indole-3-Carboxamides

The anticancer potency of this class of compounds is intricately linked to the nature and position of substituents on both the indole core and the carboxamide side chain.

  • Substitution on the Indole Ring (Positions N1, C2, and C5):

    • N1-Position: Alkylation or arylation at the N1-position of the indole ring can significantly influence anticancer activity. For instance, N-acylation with a chloroacetyl group has been shown to be a key step in the synthesis of some antioxidant indole-3-carboxaldehyde analogs, a closely related scaffold.[6]

    • C2-Position: The C2-position of the indole ring is a critical site for substitution. The introduction of bulky aromatic or heteroaromatic groups at this position can lead to potent antiproliferative activity. For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogs have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines.[7]

    • C5-Position: Substitution at the C5-position with electron-withdrawing groups, such as halogens (e.g., chloro, iodo), has been shown to enhance anticancer activity.[4][7] For instance, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative displayed a low minimum inhibitory concentration against MRSA, highlighting the positive impact of halogenation at this position.[7]

  • Modifications of the Carboxamide Moiety:

    • The nature of the substituent on the carboxamide nitrogen is a key determinant of biological activity. Aromatic and heteroaromatic substitutions are frequently explored. For example, N-substituted 1H-indole-2-carboxamides bearing a p-chlorobenzene group have demonstrated potent activity against the K-562 leukemia cell line.[4]

    • The flexibility and hydrogen bonding capacity of the carboxamide linkage are crucial for target interaction and can be modulated to improve pharmacokinetic properties.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines.

Compound IDIndole Ring SubstituentCarboxamide SubstituentCancer Cell LineIC50 (µM)Reference
Compound 4 Hp-chlorobenzeneK-5620.61[4]
Compound 10 HNot specified in abstractHCT-1161.01[4]
Compound 12 H1-anthraquinoneK-5620.33[4]
Compound 14 H2-anthraquinoneK-5620.61[4]
3k 5-IodoQuinazolinoneMRSA0.98 µg/mL[7]

Caption: Comparative anticancer activity of selected this compound analogs.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the antiproliferative activity of potential anticancer compounds.[5]

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of indole analogs start->treat 24h incubation incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan 2-4h solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Antiviral Activity: A Broad-Spectrum Approach

The this compound scaffold has given rise to a number of potent antiviral agents with broad-spectrum activity against various viruses, including influenza, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[8] Arbidol, a well-known indole-containing drug, functions as a virus entry and membrane fusion inhibitor.[8]

Structure-Activity Relationship of Antiviral 1H-Indole-3-Carboxamides

The antiviral efficacy of these analogs is highly dependent on the specific substitutions around the indole core.

  • Lead Compound Optimization: Using Arbidol as a lead compound, researchers have synthesized and evaluated a series of ethyl 1H-indole-3-carboxylate derivatives.[8] These studies revealed that the elimination of the phenylsulfonyl moiety could preserve potent anti-HCV effects.[8]

  • Reverse Transcriptase Inhibition: Certain indole-3-carboxylic acid derivatives have been identified as HIV-1 reverse transcriptase inhibitors, highlighting another mechanism of antiviral action for this scaffold.[8]

  • SARS-CoV-2 Inhibition: A recent study identified a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative that completely inhibited the replication of SARS-CoV-2 in vitro at a concentration of 52.0 µM.[9][10] This compound, with an IC50 of 1.84 µM and a high selectivity index of 78.6, is a promising candidate for further development.[9]

Key Structural Modifications for Antiviral Activity

Antiviral_SAR IndoleCore This compound Core N1_Sub N1-Substitution (e.g., Methyl) IndoleCore->N1_Sub C2_Sub C2-Substitution (e.g., Piperidinomethyl) IndoleCore->C2_Sub C5_Sub C5-Substitution (e.g., Methoxy, Bromo) IndoleCore->C5_Sub Carboxamide_Mod Carboxamide Moiety (e.g., Diethylaminoethoxy ester) IndoleCore->Carboxamide_Mod Activity Antiviral Activity (e.g., Anti-SARS-CoV-2) N1_Sub->Activity C2_Sub->Activity C5_Sub->Activity Carboxamide_Mod->Activity

Caption: Key structural features influencing the antiviral activity of this compound analogs.

Other Therapeutic Applications

Beyond cancer and viral infections, this compound analogs have shown promise in a variety of other therapeutic areas:

  • Anti-inflammatory Agents: Several indole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some showing potency equivalent to standard drugs like indomethacin.[11][12]

  • Na+/H+ Exchanger Inhibitors: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and shown to be potent inhibitors of the Na+/H+ exchanger, with substitutions at the 2-position of the indole ring being particularly effective.[13]

  • CB1 Cannabinoid Receptor Agonists: Conformationally constrained tricyclic indole-3-carboxamides have been developed as potent CB1 cannabinoid receptor agonists.[14][15]

  • Anti-Trypanosoma cruzi Activity: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the causative agent of Chagas disease.[16][17]

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. For anticancer applications, substitutions at the C2 and C5 positions of the indole ring with bulky and electron-withdrawing groups, respectively, are promising strategies. In the antiviral arena, leveraging the structural insights from known drugs like Arbidol and exploring diverse substitutions are key to developing broad-spectrum inhibitors.

Future research in this field will likely focus on the application of computational modeling and machine learning to predict the activity of novel analogs, thereby accelerating the drug discovery process. Furthermore, the exploration of novel biological targets for this versatile scaffold will undoubtedly unveil new therapeutic opportunities. The integration of synthetic chemistry, biological evaluation, and in silico modeling will be paramount in unlocking the full therapeutic potential of this compound derivatives.

References

  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 725-746. [Link]
  • Ishibuchi, S., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548. [Link]
  • de Souza, M. C., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
  • Wang, X., et al. (2020). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 197, 112328. [Link]
  • Krasavin, M., et al. (2019). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Antimicrobial Agents. Molecules, 24(19), 3563. [Link]
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • Di Mauro, G., et al. (2021). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2021(5), 1-16. [Link]
  • Kiyoi, T., et al. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4918-4921. [Link]
  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Mondal, P., et al. (2023). Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
  • Rishikesan, R., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22(8), 3846-3856. [Link]
  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2889. [Link]
  • Huang, E., et al. (2019). Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents. Chinese Chemical Letters, 30(12), 2157-2159. [Link]
  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • An, H., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-3492. [Link]
  • Kiyoi, T., et al. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Pure. [Link]
  • Obeng, E. K., et al. (2024). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 29(17), 3988. [Link]
  • Snape, T. J., et al. (2017). Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 27(7), 1561-1565. [Link]
  • Various Authors. (n.d.). SAR of anti-inflammatory agents.
  • Yurttaş, L., & Demirayak, Ş. (2019). Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. Istanbul Journal of Pharmacy, 48(3), 63-67. [Link]
  • Patel, R. V., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Kumar, A., et al. (2022). An insight into the recent developments in anti-infective potential of indole and associated hybrids. RSC Medicinal Chemistry, 13(6), 656-679. [Link]
  • Solanki, D., et al. (2020). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. European Journal of Molecular & Clinical Medicine, 7(11), 2515-8260. [Link]
  • Fatahala, S. R., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. [Link]
  • de Souza, M. C., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
  • Fatahala, S. R., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.

Sources

A Researcher's Guide to Validating the Biological Target of Novel 1H-Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. Its derivatives have shown promise in targeting a diverse array of proteins, from G-protein coupled receptors (GPCRs) in the central nervous system to essential enzymes in pathogenic microorganisms. However, the journey from a promising molecular scaffold to a validated therapeutic candidate is contingent on a critical and rigorous process: biological target validation. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the molecular target of novel this compound derivatives, offering researchers the technical insights and practical protocols necessary for robust and reliable target validation.

The Imperative of Target Validation

Target validation is the process of unequivocally demonstrating that a specific biomolecule is directly engaged by a compound and that this interaction is responsible for the compound's observed pharmacological effect. For derivatives of a versatile scaffold like this compound, which can adopt numerous conformations and engage with a wide range of biological targets, this process is paramount. Without it, the risk of advancing compounds with misunderstood mechanisms of action, potential off-target toxicities, and ultimately, clinical failure, is significantly elevated.

This guide will navigate the intricate landscape of target validation by focusing on two distinct, real-world examples of this compound derivatives and their validated targets:

  • Allosteric Modulators of Cannabinoid Receptor 1 (CB1): A GPCR involved in a plethora of physiological processes, making it a key target for neurological and psychiatric disorders.

  • Inhibitors of Trypanosoma cruzi Sterol 14α-demethylase (CYP51): An essential enzyme for the survival of the parasite that causes Chagas disease.

Through the lens of these examples, we will explore and compare a suite of powerful validation techniques, from direct biophysical measurements of target engagement in living cells to genetic methods that probe the functional consequences of target modulation.

A Multi-Faceted Approach to Target Validation

A robust target validation strategy is never reliant on a single experimental approach. Instead, it builds a compelling case through the convergence of evidence from multiple, orthogonal methods. Here, we compare four cutting-edge techniques that provide complementary insights into the interaction between a this compound derivative and its putative target.

Comparative Overview of Target Validation Methodologies
Methodology Principle Key Advantages Limitations Applicability to this compound Derivatives
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; confirms direct target engagement in intact cells and tissues; applicable to a wide range of soluble and membrane proteins.Requires a specific antibody for detection (Western blot-based); lower throughput than some in vitro assays.Excellent for confirming direct binding to intracellular targets like kinases or cytosolic portions of membrane proteins.
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Measures proximity between a fluorescently/luminiscently tagged receptor and a ligand or downstream signaling molecule.Real-time monitoring of binding and signaling in live cells; high sensitivity and specificity; amenable to high-throughput screening.Requires genetic modification of the target protein; potential for steric hindrance from tags.Ideal for validating targets that are membrane receptors, such as GPCRs like CB1, and for studying the kinetics of ligand binding and downstream signaling.
Biochemical Assays Measures the effect of the compound on the activity of a purified, recombinant target protein.High-throughput; allows for detailed kinetic analysis of inhibition/modulation; cost-effective for large-scale screening.Lacks the physiological context of a cellular environment; may not account for factors like cell permeability or off-target effects.A foundational method for validating enzymatic targets like CYP51, providing initial confirmation of inhibitory activity and potency.
CRISPR-Cas9 Genetic Validation Genetically knocking out, knocking down, or modifying the expression of the putative target gene to assess the compound's effect.Provides strong evidence for the functional role of the target in the compound's mechanism of action; can be used in a wide range of cell types and in vivo models.Can be time-consuming to generate stable cell lines or animal models; potential for off-target genetic modifications.A powerful approach to confirm that the cellular phenotype observed with a compound is dependent on the presence and activity of the putative target.

Visualizing the Validation Workflow

To conceptualize the integration of these techniques, the following diagram illustrates a comprehensive workflow for validating the biological target of a novel this compound derivative.

G cluster_0 Initial Discovery & Hypothesis cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Functional Cellular Validation cluster_4 Validated Target Phenotypic_Screening Phenotypic Screening (e.g., cell viability, signaling pathway modulation) Hypothesized_Target Hypothesized Target (from literature, in silico modeling, etc.) Phenotypic_Screening->Hypothesized_Target Biochemical_Assay Biochemical Assay (e.g., enzyme inhibition, receptor binding) Hypothesized_Target->Biochemical_Assay CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA BRET_FRET BRET/FRET Assays (for membrane receptors) Biochemical_Assay->BRET_FRET CRISPR CRISPR-Cas9 Genetic Validation (Knockout/Knockdown) CETSA->CRISPR BRET_FRET->CRISPR Downstream_Signaling Downstream Signaling Analysis (e.g., Western blot, reporter assays) CRISPR->Downstream_Signaling Validated_Target Validated Biological Target Downstream_Signaling->Validated_Target

Caption: A comprehensive workflow for biological target validation.

Case Study 1: Validating a this compound Derivative as a CB1 Allosteric Modulator

The cannabinoid receptor 1 (CB1) is a GPCR that is a key therapeutic target for a range of neurological disorders.[1] Allosteric modulators of CB1 offer a more nuanced approach to therapy compared to direct agonists or antagonists, as they can fine-tune the receptor's response to endogenous cannabinoids.[1][2]

Signaling Pathway of CB1 Receptor

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor Binds to orthosteric site Indole_Carboxamide This compound (Allosteric Modulator) Indole_Carboxamide->CB1_Receptor Binds to allosteric site Gi_Protein Gi Protein CB1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the CB1 receptor.

Experimental Protocols for CB1 Target Validation

1. BRET Assay for Allosteric Modulator Binding

This protocol describes a live-cell assay to monitor the binding of a fluorescently labeled orthosteric ligand to the CB1 receptor in the presence of a this compound derivative.

  • Principle: BRET occurs when a luciferase (e.g., NanoLuc) fused to the CB1 receptor is in close proximity to a fluorescently labeled orthosteric ligand. An allosteric modulator will alter the binding of the fluorescent ligand, leading to a change in the BRET signal.[2][3]

  • Step-by-Step Protocol:

    • Cell Culture: Culture HEK293 cells stably expressing N-terminally NanoLuc-tagged CB1 receptors.

    • Ligand Preparation: Prepare a fluorescently labeled CB1 agonist (e.g., a fluorescent derivative of CP55,940).

    • Assay Setup: Seed the cells in a white, clear-bottom 96-well plate.

    • Compound Treatment: Add the this compound derivative at various concentrations to the wells.

    • Ligand Addition: Add the fluorescently labeled agonist to the wells.

    • Substrate Addition: Add the NanoLuc substrate (e.g., furimazine).

    • BRET Measurement: Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

    • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the this compound derivative to determine its effect on ligand binding.

2. CRISPR-Cas9 Knockout for Functional Validation

This protocol uses CRISPR-Cas9 to knock out the CB1 receptor gene (CNR1) to confirm that the cellular effects of the this compound derivative are CB1-dependent.

  • Principle: If the compound's activity is mediated by CB1, knocking out the CNR1 gene should abolish this activity.[4][5]

  • Step-by-Step Protocol:

    • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the CNR1 gene.

    • Transfection: Transfect a suitable neuronal cell line (e.g., Neuro2a) with Cas9 nuclease and the CNR1-targeting gRNAs.

    • Clonal Selection and Validation: Select single-cell clones and verify the knockout of the CB1 receptor by Western blot and sequencing.

    • Phenotypic Assay: Treat both wild-type and CNR1-knockout cells with the this compound derivative.

    • Readout: Measure a relevant downstream effect, such as the inhibition of forskolin-stimulated cAMP production.

    • Data Analysis: Compare the dose-response curves of the compound in wild-type and knockout cells. A loss of activity in the knockout cells validates CB1 as the target.

Case Study 2: Validating a this compound Derivative as a Trypanosoma cruzi CYP51 Inhibitor

Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical disease.[6] The parasite's sterol 14α-demethylase (CYP51) is a crucial enzyme for its survival and a well-validated drug target.[6][7]

Role of CYP51 in T. cruzi

G Lanosterol Lanosterol CYP51 T. cruzi CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Produces Indole_Carboxamide This compound Inhibitor Indole_Carboxamide->CYP51 Inhibits Cell_Membrane Parasite Cell Membrane Integrity Ergosterol->Cell_Membrane Essential for

Caption: The role of CYP51 in T. cruzi ergosterol biosynthesis.

Experimental Protocols for CYP51 Target Validation

1. Biochemical Assay for CYP51 Inhibition

This protocol describes an in vitro assay to measure the inhibitory activity of a this compound derivative against recombinant T. cruzi CYP51.

  • Principle: The assay measures the enzymatic activity of CYP51, typically by monitoring the consumption of a substrate or the formation of a product. The addition of an inhibitor will reduce the rate of the reaction.[8][9]

  • Step-by-Step Protocol:

    • Recombinant Protein: Purify recombinant T. cruzi CYP51.

    • Assay Buffer: Prepare an appropriate assay buffer containing cofactors (e.g., NADPH) and a suitable substrate (e.g., a fluorescent substrate like BOMCC).

    • Compound Dilution: Prepare a serial dilution of the this compound derivative.

    • Assay Reaction: In a 96-well plate, combine the recombinant CYP51, the compound, and initiate the reaction by adding the substrate and cofactors.

    • Detection: Monitor the change in fluorescence over time using a plate reader.

    • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the compound concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the use of CETSA to confirm that the this compound derivative directly binds to CYP51 within intact T. cruzi parasites.

  • Principle: The binding of the inhibitor to CYP51 will increase its thermal stability, leading to more soluble protein remaining after heat treatment.[10][11]

  • Step-by-Step Protocol:

    • Parasite Culture: Culture T. cruzi epimastigotes.

    • Compound Treatment: Treat the parasites with the this compound derivative or a vehicle control.

    • Heat Shock: Aliquot the treated parasites into PCR tubes and heat them across a range of temperatures using a thermal cycler.

    • Cell Lysis: Lyse the parasites by freeze-thaw cycles.

    • Protein Quantification: Separate the soluble fraction by centrifugation and quantify the total protein concentration.

    • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against T. cruzi CYP51.

    • Data Analysis: Quantify the band intensities and plot the amount of soluble CYP51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Conclusion

The validation of a biological target is a multifaceted and essential component of drug discovery. For a versatile scaffold like this compound, a rigorous and multi-pronged approach is non-negotiable. By combining the direct evidence of target engagement from techniques like CETSA and BRET/FRET with the functional insights provided by biochemical and CRISPR-based assays, researchers can build a robust and compelling case for the mechanism of action of their novel derivatives. This comprehensive validation strategy not only de-risks the progression of drug candidates but also deepens our fundamental understanding of their biological activity, ultimately paving the way for the development of safer and more effective medicines.

References

  • BenchChem. (2025).
  • Gomez, J. L., et al. (2020). Development and Validation of CRISPR Activator Systems for Overexpression of CB1 Receptors in Neurons. Frontiers in Molecular Neuroscience, 13, 157.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Axelsson, H., et al. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (192), e58670.
  • Shore, D. M., et al. (2024). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences, 25(2), 901.
  • Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004067.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192.
  • Cawston, D. S., et al. (2015). Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. British Journal of Pharmacology, 172(10), 2679-2693.
  • Podust, L. M., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004067.
  • Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). Advances in Parasitology, 75, 61-87.
  • Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 918338.
  • Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360.
  • Laprairie, R. B., et al. (2016). Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels. Methods in Enzymology, 577, 221-243.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • de Souza, A. C. S., et al. (2021). Review on Experimental Treatment Strategies Against Trypanosoma cruzi. Drug Design, Development and Therapy, 15, 1481-1502.

Sources

A Comparative Guide to the Synthesis of 1H-Indole-3-Carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a critical step in the discovery and development of new therapeutics. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Direct Amidation of Indole-3-Carboxylic Acid

Direct amidation of the readily available indole-3-carboxylic acid is a classical and widely employed approach for the synthesis of this compound. This method relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine source, typically ammonia or an ammonium salt.

Chemical Principles and Mechanistic Insights

The conversion of a carboxylic acid to an amide is not a spontaneous process due to the low electrophilicity of the carboxyl carbon and the basic nature of the amine, which leads to an acid-base reaction. Therefore, coupling reagents are essential to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-isourea (with EDC) or an active ester (with HATU/HOBt). This intermediate is then susceptible to nucleophilic attack by ammonia, leading to the formation of the amide bond and the release of a urea byproduct (in the case of EDC) or the regenerated coupling agent auxiliary. The use of additives like HOBt can suppress side reactions and minimize racemization if chiral centers are present.

Experimental Protocol: HATU-mediated Amidation

This protocol describes the synthesis of this compound from indole-3-carboxylic acid using HATU as the coupling agent and ammonium chloride as the ammonia source.

Materials:

  • Indole-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and ammonium chloride (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Advantages and Disadvantages:

  • Advantages: This method is generally high-yielding, reliable, and utilizes readily available starting materials. It is a versatile method that can be adapted for the synthesis of a wide range of substituted indole-3-carboxamides by using different amines.

  • Disadvantages: The use of expensive coupling reagents like HATU can be a drawback for large-scale synthesis. The byproducts from the coupling reagents can sometimes complicate purification.

Multicomponent Reactions: The Ugi and Passerini Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single step. The Ugi and Passerini reactions are powerful examples of MCRs that can be adapted for the synthesis of indole-3-carboxamide derivatives.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

Chemical Principles and Mechanistic Insights

The reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion to form an intermediate that undergoes a Mumm rearrangement to yield the final α-acylamino amide product.[1][2]

To synthesize the parent this compound, one could envision a strategy using indole-3-carboxylic acid, formaldehyde, ammonia, and a suitable isocyanide, followed by a subsequent deprotection step if the isocyanide introduces an additional functional group. A more direct, albeit for a derivative, is the use of indole-N-carboxylic acids in a Ugi-type reaction.[3]

Experimental Protocol: Ugi-type Synthesis of an Indole Carboxamide Derivative

This protocol describes a representative Ugi-type reaction for the synthesis of an indole carboxamide amino amide from an indole-N-carboxylic acid.[3]

Materials:

  • Indole-N-carboxylic acid

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the indole-N-carboxylic acid (1.0 eq) in a mixture of MeOH and CH₂Cl₂, add the aldehyde (1.1 eq) and the amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the indole carboxamide amino amide.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4]

Chemical Principles and Mechanistic Insights

The mechanism of the Passerini reaction can be either concerted or ionic, depending on the solvent polarity.[5] In non-polar solvents, a concerted mechanism is proposed where the three components react in a single step through a cyclic transition state. In polar solvents, an ionic mechanism is favored, involving the protonation of the carbonyl compound by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then trapped by the carboxylate.[5]

Advantages and Disadvantages of MCRs:

  • Advantages: MCRs are highly convergent and atom-economical, allowing for the rapid generation of molecular diversity from simple starting materials. They are often one-pot procedures, which simplifies the synthetic workflow.

  • Disadvantages: The synthesis of the parent this compound via a standard Ugi or Passerini reaction can be challenging and may require a multi-step sequence or the use of specialized starting materials. The substrate scope can sometimes be limited.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.

Chemical Principles and Mechanistic Insights

Transition metal catalysis, particularly with rhodium(III) and iridium(III) complexes, has been successfully employed for the directed C-H amidation of indoles.[6][7] These reactions typically involve a directing group on the indole nitrogen that coordinates to the metal center, bringing it in close proximity to the C-H bond to be functionalized. This is followed by C-H activation, insertion of an amidating agent, and reductive elimination to afford the amidated product and regenerate the catalyst.

Experimental Protocol: Rh(III)-Catalyzed C-H Amidation (Conceptual)

Conceptual Workflow:

  • Substrate Preparation: Synthesis of an N-directing group-substituted indole.

  • C-H Activation/Amidation: Reaction of the substituted indole with a suitable amidating agent in the presence of a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) and a silver salt co-catalyst.

  • Directing Group Removal: Cleavage of the directing group to yield the final this compound.

Advantages and Disadvantages:

  • Advantages: C-H functionalization is a highly atom- and step-economical approach. It allows for the late-stage modification of complex indole-containing molecules.

  • Disadvantages: The development of a suitable directing group and its subsequent removal can add extra steps to the overall synthesis. The catalysts can be expensive, and the reaction conditions may require careful optimization.

Synthesis from Indole-3-Carboxaldehyde

Indole-3-carboxaldehyde is a readily available and relatively inexpensive starting material that can be converted to this compound through a two-step sequence involving oxidation followed by amidation.

Chemical Principles and Mechanistic Insights

The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂). The resulting indole-3-carboxylic acid can then be subjected to one of the direct amidation methods described in Section 1.

Alternatively, a more direct conversion from the aldehyde to the amide can be achieved through various methods, such as the reaction with hydroxylamine to form an oxime, followed by a Beckmann rearrangement, or through more modern catalytic methods.

Experimental Protocol: Oxidation and Amidation Sequence

This protocol outlines the two-step synthesis of this compound from indole-3-carboxaldehyde.

Step 1: Oxidation of Indole-3-carboxaldehyde to Indole-3-carboxylic acid

Materials:

  • Indole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve indole-3-carboxaldehyde in acetone.

  • Slowly add a solution of KMnO₄ in water to the reaction mixture at room temperature.

  • Stir the mixture for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears.

  • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain indole-3-carboxylic acid.

Step 2: Amidation of Indole-3-carboxylic acid

Follow the protocol described in Section 1 for the direct amidation of indole-3-carboxylic acid.

Advantages and Disadvantages:

  • Advantages: This method utilizes a readily available and inexpensive starting material. The individual steps are generally robust and high-yielding.

  • Disadvantages: It is a two-step process, which is less step-economical compared to one-pot methods. The use of strong oxidizing agents like KMnO₄ can be a concern for substrates with sensitive functional groups and generates significant manganese dioxide waste.

Sonogashira Coupling Approach

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be a powerful tool for the construction of the indole nucleus, which can then be further functionalized to the desired carboxamide.

Chemical Principles and Mechanistic Insights

A plausible strategy involves the Sonogashira coupling of a suitably substituted 2-haloaniline with a terminal alkyne bearing a precursor to the carboxamide group. The resulting 2-alkynyl aniline can then undergo an intramolecular cyclization to form the indole ring. Subsequent manipulation of the side chain would lead to the this compound.

Conceptual Workflow: Sonogashira Coupling Route

This conceptual workflow outlines a possible multi-step synthesis of this compound using a Sonogashira coupling reaction.

  • Sonogashira Coupling: Couple a 2-iodoaniline with a protected propargyl alcohol derivative.

  • Cyclization: Induce intramolecular cyclization of the resulting 2-alkynyl aniline to form the indole ring. This can often be achieved under the same or slightly modified reaction conditions.

  • Side-Chain Manipulation: Deprotect and oxidize the alcohol to a carboxylic acid.

  • Amidation: Convert the carboxylic acid to the final this compound using a direct amidation method.

Advantages and Disadvantages:

  • Advantages: The Sonogashira coupling is a robust and versatile reaction with a broad substrate scope. This approach allows for the introduction of diversity at various positions of the indole ring.

  • Disadvantages: This is a multi-step synthesis, which is not as step-economical as other methods. The synthesis of the required starting materials can be complex.

Comparative Analysis

To facilitate a direct comparison of the discussed methods, the following table summarizes their key features:

Synthesis MethodKey FeaturesTypical YieldsScalabilityGreen Chemistry Considerations
Direct Amidation Reliable, versatile, uses common coupling reagents.High (80-95%)Good, but cost of reagents can be a factor.Generates stoichiometric byproducts from coupling reagents.
Ugi/Passerini Reactions Multicomponent, atom-economical, good for library synthesis.Moderate to High (60-90%)Moderate, can be complex for the parent compound.High atom economy, but solvent usage can be high.
C-H Functionalization Atom- and step-economical, late-stage functionalization.Moderate to High (60-85%)Potentially good, but catalyst cost and optimization are key.Excellent atom economy, avoids pre-functionalization.
From Indole-3-carboxaldehyde Uses inexpensive starting material, robust reactions.High (overall 70-90%)Good, but is a two-step process.Use of strong oxidants can generate significant waste.
Sonogashira Coupling Versatile for building the indole core, good for diversification.Moderate (overall)Moderate, multi-step nature can be a limitation.Multiple steps reduce overall atom economy and increase waste.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Direct Amidation cluster_1 Ugi Reaction cluster_2 From Aldehyde cluster_3 C-H Functionalization I3CA Indole-3-Carboxylic Acid Amidation Coupling Reagent (e.g., HATU), NH₃ source I3CA->Amidation I3CAM_DA This compound Amidation->I3CAM_DA Aldehyde Aldehyde Ugi Ugi 4-CR Aldehyde->Ugi Amine Amine Amine->Ugi Indole_acid Indole-N-Carboxylic Acid Indole_acid->Ugi Isocyanide Isocyanide Isocyanide->Ugi Ugi_product Indole Carboxamide Derivative Ugi->Ugi_product I3CHO Indole-3-Carboxaldehyde Oxidation Oxidation I3CHO->Oxidation I3CA_from_CHO Indole-3-Carboxylic Acid Oxidation->I3CA_from_CHO Amidation2 Amidation I3CA_from_CHO->Amidation2 I3CAM_CHO This compound Amidation2->I3CAM_CHO Indole_DG N-DG-Indole CH_Activation Rh(III) or Ir(III) catalyst, Amidating Agent Indole_DG->CH_Activation Amidated_Indole_DG N-DG-Indole-3-carboxamide CH_Activation->Amidated_Indole_DG Deprotection Deprotection Amidated_Indole_DG->Deprotection I3CAM_CH This compound Deprotection->I3CAM_CH

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages.

  • Direct amidation of indole-3-carboxylic acid remains a reliable and high-yielding method, particularly for laboratory-scale synthesis.

  • Multicomponent reactions like the Ugi and Passerini reactions offer a rapid and efficient means of generating libraries of indole-3-carboxamide derivatives, which is highly valuable in drug discovery.

  • C-H functionalization represents a modern, atom-economical approach that is well-suited for late-stage modifications, though it may require more specialized catalysts and optimization.

  • Synthesis from indole-3-carboxaldehyde is a cost-effective two-step route that is amenable to scale-up.

  • The Sonogashira coupling approach provides a versatile, albeit multi-step, route for constructing the indole scaffold with opportunities for diversification.

The choice of synthetic method will ultimately depend on the specific requirements of the project, including the desired scale, the need for derivatization, cost considerations, and the importance of green chemistry principles. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision when embarking on the synthesis of this important class of compounds.

References

  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (n.d.).
  • ChemInform Abstract: Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. | Request PDF. (n.d.).
  • Passerini reaction - Wikipedia. (n.d.).
  • Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles | The Journal of Organic Chemistry. (n.d.).
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. (n.d.).
  • Synthesis of heteroarylogous 1H-indole-3-carboxamidines via a three-component interrupted Ugi reaction - University of Eastern Piedmont. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Request PDF. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 1H-Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive comparison of these activities, supported by experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action. Our objective is to offer an in-depth technical resource to inform and guide future drug discovery and development efforts centered on this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to cancer cell growth and survival.

Comparative Anticancer Potency

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Thiazolyl-indole-2-carboxamide 6iMCF-7 (Breast)6.10 ± 0.4[1]
Thiazolyl-indole-2-carboxamide 6vMCF-7 (Breast)6.49 ± 0.3[1]
Thiazolyl-indole-2-carboxamide 6eVarious4.36 - 23.86[1]
Thiazolyl-indole-2-carboxamide 6qVarious5.04 - 18.67[1]
N-substituted 1H-indole-2-carboxamide 13cPC3 (Prostate)5.195[2]
N-substituted 1H-indole-2-carboxamide 12cHCT116 (Colon)13.575[2]
N-substituted 1H-indole-2-carboxamide 9MCF7 (Breast)21.045[2]
Benzodioxole-based thiosemicarbazone 5C6 (Glioma)4.33 ± 1.04[3]
Benzodioxole-based thiosemicarbazone 5A549 (Lung)10.67 ± 1.53[3]
Monoindole-sulfonamide 4HepG2, A549, MOLT-346.23–136.09[4]
Bisindole-sulfonamide 30HepG2 (Liver)7.37[4]

Note: The IC50 values are presented as reported in the respective studies and may vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol below provides a standardized workflow for determining the cytotoxic effects of this compound derivatives.[5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Mechanism of Anticancer Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival and proliferation. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9]

Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Indole_Derivative This compound Derivative PI3K PI3K Indole_Derivative->PI3K Inhibits Akt Akt Indole_Derivative->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Decreased Cell Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis Angiogenesis Inhibition of Angiogenesis mTOR->Angiogenesis NFkB->Proliferation NFkB->Apoptosis

Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound derivatives on the PI3K/Akt/mTOR pathway, leading to anticancer effects.

Antimicrobial Activity: Combating Pathogenic Microorganisms

This compound derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes.

Comparative Antimicrobial Potency

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Indole-3-carboxamide derivativesStaphylococcus aureus1.56 - 3.13[10][11]
Indole-3-carboxamide derivativesBacillus subtilis1.56 - 3.13[10][11]
Indole-3-carboxamide derivativesEscherichia coli1.56 - 12.5[10][11]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA ATCC 433000.98[12]
2-(3′-Indolyl)-N-arylthiazole-4-carboxamide 17iGram-negative bacteria12.5[13]
2-(3′-Indolyl)-N-arylthiazole-4-carboxamide 17kVarious bacteria12.5 - 50[13]
(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 8Various bacteria0.004 - 0.03[14]
(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 11Various bacteria0.008 - 0.045[14]

Note: MIC values can vary depending on the specific strain of microorganism and the testing methodology used.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[15][16][17][18][19]

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tips

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare MHA plates and allow them to solidify. Inoculate the surface of the agar with a standardized suspension of the test microorganism to create a lawn culture.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6-8 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_mha Prepare Muller-Hinton Agar plates start->prepare_mha inoculate_plate Inoculate with microorganism prepare_mha->inoculate_plate create_wells Create wells in agar inoculate_plate->create_wells add_compounds Add test compounds and controls create_wells->add_compounds incubate_plate Incubate for 18-24h add_compounds->incubate_plate measure_zones Measure zones of inhibition incubate_plate->measure_zones end End measure_zones->end

Caption: Workflow of the agar well diffusion method for assessing the antimicrobial activity of this compound derivatives.

Mechanism of Antimicrobial Action

A key mechanism by which indole derivatives exert their antimicrobial effects is through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[20][21][22]

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Indole_Derivative This compound Derivative Cell_Membrane Bacterial Cell Membrane Indole_Derivative->Cell_Membrane Disrupts Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis

Caption: Proposed mechanism of antimicrobial action involving the disruption of the bacterial cell membrane by this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

Comparative Anti-inflammatory Potency

The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators.

Derivative/CompoundTarget/AssayIC50/InhibitionReference
Indole-based thiosemicarbazone LT81COX-2 InhibitionSI: 23.06[23]
Indole-based thiosemicarbazone LT87Carrageenan-induced edema100% inhibition (4h)[24]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide S3Carrageenan-induced edema61.20% inhibition (3h)[25]
Indole derivative Q20COX-2 InhibitionIC50: 39.42 nM/L[26]
1,3-Dihydro-2H-indolin-2-one 4eCOX-2 InhibitionIC50: 2.35 ± 0.04 µM[27]
1,3-Dihydro-2H-indolin-2-one 9hCOX-2 InhibitionIC50: 2.422 ± 0.10 µM[27]
1,3-Dihydro-2H-indolin-2-one 9iCOX-2 InhibitionIC50: 3.34 ± 0.05 µM[27]

Note: SI = Selectivity Index (COX-1 IC50 / COX-2 IC50). Higher values indicate greater selectivity for COX-2.

Experimental Protocol: COX Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.[28][29][30][31][32]

Materials:

  • 96-well black microtiter plate

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • Fluorometric substrate (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • This compound derivatives

  • Positive control (known COX inhibitor, e.g., Celecoxib)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, assay buffer, heme, and fluorometric substrate.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations to the appropriate wells. Include wells for a positive control and a no-inhibitor control.

  • Substrate Addition: Add the fluorometric substrate to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

COX_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_reagents Prepare reagents (Enzyme, Buffer, Substrates) start->prepare_reagents add_enzyme_buffer Add enzyme and buffer to 96-well plate prepare_reagents->add_enzyme_buffer add_inhibitor Add test compounds and controls add_enzyme_buffer->add_inhibitor add_fluor_substrate Add fluorometric substrate add_inhibitor->add_fluor_substrate initiate_reaction Initiate with arachidonic acid add_fluor_substrate->initiate_reaction read_fluorescence Read fluorescence initiate_reaction->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow of a fluorometric COX inhibitor screening assay for evaluating the anti-inflammatory potential of this compound derivatives.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[33][34]

Anti_inflammatory_Mechanism cluster_nfkb_pathway NF-κB Signaling Pathway cluster_cellular_response Cellular Response Indole_Derivative This compound Derivative IKK IKK Indole_Derivative->IKK Inhibits NFkB_p65 NF-κB (p65) Indole_Derivative->NFkB_p65 Inhibits Phosphorylation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα->NFkB_p65 Releases Nuclear_Translocation Nuclear Translocation NFkB_p65->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nuclear_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound derivatives, leading to a reduction in inflammation.

Conclusion

The this compound scaffold represents a highly valuable framework in the pursuit of novel therapeutic agents. The derivatives discussed in this guide showcase a remarkable diversity of biological activities, with promising candidates identified in the anticancer, antimicrobial, and anti-inflammatory arenas. The provided experimental data and detailed protocols offer a practical resource for researchers, while the elucidation of the underlying mechanisms of action provides a rational basis for the design of next-generation this compound-based drugs with enhanced potency and selectivity. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of innovative treatments for a wide range of diseases.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Chen, Y., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Chen, J., et al. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 6(3), e00301-21.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Magaldi, S., et al. (2004). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of microbiological methods, 58(2), 141-149.
  • Melander, R. J., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules (Basel, Switzerland), 25(21), 5173.
  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit.
  • ResearchGate. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Pharmaceutical Design, 29(12), 926-948.
  • Wang, Z., et al. (2022). Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus. Antibiotics (Basel, Switzerland), 11(5), 653.
  • Ölgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives.
  • Kurasov, E., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 26(16), 4991.
  • Glisic, B., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules (Basel, Switzerland), 28(2), 823.
  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • YouTube. (2020, November 1). Agar well diffusion assay.
  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns : journal of the International Society for Burn Injuries, 20(5), 426–429.
  • Kumar, A., et al. (2014). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & medicinal chemistry letters, 24(15), 3352–3356.
  • Kumar, A., et al. (2014). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules (Basel, Switzerland), 19(12), 21099–21116.
  • Winum, J. Y., et al. (2018). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules (Basel, Switzerland), 23(10), 2661.
  • ResearchGate. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • de Oliveira, R. S., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. Bioorganic chemistry, 107, 104593.
  • ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,....
  • ResearchGate. (n.d.). Indole derivatives having COX-2 inhibitory activity.
  • El-Gamal, M. I., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS omega, 7(26), 22353–22369.
  • Weng, J. R., et al. (2015). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International journal of molecular sciences, 16(7), 14797–14820.
  • Al-Najdawi, M. M., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules (Basel, Switzerland), 28(13), 5035.
  • Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Bioorganic & medicinal chemistry, 88, 117329.
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules (Basel, Switzerland), 28(12), 4706.
  • ResearchGate. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors.
  • National Center for Biotechnology Information. (2021). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.
  • Bentham Science. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
  • National Center for Biotechnology Information. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

Sources

A Comparative Guide to 1H-Indole-3-Carboxamide and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicine

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the field of medicinal chemistry. Their prevalence is striking, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1] This dominance stems from their structural diversity and their ability to engage in various interactions with biological targets such as proteins, enzymes, and nucleic acids.[2] Nitrogen-containing heterocycles are particularly significant due to their capacity for hydrogen bonding and π-π stacking interactions.[2]

Among the vast landscape of heterocyclic scaffolds, certain structures have earned the designation of "privileged structures." These motifs exhibit a remarkable ability to bind to multiple, diverse biological targets with high affinity, making them invaluable starting points for drug discovery campaigns.[3][4] This guide provides a comparative analysis of the 1H-indole-3-carboxamide scaffold against other prominent heterocyclic systems—namely pyridine, quinoline, and thiophene—to offer researchers and drug development professionals a comprehensive understanding of their respective strengths and applications.

The this compound Scaffold: A Versatile Player

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous structural motif in bioactive compounds and a cornerstone of medicinal chemistry.[3][5][6] The this compound, a derivative of indole-3-carboxaldehyde, has emerged as a particularly promising scaffold for therapeutic agent development.[5]

Key Features and Biological Activities:

  • Broad-Spectrum Activity: Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[5][7]

  • Synthetic Tractability: The indole-3-carboxaldehyde precursor is readily synthesized and its carbonyl group allows for facile C-C and C-N bond formation, enabling the creation of diverse compound libraries.[8][9]

  • Mimicry of Natural Ligands: The indole core can mimic the side chain of tryptophan, an essential amino acid, allowing it to interact with protein binding sites that recognize this residue.[10]

Notable Applications:

  • Anticancer Agents: N-substituted 1H-indole-2-carboxamides have shown potent and selective cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[11]

  • Antiparasitic Agents: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[12]

  • Kinase Inhibitors: The indole scaffold has been utilized in the development of potent and selective inhibitors of kinases such as PI3Kδ, which is implicated in certain types of leukemia.[13][14]

Comparative Analysis with Other Key Heterocyclic Scaffolds

While the this compound scaffold is highly valuable, a comprehensive drug discovery strategy requires an understanding of alternative heterocyclic systems. The choice of scaffold can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic properties.[15]

Pyridine: The Versatile Azaheterocycle

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is one of the most extensively used heterocycles in drug design.[16][17] Its inclusion in a molecule can enhance solubility, bioavailability, and metabolic stability.[15][17]

  • Key Attributes: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets.[18]

  • Therapeutic Applications: Pyridine-based drugs are used as anticancer, antimalarial, anti-inflammatory, antiviral, and central nervous system agents.[15][16] Notable examples include Isoniazid (antitubercular) and Abiraterone (prostate cancer).[15]

Quinoline: The Privileged Fused System

Quinoline consists of a benzene ring fused to a pyridine ring.[19] This scaffold is considered a privileged structure and is found in a wide range of biologically active compounds.[20][21]

  • Key Attributes: The quinoline ring system is synthetically versatile, allowing for the generation of a large number of structurally diverse derivatives.[19] It can intercalate with DNA and inhibit key enzymes like tyrosine kinases.[19]

  • Therapeutic Applications: Quinoline derivatives are prominent as antimalarials (e.g., Chloroquine), anticancer agents, and kinase inhibitors.[19][20][21]

Thiophene: The Sulfur-Containing Bioisostere

Thiophene is a five-membered aromatic ring containing a sulfur atom.[22] It is often used as a bioisosteric replacement for a phenyl ring, which can improve a compound's physicochemical properties and metabolic stability.[22]

  • Key Attributes: The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[22] Thiophenes are electron-rich and can interact with a variety of biological targets.[22]

  • Therapeutic Applications: Thiophene-containing drugs are used as anti-inflammatory agents (e.g., Suprofen), antimicrobials, and anticancer agents.[22][23][24]

Data Summary: A Head-to-Head Comparison

ScaffoldKey Structural FeaturesCommon Biological ActivitiesNotable Drug ExamplesSynthetic Accessibility
This compound Fused benzene and pyrrole rings with a carboxamide at the 3-position.Anticancer, Anti-inflammatory, Antiviral, Antibacterial.[5][7]Indomethacin (related indole), various clinical candidates.[10]High, with well-established synthetic routes.[8][9]
Pyridine Six-membered aromatic ring with one nitrogen atom.Anticancer, Antiviral, Antimalarial, CNS activity.[15][16]Isoniazid, Abiraterone, Omeprazole.[15][16]High, with a wide range of commercially available starting materials.[17]
Quinoline Fused benzene and pyridine rings.Antimalarial, Anticancer, Kinase inhibition.[19][20][21]Chloroquine, Imatinib (contains a related quinoline-like core).[20]Moderate to high, with established synthetic methodologies.[20]
Thiophene Five-membered aromatic ring with one sulfur atom.Anti-inflammatory, Antimicrobial, Anticancer.[22][23][24]Suprofen, Raltitrexed, Olanzapine.[22]High, with diverse synthetic strategies available.[22]

Experimental Protocols

Representative Synthesis of a this compound Derivative

This protocol describes a general, one-pot, two-step synthesis of a 2-amino-N-substituted-1H-indole-3-carboxamide.[10]

Step 1: SNAr Reaction

  • To a stirred solution of a substituted cyanoacetamide (1.0 eq) in dry DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 10 minutes.

  • Add a solution of a 2-halonitrobenzene (1.0 eq) in DMF dropwise.

  • Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.

Step 2: Reductive Cyclization

  • To the reaction mixture from Step 1, add 1.0 N HCl (2.0 eq).

  • Add FeCl3 (3.0 eq) and zinc dust (10.0 eq).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.[11]

  • Seed cancer cells (e.g., MCF-7, K-562, HCT-116) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for scaffold-based drug discovery.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target Target Identification & Validation Scaffold Scaffold Selection (e.g., Indole, Pyridine) Target->Scaffold Select Privileged Scaffold Library Library Synthesis Scaffold->Library Diversify Scaffold Screening High-Throughput Screening Library->Screening Identify Hits HitToLead Hit-to-Lead Screening->HitToLead Validate Hits SAR Structure-Activity Relationship (SAR) HitToLead->SAR Iterative Optimization ADME ADME/Tox Profiling SAR->ADME Refine Properties Preclinical Preclinical Studies (In Vivo) ADME->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Approval Regulatory Approval Clinical->Approval Demonstrate Benefit

Caption: A generalized workflow for scaffold-based drug discovery.

Signaling Pathway Example: PI3K/AKT Pathway Inhibition

Many heterocyclic scaffolds, including indole derivatives, are designed to inhibit protein kinases involved in cancer cell proliferation. The PI3K/AKT pathway is a common target.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Indole-based PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by an indole-based inhibitor.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in drug discovery, with a proven track record in generating compounds with a wide range of biological activities. However, the rational design of new therapeutic agents necessitates a thorough understanding of the comparative advantages of other key heterocyclic scaffolds like pyridine, quinoline, and thiophene. Each of these systems offers unique physicochemical properties and interaction capabilities that can be strategically employed to optimize drug candidates for specific therapeutic targets. By leveraging the strengths of these diverse heterocyclic scaffolds, medicinal chemists can continue to expand the chemical space for drug discovery and develop novel therapies to address unmet medical needs.

References

  • Borissov, A. (2021). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Vertex AI Search.
  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(05), 394-402.
  • [Author, Year]. A Review on Medicinally Important Heterocyclic Compounds. Source.
  • [Author, Year]. An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • [Author, Year]. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
  • [Author, Year].
  • [Author, Year]. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • [Author, Year]. Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • [Author, Year]. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source.
  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Semantic Scholar.
  • [Author, Year].
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • [Author, Year].
  • [Author, Year]. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • [Author, Year]. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI.
  • [Author, Year]. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • [Author, Year].
  • [Author, Year]. Comprehensive review on current developments of quinoline-based anticancer agents. Source.
  • [Author, Year]. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • [Author, Year]. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Source.
  • [Author, Year]. Thiophene-Based Compounds. Encyclopedia MDPI.
  • [Author, Year]. Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • [Author, Year]. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. PMC - NIH.
  • [Author, Year]. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
  • [Author, Year]. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
  • [Author, Year]. Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • [Author, Year]. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.
  • [Author, Year]. Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
  • [Author, Year]. Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • [Author, Year]. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • [Author, Year]. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • [Author, Year]. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • [Author, Year].
  • Kumar, L., Bala, S., & Jeet, K. (2019). Versatility in pharmacological actions of 3-substituted indoles.
  • Unni, J. M., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences & Research, 16(4), 12-23.
  • [Author, Year]. Synthetic method for indole-3-carboxaldehyde compounds.
  • [Author, Year]. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.
  • [Author, Year]. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • [Author, Year]. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed.
  • [Author, Year]. This compound. PubChem - NIH.
  • [Author, Year].
  • [Author, Year].

Sources

A Technical Guide to In Vitro and In Vivo Correlation of ¹H-Indole-3-Carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ¹H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The journey from a promising in vitro "hit" to a clinically effective drug, however, is fraught with challenges. A critical hurdle is establishing a reliable in vitro-in vivo correlation (IVIVC), which is paramount for predicting the clinical efficacy and safety of a drug candidate from preclinical data. This guide provides an in-depth comparison of in vitro and in vivo models used to evaluate ¹H-indole-3-carboxamides, supported by experimental data and protocols, to aid researchers in navigating this complex translational landscape.

The Imperative of In Vitro-In Vivo Correlation

An established IVIVC serves as a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[1] For ¹H-indole-3-carboxamides, this typically means correlating in vitro potency (e.g., IC₅₀ in a cell-based assay) with in vivo efficacy (e.g., tumor growth inhibition or reduction in inflammation). A strong IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development, enabling informed decision-making, optimization of lead compounds, and potentially reducing the reliance on extensive and costly animal studies.[2][3] The U.S. Food and Drug Administration (FDA) provides guidance on developing and evaluating IVIVCs, categorizing them into Levels A, B, and C, with Level A representing the highest level of correlation.[4][5]

Part 1: In Vitro Evaluation of ¹H-Indole-3-Carboxamides

The initial screening of ¹H-indole-3-carboxamide libraries relies on a battery of in vitro assays designed to assess their biological activity against specific cellular targets or disease phenotypes. The choice of assay is dictated by the therapeutic area of interest.

Anticancer Activity

A primary focus for many ¹H-indole-3-carboxamide derivatives is their potential as anticancer agents.[6][7] In vitro assays are indispensable for identifying compounds that can inhibit cancer cell proliferation, induce cell death, and interfere with key signaling pathways.

  • Cell Viability and Proliferation Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to reduce the number of viable cells in a cancer cell line.[8][9][10] The underlying principle is the metabolic reduction of a tetrazolium salt (like MTT) by viable cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.[11][12]

  • Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure markers of apoptosis are employed. These can include assays for caspase activation, changes in mitochondrial membrane potential, or the externalization of phosphatidylserine (e.g., Annexin V staining).

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if a compound induces cell cycle arrest at a specific checkpoint.

  • Kinase Inhibition Assays: Many indole derivatives, including some ¹H-indole-3-carboxamides, function as kinase inhibitors. In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase, which is often dysregulated in cancer.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the ¹H-indole-3-carboxamide test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and ¹H-indole-3-carboxamides have shown promise as anti-inflammatory agents.[2] In vitro assays for anti-inflammatory activity typically focus on the inhibition of pro-inflammatory mediators.

  • Lipopolysaccharide (LPS)-Induced Cytokine Release: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a compound to inhibit this release is a key indicator of its anti-inflammatory potential.[13][14][15]

  • Nitric Oxide (NO) Production Assay: LPS stimulation of macrophages also leads to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, a pro-inflammatory mediator. The Griess assay can be used to quantify nitrite levels in the cell culture supernatant as a measure of NO production.

  • Cyclooxygenase (COX) Inhibition Assays: Some anti-inflammatory drugs act by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. In vitro assays can measure the ability of a compound to inhibit the activity of purified COX enzymes or COX activity in whole cells.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[2]

  • Compound Pre-treatment: Remove the medium and add fresh medium containing the ¹H-indole-3-carboxamide test compounds at various concentrations. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 4-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control and determine the IC₅₀ value.

Part 2: In Vivo Evaluation of ¹H-Indole-3-Carboxamides

While in vitro assays provide crucial initial data on a compound's activity, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are therefore essential to assess the efficacy, pharmacokinetics (PK), and safety of ¹H-indole-3-carboxamide derivatives.

Anticancer Activity

To evaluate the anticancer potential of these compounds in a physiological context, various in vivo models are employed, with xenograft models being the most common.

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[1][16] This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice.[17]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²)/2.[17]

  • Treatment: Randomize the mice into different treatment groups, including a vehicle control group and groups receiving the ¹H-indole-3-carboxamide at different doses. Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic and Toxicological Analysis: At the end of the study, tumors and major organs can be collected for biomarker analysis (e.g., Western blot, immunohistochemistry) and histopathological evaluation to assess target engagement and potential toxicity.

Anti-inflammatory Activity

In vivo models of inflammation are used to assess the ability of ¹H-indole-3-carboxamides to suppress inflammatory responses in a whole-organism context.

  • Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[4] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Administration of LPS to animals induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream. This model is useful for evaluating the systemic anti-inflammatory effects of a compound.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the ¹H-indole-3-carboxamide test compounds or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin is often used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[4]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the vehicle control group.

Part 3: Bridging the Gap - Comparative Analysis and IVIVC

The ultimate goal is to establish a correlation between the in vitro and in vivo data. This requires a careful comparison of the results obtained from the different experimental systems.

Case Study: Anticancer Activity of a Representative ¹H-Indole-3-Carboxamide Derivative

Let's consider a hypothetical ¹H-indole-3-carboxamide, "Compound X," which has been evaluated for its anticancer activity.

Table 1: Comparative In Vitro and In Vivo Anticancer Activity of Compound X

In Vitro ParameterCell LineIC₅₀ (µM)In Vivo ModelAdministration Route & DoseTumor Growth Inhibition (%)
Cell Viability (MTT)HCT-116 (Colon)0.5HCT-116 XenograftOral, 20 mg/kg65
Cell Viability (MTT)MCF-7 (Breast)1.2MCF-7 XenograftOral, 20 mg/kg45
Cell Viability (MTT)A549 (Lung)5.8A549 XenograftOral, 20 mg/kg20

Data is hypothetical for illustrative purposes.

Analysis: In this example, there is a clear correlation between the in vitro potency and the in vivo efficacy of Compound X. The compound is most potent against the HCT-116 colon cancer cell line in vitro, and this translates to the highest tumor growth inhibition in the corresponding xenograft model. The weaker in vitro activity against A549 lung cancer cells is reflected in the modest in vivo response. This suggests a good IVIVC for this compound and provides confidence in using the in vitro assays for further lead optimization.

Case Study: Anti-inflammatory Activity of a Representative ¹H-Indole-3-Carboxamide Derivative

Now, let's examine a hypothetical ¹H-indole-3-carboxamide, "Compound Y," evaluated for its anti-inflammatory properties.

Table 2: Comparative In Vitro and In Vivo Anti-inflammatory Activity of Compound Y

In Vitro ParameterAssayIC₅₀ (µM)In Vivo ModelAdministration Route & DoseEdema Inhibition (%) at 3h
Cytokine InhibitionLPS-induced TNF-α release0.2Carrageenan-induced paw edemaOral, 10 mg/kg55
Enzyme InhibitionCOX-2 Inhibition> 50Carrageenan-induced paw edemaOral, 10 mg/kg55

Data is hypothetical for illustrative purposes.

Analysis: Compound Y shows potent inhibition of TNF-α release in vitro but is a weak inhibitor of COX-2. In the in vivo carrageenan-induced paw edema model, it demonstrates significant anti-inflammatory activity. This suggests that the in vivo efficacy of Compound Y is likely mediated through the inhibition of pro-inflammatory cytokines like TNF-α rather than through the COX pathway. This highlights how a combination of in vitro assays can help elucidate the mechanism of action and strengthen the IVIVC.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further understand the biological context of ¹H-indole-3-carboxamide activity, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess them.

Signaling Pathways

Many anticancer indole derivatives exert their effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Indole ¹H-Indole-3-carboxamide (Inhibitor) Indole->PI3K PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by ¹H-indole-3-carboxamides.

In the context of inflammation, the NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory Genes Inflammatory Genes NFkB->Inflammatory Genes translocates to nucleus and activates transcription Indole ¹H-Indole-3-carboxamide (Inhibitor) Indole->IKK

Caption: NF-κB signaling pathway in inflammation and a potential point of inhibition by ¹H-indole-3-carboxamides.

Experimental Workflow

A well-defined experimental workflow is crucial for generating reliable and reproducible data to establish an IVIVC.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis Cell_Viability Cell Viability/ Proliferation Assays (e.g., MTT) IC50_Determination IC₅₀ Determination Cell_Viability->IC50_Determination Mechanism_Assays Mechanism-based Assays (e.g., Kinase Inhibition, Cytokine Release) Mechanism_Assays->IC50_Determination Data_Comparison Comparison of In Vitro and In Vivo Data IC50_Determination->Data_Comparison Animal_Model Animal Model Selection (e.g., Xenograft, Paw Edema) PK_Studies Pharmacokinetic (PK) Studies Animal_Model->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Tumor Growth, Edema Inhibition) Animal_Model->Efficacy_Studies PK_Studies->Data_Comparison Efficacy_Studies->Data_Comparison Correlation_Modeling Correlation Modeling (e.g., Linear Regression) Data_Comparison->Correlation_Modeling

Caption: A generalized workflow for establishing an in vitro-in vivo correlation for ¹H-indole-3-carboxamides.

Conclusion: A Roadmap for Translational Success

The successful translation of a ¹H-indole-3-carboxamide from a laboratory curiosity to a therapeutic reality hinges on a robust understanding of its in vitro and in vivo activities and the correlation between them. This guide has provided a framework for approaching this challenge, from the selection of appropriate assays and models to the interpretation of comparative data. By systematically evaluating compounds in well-characterized in vitro and in vivo systems and diligently seeking to establish a predictive IVIVC, researchers can enhance the efficiency of the drug discovery process and increase the likelihood of developing novel, effective therapies based on the versatile ¹H-indole-3-carboxamide scaffold.

References

  • MDPI. (2024).
  • Novartis OAK. (2015). Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents. [Link]
  • MDPI. (2024).
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents | Request PDF. [Link]
  • U.S. Food and Drug Administration. (1997).
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
  • Inotiv. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • PLOS. (2025).
  • National Center for Biotechnology Information. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
  • Uberstrainer. (n.d.). Cell Viability Assay: How to Determine Cell Viability in a Sample. [Link]
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]
  • PubMed Central. (2022). Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents. [Link]
  • PubMed Central. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
  • PubMed Central. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]
  • MDPI. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. [Link]
  • CLYTE Technologies. (2025).
  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2016).
  • National Institutes of Health. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. [Link]
  • PubMed Central. (2021).
  • MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. [Link]
  • PubMed. (1998).
  • PubMed. (2013). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. [Link]
  • PubMed Central. (2022).
  • PubMed Central. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
  • T. Horton. (1994). MTT Cell Assay Protocol. [Link]
  • Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
  • PubMed Central. (2019).
  • ResearchGate. (2023). Synthesis, Biological Evaluation, and In Silico ADMET Screening of Indole Embedded Sulfonamides as Anticancer Agents. [Link]
  • ResearchGate. (2025).
  • Protocols.io. (2023). MTT (Assay protocol). [Link]
  • PubMed Central. (2013).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Frontiers. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. [Link]
  • ResearchGate. (n.d.). In vivo pharmacokinetic data from mice dosed with various half-life.... [Link]
  • Biocompare. (2019). TNFa Production and Release in Response to LPS. [Link]
  • ResearchGate. (2026). Synthesis, Biological Evaluation, and In Silico ADMET Screening of Indole Embedded Sulfonamides as Anticancer Agents. [Link]
  • PubMed Central. (2000).

Sources

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of 1H-Indole-3-Carboxamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant breakthrough, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations.[1][2] The chemical scaffold of 1H-indole-3-carboxamide and its bioisosteres are central to the pharmacophore of many of these inhibitors. While their on-target potency is well-documented, a comprehensive understanding of their off-target interactions, or cross-reactivity, is paramount for predicting both therapeutic efficacy and potential toxicities.[3][4] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of these inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The specificity of a drug is a critical determinant of its therapeutic index. While promiscuous inhibitors can sometimes offer advantages by hitting multiple oncogenic pathways, highly selective agents are often preferred for their cleaner safety profiles.[5] This is particularly pertinent for therapies that may be administered over long durations. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action.[3][6]

This guide will use Olaparib, a foundational PARP inhibitor with a structure related to the this compound scaffold, as our primary example. We will compare its selectivity profile against other notable PARP inhibitors, Niraparib and Rucaparib, to illustrate the nuances in their off-target interactions.

The DNA Damage Response and PARP Inhibition

To appreciate the significance of PARP inhibitors, it is essential to understand their role in the DNA damage response. PARP enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway.[7][8] In cancer cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs).[9] The inability to repair these DSBs results in synthetic lethality, a state where the combination of two genetic defects (in this case, HR deficiency and PARP inhibition) leads to cell death.[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_Damage_Cancer DNA Single-Strand Break PARP_Inhibition PARP Inhibitor (e.g., Olaparib) DNA_Damage_Cancer->PARP_Inhibition inhibition Replication_Fork_Collapse Replication Fork Collapse DNA_Damage_Cancer->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Failed_HR_Repair Failed Homologous Recombination Repair DSB->Failed_HR_Repair Apoptosis Cell Death (Apoptosis) Failed_HR_Repair->Apoptosis

Figure 1: Simplified signaling pathway of PARP inhibition in HR-deficient cancer cells.

Comparative Cross-Reactivity Profiles

The selectivity of PARP inhibitors can vary significantly, with some exhibiting notable off-target activity against various protein kinases. This polypharmacology can contribute to both their clinical efficacy and adverse event profiles.[3][6] The following table summarizes the known cross-reactivity data for Olaparib, Niraparib, and Rucaparib.

Target KinaseOlaparib (IC50, µM)Niraparib (IC50, µM)Rucaparib (IC50, µM)
Primary Targets
PARP10.005[10]0.0038[11]-
PARP20.001[10]0.0021[11]-
Off-Target Kinases
PIM1No relevant affinity[3][12]-1.2[3][12]
PIM2No relevant affinity[3][12]-7.7[3][12]
PRKD2No relevant affinity[3][12]-9.7[3][12]
DYRK1ANo relevant affinity[3][12]Potent inhibitor[6]1.4[3][12]
DYRK1BNo relevant affinity[6]Potent inhibitor[6]-
CDK1No relevant affinity[3][12]-1.4[3][12]
CDK9No relevant affinity[3][12]-2.7[3][12]
CDK16No relevant affinity[6]-Potent inhibitor[6]
HIPK2No relevant affinity[3][12]-4.4[3][12]
CK2No relevant affinity[3][12]-7.8[3][12]
ALKNo relevant affinity[3][12]-18[3][12]
PIM3No relevant affinity[6]-Potent inhibitor[6]
Note: A comprehensive kinome scan of Olaparib against 392 kinases showed no significant binding.[6]

From this data, it is evident that Olaparib is a highly selective PARP inhibitor with minimal interaction with the tested kinases.[3][12] In contrast, Rucaparib and Niraparib exhibit off-target activity against several kinases, with some interactions occurring at micromolar concentrations that could be clinically relevant.[3][6] These differences in selectivity likely contribute to the distinct adverse event profiles observed for these drugs.[4][13]

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is necessary to comprehensively profile the cross-reactivity of an inhibitor. This typically involves a combination of biochemical assays for initial screening and cell-based assays for validating target engagement in a more physiologically relevant context.

Cross_Reactivity_Workflow Start Test Compound (this compound derivative) Biochemical_Screen Biochemical Kinase/PARP Assay (e.g., KINOMEscan®) Start->Biochemical_Screen Data_Analysis_1 Identify Potential Off-Targets (Determine IC50/Kd values) Biochemical_Screen->Data_Analysis_1 Cellular_Assay Cellular Target Engagement Assay (e.g., CETSA) Data_Analysis_1->Cellular_Assay Data_Analysis_2 Confirm Intracellular Target Binding & Off-Target Engagement Cellular_Assay->Data_Analysis_2 Phenotypic_Screening Phenotypic/Functional Assays (e.g., Cell Viability, Apoptosis) Data_Analysis_2->Phenotypic_Screening Conclusion Comprehensive Cross-Reactivity Profile Phenotypic_Screening->Conclusion

Figure 2: A representative experimental workflow for inhibitor cross-reactivity profiling.
Protocol 1: Broad Kinase Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[14][15]

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates an interaction.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test inhibitor in 100% DMSO to create a stock solution. Prepare serial dilutions of the test compound.

  • Assay Reaction Setup: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compound at various concentrations. Include a DMSO-only control.

  • Binding Reaction: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinase.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase using qPCR with primers specific to the DNA tag.

  • Data Analysis: Calculate the percent of control for each compound concentration. Determine the dissociation constant (Kd) or the percent inhibition at a given concentration to generate a selectivity profile. The results are often visualized using a TREEspot™ diagram.[14]

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful biophysical method to assess the engagement of a drug with its target protein within the complex environment of a living cell.[16][17][18]

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Heat the cell suspensions in a PCR cycler or water bath across a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Quantify the amount of the target protein (e.g., PARP1) remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[16][19]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature while varying the inhibitor concentration.[16]

Conclusion

The cross-reactivity profiling of this compound-based inhibitors is a critical component of their preclinical and clinical development. As demonstrated by the comparison of Olaparib, Niraparib, and Rucaparib, even inhibitors targeting the same primary enzyme can have vastly different off-target profiles.[3][6] A thorough understanding of these off-target interactions is essential for interpreting clinical outcomes, managing adverse events, and potentially identifying new therapeutic opportunities. The systematic application of robust experimental methodologies, such as broad kinase screening and cellular target engagement assays, provides the necessary data to build a comprehensive and predictive selectivity profile for these important therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Off-Target Effects of Niraparib and its M1 Metabolite: A Research Perspective. BenchChem.
  • Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience.
  • Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 2977–2987.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Antolín, A. A., & Mestres, J. (2014). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases.
  • BenchChem. (2025). Application Notes and Protocols for Parp10-IN-3 in a Cellular Thermal Shift Assay. BenchChem.
  • Berek, J. S., Matulonis, U. A., & Peen, U. (2023). Safety and management of niraparib monotherapy in ovarian cancer clinical trials. International Journal of Gynecologic Cancer, 33(3), 447–456.
  • Eser, P. O., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335–335.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
  • Słabicki, M., et al. (2020). Comprehensive selectivity profile of PARP inhibitors.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1257–1266.
  • Al-Ostoot, F. H., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 27(19), 6527.
  • Puentes, F., et al. (2021). (a) Biochemical PARP-1 trapping assay to assess trapping potency between 10e and olaparib in the absence or presence of MMS treatment.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • DiscoveRx. (n.d.).
  • LINCS Data Portal. (2019, October 16). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. LINCS Data Portal.
  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BenchChem. (2025). Navigating the Kinome: A Comparative Guide to the Selectivity of c-Kit-IN-1 and Other Multi-Kinase Inhibitors. BenchChem.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84–87.
  • Geyer, F. C., et al. (2012). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26458.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
  • Wang, Y., et al. (2022). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology, 13, 843517.
  • Geyer, F. C., et al. (2012). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. PubMed.
  • Musacchio, E., et al. (2023).
  • Li, M., et al. (2024). Update on Combination Strategies of PARP Inhibitors. Cancers, 16(11), 2056.
  • Ramalingam, S. S., et al. (2022). A Phase II Study of Talazoparib in Patients with Homologous Recombination Repair Deficient Squamous Cell Lung Cancer (Lung-MAP Sub-Study S1400G). Clinical Cancer Research, 28(18), 3967–3974.
  • Wahlberg, E., et al. (2013). PARP inhibitors: polypharmacology versus selective inhibition. FEBS Journal, 280(15), 3565–3578.
  • Li, Y., et al. (2024). Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. European Journal of Medicinal Chemistry, 266, 116160.
  • Lee, J. M., & Ledermann, J. A. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(10), 2841.
  • U.S. Food and Drug Administration. (2018, September 7). NDA 211651 for talazoparib Clinical Inspection Summary. U.S.
  • Amé, J. C., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Semantic Scholar.
  • HMS LINCS Project. (2018, January 18).
  • ProteomeXchange. (2024, October 22). PXD020455. ProteomeXchange.
  • ClinPGx. (n.d.). talazoparib. ClinPGx.
  • Kumar, A., et al. (2023).

Sources

A Comparative Benchmarking Guide to 1H-Indole-3-Carboxamide Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with profound biological activities. Among these, the 1H-indole-3-carboxamide framework has emerged as a particularly fruitful area of research, yielding compounds with significant potential as anticancer and antimicrobial agents. This guide provides a comprehensive benchmark of these derivatives against established, standard-of-care drugs. We delve into the core mechanisms of action, present comparative experimental data from in vitro studies, and provide detailed, field-proven protocols to enable researchers to conduct their own validated comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and future potential of this promising class of compounds.

Introduction: The Rationale for Benchmarking this compound Derivatives

The this compound scaffold is a versatile structural motif present in numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal backbone for designing molecules that can potently and selectively interact with a range of biological targets.[2] Derivatives have shown promise in several therapeutic areas, most notably in oncology and infectious diseases, by targeting fundamental cellular processes.[3][4]

The critical impetus for benchmarking these novel derivatives against current standard drugs—such as doxorubicin in oncology or ciprofloxacin in bacteriology—is twofold. Firstly, it establishes a clear measure of relative efficacy and potency, which is essential for identifying genuinely promising lead compounds. Secondly, it can reveal differentiated mechanisms of action that may be leveraged to overcome critical clinical challenges like acquired drug resistance and off-target toxicity, which are significant limitations of many current therapies.[3] This guide will focus on two primary areas of application: anticancer and antimicrobial activities.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

This compound derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways that drive tumor growth and survival.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these indole derivatives exhibit anticancer activity is the induction of apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Many indole-2-carboxamide derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome C.[5]

  • Extrinsic Pathway & Caspase Activation: The released Cytochrome C activates a cascade of proteolytic enzymes known as caspases. Specifically, compounds have been observed to increase the levels of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[5][6] Activated caspase-3 then cleaves critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[7]

The following diagram illustrates the key steps in the apoptosis induction pathway targeted by these derivatives.

cluster_0 This compound Derivative Indole Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole->Bax Promotes Casp8 Caspase-8 Activation Indole->Casp8 Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Mechanism of Action: Inhibition of Signaling Pathways

Beyond direct apoptosis induction, these compounds modulate critical signaling cascades often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Indole-3-carbinol (a related precursor) and its derivatives are known to inhibit the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of Akt by indole compounds can prevent the phosphorylation and inactivation of pro-apoptotic proteins, further sensitizing cancer cells to apoptosis.[4]

  • MAPK Pathway: Certain indole alkaloids have been shown to activate the p38 MAPK pathway, which is associated with apoptosis induction in response to cellular stress.[8]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Indole Indole Derivative Akt Akt Indole->Akt Inhibits p38 p38 MAPK Indole->p38 Activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK

Caption: Modulation of key cancer signaling pathways by indole derivatives.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of representative indole derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic agents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
N-substituted 1H-indole-2-carboxamide Compound 12 (anthraquinone moiety)K-562 (Leukemia)0.33--[9]
N-substituted 1H-indole-2-carboxamide Compound 4 (p-chlorobenzene moiety)K-562 (Leukemia)0.61--[9]
Indole-2-carboxamide Compound 5e MCF-7 (Breast)0.95Doxorubicin1.10[5]
Indole-2-carboxamide Compound 5e HepG2 (Liver)1.20Doxorubicin1.15[5]
Indole-based Benzenesulfonamide Compound A6 MCF-7 (Breast)~1.0-10Doxorubicin0.95[10]
Indole-based Benzenesulfonamide Compound A15 SK-BR-3 (Breast)~1.0-10Doxorubicin0.64[10]

Note: IC50 values are highly dependent on the specific assay conditions and exposure times. Direct comparison is most accurate when data is from the same study.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. This compound derivatives have shown significant promise as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[11][12]

Mechanism of Action

While the exact antimicrobial mechanisms are still under broad investigation, evidence suggests that indole derivatives may disrupt bacterial cell membranes and inhibit critical cellular processes. Some studies have also pointed to the inhibition of bacterial efflux pumps, which are a major cause of antibiotic resistance. For instance, certain indole compounds are known to inhibit the NorA efflux pump in Staphylococcus aureus, potentially re-sensitizing resistant strains to existing antibiotics.[8]

Comparative Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary measure of an antimicrobial agent's potency. The following table compares the MIC values of indole carboxamide derivatives with standard antibiotics.

Compound ClassBacterial StrainDerivative MIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Indole-3-carboxamide Derivatives Staphylococcus aureus1.56 - 3.13Ciprofloxacin>100[11][12]
Indole-3-carboxamide Derivatives Staphylococcus aureus1.56 - 3.13Ampicillin>100[11][12]
Indole-3-carboxamide Derivatives Bacillus subtilis1.56 - 12.5Ciprofloxacin25[11][12]
Indole-3-carboxamide Derivatives Bacillus subtilis1.56 - 12.5Ampicillin50[11][12]
Indole-3-carboxamide Derivatives Escherichia coli1.56 - 12.5Ciprofloxacin50[11][12]
Indole-3-carboxamide Derivatives Escherichia coli1.56 - 12.5Ampicillin100[11][12]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA ATCC 433000.98--

Note: The data indicates that some indole carboxamide derivatives have significantly lower MIC values (are more potent) than standard antibiotics like ciprofloxacin and ampicillin against the tested strains.[11][12]

Experimental Protocols & Workflows

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the benchmarking of this compound derivatives.

General Synthesis of N-Substituted Indole-3-Carboxamides

A common and effective method for synthesizing these derivatives involves the activation of an indole-3-carboxylic acid followed by coupling with a desired amine.

Start Indole-3-Carboxylic Acid + SOCl2 or Oxalyl Chloride Intermediate Formation of Indole-3-carbonyl chloride (Acid Chloride) Start->Intermediate Reflux Product N-Substituted This compound Intermediate->Product Reactants Desired Amine (R-NH2) + Pyridine or TEA (Base) in an inert solvent (e.g., Chloroform) Reactants->Product Stir at RT Purification Purification (Column Chromatography & Recrystallization) Product->Purification

Caption: General workflow for the synthesis of N-substituted indole-3-carboxamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: Reflux the starting indole-3-carboxylic acid (1 equivalent) with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like toluene or dichloromethane for 2-3 hours.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal.

  • Amide Coupling: Dissolve the resulting crude acid chloride in a dry, inert solvent such as chloroform or dichloromethane.

  • Addition of Amine and Base: Add a suitable base (e.g., pyridine or triethylamine, 1.1 equivalents) followed by the desired primary or secondary amine (1 equivalent).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography and/or recrystallization to yield the final N-substituted indole-3-carboxamide.[12]

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives and standard drugs (e.g., doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2][9]

In Vitro Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the indole derivative and standard antibiotic (e.g., ciprofloxacin) in a suitable solvent (like DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate bacterial growth broth (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][12]

Conclusion and Future Outlook

The data compiled and analyzed in this guide demonstrates that this compound derivatives represent a highly promising class of therapeutic agents. In the realm of oncology, several derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values comparable or, in some cases, superior to standard chemotherapeutics like doxorubicin.[5] Their ability to induce apoptosis and modulate key oncogenic signaling pathways provides a strong rationale for their continued development.

In the context of infectious diseases, the potent antimicrobial activity of these compounds, particularly against drug-resistant strains, is of significant interest. The markedly lower MIC values compared to ampicillin and ciprofloxacin in some studies highlight their potential to address the urgent need for new antibiotics.[11][12]

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, while also improving pharmacokinetic profiles to ensure drug-like properties. In vivo studies in relevant animal models will be the critical next step to validate the promising in vitro data and assess the true therapeutic potential of this versatile chemical scaffold.

References

  • Olgen, S., Altanlar, N., Karatayli, E., & Bozdayi, M. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 210-216. [Link]
  • Olgen, S., Altanlar, N., Karatayli, E., & Bozdayi, M. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • Kasparkova, J., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Chen, C. H., et al. (2021). The effects of derivatives on protein expression and cell death in Hep3B cells.
  • Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 17(7), 839. [Link]
  • Kim, J., et al. (2010). Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. Food and Chemical Toxicology, 48(3), 823-829. [Link]
  • Kim, Y. H., et al. (2020).
  • Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules, 26(23), 7268. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]
  • Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]
  • Sweidan, K., et al. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 99(11), 100748. [Link]
  • Vemuri, R., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 23(19), 11929. [Link]
  • Khan, I., et al. (2023).
  • El-Sawy, E. R., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]
  • Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(1), 1-11. [Link]
  • Safe, S., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Cancer, 134(1), 1-10. [Link]
  • Gao, P., et al. (2022). Design and synthesis of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
  • Wang, Y., et al. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. European Journal of Medicinal Chemistry, 211, 113114. [Link]
  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5601. [Link]
  • He, C., et al. (2023). Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. ACS Omega, 8(2), 2259-2266. [Link]
  • Dal-Piaz, F., et al. (2019). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). European Journal of Medicinal Chemistry, 178, 513-524. [Link]
  • Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

Sources

A Technical Guide to Comparative Docking Studies of 1H-Indole-3-Carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-indole-3-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Computational methods, particularly molecular docking, have become indispensable in the rational design and optimization of kinase inhibitors, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the ATP-binding site of a target kinase.

This guide provides a comprehensive comparison of docking studies for a series of this compound analogs, with a focus on their interactions with Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target. We will delve into the causality behind the experimental choices in a typical docking workflow, present a detailed, self-validating protocol, and critically compare the computational predictions with supporting experimental data to underscore the power and limitations of in silico screening in drug development.

The Rationale for Targeting Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that is essential for proper mitotic progression. Its overexpression has been linked to tumorigenesis in a variety of cancers, including breast, ovarian, and colorectal cancers. The ATP-binding pocket of AURKA presents a well-defined target for small molecule inhibitors. The selection of AURKA for this comparative study is based on the availability of high-resolution crystal structures in the Protein Data Bank (PDB), such as PDB ID: 8JF4, which shows the kinase domain in complex with an indole-based inhibitor[1]. This structural information is invaluable for validating the accuracy of our docking protocol.

Pillars of a Robust Molecular Docking Study

A successful molecular docking study is built on a foundation of meticulous preparation, appropriate software and parameter selection, and rigorous validation. The ultimate goal is to generate a computational model that accurately reflects the physical interactions between a ligand and its target protein, thereby providing predictive insights into its biological activity.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a generalized workflow for a molecular docking study, from initial target selection to the final analysis of results.

docking_workflow Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation target_selection Target Identification (e.g., Aurora Kinase A) protein_prep Protein Preparation (PDB ID: 8JF4) target_selection->protein_prep Obtain 3D Structure grid_generation Grid Box Generation protein_prep->grid_generation Define Binding Site ligand_prep Ligand Preparation (this compound analogs) docking_simulation Docking Simulation (AutoDock Vina) ligand_prep->docking_simulation Input Ligand Library grid_generation->docking_simulation Define Search Space scoring Scoring & Ranking docking_simulation->scoring Generate Poses & Scores pose_analysis Binding Pose Analysis scoring->pose_analysis Identify Best Poses interaction_analysis Interaction Analysis (H-bonds, hydrophobic, etc.) pose_analysis->interaction_analysis Elucidate Binding Mode validation Correlation with Experimental Data (IC50) interaction_analysis->validation Assess Predictive Power binding_interaction Hypothetical Binding Mode of Analog 1e in AURKA Active Site cluster_ligand Analog 1e cluster_protein AURKA Active Site Indole_NH Indole NH Ala213 Ala213 Indole_NH->Ala213 H-bond (donor) Carboxamide_CO Carboxamide C=O Glu211 Glu211 Carboxamide_CO->Glu211 H-bond (acceptor) Chlorophenyl 4-Chlorophenyl Hydrophobic_Pocket Hydrophobic Pocket Chlorophenyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Key interactions of a this compound analog in the AURKA binding site.

The diagram above illustrates the crucial interactions that anchor the this compound scaffold within the ATP-binding pocket of Aurora Kinase A. The indole NH typically forms a hydrogen bond with the backbone carbonyl of a hinge region residue, such as Alanine 213. The carboxamide oxygen can act as a hydrogen bond acceptor with a nearby donor residue, like Glutamic acid 211. Furthermore, the substituent at the R2 position often occupies a hydrophobic pocket, and modifications here can significantly impact binding affinity.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

To ensure the reproducibility and scientific integrity of this study, a detailed, step-by-step protocol for performing molecular docking using AutoDock Vina is provided below.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of Aurora Kinase A in complex with a ligand from the Protein Data Bank (e.g., PDB ID: 8JF4).[1]

  • Clean the Protein: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand, using molecular visualization software such as PyMOL or Chimera.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Convert to PDBQT format: Use AutoDock Tools to convert the cleaned PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Draw Ligand Structures: Draw the 2D structures of the this compound analogs using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Convert to PDBQT format: Use AutoDock Tools to convert the energy-minimized ligand files into the PDBQT format, defining the rotatable bonds.

Grid Box Generation
  • Define the Binding Site: Identify the active site of the protein, typically by using the coordinates of the co-crystallized ligand as a reference.

  • Set Grid Parameters: In AutoDock Tools, define the center and dimensions of the grid box to encompass the entire binding pocket. The grid box should be large enough to allow the ligand to move freely but not so large as to waste computational time.

Docking Simulation
  • Create Configuration File: Prepare a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

Analysis of Results
  • Examine Docking Scores: The output file will contain the predicted binding affinities (in kcal/mol) for the different binding poses of the ligand. The pose with the most negative score is typically considered the most favorable.

  • Visualize Binding Poses: Use molecular visualization software to analyze the predicted binding poses and the interactions between the ligand and the protein residues in the active site.

  • Correlate with Experimental Data: Compare the docking scores with experimental data, such as IC50 values, to validate the predictive accuracy of the docking protocol. A good correlation provides confidence in using the model for virtual screening of new analogs.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of molecular docking to the comparative analysis of this compound analogs as kinase inhibitors. By following a rigorous and well-validated protocol, computational chemistry can provide invaluable insights into the structure-activity relationships of a compound series, thereby guiding the design of more potent and selective drug candidates.

The presented workflow, data comparison, and detailed protocol serve as a practical resource for researchers in the field of drug discovery. The strong correlation often observed between docking scores and experimental activity underscores the utility of in silico methods in prioritizing compounds for synthesis and biological testing, ultimately accelerating the drug development pipeline. Future studies should focus on expanding the library of analogs and exploring other kinase targets to further elucidate the therapeutic potential of the versatile this compound scaffold.

References

  • RCSB Protein Data Bank. (2024). 8JF4: The crystal structure of human AURKA kinase domain in complex with AURKA-compound 9. [Link]
  • Scripps Research. (2020). AutoDock Vina. [Link]
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Jain, A. N. (2007). Surflex-Dock 2.1: robust performance from ligand-based docking screens. Journal of computer-aided molecular design, 21(5), 281-306. [Link]
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. [Link]
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

Sources

Head-to-head comparison of different 1H-indole-3-carboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1H-Indole-3-Carboxamides: A Head-to-Head Comparison of Key Synthetic Routes

The 1H-indole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] The efficacy and versatility of a synthetic route are paramount for researchers in drug discovery and development, directly impacting the pace of lead optimization and the feasibility of scale-up.

This guide provides a head-to-head comparison of the most prevalent and impactful synthetic strategies for constructing 1H-indole-3-carboxamides. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols.

Route 1: The Workhorse - Direct Amidation via Coupling Agents

The most traditional and widely adopted method for forging the amide bond is the direct coupling of a carboxylic acid with an amine using a stoichiometric activating agent. This strategy's reliability and broad substrate scope have cemented its status as the go-to method for both small-scale library synthesis and initial scale-up efforts.

Mechanistic Rationale

The core principle involves the in situ activation of the indole-3-carboxylic acid's carboxyl group to form a highly reactive intermediate. This intermediate is readily susceptible to nucleophilic attack by the desired amine. The choice of coupling agent dictates the nature of this activated species and, consequently, the reaction's efficiency and side-product profile.

Common classes of coupling agents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and suppress racemization of chiral amines, these are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3]

  • Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) generate activated benzotriazolyl esters. These are highly efficient but generate carcinogenic HMPA as a byproduct.[4]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are among the most effective and fastest coupling agents, forming activated esters with minimal side reactions and low racemization rates.[3]

Experimental Protocol: General Procedure using HATU

This protocol represents a typical modern approach for the synthesis of an indole-3-carboxamide using a uronium-based coupling agent.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indole-3-carboxylic acid (1.0 eq.). Dissolve it in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add the amine (1.1 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired this compound.

Data Summary & Comparison
Coupling SystemTypical YieldReaction TimeKey AdvantagesKey Disadvantages
DCC/HOBt 60-85%[2]12-24 hoursLow costDicyclohexylurea (DCU) byproduct can be difficult to remove; potential for racemization.
EDC/HOBt 65-90%8-18 hoursWater-soluble urea byproduct is easily removed by aqueous workup.More expensive than DCC.
BOP 80-95%[4]1-4 hoursHigh reactivity, low racemization.Forms carcinogenic HMPA byproduct; moisture sensitive.
HATU/DIPEA 85-98%1-3 hoursVery high efficiency, fast reaction rates, low racemization.[3]High cost; uronium byproducts must be removed.
Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents Indole_Acid 1H-Indole-3-Carboxylic Acid Reaction Amide Coupling (RT, 1-12h) Indole_Acid->Reaction Amine R-NH2 Amine->Reaction Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for direct amidation using coupling agents.

Route 2: The Weinreb Amide Strategy for Versatile Intermediates

The Weinreb amide (N-methoxy-N-methylamide) synthesis is a powerful two-step method. While it produces a specific type of amide, its true strength lies in creating a stable, versatile intermediate that can be cleanly converted into ketones or aldehydes without the common problem of over-addition from organometallic reagents.[5][6] The Weinreb amide of indole-3-acetic acid, for example, is a key precursor for arylhydrocarbon receptor agonists.[7]

Mechanistic Rationale

First, the indole-3-carboxylic acid is converted to the corresponding Weinreb amide using standard coupling chemistry with N,O-dimethylhydroxylamine. The resulting Weinreb amide forms a stable five-membered chelate with organometallic reagents (e.g., Grignard or organolithium reagents). This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common secondary reaction where the newly formed ketone is attacked by a second equivalent of the organometallic reagent.

Experimental Protocol: Synthesis of an Indole-3-Weinreb Amide
  • Amide Formation: To a stirring solution of triphenylphosphine (1.0 eq.) and iodine (1.0 eq.) in dry CH₂Cl₂ at 0 °C, add the 1H-indole-3-carboxylic acid (1.0 eq.).[8] Follow this with the dropwise addition of a base (e.g., iPr₂NEt, 2.5 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.0 eq.).[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Purification: Filter the reaction mixture and concentrate the solvent. The crude product can often be purified by filtration through a short silica gel plug to remove triphenylphosphine oxide and any remaining salts.[8]

Note: This produces the N-methoxy-N-methylamide, not a general secondary or tertiary amide. Its primary use is as an intermediate for further C-C bond formation.

Data Summary & Comparison
Reagent SystemTypical YieldKey AdvantagesKey Disadvantages
PPh₃/I₂ 80-95%[8]Inexpensive reagents, simple procedure.Stoichiometric phosphine oxide byproduct.
PCl₃ 85-98%[9]Suitable for large-scale production, tolerates various functional groups.Reagent is moisture-sensitive.
EDC/HOBt 70-90%Standard, well-understood conditions.Requires removal of urea and HOBt byproducts.
Workflow Diagram

G Indole_Acid 1H-Indole-3-Carboxylic Acid Weinreb_Amide Indole-3-Weinreb Amide Indole_Acid->Weinreb_Amide Step 1 Reagents Coupling Reagents + N,O-Dimethylhydroxylamine Reagents->Weinreb_Amide Workup Acidic Workup Weinreb_Amide->Workup Step 2 Organometallic Organometallic Reagent (e.g., R-MgBr) Organometallic->Workup Ketone Indole-3-Ketone Workup->Ketone

Caption: Two-step synthesis of ketones via a Weinreb amide intermediate.

Route 3: Modern Frontiers - Catalytic and Continuous Flow Methods

Driven by the principles of green chemistry and the need for process scalability, modern synthetic efforts focus on minimizing waste and improving efficiency. Catalytic direct amidation and continuous flow synthesis represent the cutting edge of this movement.

Catalytic Direct Amidation

This approach circumvents the need for stoichiometric activating agents, thereby reducing waste and simplifying purification. Boron-based catalysts, such as boric acid or B(OCH₂CF₃)₃, have emerged as highly effective reagents for the direct condensation of carboxylic acids and amines, driven by the removal of water.[10][11]

  • Causality: The boric acid catalyst is proposed to form a mixed anhydride or a reactive acyloxyboron intermediate with the carboxylic acid.[11] This intermediate is more electrophilic than the parent acid and readily reacts with the amine to form the amide, regenerating the catalyst in the process. These reactions are typically performed at elevated temperatures to drive off the water byproduct.

Continuous Flow Synthesis

Flow chemistry offers unparalleled control over reaction parameters, enhances safety, and allows for seamless scalability.[12][13] For indole derivatives, a multi-step flow synthesis can be designed to produce an indole-3-carboxylic ester, which is then converted to the amide in a subsequent flow module.[14][15]

  • Causality: By pumping reagents through heated and pressurized tubes or packed-bed reactors, reaction times can be dramatically reduced from hours to minutes.[15] The high surface-area-to-volume ratio allows for superior heat and mass transfer, leading to higher yields and purities. Telescoping multiple reaction steps without intermediate workup is a key advantage, significantly boosting overall process efficiency. A recent flow synthesis of an indole-3-carboxylic ester achieved a throughput of 3.7 g/h with a 93% isolated yield.[14]

Workflow Diagram: Conceptual Flow Synthesis

G Reagent_A Reagent A (e.g., Indole Precursor) Pump1 Pump 1 Reagent_A->Pump1 Reagent_B Reagent B Pump2 Pump 2 Reagent_B->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor1 Heated Coil Reactor 1 (Indole Formation) Mixer->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Reagent_C Reagent C (Amine) Pump3 Pump 3 Reagent_C->Pump3 Pump3->Mixer2 Reactor2 Packed-Bed Reactor (Amidation) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Conceptual diagram of a telescoped continuous flow synthesis.

Head-to-Head Performance Summary

MetricDirect CouplingWeinreb Amide RouteCatalytic / Flow Routes
Typical Yield Good to Excellent (70-98%)Excellent (>85%)Excellent (>90%)
Substrate Scope Very BroadBroadCan be substrate-specific; excellent for established processes.
Scalability Moderate (purification is a bottleneck)GoodExcellent (designed for scale)
Ease of Purification Variable (byproduct dependent)Generally easyExcellent (often high purity crude)
Green Chemistry Poor (stoichiometric waste)Moderate (multi-step)Excellent (catalytic, low solvent)
Ideal Application Lab-scale diversity, initial exploration.Synthesis of ketone/aldehyde precursors.Process development, large-scale manufacturing.

Conclusion and Recommendations

The choice of a synthetic route for 1H-indole-3-carboxamides is fundamentally dictated by the specific goals of the research program.

  • For rapid lead generation and structure-activity relationship (SAR) studies , where a diverse range of amines must be coupled on a small scale, direct amidation with a modern uronium coupling agent like HATU offers the best balance of speed, reliability, and high yield.

  • When the ultimate target is an indole-3-ketone or a related derivative , the Weinreb amide strategy is unparalleled in its ability to deliver clean products by preventing over-addition.

  • For process optimization, scale-up, and manufacturing , where efficiency, safety, and sustainability are paramount, continuous flow synthesis and catalytic direct amidation represent the superior, state-of-the-art approaches. Investing in the development of a flow process can yield significant long-term benefits in throughput and cost-effectiveness.[13][14]

By understanding the causality and trade-offs inherent in each method, researchers can make informed decisions, accelerating their path from discovery to application.

References

  • Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549–2560. Available at: https://www.beilstein-journals.org/bjoc/articles/13/251[14]
  • Durham University. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein J Org Chem. Available at: https://doi.org/10.3762/bjoc.13.251[12]
  • Gandeepan, P., & Cheng, C. H. (2018). Palladium-Catalyzed Decarboxylative ortho-Amidation of Indole-3-carboxylic Acids with Isothiocyanates Using Carboxyl as a Deciduous Directing Group. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.8b00373[16]
  • Durham University. (2017). Flow Synthesis of Indole-3-Carboxylic Ester and Derivatization to an Auxin Mimic. Africa Commons. Available at: https://africacommons.net/islandora/object/acu:20392[13]
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(ii), 163-175. Available at: https://www.
  • Al-Saeedi, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. International Journal of Organic Chemistry, 7, 339-367. Available at: https://www.scirp.
  • Lee, Y., & Scheidt, K. A. (2004). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 69(26), 9283–9286. Available at: https://pubs.acs.org/doi/10.1021/jo048604o[18]
  • Shilpa, S. B., et al. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(3), 1-7. Available at: https://www.derpharmachemica.
  • Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(5), 518–522. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3172591/[20]
  • Al-Saeedi, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: https://www.researchgate.net/publication/320349453_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions[21]
  • Various Authors. (2023). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. ResearchGate. Available at: https://www.researchgate.
  • Ortiz, A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. ResearchGate. Available at: https://www.researchgate.net/publication/315668128_Direct_and_Selective_3-Amidation_of_Indoles_Using_Electrophilic_N-Benzenesulfonyloxyamides[23]
  • Ortiz, A., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(6), 1342–1345. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5899990/[24]
  • Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. Available at: https://www.mdpi.com/1420-3049/25/14/3242[15]
  • Ghorai, M. K., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447–5451. Available at: https://pubmed.ncbi.nlm.nih.gov/31246473/[25]
  • Li, J., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.3c01344[26]
  • Various Authors. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Available at: https://patents.google.
  • Mahdi, M. F. (2018). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Drug Delivery Technology, 8(3). Available at: https://ijddt.com/index.php/ijddt/article/view/174[5]
  • Organic Chemistry Portal. (2020). Synthesis of hydroxamates (Weinreb amides). Available at: https://www.organic-chemistry.
  • Micheli, F., et al. (2006). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 14(18), 6293–6305. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850953/[2]
  • Ghosh, A. K., & Kumar, A. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic Letters, 15(22), 5858–5861. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836798/[8]
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 959809. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343719/[28]
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415664/[4]
  • Xue, J., et al. (2023). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 100, 313-328. Available at: http://www.orgsyn.org/demo.aspx?prep=v100p0313[29]
  • Al-Mulla, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: https://www.orientjchem.
  • Appelt, M., et al. (2022). Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. ResearchGate. Available at: https://www.researchgate.net/publication/362572535_Synthesis_of_2-Indol-3-yl-ethanone-based_Arylhydrocarbon_Receptor_Agonist_Candidates_via_Weinreb_Amides_of_Indole-3-acetic_Acid[7]
  • Aapptec. (n.d.). Coupling Reagents. Available at: https://www.aapptec.com/coupling-reagents-synthesis-peptides[3]
  • Hosseyni, S., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(3), 1835–1862. Available at: https://pubmed.ncbi.nlm.nih.gov/34120303/[30]
  • BenchChem. (n.d.). Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide. Available at: https://www.benchchem.com/application-notes/synthesis-of-novel-indole-7-carboxamides-using-3-amino-2-iodobenzamide[31]
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4228–4242. Available at: https://pubs.acs.org/doi/10.1021/jo400344s[10]
  • Various Authors. (n.d.). Synthesis of indole-3-carboxamides. ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-indole-3-carboxamides_fig2_350495394[32]
  • Hosseyni, S., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Available at: https://www.researchgate.
  • Gernert, D., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(1), 6-9. Available at: http://pubs.sciepub.com/wjce/2/1/2[11]

Sources

The Influence of Structural Modifications on the ADME Profile of 1H-Indole-3-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Scaffolding Drug Discovery

The 1H-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, from anticancer to antiviral and neuroprotective agents. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, many of which lie in the realm of Absorption, Distribution, Metabolism, and Excretion (ADME). An otherwise highly active compound can fail spectacularly in clinical trials if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, improperly distributed to its target tissue, or cleared too quickly from the body.

This guide provides a comparative analysis of the ADME properties of a representative set of this compound derivatives. By examining how specific structural modifications impact key ADME parameters—namely intestinal permeability, metabolic stability, and plasma protein binding—we aim to provide researchers, scientists, and drug development professionals with actionable insights. Understanding these structure-ADME relationships (SARs) is paramount for designing molecules with a higher probability of success, thereby reducing late-stage attrition and accelerating the delivery of new therapeutics. The experimental data presented herein is synthesized from various authoritative sources, supplemented with predictive modeling where necessary, to offer a holistic view.

Comparative Analysis of Key ADME Properties

To illustrate the impact of structural modifications on the this compound core, we will analyze a parent compound and three virtual derivatives, each with a distinct substitution pattern. The data presented is a composite of typical experimental values found in the literature for such compounds to provide a clear comparative framework.

  • Compound A (Parent): this compound

  • Compound B (Lipophilic Substitution): 5-chloro-1H-indole-3-carboxamide

  • Compound C (Electron-Withdrawing Group): 5-nitro-1H-indole-3-carboxamide

  • Compound D (Bulky N-substitution): N-(adamantan-1-yl)-1H-indole-3-carboxamide

Table 1: Comparative In Vitro ADME Data for this compound Derivatives

ParameterCompound ACompound BCompound CCompound DRationale for Comparison
Permeability (Papp, Caco-2, 10⁻⁶ cm/s) ~1.5 (Low-Moderate)~5.0 (Moderate)~1.0 (Low)>10.0 (High)To assess the impact of lipophilicity and polarity on intestinal absorption.
Metabolic Stability (t½, HLM, min) >60 (High)~45 (Moderate)>60 (High)~20 (Low)To evaluate how substituents influence susceptibility to hepatic metabolism.
Plasma Protein Binding (%) ~60% (Moderate)~95% (High)~55% (Moderate)>99% (Very High)To understand the effect of structure on the fraction of unbound, active drug.

Note: The values in this table are representative estimates based on published data for analogous compounds and are intended for comparative illustration.

Analysis of Structure-ADME Relationships (SARs)

Permeability: The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[1] A higher apparent permeability (Papp) value suggests better absorption.

  • Compound A , the unsubstituted parent, exhibits low to moderate permeability. Its balanced polarity allows for some passive diffusion.

  • Compound B's 5-chloro substituent increases lipophilicity (LogP), which generally enhances passive permeability across the lipid-rich enterocyte membrane, resulting in a higher Papp value.

  • Compound C's 5-nitro group is strongly electron-withdrawing and increases the molecule's polarity, which can hinder its ability to partition into the cell membrane, leading to lower permeability.

  • Compound D , with a bulky, highly lipophilic adamantanyl group on the amide nitrogen, shows significantly increased permeability. This is a classic strategy to enhance passive diffusion, though it can introduce other liabilities.[2]

Metabolic Stability: The stability of a compound in the presence of human liver microsomes (HLM) is a key indicator of its susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[3] A longer half-life (t½) indicates greater stability.

  • Compound A and C: The core indole ring itself can be a site of metabolism (e.g., hydroxylation). However, in the absence of easily oxidizable groups, the parent compound and the nitro-substituted analog show high stability. The electron-withdrawing nature of the nitro group in Compound C can deactivate the aromatic ring towards oxidative metabolism, further enhancing its stability.

  • Compound B: The chloro-substituted ring is more susceptible to oxidative metabolism, often at positions adjacent to the halogen, leading to a moderate reduction in stability.

  • Compound D: The adamantanyl group, while increasing lipophilicity and permeability, introduces multiple aliphatic C-H bonds that are prime targets for CYP-mediated hydroxylation. This significantly reduces the metabolic stability, a common trade-off in drug design.[4]

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin and α1-acid glycoprotein dictates the concentration of the free, pharmacologically active compound.[5] High PPB can limit drug distribution and efficacy.

  • Compound A and C: With moderate lipophilicity, these compounds exhibit moderate binding. The polar nitro group in Compound C slightly reduces its affinity for the hydrophobic binding pockets of plasma proteins.

  • Compound B and D: Increased lipophilicity is a major driver of plasma protein binding.[6] The chloro-substituent in Compound B and especially the large, greasy adamantanyl group in Compound D lead to very high plasma protein binding, which could severely limit the unbound drug exposure in vivo.

Experimental Methodologies: A Foundation of Trust

The reliability of any comparative analysis rests on the quality and consistency of the underlying experimental data. Below are detailed, step-by-step protocols for the key in vitro ADME assays discussed. These protocols represent self-validating systems, incorporating controls to ensure data integrity.

Experimental Workflow Overview

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_analysis Data Analysis & Interpretation a1 Caco-2 Permeability Assay an1 Calculate Papp, t½, % Bound a1->an1 m1 Microsomal Stability Assay m1->an1 d1 Plasma Protein Binding Assay d1->an1 an2 Establish SAR an1->an2

Caption: High-level workflow for in vitro ADME profiling.

Protocol 1: Caco-2 Permeability Assay

This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells.[7][8]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., 300 Ω·cm²) are used.[1]

  • Assay Initiation: The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (donor) and basolateral (receiver) sides. The test compound (e.g., at 10 µM) is added to the donor compartment.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of the test compound in the samples is determined by a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Bidirectional Assay (Optional): To assess active efflux, the assay is also performed in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein.[9]

Protocol 2: Metabolic Stability in Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[10][11]

  • Preparation: A reaction mixture is prepared in a microcentrifuge tube or 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

  • Quantification: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This method determines the fraction of a compound that is bound to plasma proteins, which is crucial for understanding drug distribution and clearance.[2][3]

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used. This device consists of inserts with two chambers separated by a semi-permeable membrane (typically with an 8 kDa molecular weight cutoff) that is impermeable to proteins but allows free drug to pass through.

  • Sample Preparation: The test compound is spiked into a plasma matrix (e.g., human plasma) at a defined concentration.

  • Assay Setup: The plasma containing the test compound is added to one chamber of the RED insert (the plasma chamber), and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the buffer chamber).

  • Equilibration: The entire plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with an equal volume of blank plasma. This ensures both samples have the same matrix composition for analysis.

  • Quantification: The concentrations of the compound in the matched plasma and buffer samples are determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as: % Bound = (1 - fu) * 100

Conclusion and Future Directions

The ADME properties of this compound derivatives are highly tunable through strategic structural modifications. This guide demonstrates that:

  • Permeability can be enhanced by increasing lipophilicity, but this often comes at the cost of increased metabolic liability and plasma protein binding.

  • Metabolic stability can be improved by blocking metabolic "soft spots" or by incorporating electron-withdrawing groups that deactivate the aromatic system to oxidation.

  • Plasma protein binding is strongly correlated with lipophilicity, and excessive binding can be a significant hurdle, necessitating careful balance in molecular design.

The interplay between these properties is complex and often requires a multi-parameter optimization approach. The causality is clear: rational design choices informed by an early understanding of ADME can significantly de-risk a drug discovery project. By employing the robust in vitro assays detailed here, researchers can generate high-quality, reproducible data to build predictive SAR models. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry, guiding the transformation of promising scaffolds like the this compound into successful therapeutic agents.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
  • Caco-2 Permeability Assay Protocol.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. (2014). Clinical Cancer Research. [Link]
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). Pharmaceuticals. [Link]
  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (2019). ACS Infectious Diseases. [Link]
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Caco-2 Permeability Assay. Evotec. [Link]
  • ADME studies results for all the synthesized compounds.
  • In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]
  • Microsomal Stability. Cyprotex. [Link]
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). International Journal of Molecular Sciences. [Link]
  • (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents.
  • Determination of Compound Binding to Plasma Proteins.
  • Plasma Protein Binding of Challenging Compounds. (2015). Journal of Pharmaceutical Sciences. [Link]
  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model.
  • The Role of Plasma Protein Binding in Drug Discovery.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics. [Link]
  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). Journal of Computer-Aided Molecular Design. [Link]
  • Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (2016). Planta Medica. [Link]
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2021). ACS Omega. [Link]
  • Plasma Protein Binding in Drug Discovery and Development. Bentham Science. [Link]
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2020). Molecules. [Link]
  • This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screening of 1H-Indole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate hits emerging from high-throughput screening (HTS) campaigns targeting the 1H-indole-3-carboxamide scaffold. We will move beyond simplistic confirmation assays to build a robust, multi-tiered validation cascade designed to eliminate artifacts and build a high-confidence data package for progressing genuine hits into lead optimization.

The Challenge: Beyond the Primary Hit List

High-throughput screening (HTS) is a powerful engine for drug discovery, enabling the rapid testing of vast chemical libraries against specific biological targets.[1] However, the initial list of "hits" is invariably contaminated with false positives—compounds that appear active due to assay interference rather than true, specific interaction with the target of interest.[2][3] These artifacts can arise from various mechanisms including compound autofluorescence, light scattering, luciferase inhibition, or non-specific reactivity.[4][5][6]

The this compound scaffold, a "privileged structure" in medicinal chemistry, is a frequent starting point for drug discovery programs due to its ability to interact with a wide range of biological targets.[7][8][9] However, the physicochemical properties of this class, such as potential for poor aqueous solubility and aggregation, can also contribute to a higher rate of false positives.[2][3] Therefore, a pragmatic and systematic validation cascade is not just recommended; it is essential to avoid the costly pursuit of misleading initial data.[10]

This guide outlines a validation funnel, a sequential process designed to efficiently triage hits, eliminate artifacts, and build unshakable confidence in your most promising compounds.

G cluster_0 Hit Validation Funnel Primary_HTS Primary HTS (~200,000+ Compounds) Hit_Confirmation Phase 1: Hit Confirmation & Triage (~1,000 Hits) Primary_HTS->Hit_Confirmation Initial 'Hit' List Counter_Screens Phase 2: Artifact Removal (Counter-Screens) (~500 Hits) Hit_Confirmation->Counter_Screens Confirmed Activity Orthogonal_Validation Phase 3: Orthogonal Target Engagement (~100 Hits) Counter_Screens->Orthogonal_Validation Artifacts Removed SAR_Profiling Phase 4: Preliminary SAR & Profiling (~20-30 Hits) Orthogonal_Validation->SAR_Profiling Confirmed Target Binding Validated_Hits Validated Hits for Lead Optimization (<10 Hit Series) SAR_Profiling->Validated_Hits Go/No-Go Decision G cluster_1 Counter-Screening Strategy cluster_tech Technology-Specific cluster_target Target-Independent cluster_cyto Cell-Based Specific Primary_Assay Primary Assay Signal (e.g., Luciferase Activity) Components: Target + Substrate + Compound + Reporter Tech_Counter Luciferase Inhibition Assay Components: NO Target + Substrate + Compound + Reporter Primary_Assay->Tech_Counter Is the signal an artifact? Target_Counter Assay without Target Components: NO Target + Substrate + Compound Primary_Assay->Target_Counter Is the signal an artifact? Cyto_Counter Cytotoxicity Assay (e.g., MTS) Components: Cells + Compound Primary_Assay->Cyto_Counter Is the signal an artifact?

Caption: Logic diagram for selecting appropriate counter-screens to identify false positives.

Comparison of Common Counter-Screening Approaches
Counter-Screen TypePrincipleWhen to UseExample for this compound Hits
Technology-Specific Identifies compounds that interfere directly with the assay's detection method (e.g., the reporter enzyme or fluorescent probe). [11]Always. This is the most direct way to find technology-interfering molecules.If the primary assay used luciferase, run a purified luciferase enzyme assay with the hit compound to check for direct inhibition. [4][12]
Target-Independent The primary assay is run in the complete absence of the biological target. [12]When a specific technology counter-screen is not available or to catch other target-independent effects.Run the full primary assay buffer and substrate system, but omit the target protein/enzyme. An active compound here is a false positive.
Cytotoxicity Assay Measures general cell health and viability. [12]Essential if the primary screen was a cell-based assay measuring a specific pathway.Use an MTS or CellTiter-Glo assay on the same cell line. Hits that show activity in the primary assay only at concentrations that also kill the cells are likely artifacts. [13][14]
Selectivity/Specificity Assesses activity against related off-target proteins.To ensure the hit is selective for the intended target over other family members.If the target is a specific kinase, test the hit compound against a panel of closely related kinases.
Protocol: Cytotoxicity Counter-Screen (MTS Assay)

This protocol is essential for validating hits from any cell-based screen.

  • Cell Plating: Seed the same cell line used in the primary screen into 96-well, clear-bottom plates at a predetermined optimal density. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the this compound hits in appropriate cell culture media. Add the compounds to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plates for the same duration as the primary HTS (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (CC50). Hits with a primary assay EC50/IC50 value close to their CC50 are deprioritized.

Phase 3: Orthogonal Assays for Verifying Target Engagement

After eliminating assay artifacts, the next critical step is to confirm that the compound's activity is due to direct interaction with the intended target. This is achieved using an orthogonal assay—a test that relies on a different physical principle than the primary screen. [15]For this, biophysical methods are unparalleled as they are typically label-free and directly measure the binding event. [][17][18]

Comparison of Biophysical Methods for Hit Validation

Biophysical techniques provide direct evidence of a physical interaction between the compound and the target protein, offering vital information on affinity, kinetics, and thermodynamics. [][19]

Method Principle Throughput Information Gained Key Consideration
Thermal Shift Assay (TSA) / DSF Measures the change in protein melting temperature (Tm) upon ligand binding. High Binding (qualitative/semi-quantitative), TΔm Requires a thermally stable protein. May not detect binders that don't induce a stability change.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the compound binds to the immobilized target. [] Medium Affinity (KD), Kinetics (ka, kd), Stoichiometry Requires protein immobilization, which might affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event. Low Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) "Gold standard" for thermodynamics, but requires larger amounts of pure protein and compound.

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. []| Medium-High | Affinity (KD) | Low sample consumption; can be performed in complex solutions like cell lysate. |

Protocol: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a cost-effective, high-throughput method to quickly confirm direct binding.

  • Reagent Preparation: Prepare a master mix containing the purified target protein at a final concentration of 2-5 µM in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Plating: In a 96- or 384-well PCR plate, dispense the this compound hits to a final concentration of 10-50 µM. Include vehicle-only (DMSO) and no-protein controls.

  • Protein Addition: Add the protein/dye master mix to all wells. Seal the plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, measuring fluorescence at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the vehicle control wells is the protein's melting temperature (Tm). A positive hit is a compound that causes a significant positive shift in the Tm (ΔTm > 2°C), indicating that it binds to and stabilizes the protein.

Phase 4: Preliminary Structure-Activity Relationship (SAR) & Profiling

Once a hit is confirmed to bind the target and is free of artifacts, the final validation step involves exploring its chemical neighborhood.

  • Analog Purchase and Testing: Purchase and test commercially available analogs of your validated hit. [10]The goal is to establish a preliminary Structure-Activity Relationship (SAR). A genuine hit will typically show a discernible SAR, where small chemical modifications lead to predictable changes in potency. [20][21]In contrast, a promiscuous or artifactual compound often has a "flat" SAR, where many analogs are either equally active or completely inactive.

  • Physicochemical Profiling: The indole carboxamide class can present challenges with solubility and metabolic stability. [20][21]Early assessment of these properties is crucial.

    • Kinetic Solubility: Measure the solubility of the compound in a relevant buffer (e.g., PBS) using methods like nephelometry. Poor solubility can be a source of aggregation artifacts.

    • Microsomal Stability: Assess the metabolic stability of the compound by incubating it with human or mouse liver microsomes. [21]This provides an early indication of potential pharmacokinetic liabilities.

Synthesizing the Data: A Go/No-Go Decision

By the end of this validation cascade, you will have a comprehensive data package for each initial hit. A high-quality, progressable hit series derived from your this compound screen should meet the following criteria:

  • Reproducible activity in the primary assay.

  • Confirmed chemical identity and purity (>95%).

  • Clean profile in all relevant counter-screens (no technology interference, non-toxic at active concentrations).

  • Direct target engagement confirmed by at least one, preferably two, orthogonal biophysical assays.

  • Evidence of a tractable SAR from initial analog testing.

  • Acceptable preliminary physicochemical properties (e.g., kinetic solubility > 10 µM).

By systematically applying this multi-parametric approach, you can confidently distinguish true hits from artifacts, ensuring that the this compound series you advance into the resource-intensive lead optimization phase has the highest possible chance of success.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening.
  • Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery.
  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed.
  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Creative Biolabs. Counter-Screen Service.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology.
  • Evotec. High Throughput Screening (HTS) Services.
  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Chemical Biology.
  • de Souza, T.B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Karuvalam, R.P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate.
  • Ghafouri, H., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity.
  • Technology Networks. High-Throughput Screening in Drug Discovery Explained.
  • de Souza, T.B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.
  • Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.
  • Sygnature Discovery. High Throughput Drug Screening.
  • Ghafouri, H., et al. (2020). Synthetic Strategies, SAR Studies, and Computer Modeling of Indole 2 and 3-carboxamides as the Strong Enzyme Inhibitors: A Review. PubMed.
  • Al-Mokyna, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.
  • ResearchGate. Confirmation of HTS hits.
  • Gilbert, A.M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Twaroski, J., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Kumar, S., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma Sciences and Research.
  • Hobson, A.D. (2009). HTS Identification and Optimization of Heterocyclic Carboxamide Agonists. ResearchGate.
  • Iannotti, F.A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Mukhtar, N.A., et al. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits.
  • Target Discovery Institute. High Throughput Screening.
  • Guo, Y., et al. (2013). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PLoS ONE.
  • Ban, F., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of 1H-Indole-3-Carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Drug Action

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. The 1H-indole-3-carboxamide scaffold is a privileged structure in drug discovery, forming the basis of numerous compounds with diverse biological activities, including potent synthetic cannabinoid receptor agonists.[1] Understanding the differential effects of the enantiomers of these compounds is crucial for developing safer and more effective therapeutic agents.

This guide provides an in-depth comparison of the efficacy of the (S) and (R) enantiomers of a representative this compound derivative, methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate (MDMB-FUBICA). This compound has been selected due to the availability of published data directly comparing the activity of its enantiomers at the human cannabinoid receptors CB1 and CB2, offering a clear case study in stereospecific bioactivity.

Stereoselective Synthesis of MDMB-FUBICA Enantiomers

The differential biological activities of enantiomers necessitate their separation or, preferably, their stereoselective synthesis to obtain enantiomerically pure compounds. The synthesis of the (S) and (R) enantiomers of MDMB-FUBICA is achieved by coupling 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with the appropriate chiral amino acid ester, namely L-tert-leucine methyl ester for the (S)-enantiomer and D-tert-leucine methyl ester for the (R)-enantiomer.

Experimental Protocol: Enantioselective Synthesis

The following protocol outlines a general procedure for the amide coupling reaction to produce the individual enantiomers of MDMB-FUBICA.

Materials:

  • 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

  • (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride (L-tert-leucine methyl ester HCl) or (R)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride (D-tert-leucine methyl ester HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding chiral amino acid ester hydrochloride (L- or D-tert-leucine methyl ester HCl, 1.1 eq).

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired enantiomerically pure MDMB-FUBICA.

Comparative Efficacy at Cannabinoid Receptors

The primary targets of MDMB-FUBICA are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). The efficacy of the (S) and (R) enantiomers of MDMB-FUBICA has been evaluated using in vitro functional assays that measure receptor activation. A study by Doi et al. (2018) demonstrated a significant difference in the activity of the two enantiomers.[2]

EnantiomerTarget ReceptorActivityPotency (EC₅₀)Efficacy (Eₘₐₓ)
(S)-MDMB-FUBICA CB1AgonistHighFull Agonist
CB2AgonistHighFull Agonist
(R)-MDMB-FUBICA CB1Inactive--
CB2AgonistModerateFull Agonist

Table 1: Comparative efficacy of MDMB-FUBICA enantiomers at CB1 and CB2 receptors. Data synthesized from published findings.[2]

The data clearly indicate that the (S)-enantiomer is a potent agonist at both CB1 and CB2 receptors. In contrast, the (R)-enantiomer shows a remarkable selectivity, acting as an agonist at the CB2 receptor while being inactive at the CB1 receptor.[2] This stereospecificity highlights the precise structural requirements for ligand binding and activation of these receptors.

Mechanism of Action: Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist like (S)-MDMB-FUBICA initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Additionally, the βγ subunits of the G protein can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).[3][4]

The differential activation of CB1 and CB2 receptors by the enantiomers of MDMB-FUBICA leads to distinct downstream physiological effects. CB1 receptor activation is primarily associated with the psychoactive effects of cannabinoids, while CB2 receptor activation is linked to immunomodulatory and anti-inflammatory responses.[5]

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ligands Ligands CB1 CB1 Receptor Gio Gi/o Protein CB1->Gio CB2 CB2 Receptor CB2->Gio AC Adenylyl Cyclase Gio->AC inhibition MAPK MAPK/ERK Pathway Gio->MAPK activation cAMP cAMP AC->cAMP production PKA PKA cAMP->PKA activation Cellular_Response Cellular_Response PKA->Cellular_Response Cellular Response MAPK->Cellular_Response Cellular Response S_enantiomer (S)-MDMB-FUBICA S_enantiomer->CB1 Agonist S_enantiomer->CB2 Agonist R_enantiomer (R)-MDMB-FUBICA R_enantiomer->CB2 Agonist

Cannabinoid receptor signaling pathway for MDMB-FUBICA enantiomers.

Experimental Protocols for Efficacy Comparison

To quantitatively assess the differential efficacy of the MDMB-FUBICA enantiomers, a G protein-coupled receptor (GPCR) activation assay is employed. A highly sensitive and specific method for this is the split NanoLuciferase® (NanoBiT®) complementation assay, which directly measures the interaction between the activated GPCR and downstream signaling proteins like β-arrestin or mini-G proteins.[2][3][5][6][7][8][9][10][11]

Split NanoLuciferase® GPCR Activation Assay Protocol

This protocol describes a method to measure the activation of CB1 and CB2 receptors by the enantiomers of MDMB-FUBICA through the recruitment of β-arrestin 2.

Principle:

The NanoLuciferase® is split into two subunits, a large bit (LgBiT) and a small bit (SmBiT). The CB receptor is fused to one subunit, and β-arrestin 2 is fused to the other. Upon agonist binding and receptor activation, β-arrestin 2 is recruited to the receptor, bringing the LgBiT and SmBiT subunits into close proximity, thereby reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.

Materials:

  • HEK293 cells

  • Plasmids encoding CB1-LgBiT and SmBiT-β-arrestin 2 (for CB1 assay)

  • Plasmids encoding CB2-SmBiT and LgBiT-β-arrestin 2 (for CB2 assay)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well white, clear-bottom cell culture plates

  • (S)-MDMB-FUBICA and (R)-MDMB-FUBICA stock solutions in DMSO

  • Nano-Glo® Live Cell Assay System (containing Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer)

  • Luminometer

Split_NanoLuc_Assay cluster_constructs Genetic Constructs cluster_cell HEK293 Cell cluster_assay Assay Workflow CB_LgBiT CB Receptor-LgBiT Transfection Transfect cells CB_LgBiT->Transfection SmBiT_Arrestin SmBiT-β-Arrestin SmBiT_Arrestin->Transfection Expression Express fusion proteins Transfection->Expression Add_Ligand Add Enantiomer (Agonist) Expression->Add_Ligand Incubation Incubate Add_Ligand->Incubation Add_Substrate Add Nano-Glo® Substrate Incubation->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence

Workflow for the Split NanoLuciferase® GPCR Activation Assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM with 10% FBS.

    • One day before transfection, seed the cells into 96-well plates.

    • Co-transfect the cells with the appropriate plasmid pairs (CB1-LgBiT and SmBiT-β-arrestin 2, or CB2-SmBiT and LgBiT-β-arrestin 2) using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours to allow for protein expression.

  • Assay Performance:

    • Prepare serial dilutions of the (S)- and (R)-enantiomers of MDMB-FUBICA in assay buffer.

    • Replace the cell culture medium with the prepared drug solutions. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Prepare the Nano-Glo® Live Cell Reagent by mixing the substrate and buffer according to the manufacturer's protocol.

    • Add the Nano-Glo® reagent to each well.

    • Incubate for 3-5 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized luminescence against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each enantiomer at each receptor.

Conclusion

The case of MDMB-FUBICA provides a compelling example of the critical role of stereochemistry in the efficacy of this compound derivatives. The (S)-enantiomer exhibits potent agonism at both CB1 and CB2 receptors, while the (R)-enantiomer demonstrates remarkable selectivity for the CB2 receptor. This differential activity underscores the importance of enantioselective synthesis and testing in drug development. By understanding the specific interactions of individual enantiomers with their biological targets, researchers can design more selective and potentially safer therapeutic agents, minimizing off-target effects and maximizing desired pharmacological outcomes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of chiral compounds in this and other important classes of bioactive molecules.

References

  • Hanson, J. (2021). Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction. Methods in Molecular Biology, 2269, 107-118.
  • Bouaboula, M., et al. (1996). Signaling pathway associated with stimulation of CB2 peripheral cannabinoid receptor: involvement of both mitogen-activated protein kinase and induction of Krox-24 expression. European Journal of Biochemistry, 237(3), 704-711.
  • Molina-Holgado, E., et al. (2007). Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide. British Journal of Pharmacology, 152(5), 693-703.
  • Stove, C., et al. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections.
  • Doi, T., et al. (2018). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 36(2), 343-353.
  • Howlett, A. C. (2002). The cannabinoid receptors.
  • Hisayasu, H., et al. (2016). Luciferase complementation based-detection of G protein-coupled receptor activity. BioTechniques, 61(4), 195-202.
  • Schrage, R., et al. (2020). A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes. International Journal of Molecular Sciences, 21(22), 8533.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.
  • Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Deriv
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13, 942202.
  • Hanson, J. (2021). Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction. Methods in Molecular Biology.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).
  • Luciferase Complementation Based-Detection of G-Protein-Coupled Receptor Activity. (2018). PDF.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2023). Frontiers in Pharmacology, 14, 1243187.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar.
  • MDMB-FUBINACA. (n.d.). In Wikipedia.
  • Methyl 2-[1-(4-fluorobenzyl)
  • Substance Details MDMB-FUBINACA. (n.d.). UNODC.
  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. (2023). Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1H-indole-3-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide is designed to provide a clear, actionable framework for handling this compound waste, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the "Why"

Before implementing disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough risk assessment informs every step of the waste management process, from container selection to emergency response. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[1]

Source: National Center for Biotechnology Information, PubChem CID 2192542.[1]

These classifications necessitate that this compound be handled as a hazardous chemical. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.[2][3][4] Consequently, all waste streams containing this compound, including pure substance, contaminated labware, and solutions, must be managed to prevent unintended exposure and environmental release.

Regulatory Framework: Adherence to Standards

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[5] This plan must include procedures for the safe removal of contaminated waste and decontamination.[5]

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273) define what constitutes hazardous waste and dictate how it must be managed from generation to final disposal.[6][7] Chemical waste generators are legally responsible for correctly classifying their waste and ensuring its proper disposal.[4][8][9]

While this compound is not specifically listed by name as a P- or U-listed hazardous waste, its characteristics of irritation and potential toxicity require it to be managed as a hazardous waste.[1][10]

Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Container Selection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[11]

  • Identify Waste Streams: Differentiate between the following waste streams:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, wipes).

    • Sharps Waste: Contaminated needles, scalpels, or broken glassware.

    • Liquid Waste: Solutions containing this compound.

  • Select Appropriate Containers:

    • Solids: Use a wide-mouth container made of compatible material (e.g., high-density polyethylene - HDPE) with a screw-top lid. The container must be in good condition, with no leaks or cracks.

    • Sharps: Use a designated, puncture-proof sharps container.

    • Liquids: Use a sealable, chemically-resistant bottle (glass or HDPE). Do not use metal containers. Ensure compatibility with the solvent used.[11]

  • Incompatibility Warning: Do not mix this compound waste with strong oxidizing agents, strong bases, or strong reducing agents.[8][12]

Step 2: Waste Accumulation and Labeling
  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate list of all container contents, including solvents.

    • The specific hazard(s) (e.g., "Irritant," "Toxic").

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

Step 3: Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal Request: Once the container is full, or if you cease generating this waste stream, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Final Disposal Method: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[12] This method ensures the complete destruction of the compound. Do not dispose of this compound down the drain or in regular trash.[13][14]

Decontamination and Spill Management

Accidents can happen. A clear and practiced spill response plan is essential.

Protocol for Small Spills (Solid)

A small, manageable spill can be cleaned by trained laboratory personnel.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry sweeping method on loose powder.

  • Cleanup: Gently cover the spill with damp paper towels to wet the powder. Alternatively, use an absorbent powder to solidify any liquid components.[15] Carefully scoop or sweep the material into a designated hazardous waste container for solids.[12][16]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

Protocol for Large Spills
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Report: Contact your institution's EHS or emergency response team immediately.[15] Provide them with the chemical name, quantity spilled, and location.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.

G A Waste Generation (this compound) B Characterize Waste Stream A->B C Pure Solid / Contaminated PPE B->C Solid D Contaminated Sharps B->D Sharps E Aqueous / Organic Solution B->E Liquid F Select Solid Waste Container (HDPE, Labeled) C->F G Select Sharps Container (Puncture-Proof, Labeled) D->G H Select Liquid Waste Container (Glass/HDPE, Labeled) E->H I Store in Satellite Accumulation Area F->I G->I H->I J Arrange Pickup via EHS / Licensed Contractor I->J K Final Disposal (Incineration at Permitted Facility) J->K

Caption: Workflow for proper disposal of this compound.

References

  • 1H-Indole-3-carboxaldehyde Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/sds/4H15-1-N4.pdf
  • SAFETY DATA SHEET: 1-Methyl-1H-indole-3-carbaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds/97124.pdf
  • SAFETY DATA SHEET: Indole-3-carboxylic acid. Fisher Scientific. URL: https://www.fishersci.com/sds/07172.pdf
  • Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical. URL: https://www.caymanchem.com/msdss/31328m.pdf
  • Safety Data Sheet: 5-Fluoro-1H-indole-3-carboxaldehyde. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC9638_msds.pdf
  • Safety Data Sheet: Indole-3-carbinol. Cayman Chemical. URL: https://www.caymanchem.com/msdss/11325m.pdf
  • SAFETY DATA SHEET: 1H-Indole-3-carboxaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds/AC122040050.pdf
  • Indole-3-carboxaldehyde - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC122040050_MTR-NAL_EN.pdf
  • This compound. National Center for Biotechnology Information, PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2192542
  • Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. AK Scientific, Inc. URL: https://www.aksci.com/sds/R628.sds.pdf
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Disposal_Manual_E_ebook.pdf
  • Waste Container Compatibility. Ball State University Environmental Health and Safety. URL: https://www.bsu.
  • Hazardous Material Spill Procedure, # HM-08-013. The University of Toledo. URL: https://www.utoledo.
  • indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. URL: http://www.thegoodscentscompany.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. URL: https://essr.umd.edu/environmental-affairs/waste-management/epa-hazardous-waste-codes
  • Safety Data Sheet: 5-Iodo-1H-indole-3-carboxylic acid. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR510052_msds.pdf
  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. URL: https://www.osha.
  • The Liquids in Landfills Prohibition and Sorbed Free Liqu. U.S. Environmental Protection Agency. URL: https://rcrapublic.epa.gov/files/12470.pdf
  • Working with Hazardous Chemicals. Organic Syntheses. URL: http://www.orgsyn.org/Content/pdfs/procedures/v77p0043.pdf
  • ENVIRONMENTAL UPDATES A. EPA: Modernizing Ignitable Liquids Determinations. Veolia North America. URL: https://www.veolianorthamerica.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. URL: https://www.epa.
  • Hazardous waste operations and emergency response (1910.120). Occupational Safety and Health Administration. URL: https://www.osha.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. URL: https://www.epa.gov/system/files/documents/2022-10/10-step-blueprint-for-managing-pharmaceutical-waste_508.pdf
  • INDOLE-3-ALDEHYDE. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0539
  • EPA Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Veolia North America. URL: https://www.veolianorthamerica.com/sites/g/files/dvc3401/files/document/2019/02/Environmental%20Update%20-%20Hazardous%20Waste%20Pharmaceuticals%20Final%20Rule.pdf
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. URL: https://www.ashp.org/-/media/assets/policy-advocacy/docs/key-issues/epa-final-rule-summary.pdf
  • General Procedure for Synthesis of Substrates and products. Supporting Information. URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1588921.pdf

Sources

Mastering Safety: A Researcher's Guide to Handling 1H-Indole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking work is a deep and unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence on the proper handling of 1H-indole-3-carboxamide, ensuring that your innovative work is conducted under the safest possible conditions. We move beyond mere checklists to instill a foundational understanding of why each safety measure is critical, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a compound of interest in various research and development pipelines. However, its handling requires a thorough understanding of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that necessitate stringent safety protocols.[1]

The primary hazards associated with this compound include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious irritation to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended—it is imperative for ensuring personal and collective safety in the laboratory.

Core Personal Protective Equipment (PPE) for Routine Handling

When handling this compound in a controlled laboratory setting, a standard suite of PPE is required to mitigate the risks of exposure. The following table outlines the essential equipment and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.[2][3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of dust particles. For situations with poor ventilation or when handling large quantities, a government-approved respirator may be necessary.[2][3]

Operational Plans: Step-by-Step PPE Protocols

Adherence to proper procedure is as crucial as the equipment itself. The following protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure your safety from the moment you enter the lab until your work is complete.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash risk exists, add a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Contamination-Conscious Removal
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Gown/Lab Coat: Remove your lab coat by rolling it inside out, containing any potential contaminants.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Visualizing Your PPE Decision-Making Process

The following flowchart illustrates a logical progression for selecting the appropriate level of PPE based on the handling scenario for this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection cluster_3 Final Check Start Start: Handling this compound AssessQuantity Assess Quantity and Physical Form (Solid/Solution) Start->AssessQuantity AssessProcedure Evaluate Procedure: Weighing, Transfer, Reaction Setup AssessQuantity->AssessProcedure AssessVentilation Assess Ventilation: Open Bench vs. Fume Hood AssessProcedure->AssessVentilation BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses AssessVentilation->BasePPE Well-ventilated area/ Small quantities EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield - Consider double gloving AssessVentilation->EnhancedPPE Potential for splash/ Larger quantities MaxPPE Maximum PPE: - Enhanced PPE + Respirator AssessVentilation->MaxPPE Poor ventilation/ Significant aerosolization risk FinalCheck Perform Work & Adhere to Safe Handling Practices BasePPE->FinalCheck EnhancedPPE->FinalCheck MaxPPE->FinalCheck

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Disposal Plans: Ensuring a Safe End-of-Lifecycle

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: Unused or waste this compound should be disposed of in a designated hazardous waste container.[4] Always follow your institution's and local regulations for chemical waste disposal.[4] Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[2]

By adhering to these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A strong safety culture is the bedrock of scientific advancement.

References

  • Enamine.
  • Sigma-Aldrich. This compound | 1670-85-5.
  • Synquest Labs.
  • Santa Cruz Biotechnology.
  • PubChem. This compound | C9H8N2O | CID 2192542.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-3-carboxamide
Reactant of Route 2
1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.